molecular formula C4H7NO2 B1311985 (S)-3-Hydroxypyrrolidin-2-one CAS No. 34368-52-0

(S)-3-Hydroxypyrrolidin-2-one

Cat. No.: B1311985
CAS No.: 34368-52-0
M. Wt: 101.1 g/mol
InChI Key: FRKGSNOMLIYPSH-VKHMYHEASA-N
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Description

(S)-3-Hydroxypyrrolidin-2-one is a useful research compound. Its molecular formula is C4H7NO2 and its molecular weight is 101.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-hydroxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKGSNOMLIYPSH-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955910
Record name 3,4-Dihydro-2H-pyrrole-4,5-diol
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Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34368-52-0
Record name (3S)-3-Hydroxy-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34368-52-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-pyrrole-4,5-diol
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Record name (3S)-3-hydroxypyrrolidin-2-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.201.552
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Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Hydroxypyrrolidin-2-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Hydroxypyrrolidin-2-one, a chiral lactam, is a pivotal building block in modern medicinal chemistry and pharmaceutical development. Its rigid, five-membered ring structure, combined with a stereodefined hydroxyl group, makes it an invaluable synthon for introducing chirality and specific hydrogen bonding capabilities into complex molecules. This guide provides a comprehensive technical overview of its fundamental properties, common synthetic and analytical methodologies, and significant applications, tailored for researchers and professionals in the field of drug discovery and development. Understanding the core characteristics of this versatile intermediate is crucial for its effective utilization in the synthesis of novel therapeutics, ranging from antibiotics to central nervous system agents.[1][2][3]

Chapter 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation. These properties dictate its behavior in various chemical environments.

General and Physical Properties

The fundamental identifiers and physical constants for this compound are summarized below. The predicted values for boiling point and density are derived from computational models and provide useful estimates for experimental design.

PropertyValueReference(s)
CAS Number 34368-52-0[4][5]
Molecular Formula C₄H₇NO₂[1][4][5]
Molecular Weight 101.10 g/mol [4][5][6]
Appearance White to off-white or colorless to pale yellow crystalline powder/solid[1][4]
Melting Point 100-102 °C[1][4]
Boiling Point 363.6 ± 35.0 °C (Predicted)[4]
Density 1.292 ± 0.06 g/cm³ (Predicted)[4]
pKa 12.82 ± 0.20 (Predicted)[4]
Solubility Profile

The solubility of a reagent is a critical parameter for selecting appropriate reaction and purification solvents.

  • Water: Soluble.[1]

  • Organic Solvents: Soluble in ethanol and ether.[1] Sparingly soluble in methanol and slightly soluble in DMSO.[4]

Stability and Storage

Proper storage is critical to maintain the integrity of this chiral intermediate.

  • Stability: The compound exhibits good stability, particularly under vacuum.[1]

  • Storage Conditions: It is recommended to store the compound at 2-8°C, sealed in a dry environment to prevent degradation.[4][7]

Chapter 2: Synthesis and Purification

The stereocontrolled synthesis of this compound is of paramount importance. Methodologies often leverage naturally occurring chiral molecules or employ asymmetric synthesis strategies to ensure high enantiomeric purity.

Overview of Synthetic Strategies

The synthesis of chiral 3-hydroxypyrrolidine derivatives frequently starts from readily available and inexpensive chiral precursors.[3] Common starting materials include:

  • Malic Acid: Can be converted via condensation with benzylamine and subsequent reduction.[3]

  • Glutamic Acid: Can be transformed into chiral 4-amino-2-hydroxybutyric acid, which is then cyclized.[2][3]

  • 4-amino-(S)-2-hydroxybutylic acid: This starting material can be esterified, followed by lactam cyclization.[2]

Synthetic Protocol Example: Staudinger-Aza-Wittig Reaction

A common laboratory-scale synthesis involves the cyclization of an azido-hydroxy ester. The causality behind this choice lies in the highly reliable and stereospecific nature of the Staudinger reaction followed by an intramolecular aza-Wittig reaction to form the lactam ring.

Workflow: Synthesis from an Azido-Hydroxy Ester

A (S)-4-azido-2-hydroxybutyric acid ethyl ester B Intermediate (Iminophosphorane) A->B  Triphenylphosphine (PPh₃) in THF, 20°C, 6h   C This compound B->C  Water (H₂O) in THF, 20°C, 48h   cluster_0 Core Precursor cluster_1 Key Intermediate cluster_2 Therapeutic Drug Classes A This compound B (S)-3-Hydroxypyrrolidine A->B  Amide Reduction   C Antibiotics (Carbapenems, Quinolones) B->C D Cardiovascular Agents (Calcium Antagonists) B->D E CNS Agents (Analgesics, Neurotransmitters) B->E A Sample Preparation (Dissolve in Mobile Phase) B Injection into HPLC System A->B C Separation on Reverse-Phase Column (e.g., C18) B->C D Detection (e.g., UV/Vis or MS) C->D E Data Analysis (Purity Assessment) D->E

Sources

(S)-3-Hydroxypyrrolidin-2-one: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Chiral Lactam

(S)-3-Hydroxypyrrolidin-2-one (CAS: 34368-52-0) is a pivotal chiral building block in modern medicinal chemistry. As a functionalized γ-lactam, it represents a class of structures that offer a unique combination of rigidity, polarity, and stereochemical complexity. The pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to explore three-dimensional chemical space effectively due to the sp³-hybridized carbons and the ring's non-planar "pseudorotation"[1]. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its strategic application in the synthesis of complex pharmaceutical agents.

Physicochemical and Structural Properties

The precise stereochemistry and functional group arrangement of this compound dictate its utility as a synthetic precursor. Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 34368-52-0[2][3][4][5]
Molecular Formula C₄H₇NO₂[2][3][4][5]
Molecular Weight 101.10 g/mol [4][5][6][7]
Melting Point 100-102 °C[8]
Boiling Point 363.6 ± 35.0 °C (Predicted)[3][8]
Density 1.292 ± 0.06 g/cm³ (Predicted)[8]
Solubility Soluble in water, ethanol, and ether.[8]
SMILES O=C1NCC[C@@H]1O[6][9][10]
InChI Key FRKGSNOMLIYPSH-VKHMYHEASA-N

Enantioselective Synthesis: Controlling Chirality

The biological activity of downstream drug candidates often depends critically on maintaining the correct stereochemistry. Therefore, the enantioselective synthesis of this compound is of paramount importance. Several strategies have been developed, ranging from chemoenzymatic methods to syntheses from chiral pool starting materials.

Chemoenzymatic Synthesis via Lipase-Mediated Resolution

One effective approach involves the use of enzymes to achieve high enantiomeric excess. Immobilized lipases, such as those from Pseudomonas cepacia, can be employed for the enantioselective synthesis of 3-hydroxypyrrolidin-2-ones[11]. This method leverages the enzyme's ability to selectively catalyze reactions on one enantiomer of a racemic mixture, providing a green and efficient route to the desired chiral product.

Synthesis from Chiral Precursors

A common and robust strategy involves starting with an optically pure precursor. For instance, (S)-4-azido-2-hydroxybutyric acid ethyl ester can be converted to this compound through a Staudinger reaction followed by intramolecular cyclization[2]. This pathway ensures the stereocenter is preserved throughout the synthesis.

G cluster_0 Synthetic Pathway from Azido Ester start (S)-4-azido-2-hydroxybutyric acid ethyl ester step1 Triphenylphosphine (PPh3) in THF start->step1 intermediate Aza-ylide intermediate step1->intermediate step2 Water (H2O), Intramolecular Cyclization intermediate->step2 product This compound step2->product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Staudinger Ligation and Cyclization

The following protocol is a representative method for the synthesis of this compound from an azido ester precursor, adapted from literature procedures[2].

Materials:

  • (S)-4-azido-2-hydroxybutyric acid ethyl ester

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

Procedure:

  • Aza-Ylide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-4-azido-2-hydroxybutyric acid ethyl ester in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Intramolecular Cyclization: Add water to the reaction mixture.

  • Continue stirring at room temperature for an extended period (e.g., 24-48 hours) to facilitate the intramolecular aminolysis and cyclization to the desired lactam.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • The crude product can be purified using column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery: A Versatile Chiral Intermediate

The pyrrolidine scaffold is a cornerstone in drug design, appearing in over 20 FDA-approved drugs[12]. This compound serves as a valuable precursor to (S)-3-hydroxypyrrolidine, a key chiral intermediate for a wide array of pharmaceutical products, including antibiotics, analgesics, and neurotransmitter modulators[13]. The reduction of the lactam's carbonyl group yields the corresponding pyrrolidine, which can then be further functionalized.

The strategic importance lies in the stereodefined hydroxyl group, which can act as a handle for further chemical modification or as a crucial hydrogen-bonding moiety for target engagement. Its derivatives are integral to the synthesis of:

  • Carbapenem Antibiotics: Chiral pyrrolidines are used to construct the side chains of advanced carbapenem antibiotics[13].

  • Quinolone-based Antibiotics: The pyrrolidine ring is often incorporated to enhance the antibacterial spectrum and pharmacokinetic properties[13].

  • CNS-active agents: The scaffold is found in compounds targeting neurological disorders. For instance, derivatives of 3-amino-1-hydroxy-2-pyrrolidinone have been investigated for their neuroprotective and anticonvulsant actions as antagonists at the glycine modulatory site of NMDA receptors[14][15].

Analytical Characterization

Ensuring the chemical identity, purity, and enantiomeric integrity of this compound is critical for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and connectivity of the compound.

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) verify the molecular weight of the compound[3][9].

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity. Chiral HPLC methods are specifically developed to determine the enantiomeric excess (e.e.), ensuring the compound meets the stringent stereochemical requirements for pharmaceutical applications[3][9].

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS)[9][16][17].

Hazard CategoryGHS Hazard StatementsGHS Precautionary Statements
Skin Irritation H315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Handling:

  • Work in a well-ventilated area or under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

Storage:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place[17].

  • Recommended storage is often under refrigerated conditions (2-8°C) to ensure long-term stability.

Conclusion

This compound is more than just a chemical reagent; it is a strategic asset in the design and synthesis of chiral drugs. Its well-defined stereochemistry, coupled with the versatile reactivity of its hydroxyl and lactam functionalities, provides medicinal chemists with a reliable and powerful tool. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of next-generation therapeutics.

References

  • Reddy, J. S., et al. (2000). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. ScienceDirect. Available at: [Link]

  • ChemBK. (3S)-3-hydroxypyrrolidin-2-one - Physico-chemical Properties. Available at: [Link]

  • Capot Chemical. Specifications of (S)-3-Hydroxy-pyrrolidin-2-one. Available at: [Link]

  • Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • PubChem. (R)-3-Hydroxypyrrolidin-2-one. Available at: [Link]

  • Singh, L., et al. (1991). Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo. PubMed. Available at: [Link]

  • D'Andrea, P., & Pedone, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • PubChem. (3R)-3-amino-1-hydroxypyrrolidin-2-one. Available at: [Link]

Sources

(S)-3-Hydroxypyrrolidin-2-one molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-3-Hydroxypyrrolidin-2-one

Authored by: A Senior Application Scientist

Introduction: The Significance of a Chiral Lactam

This compound is a chiral organic compound that has garnered significant attention within the pharmaceutical and fine chemical industries. As a functionalized γ-lactam, its rigid five-membered ring structure, combined with a stereodefined hydroxyl group, makes it a valuable and versatile chiral building block. The presence of the lactam, hydroxyl, and a single stereocenter in a small, constrained scaffold allows for the precise introduction of chirality and functionality into more complex molecules. This guide provides an in-depth examination of its molecular characteristics, synthesis, and critical applications, tailored for professionals in chemical research and drug development. Its utility is particularly pronounced in the synthesis of therapeutics where specific stereochemistry is paramount for pharmacological activity and safety.[1][2]

Physicochemical and Structural Characteristics

The fundamental properties of this compound define its behavior in chemical systems and are crucial for its application in synthesis. The molecule's core is a pyrrolidinone ring, a five-membered lactam, with a hydroxyl group at the C3 position in the (S) configuration.

Molecular Structure and Chirality

The defining feature of this molecule is its stereochemistry. The correct three-dimensional arrangement is essential for its role in asymmetric synthesis, as the pharmacological activity of many final drug products is dependent on their structure.[1]

Caption: 2D structure of this compound with chiral center (*).

Core Physicochemical Data

The molecular weight and other key physical properties are summarized below. These values are fundamental for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource(s)
Molecular Formula C₄H₇NO₂[3][4][5]
Molecular Weight 101.10 g/mol [3][4][5][6]
CAS Number 34368-52-0[3][5][7]
Appearance White to off-white or colorless to pale yellow crystalline powder[7][8]
Boiling Point 363.6°C at 760 mmHg[8]
Topological Polar Surface Area (TPSA) 49.3 Ų[9]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 2[9]
IUPAC Name (3S)-3-hydroxypyrrolidin-2-one[5]

Synthesis and Manufacturing Considerations

The synthesis of enantiomerically pure this compound is non-trivial and is a key area of process chemistry research. The primary challenge lies in establishing the stereocenter at the C3 position with high fidelity. Various strategies have been developed, often starting from readily available chiral precursors.

One common approach involves the cyclization of a chiral C4 amino acid derivative. For instance, a synthetic route can be designed starting from (S)-4-azido-2-hydroxybutyric acid ethyl ester.[4] This method leverages a chiral starting material to ensure the final product's stereochemical integrity.

General Synthesis Workflow

The transformation from a linear precursor to the final cyclic product involves key chemical steps that must be optimized for yield and purity.

synthesis_workflow start Chiral Precursor ((S)-4-azido-2-hydroxybutyrate) step1 Reductive Amination/ Azide Reduction start->step1 e.g., H₂, Pd/C or Triphenylphosphine step2 Intramolecular Cyclization (Lactam Formation) step1->step2 Spontaneous or Heat-induced step3 Purification (Crystallization/Chromatography) step2->step3 product This compound step3->product

Caption: High-level workflow for the synthesis of the target lactam.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol describes a representative synthesis via the reduction and subsequent cyclization of an azide precursor. This method is self-validating through the inclusion of rigorous purification and analytical confirmation steps.

Objective: To synthesize this compound from (S)-4-azido-2-hydroxybutyric acid ethyl ester.

Materials & Reagents:

  • (S)-4-azido-2-hydroxybutyric acid ethyl ester

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

  • Azide Reduction: To a solution of (S)-4-azido-2-hydroxybutyric acid ethyl ester (1 equivalent) in anhydrous THF, add triphenylphosphine (1.1 equivalents) portion-wise at 20°C.[4]

  • Staudinger Reaction: Stir the mixture at 20°C for approximately 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting azide.

  • Hydrolysis and Cyclization: Add water (5 equivalents) to the reaction mixture. Continue stirring at 20°C for an extended period (e.g., 48 hours) to facilitate hydrolysis of the intermediate iminophosphorane and promote intramolecular lactamization.[4]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. Extract the aqueous residue with a suitable organic solvent (e.g., Dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by silica gel column chromatography to isolate the target compound from byproducts like triphenylphosphine oxide.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Chiral HPLC) to ensure high enantiomeric excess.

Applications in Drug Discovery and Development

This compound and its corresponding amine, (S)-3-hydroxypyrrolidine, are crucial intermediates in synthesizing a wide array of pharmaceutical agents.[10] The stereocenter and functional handles are strategically incorporated into drug candidates to achieve optimal binding with biological targets.

Key Therapeutic Areas:

  • Antibiotics: Used in the synthesis of carbapenem and quinolone-based antibiotics, where the pyrrolidine moiety is a common structural motif.[10]

  • Antihypertensives: Serves as a key building block for calcium channel blockers like Barnidipine.[1][10] The chiral center is essential for the drug's specific interaction with its target ion channel.

  • Neurotherapeutics: Incorporated into molecules targeting the central nervous system, including analgesics and neurotransmitter modulators.[10]

  • Antivirals and Oncology: The pyrrolidine scaffold is explored in the design of novel agents in various other therapeutic fields.

The demand for optically pure (S)-3-hydroxypyrrolidine and its derivatives continues to grow as more chiral drugs enter clinical development.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential in a research and development setting. Based on available safety data sheets, the compound is classified as an irritant.

Hazard Information:

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Signal Word: Warning.[8][9]

Recommended Handling and PPE:

  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][11]

  • Handling Precautions: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[8][12]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] For long-term stability, storage under an inert gas atmosphere may be recommended.

Conclusion

This compound, with a molecular weight of 101.10 g/mol , is far more than a simple chemical. It is a high-value chiral intermediate whose precise three-dimensional structure is a critical starting point for the synthesis of complex, life-saving pharmaceuticals. Its synthesis requires careful control of stereochemistry, and its applications span a broad range of therapeutic areas. For researchers and drug development professionals, a thorough understanding of this molecule's properties, synthesis, and handling is fundamental to leveraging its full potential in the creation of next-generation medicines.

References
  • ChemBK. (3S)-3-hydroxypyrrolidin-2-one. [Link]

  • Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • PubChem. (R)-3-Hydroxypyrrolidin-2-one. [Link]

  • Organic Chemistry Portal. Synthesis of 3-pyrrolin-2-ones. [Link]

  • PubChem. (S)-3-Hydroxypyrrolidine hydrochloride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of (S)-3-Hydroxypyrrolidine Hydrochloride in Antihypertensive Drug Synthesis. [Link]

  • Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

Sources

The Cornerstone of Chiral Architectures: An In-depth Technical Guide to (S)-3-Hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Scaffold

(S)-3-Hydroxypyrrolidin-2-one, a derivative of pyrrolidinone, is a molecule of significant interest in the pharmaceutical industry. Its rigid, five-membered lactam ring, combined with a stereodefined hydroxyl group, provides a unique and valuable scaffold for the synthesis of complex, biologically active molecules. The chirality at the C3 position is crucial for the specific interactions with biological targets, making its enantiomerically pure synthesis a key focus of research. This guide will explore the fundamental aspects of this important chiral building block, providing both theoretical understanding and practical insights for its application in research and development.

Chemical Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough characterization of its structure and physical attributes.

Chemical Structure:

  • IUPAC Name: (3S)-3-hydroxypyrrolidin-2-one

  • CAS Number: 34368-52-0[1]

  • Molecular Formula: C₄H₇NO₂[1]

  • Molecular Weight: 101.10 g/mol [2]

  • SMILES: O=C1NCC[C@@H]1O[3]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for designing experimental conditions, including solvent selection, purification methods, and formulation development.

PropertyValueSource
Appearance White to off-white solid[4]
Melting Point 100-102 °C[4]
Boiling Point 363.6 ± 35.0 °C (Predicted)[4]
Density 1.292 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in water, methanol, and DMSO.[4]

Stereoselective Synthesis: A Reliable Pathway

The synthesis of enantiomerically pure this compound is paramount to its utility. Several synthetic routes have been developed, with a notable and efficient method starting from the readily available chiral precursor, 4-amino-(S)-2-hydroxybutyric acid. This method, detailed below, ensures the desired stereochemistry is maintained throughout the synthetic sequence.

Conceptual Workflow of the Synthesis:

A 4-amino-(S)-2-hydroxybutyric acid B Esterification (MeOH, H₂SO₄) A->B Step 1 C 4-amino-(S)-2-hydroxybutyric acid methyl ester sulfonate B->C D Lactam Cyclization (K₂CO₃, H₂O) C->D Step 2 E This compound D->E A Synthesized Product B ¹H NMR A->B C ¹³C NMR A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Structural Confirmation & Purity Assessment B->F C->F D->F E->F A This compound (Chiral Building Block) B Functional Group Modification A->B Versatile Handle C Coupling with Other Moieties B->C D Advanced Intermediate C->D E Final API (e.g., Barnidipine, Darifenacin) D->E

Sources

(S)-3-Hydroxypyrrolidin-2-one: A Comprehensive Solubility Profile for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

This guide provides a detailed technical examination of the solubility of (S)-3-Hydroxypyrrolidin-2-one (CAS: 34368-52-0), a pivotal chiral building block in modern medicinal chemistry. For researchers, process chemists, and formulation scientists, a thorough understanding of a compound's solubility is not merely a data point but a cornerstone of rational drug design and process optimization. It dictates reaction conditions, influences purification strategies, and is a critical determinant of a drug candidate's ultimate bioavailability. This document delivers field-proven insights, validated experimental protocols, and a synthesis of physicochemical data to empower scientists in their work with this versatile intermediate.

The Strategic Importance of this compound

This compound is a valued chiral intermediate used in the synthesis of a wide array of pharmaceutical agents, including antibiotics, analgesics, and antipsychotics.[1] Its structural rigidity, combined with the stereodefined hydroxyl group and the lactam moiety, provides a powerful scaffold for creating complex, biologically active molecules.[2] The success of synthetic campaigns and the feasibility of developing a final drug product are intrinsically linked to the solubility of this starting material. Challenges in solubility can lead to poor reaction kinetics, low yields, and significant hurdles in formulation, making a comprehensive solubility profile an essential tool for any research program.

Core Physicochemical Properties Governing Solubility

The solubility behavior of a molecule is a direct consequence of its structure and the resulting intermolecular forces. The principle of "like dissolves like" serves as a fundamental guide, meaning polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[3][4] this compound contains both hydrogen bond donors (-OH) and acceptors (C=O, N-H), which significantly contributes to its water solubility.[5]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance for Solubility
Molecular Formula C₄H₇NO₂The small carbon skeleton (four carbons) limits lipophilicity, favoring solubility in polar solvents.[3]
Molecular Weight 101.10 g/mol [6][7][8]Low molecular weight generally correlates with higher solubility.
Appearance White to off-white crystalline solid[9]As a solid, its crystal lattice energy must be overcome by solvent-solute interactions for dissolution to occur.
Melting Point 100-102 °C[7][9]A moderate melting point suggests reasonably strong intermolecular forces in the solid state.
XLogP3 (Predicted) -0.9[6][7]A negative logP value indicates a high degree of hydrophilicity, predicting good solubility in water.
Hydrogen Bond Donors 2[7][10]The hydroxyl and amine groups can donate hydrogen bonds, enabling strong interactions with protic solvents like water and alcohols.
Hydrogen Bond Acceptors 2[7][10]The carbonyl oxygen and hydroxyl oxygen can accept hydrogen bonds, further enhancing solubility in protic solvents.
pKa (Predicted) 12.82 ± 0.20[9]The hydroxyl group is weakly acidic, suggesting that solubility in aqueous media will be largely pH-independent under typical physiological and synthetic conditions.

Solubility Profile Across Various Solvents

The polarity and hydrogen-bonding capability of the solvent are paramount in determining the solubility of this compound. Its molecular structure facilitates strong interactions with polar protic solvents.

Table 2: Solubility Data for this compound

SolventSolvent ClassQualitative SolubilityRationale
Water Polar ProticSoluble[9]Excellent hydrogen bonding capability and high polarity align perfectly with the solute's functional groups.
Methanol Polar ProticSparingly Soluble[9]As a polar protic solvent, it can engage in hydrogen bonding, but its lower polarity compared to water results in reduced solubility.
Ethanol Polar ProticSoluble[9]Similar to methanol, ethanol's hydroxyl group facilitates dissolution.
Dimethyl Sulfoxide (DMSO) Polar AproticSlightly Soluble[9]DMSO is a strong hydrogen bond acceptor but lacks a donor proton, leading to less effective solvation compared to protic solvents.
Diethyl Ether NonpolarSoluble[9]This reported solubility is somewhat anomalous given the nonpolar nature of ether and may warrant experimental verification. Typically, low solubility would be expected.
Hexane NonpolarInsoluble (Predicted)The nonpolar nature of hexane cannot overcome the strong solute-solute interactions of the crystalline solid.[4]

A Validated Protocol for Equilibrium Solubility Determination

To ensure accuracy and reproducibility, the shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[11] This method is based on allowing a suspension of the compound to reach equilibrium in a chosen solvent, followed by quantification of the dissolved concentration.[11][12]

Experimental Workflow: The Shake-Flask Method

The following diagram outlines the critical steps in this protocol.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis prep1 Add excess solid this compound to a known volume of solvent in a sealed vial. prep2 Ensure sufficient excess solid is present to maintain saturation throughout the experiment. prep1->prep2 equil Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48h). prep2->equil verify Optional but recommended: Sample at multiple time points (e.g., 24h, 48h) to confirm equilibrium is reached. equil->verify sep1 Cease agitation and allow solid to sediment. Centrifugation can be used to accelerate this step. verify->sep1 sep2 Carefully withdraw a clear aliquot of the supernatant. sep1->sep2 sep3 Immediately filter the aliquot through a chemically inert filter (e.g., 0.22 µm PTFE) to remove microscopic particles. sep2->sep3 analyze Quantify the solute concentration in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS). sep3->analyze report Report solubility in standard units (mg/mL or µg/mL) at the specified temperature. analyze->report

Caption: Standard workflow for the shake-flask equilibrium solubility assay.

Step-by-Step Methodology
  • Preparation: Add an excess of solid this compound to a vial containing a precise volume of the test solvent (e.g., phosphate-buffered saline, organic solvent). The key is to add enough solid so that a visible amount remains at the end of the experiment, ensuring the solution is saturated.[11]

  • Equilibration: Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium.[13][14]

  • Phase Separation (Critical Step): Once equilibrium is reached, the undissolved solid must be completely removed. This is best achieved by first centrifuging the vial to pellet the majority of the solid, then carefully drawing off the supernatant and filtering it through a low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.[15] This two-step process minimizes the risk of microparticles entering the analytical sample and artificially inflating the solubility value.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated, stability-indicating analytical method such as HPLC-UV or LC-MS.[12] A calibration curve prepared with standards of known concentrations must be used for accurate quantification.[14]

  • Self-Validation and Trustworthiness: To ensure the integrity of the results, the pH of the aqueous suspension should be measured at the beginning and end of the experiment to check for any changes.[11] Furthermore, analyzing the remaining solid by techniques like DSC or XRPD can confirm that the material has not changed its crystalline form during the experiment.

Key Factors Influencing Solubility

Several physical and chemical factors can be manipulated to modulate the solubility of this compound.

G cluster_factors Primary Influencing Factors main Solubility of This compound temp Temperature Generally, solubility of solids increases with temperature temp->main Affects Dissolution Thermodynamics solvent Solvent Properties Polarity H-Bonding Capability solvent:p1->main 'Like Dissolves Like' solvent:p2->main Forms Solute-Solvent Interactions structure Molecular Structure Functional Groups (-OH, Lactam) Small Carbon Backbone structure->main Determines Intrinsic Properties

Caption: The interplay of key factors governing the solubility of a compound.

  • Temperature : For most solids, the dissolution process is endothermic, meaning solubility increases as the temperature is raised.[16] This can be exploited in synthetic chemistry to achieve higher reactant concentrations or in purification via recrystallization.

  • Polarity : As established, the high polarity of this compound dictates its preference for polar solvents. In drug development, this high polarity can sometimes be a challenge for passive diffusion across nonpolar biological membranes.

  • Molecular Size : The small size of the molecule contributes to its solubility.[16] As the non-polar carbon chain of a molecule increases, its water solubility generally decreases.[3]

Conclusion for the Practicing Scientist

This compound is a hydrophilic, polar molecule with good solubility in water and other polar protic solvents. This favorable solubility profile is a direct result of its low molecular weight and its capacity for extensive hydrogen bonding. While this is advantageous for many aqueous-based synthetic reactions and formulations, its high polarity may require consideration in applications demanding solubility in nonpolar organic solvents or passive membrane permeability. The shake-flask method remains the most reliable means of quantifying its thermodynamic solubility, and adherence to a validated protocol is essential for generating data that can confidently guide research and development decisions.

References

  • Title: What Affects Solubility Of Organic Compounds? - Chemistry For Everyone Source: YouTube URL: [Link]

  • Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS Source: Regulations.gov URL: [Link]

  • Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

  • Title: 3.2 Solubility – Introductory Organic Chemistry Source: Open Oregon Educational Resources URL: [Link]

  • Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: (3S)-3-hydroxypyrrolidin-2-one Source: ChemBK URL: [Link]

  • Title: Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i Source: BioAssay Systems URL: [Link]

  • Title: (R)-3-Hydroxypyrrolidin-2-one | C4H7NO2 Source: PubChem URL: [Link]

  • Title: Synthetic method of optically pure (S)
  • Title: Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity Source: Google Patents URL

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A Technical Guide to the Spectral Analysis of (S)-3-Hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Hydroxypyrrolidin-2-one (CAS: 34368-52-0), a chiral γ-lactam, serves as a crucial building block in medicinal chemistry and drug development. Its rigid, stereodefined structure makes it an important synthon for creating complex molecules with specific biological activities. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. The causality behind spectral features and the logic of experimental design are emphasized to provide researchers with field-proven insights.

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous spectral assignment. The following structure and numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for determining the hydrogen framework of a molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide detailed information about the electronic environment and connectivity of protons.

Data Summary
Assigned ProtonChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)Integration
NH -1~7.6Broad Singlet-1H
CH -3~4.0Multiplet-1H
CH ₂-5~3.1Multiplet-2H
CH ₂-4~2.2 (diastereotopic)Multiplet-2H
OH VariableBroad Singlet-1H
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound presents a set of distinct signals corresponding to the five unique proton environments.

  • Amide Proton (N H-1): The proton attached to the nitrogen atom is expected to appear as a broad singlet significantly downfield (around 7.6 ppm). Its broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange.

  • Methine Proton (C H-3): The proton at the chiral center (C3), bonded to both the hydroxyl group and the carbon backbone, is expected around 4.0 ppm. Its downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom. It will appear as a multiplet due to coupling with the two diastereotopic protons on C4.

  • Methylene Protons (C H₂-5): The two protons on C5, adjacent to the amide nitrogen, are deshielded and appear around 3.1 ppm. They are chemically equivalent but may show complex splitting due to coupling with the C4 protons.

  • Methylene Protons (C H₂-4): The protons on C4 are diastereotopic due to the adjacent C3 chiral center. They are expected to resonate at different chemical shifts, likely around 2.2 ppm, and will appear as complex multiplets due to both geminal coupling to each other and vicinal coupling to the C3 and C5 protons.

  • Hydroxyl Proton (O H): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet that can be confirmed by a D₂O exchange experiment, where the peak disappears.

Exemplary Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it helps in observing exchangeable protons like N-H and O-H.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse acquisition (zg30).

  • Data Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Apply a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate all signals and determine the multiplicity and coupling constants.

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.

Data Summary

Data presented is inferred from the spectral analysis of a derivative molecule containing the target core structure.[1]

Assigned CarbonChemical Shift (δ) ppm
C =O (C2)~176.7
C H-OH (C3)~68.4
N-C H₂ (C5)~37.5
C H₂ (C4)~35.0 (Predicted)
Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four carbon atoms in the molecule.

  • Carbonyl Carbon (C2): The amide carbonyl carbon is the most deshielded carbon and appears far downfield, typically around 176.7 ppm.[1]

  • Hydroxylated Carbon (C3): The carbon atom bonded to the hydroxyl group (C3) is also significantly deshielded by the electronegative oxygen, with a characteristic chemical shift around 68.4 ppm.[1]

  • Methylene Carbon (C5): The carbon adjacent to the nitrogen (C5) appears at an intermediate chemical shift, expected around 37.5 ppm.[1]

  • Methylene Carbon (C4): The remaining methylene carbon (C4) is the most shielded of the aliphatic carbons and is predicted to have the most upfield chemical shift, around 35.0 ppm.

Exemplary Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

    • Temperature: 298 K.

    • Pulse Program: Standard proton-decoupled ¹³C acquisition (zgpg30).

  • Data Acquisition:

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation with an exponential multiplication factor (line broadening) of ~1 Hz.

    • Perform phase and baseline corrections.

    • Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Data Summary (Predicted)
Wavenumber (cm⁻¹)Vibration TypeIntensity
~3350O-H Stretch (Alcohol)Strong, Broad
~3200N-H Stretch (Amide)Strong, Broad
~2950-2850C-H Stretch (Aliphatic)Medium
~1680C=O Stretch (γ-Lactam)Strong
~1050C-O Stretch (Alcohol)Strong
Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in this compound.

  • O-H and N-H Stretching: A very broad and strong absorption band is expected in the 3400-3200 cm⁻¹ region, resulting from the overlapping stretches of the alcohol O-H and the amide N-H groups. The breadth is due to extensive hydrogen bonding.

  • C-H Stretching: Medium intensity peaks just below 3000 cm⁻¹ are characteristic of the aliphatic C-H bonds in the pyrrolidine ring.

  • Carbonyl (Amide I) Stretching: The most prominent peak in the spectrum will be the very strong absorption corresponding to the C=O stretch of the five-membered lactam ring. This peak is typically found at a relatively low frequency (~1680 cm⁻¹) due to ring strain and the resonance effect of the amide group.

  • C-O Stretching: A strong absorption around 1050 cm⁻¹ is indicative of the C-O single bond stretch of the secondary alcohol group.

Exemplary Experimental Protocol
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumber values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Data Summary (Predicted)
m/z ValueInterpretation
101.05[M]⁺, Molecular Ion
102.05[M+H]⁺, Protonated Molecule
84[M-OH]⁺, Loss of hydroxyl radical
73Loss of CO
56Loss of CO and OH
Interpretation of the Mass Spectrum
  • Molecular Ion Peak: For a compound with the formula C₄H₇NO₂, the exact mass is 101.0477. In a high-resolution mass spectrum (HRMS), this precise mass would be observed. In a low-resolution spectrum, a peak at m/z = 101 would be expected for the molecular ion [M]⁺. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 102 is often the most abundant peak.

  • Key Fragmentation: Common fragmentation pathways in Electron Ionization (EI) would include:

    • Loss of the hydroxyl group (•OH, 17 Da), leading to a fragment at m/z = 84.

    • Alpha-cleavage next to the carbonyl group, potentially leading to the loss of CO (28 Da) resulting in a fragment at m/z = 73.

    • Further fragmentation can lead to smaller, stable ions.

Exemplary Experimental Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Setup:

    • Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a Q-TOF or Orbitrap).

    • Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-300).

  • Data Processing:

    • Analyze the resulting spectrum to identify the base peak and the peak corresponding to the protonated molecule ([M+H]⁺).

    • If using HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental composition.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydroxyl and γ-lactam functional groups, and mass spectrometry verifies the molecular weight and elemental formula. This guide outlines the expected spectral features and provides robust, exemplary protocols, equipping researchers and drug development professionals with the necessary tools to confidently identify and characterize this vital chiral building block.

References

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The Chiral Synthon: A Deep Dive into the Discovery and Synthesis of (S)-3-Hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxypyrrolidin-2-one, a pivotal chiral building block, holds a significant position in the landscape of modern pharmaceutical synthesis. Its unique structural motif, featuring a stereocenter adjacent to a hydroxyl group within a lactam ring, renders it an invaluable precursor for a multitude of complex, biologically active molecules. This technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of this crucial synthon. We will delve into the foundational chemical syntheses from readily available chiral pool starting materials such as L-malic acid and L-glutamic acid, and further explore the advancements in chemoenzymatic and biocatalytic methods that offer greener and more efficient pathways. Detailed experimental protocols, comparative data analyses, and mechanistic insights are presented to equip researchers and drug development professionals with a thorough understanding and practical knowledge of this compound.

Introduction: The Significance of a Versatile Chiral Building Block

In the realm of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount to its pharmacological activity. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit vastly different biological effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development. This compound has emerged as a critical chiral intermediate due to its prevalence in the structures of numerous pharmaceutical agents.[1][2] Its utility spans a wide range of therapeutic areas, serving as a key component in the synthesis of drugs for conditions such as overactive bladder and hypertension.[3][4][5] The strategic placement of its functional groups allows for diverse chemical modifications, making it a versatile scaffold for the construction of complex molecular architectures.

Historical Perspective and the Dawn of Asymmetric Synthesis

While a definitive singular "discovery" of this compound is not prominently documented, its importance grew in tandem with the rise of asymmetric synthesis in the latter half of the 20th century. The increasing demand for enantiomerically pure drugs spurred chemists to develop innovative methods for creating chiral molecules. Early approaches often relied on the resolution of racemic mixtures, which is inherently inefficient as it discards at least half of the material. The development of synthetic routes starting from naturally occurring chiral molecules, the "chiral pool," provided a more elegant and efficient solution. Molecules like L-malic acid and L-glutamic acid, with their pre-existing stereocenters, became attractive starting points for the synthesis of this compound and other chiral building blocks.[6] This marked a significant step forward in the practical and large-scale production of enantiopure compounds.

Chemical Synthesis Strategies: From the Chiral Pool to Enantiopure Lactams

The synthesis of this compound has been approached from several strategic starting points, with methods evolving to improve yield, enantioselectivity, and process safety.

Synthesis from L-Malic Acid

L-Malic acid, a readily available and inexpensive chiral starting material, offers a direct and logical pathway to this compound. The core strategy involves the transformation of the dicarboxylic acid into the desired lactam through amidation and cyclization.

Conceptual Workflow:

The synthesis commences with the reaction of L-malic acid with an amine, typically benzylamine, to form an amide intermediate. Subsequent intramolecular cyclization, often facilitated by dehydrating agents or heat, leads to the formation of the corresponding N-benzyl-3-hydroxysuccinimide. The final and crucial step is the selective reduction of one of the carbonyl groups of the succinimide to yield the target lactam.

G cluster_0 Synthesis from L-Malic Acid L_Malic_Acid L-Malic Acid Amidation Amidation (+ Benzylamine) L_Malic_Acid->Amidation N_Benzyl_Succinimide N-Benzyl-3-hydroxysuccinimide Amidation->N_Benzyl_Succinimide Reduction Selective Reduction N_Benzyl_Succinimide->Reduction Final_Product (S)-N-Benzyl-3-hydroxypyrrolidin-2-one Reduction->Final_Product

General workflow for the synthesis of (S)-N-Benzyl-3-hydroxypyrrolidin-2-one from L-Malic Acid.

Detailed Experimental Protocol:

A representative procedure for the synthesis of an N-substituted this compound from L-malic acid is as follows:

  • Amidation and Cyclization: L-Malic acid is reacted with an amine (e.g., benzylamine) in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion. This step can also be performed under neat conditions at elevated temperatures.

  • Reduction: The resulting N-substituted-3-hydroxysuccinimide is then subjected to a selective reduction. A common method involves the use of a reducing agent such as sodium borohydride in a suitable solvent like methanol or ethanol. Careful control of reaction conditions is crucial to achieve selective reduction of one carbonyl group.

  • Purification: The final product is purified using standard techniques such as crystallization or column chromatography.

Starting MaterialKey ReagentsReported YieldEnantiomeric Excess (ee)Reference
L-Malic AcidBenzylamine, Sodium BorohydrideGoodHigh[6]
Synthesis from L-Glutamic Acid

L-Glutamic acid provides another readily accessible chiral precursor for the synthesis of this compound. This route leverages the existing amino acid backbone to construct the pyrrolidinone ring system.

Conceptual Workflow:

The synthesis typically begins with the protection of the amino group of L-glutamic acid. The carboxylic acid groups are then differentiated, and one is selectively reduced to a hydroxyl group. Subsequent cyclization leads to the formation of the lactam ring.

G cluster_1 Synthesis from L-Glutamic Acid L_Glutamic_Acid L-Glutamic Acid Protection_Reduction Protection & Selective Reduction L_Glutamic_Acid->Protection_Reduction Cyclization Intramolecular Cyclization Protection_Reduction->Cyclization Final_Product This compound Cyclization->Final_Product

General workflow for the synthesis of this compound from L-Glutamic Acid.

Detailed Experimental Protocol:

A general procedure for the synthesis from L-glutamic acid is outlined below:

  • Protection and Esterification: The amino group of L-glutamic acid is protected, for example, as a phthaloyl or a carbamate derivative. The carboxylic acid groups are then typically converted to their corresponding esters.

  • Selective Reduction: One of the ester groups is selectively reduced to a primary alcohol using a suitable reducing agent.

  • Cyclization: The resulting amino alcohol undergoes intramolecular cyclization, often under basic or acidic conditions, to form the pyrrolidinone ring.

  • Deprotection: The protecting group on the nitrogen is removed to yield this compound.

Starting MaterialKey ReagentsReported YieldEnantiomeric Excess (ee)Reference
L-Glutamic AcidPhthalic Anhydride, Reducing AgentsModerate to GoodHigh[7]

Chemoenzymatic and Biocatalytic Approaches: The Green Revolution in Chiral Synthesis

The drive for more sustainable and efficient chemical processes has led to the development of chemoenzymatic and biocatalytic methods for the synthesis of this compound.[8][9][10][11] These approaches leverage the high selectivity and mild reaction conditions of enzymes to achieve excellent enantioselectivity.

Lipase-Catalyzed Kinetic Resolution

One of the most successful chemoenzymatic strategies involves the kinetic resolution of a racemic mixture of 3-hydroxy-pyrrolidin-2-one derivatives using lipases.

Conceptual Workflow:

In a typical kinetic resolution, a racemic mixture of an alcohol is subjected to an acylation reaction catalyzed by a lipase. The enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the acylated product and the unreacted alcohol, both in high enantiomeric excess.

G cluster_2 Lipase-Catalyzed Kinetic Resolution Racemic_Lactam Racemic 3-Hydroxypyrrolidin-2-one Enzymatic_Acylation Lipase-Catalyzed Acylation Racemic_Lactam->Enzymatic_Acylation Separation Separation Enzymatic_Acylation->Separation S_Lactam This compound Separation->S_Lactam R_Acylated_Lactam (R)-Acylated Lactam Separation->R_Acylated_Lactam

General workflow for the lipase-catalyzed kinetic resolution of 3-Hydroxypyrrolidin-2-one.

Detailed Experimental Protocol:

  • Racemate Preparation: A racemic mixture of the N-substituted 3-hydroxypyrrolidin-2-one is prepared using conventional chemical methods.

  • Enzymatic Resolution: The racemic substrate is dissolved in a suitable organic solvent, and a lipase (e.g., from Candida antarctica or Pseudomonas cepacia) and an acyl donor (e.g., vinyl acetate) are added. The reaction is monitored until approximately 50% conversion is reached.

  • Separation and Deprotection: The acylated product is separated from the unreacted alcohol by chromatography. The desired (S)-enantiomer can then be obtained after deprotection if necessary.

Enzyme SourceAcyl DonorReported ConversionEnantiomeric Excess (ee) of (S)-alcoholReference
Pseudomonas cepacia LipaseVinyl Acetate~50%>99%[12][13]
Candida antarctica Lipase BVariousHigh>99%[12][13]

Applications in Drug Synthesis: A Cornerstone for Key Pharmaceuticals

The utility of this compound as a chiral precursor is exemplified in the synthesis of several marketed drugs.

  • Darifenacin: An M3 receptor antagonist used to treat overactive bladder, the synthesis of Darifenacin utilizes (S)-3-hydroxypyrrolidine as a key chiral building block.[4][5][14][15][16] The pyrrolidine ring system of the final drug molecule is derived from this precursor.

  • Barnidipine: A dihydropyridine calcium channel blocker for the treatment of hypertension, the synthesis of Barnidipine also incorporates (S)-3-hydroxypyrrolidine to establish the correct stereochemistry, which is crucial for its therapeutic effect.[3][17][18][19]

Conclusion: An Enduring Legacy and Future Directions

This compound stands as a testament to the power of asymmetric synthesis in modern drug discovery. From its origins in chiral pool synthesis to the sophisticated chemoenzymatic and biocatalytic methods of today, the journey of this molecule reflects the broader evolution of organic chemistry. Its continued importance in the synthesis of life-changing medicines underscores its enduring legacy. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic routes, including the engineering of novel enzymes with enhanced activity and selectivity, and the application of continuous flow technologies for large-scale production. As our understanding of biological systems deepens, the demand for complex, enantiomerically pure molecules will only grow, ensuring that versatile chiral building blocks like this compound will remain at the forefront of pharmaceutical innovation.

References

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The Enigmatic Natural Occurrence of (S)-3-Hydroxypyrrolidin-2-one: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Hydroxypyrrolidin-2-one is a highly sought-after chiral intermediate in the synthesis of a multitude of pharmaceutical agents. Its stereochemically defined structure makes it an invaluable building block for creating complex, biologically active molecules. While the chemical and enzymatic synthesis of this compound is well-established, its natural occurrence remains a subject of scientific curiosity and limited documentation. This technical guide provides a comprehensive exploration of the known and inferred natural presence of this compound. It delves into the broader context of pyrrolidin-2-one and γ-butyrolactone biosynthesis, examines enzymatic pathways capable of producing this chiral lactam, and offers detailed protocols for its chemoenzymatic synthesis, providing a vital resource for researchers in natural product chemistry, biocatalysis, and pharmaceutical development.

Introduction: The Significance of a Chiral Lactam

The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic drugs, prized for its conformational rigidity and ability to present substituents in a well-defined spatial orientation.[1][2] Within this class of compounds, this compound stands out as a critical precursor for a range of pharmaceuticals, including antibacterial and antiproliferative agents.[3] The precise stereochemistry at the C3 position is often crucial for the biological activity of the final drug molecule, making enantiomerically pure starting materials like this compound highly valuable.[4]

Despite its importance in synthetic chemistry, direct evidence for the widespread natural occurrence of this compound is notably scarce. This guide will navigate the current understanding of its presence in nature, beginning with the limited direct observations and then expanding to the broader biosynthetic context of related compounds to infer potential natural pathways.

Documented Natural Sources: A Limited Landscape

Direct isolation of this compound from natural sources has been infrequently reported in scientific literature. This scarcity may be due to its potential role as a transient metabolic intermediate rather than a stable, accumulating natural product. However, the pyrrolidin-2-one core structure is indeed found in nature, often as part of more complex molecules.

The biosynthesis of pyrrolidin-2-one type natural products is frequently catalyzed by hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzymes.[5] These enzymatic machineries can construct a linear polyenoyl tetramic acid structure, which then undergoes cyclization to form the pyrrolidin-2-one ring.[5]

The Broader Context: Biosynthesis of γ-Butyrolactones as a Model

To understand the potential for natural this compound synthesis, it is instructive to examine the biosynthesis of the structurally related γ-butyrolactones (GBLs). GBLs are well-documented as signaling molecules in a variety of bacteria, particularly within the genus Streptomyces.[6][7][8] These "bacterial hormones" regulate crucial processes such as antibiotic production and morphological differentiation.[6][8]

The biosynthesis of the GBL core structure typically involves the condensation of a β-ketoacyl acyl carrier protein (ACP) with dihydroxyacetone phosphate, a reaction catalyzed by an A-factor synthase (AfsA).[8][9] Subsequent reduction and dephosphorylation steps lead to the formation of the γ-butyrolactone ring.[9] The widespread distribution of afsA homologues in actinomycetes suggests that GBLs are a major class of signaling molecules.[10]

Diagram 1: Generalized Biosynthetic Pathway of γ-Butyrolactones (GBLs)

GBL_Biosynthesis DKAP Dihydroxyacetone Phosphate AfsA AfsA (A-factor Synthase) DKAP->AfsA BKA β-Ketoacyl-ACP BKA->AfsA Intermediate1 Condensed Intermediate AfsA->Intermediate1 Condensation Reduction Reduction Intermediate1->Reduction Dephosphorylation Dephosphorylation Reduction->Dephosphorylation GBL γ-Butyrolactone Core Structure Dephosphorylation->GBL Cyclization

Caption: A simplified workflow of GBL biosynthesis.

Enzymatic Pathways: The Biocatalytic Potential for this compound Synthesis

While direct evidence for a dedicated biosynthetic pathway for this compound is lacking, the existence of enzymes capable of its synthesis is well-documented in the context of biocatalysis. This strongly suggests that such transformations are plausible in nature.

Lipase-Mediated Kinetic Resolution

Lipases are versatile enzymes capable of enantioselective esterification and hydrolysis. Immobilized lipase from Pseudomonas cepacia and Candida antarctica lipase B (Novozym 435) have been successfully employed for the kinetic resolution of racemic 3-hydroxypyrrolidin-2-ones.[11][12] In this process, one enantiomer is selectively acylated, allowing for the separation of the desired (S)-alcohol from the (R)-ester.

Hydroxylation of Pyrrolidines

Certain microorganisms possess hydroxylase enzymes that can stereoselectively introduce a hydroxyl group onto a pyrrolidine ring. For instance, strains of Pseudomonas have been shown to hydroxylate N-benzylpyrrolidine to produce N-benzyl-3-hydroxypyrrolidine with a preference for either the (R) or (S) enantiomer depending on the specific strain and substrate.[13][14] This demonstrates the enzymatic machinery for such a transformation exists in nature.

Diagram 2: Enzymatic Routes to Enantiopure 3-Hydroxypyrrolidin-2-ones

Enzymatic_Synthesis cluster_0 Kinetic Resolution cluster_1 Stereoselective Hydroxylation Racemic Racemic (R/S)-3-Hydroxypyrrolidin-2-one Lipase Lipase (e.g., Pseudomonas cepacia) Racemic->Lipase SAcetate (S)-Acetate Lipase->SAcetate Selective Acylation RAlcohol (R)-Alcohol Lipase->RAlcohol Unreacted Pyrrolidine N-Substituted Pyrrolidine Hydroxylase Hydroxylase (e.g., Pseudomonas sp.) Pyrrolidine->Hydroxylase SHydroxy (S)-3-Hydroxypyrrolidine Derivative Hydroxylase->SHydroxy RHydroxy (R)-3-Hydroxypyrrolidine Derivative Hydroxylase->RHydroxy

Caption: Two primary enzymatic strategies for producing chiral 3-hydroxypyrrolidines.

Protocols for Chemoenzymatic Synthesis and Analysis

Given the practical importance of this compound for drug development, this section provides a detailed protocol for its chemoenzymatic synthesis via lipase-catalyzed kinetic resolution, a method that leverages the principles of biocatalysis.

Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 3-Acetoxy-1-benzyl-2-pyrrolidinone

This protocol is adapted from established methodologies for the enantioselective synthesis of 3-hydroxypyrrolidin-2-ones.[11]

Materials:

  • Racemic 3-acetoxy-1-benzyl-2-pyrrolidinone

  • Immobilized Pseudomonas cepacia lipase

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Appropriate buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • Enzymatic Hydrolysis:

    • Suspend racemic 3-acetoxy-1-benzyl-2-pyrrolidinone in the buffer solution.

    • Add the immobilized Pseudomonas cepacia lipase to the mixture.

    • Stir the reaction at a controlled temperature (e.g., 30°C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Once approximately 50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Extract the aqueous solution with ethyl acetate. The organic phase will contain the unreacted (S)-3-acetoxy-1-benzyl-2-pyrrolidinone and the product (R)-3-hydroxy-1-benzyl-2-pyrrolidinone.

  • Separation and Purification:

    • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Separate the (S)-acetate from the (R)-alcohol using column chromatography.

  • Hydrolysis of the (S)-acetate:

    • Dissolve the purified (S)-3-acetoxy-1-benzyl-2-pyrrolidinone in methanol.

    • Add a catalytic amount of potassium carbonate.

    • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting (S)-3-hydroxy-1-benzyl-2-pyrrolidinone by column chromatography.

Analytical Methods for Chiral Analysis

Confirmation of the enantiomeric excess (ee) of the final product is crucial. Chiral HPLC is the method of choice for this analysis.

  • Chiral HPLC:

    • Column: A chiral stationary phase column (e.g., Chiralcel OD-H or similar).

    • Mobile Phase: A mixture of hexane and isopropanol is typically used. The exact ratio should be optimized for baseline separation of the enantiomers.

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

    • Quantification: The ee is calculated from the peak areas of the two enantiomers.

Conclusion and Future Outlook

The natural occurrence of this compound remains an intriguing and underexplored area of natural product chemistry. While direct isolation is rare, the biosynthetic machinery for the construction of the pyrrolidin-2-one core and the enzymatic capabilities for stereoselective hydroxylation are present in nature. The well-established biosynthesis of the related γ-butyrolactone signaling molecules in bacteria provides a compelling model for how such compounds could be produced.

For researchers and drug development professionals, the key takeaway is that while nature may not provide a readily available source of this compound, it offers a rich toolbox of enzymes that can be harnessed for its efficient and stereoselective synthesis. Future research in microbial genomics and enzyme discovery may yet uncover novel biosynthetic pathways that lead directly to this valuable chiral intermediate, further blurring the lines between natural product chemistry and biocatalysis.

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The Pyrrolidinone Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrrolidinone core, a five-membered lactam, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, arising from favorable physicochemical properties and synthetic accessibility, has propelled the development of a diverse array of therapeutic agents. This guide provides a comprehensive exploration of the biological significance of pyrrolidinone derivatives, delving into their mechanisms of action, therapeutic applications, and the experimental methodologies crucial for their evaluation.

The Physicochemical Advantage of the Pyrrolidinone Core

The pyrrolidinone ring system's appeal in drug design stems from a unique combination of structural features that enhance its drug-like properties. Its ability to participate in hydrogen bonding, coupled with a degree of conformational flexibility, allows for optimal interactions with a wide range of biological targets.[1] This inherent adaptability has led to the incorporation of the pyrrolidinone moiety in numerous natural products and over 20 FDA-approved drugs, spanning a multitude of therapeutic areas.[2] The non-planar, puckered nature of the saturated pyrrolidinone ring provides a three-dimensional architecture that enables a more effective exploration of the pharmacophore space compared to flat aromatic systems.[3]

Diverse Biological Activities and Therapeutic Applications

Pyrrolidinone derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and application in various therapeutic fields.[4][5][6] This section will explore the most significant of these activities, elucidating the underlying mechanisms of action and providing insights into their therapeutic potential.

Anticancer Activity

The fight against cancer has seen the emergence of numerous pyrrolidinone derivatives with potent cytotoxic and antiproliferative effects against various cancer cell lines.[7][8][9][10]

A primary mechanism implicated in the anticancer activity of certain pyrrolidinone derivatives is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[5][11][12][13][14] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, proliferation, and angiogenesis, all of which are hallmarks of cancer.[5][12] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.[11] Pyrrolidinone-based compounds can inhibit this pathway at various points, leading to the induction of apoptosis (programmed cell death) in cancer cells.

For instance, some derivatives have been shown to induce mitochondria-dependent apoptosis by increasing the levels of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins like Bcl-2.[7] Others function as antagonists of chemokine receptors such as CXCR4, which plays a role in cancer metastasis.[15][16]

Signaling Pathway: NF-κB Activation and Inhibition by Pyrrolidinone Derivatives

NF_kappa_B_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R IKK Complex IKK Complex TNFR->IKK Complex Activates IL-1R->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates Pyrrolidinone Derivative Pyrrolidinone Derivative Pyrrolidinone Derivative->IKK Complex Inhibits Target Genes Target Genes NF-κB (p50/p65)_n->Target Genes Binds to DNA Transcription Transcription Target Genes->Transcription Promotes Inflammation, Proliferation, Survival Inflammation, Proliferation, Survival Transcription->Inflammation, Proliferation, Survival

Caption: Inhibition of the NF-κB signaling pathway by a pyrrolidinone derivative.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[17][18][19]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[17]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolidinone derivative in a culture medium.

    • Replace the existing medium with the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (untreated cells).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[17]

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will form purple formazan crystals.[18]

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Pyrrolidinone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A Human T-leukemia (Jurkat)<10[7]
Compound B Lung Carcinoma (A549)15.2[8]
Compound C Breast Cancer (MCF-7)8.5[10]
Compound D Glioblastoma (U87)5.7[7]
Compound E Prostate Cancer (PPC-1)2.5-20.2[9][14]
Compound F Melanoma (IGR39)2.5-20.2[9][14]
Anticonvulsant Activity

Pyrrolidinone derivatives represent a significant class of anticonvulsant agents, with levetiracetam (Keppra®) being a prominent example.[21] These compounds are effective in treating various types of seizures, including partial-onset, myoclonic, and tonic-clonic seizures.[7]

The anticonvulsant mechanism of many pyrrolidinone derivatives is multifaceted and not fully elucidated for all compounds. However, two primary targets have been identified:

  • Synaptic Vesicle Glycoprotein 2A (SV2A): Levetiracetam and its analogs bind with high affinity to SV2A, a protein located in the membranes of synaptic vesicles.[2][22] The exact consequence of this binding is still under investigation, but it is believed to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability.[7][9][22]

  • Voltage-Gated Sodium and Calcium Channels: Abnormal activity of voltage-gated sodium channels is a key factor in the pathophysiology of epileptic seizures.[1][3][23][24][25] Some pyrrolidinone derivatives act as inhibitors of these channels, stabilizing the inactivated state and thereby preventing the repetitive firing of neurons that leads to seizures.[26] Additionally, modulation of calcium channels can also contribute to the anticonvulsant effect by reducing neurotransmitter release.[8]

  • GABAergic System: The neurotransmitter gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[4][26] Enhancing GABAergic inhibition is a common strategy for controlling seizures. Some pyrrolidinone derivatives may potentiate GABAergic transmission, although this is not considered the primary mechanism for drugs like levetiracetam.[2][21][26][27][28]

Signaling Pathway: Neuronal Excitability and Anticonvulsant Action

Anticonvulsant_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Action Potential Action Potential VGSC Voltage-Gated Na+ Channel Action Potential->VGSC Opens VGCC Voltage-Gated Ca2+ Channel VGSC->VGCC Depolarization opens Vesicle Vesicle (Glutamate) VGCC->Vesicle Ca2+ influx triggers vesicle fusion SV2A SV2A SV2A->Vesicle Modulates release Glutamate Glutamate Vesicle->Glutamate Releases Levetiracetam Levetiracetam Levetiracetam->SV2A Binds to Glutamate Receptor Glutamate Receptor Glutamate->Glutamate Receptor Binds EPSP Excitatory Postsynaptic Potential Glutamate Receptor->EPSP Generates Other Pyrrolidinones Other Pyrrolidinones Other Pyrrolidinones->VGSC Inhibits

Caption: Mechanisms of anticonvulsant action of pyrrolidinone derivatives.

1. Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds that prevent the spread of seizures, analogous to generalized tonic-clonic seizures in humans.[29][30][31][32][33]

Step-by-Step Methodology:

  • Animal Preparation: Use mice or rats, acclimatized to the laboratory environment.

  • Compound Administration: Administer the test compound or vehicle control via a suitable route (e.g., intraperitoneal, oral).

  • Electrode Placement and Stimulation: At the time of predicted peak effect of the compound, apply corneal electrodes and deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[31][33]

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

  • Data Analysis: A compound is considered protective if it prevents the tonic hindlimb extension. The ED50 (the dose that protects 50% of the animals) is then calculated.[31]

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds that raise the seizure threshold, mimicking clonic seizures.[29][32][34][35][36]

Step-by-Step Methodology:

  • Animal Preparation: Use mice, acclimatized to the laboratory.

  • Compound Administration: Administer the test compound or vehicle control.

  • PTZ Injection: At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole subcutaneously.[34][37]

  • Observation: Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).

  • Data Analysis: A compound is considered protective if it prevents the onset of clonic seizures. The ED50 is determined.[34]

Data Presentation: Anticonvulsant Activity of Pyrrolidinone Derivatives

Compound IDMES Test ED50 (mg/kg)scPTZ Test ED50 (mg/kg)Reference
Levetiracetam 15.4 (mice, i.p.)35.2 (mice, i.p.)[21]
Compound G 27.4 (mice, i.p.)> 100[26]
Compound H 49.6 (mice, i.p.)67.4 (mice, i.p.)[38]
Compound I 16.13 (mice, i.p.)134.0 (mice, i.p.)[29]
Anti-inflammatory Activity

Several pyrrolidinone derivatives have demonstrated significant anti-inflammatory properties, making them promising candidates for the treatment of various inflammatory conditions.[31][39][40]

Similar to their anticancer effects, the anti-inflammatory activity of many pyrrolidinone derivatives is linked to the inhibition of the NF-κB signaling pathway .[11][12][13][14] By suppressing NF-κB activation, these compounds can reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), all of which are key mediators of the inflammatory response.[41][42]

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[40][41][42][43][44]

Step-by-Step Methodology:

  • Animal Preparation: Use rats or mice.

  • Compound Administration: Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) or vehicle control.[42]

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar tissue of the right hind paw to induce localized inflammation and edema.[40][44]

  • Measurement of Paw Edema: Measure the volume of the paw using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[41]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyrrolidinone derivatives have emerged as a promising class of compounds with activity against a range of pathogenic microorganisms.[13][20][22][25][45]

The antimicrobial mechanisms of pyrrolidinone derivatives are varied and depend on the specific structure of the compound and the target microorganism. Some derivatives have been shown to inhibit essential bacterial enzymes, disrupt cell wall synthesis, or interfere with biofilm formation.[27]

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][38][39][45][46]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the pyrrolidinone derivative in a 96-well microtiter plate containing a suitable broth medium.[46]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time).[46]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis of the Pyrrolidinone Core

The versatility of the pyrrolidinone scaffold is further enhanced by the numerous synthetic routes available for its construction and derivatization. A common and industrially scalable method for the synthesis of the parent 2-pyrrolidinone involves the reaction of gamma-butyrolactone (GBL) with ammonia.[1] More complex derivatives can be synthesized through various cyclization reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which allows for the stereocontrolled synthesis of substituted pyrrolidines.[2][3]

Experimental Workflow: Synthesis of Pyrrolidinone Derivatives

Synthesis_Workflow Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Cyclization/ Derivatization Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Chromatography/ Recrystallization Pure Pyrrolidinone Derivative Pure Pyrrolidinone Derivative Purification->Pure Pyrrolidinone Derivative Characterization Characterization Pure Pyrrolidinone Derivative->Characterization NMR, MS, IR Biological Screening Biological Screening Pure Pyrrolidinone Derivative->Biological Screening In vitro/In vivo assays

Caption: General workflow for the synthesis and evaluation of pyrrolidinone derivatives.

Future Perspectives and Conclusion

The pyrrolidinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with their favorable physicochemical properties, ensure their continued relevance in drug development. Future research will likely focus on the design of more potent and selective pyrrolidinone-based compounds through a deeper understanding of their structure-activity relationships and mechanisms of action. The development of novel synthetic methodologies will also play a crucial role in expanding the chemical space of accessible pyrrolidinone derivatives. As our understanding of the molecular basis of diseases grows, the versatility of the pyrrolidinone nucleus will undoubtedly be leveraged to create the next generation of innovative medicines.

References

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. (n.d.). ResearchGate. Retrieved from [Link]

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  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (n.d.). MDPI. Retrieved from [Link]

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  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). PubMed. Retrieved from [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (n.d.). MDPI. Retrieved from [Link]

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  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI. Retrieved from [Link]

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Chiral Pyrrolidinone Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Chiral Pyrrolidinones in Medicinal Chemistry

The five-membered nitrogen-containing heterocyclic ring, pyrrolidinone (also known as a γ-lactam), is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a vast number of natural products and FDA-approved drugs has earned it the designation of a "privileged scaffold."[1][2] This privileged status stems from its unique combination of structural and physicochemical properties: the sp3-hybridized carbons allow for a three-dimensional exploration of chemical space, the non-planar ring conformation contributes to molecular complexity, and the lactam moiety provides key hydrogen bonding interactions.[3] The inherent chirality of many pyrrolidinone derivatives is often crucial for their biological activity, as a specific stereoisomer is typically responsible for the desired therapeutic effect.[3][4]

This guide provides an in-depth exploration of chiral pyrrolidinone scaffolds, from their stereoselective synthesis to their diverse applications in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile molecular framework.

I. The Strategic Importance of Stereoselectivity in Pyrrolidinone Synthesis

The biological activity of a chiral molecule is intimately linked to its three-dimensional structure. Consequently, the ability to synthesize enantiomerically pure pyrrolidinones is of paramount importance.[2] Several powerful strategies have been developed to achieve this, each with its own set of advantages and applications.

A. Catalytic Asymmetric Synthesis: The Pursuit of Efficiency and Elegance

Catalytic enantioselective methods represent the pinnacle of efficiency in chiral synthesis, as a small amount of a chiral catalyst can generate large quantities of an enantioenriched product. Recent years have witnessed significant advancements in this area, particularly in the asymmetric construction of γ-lactam rings.[5]

One notable approach involves the N-heterocyclic carbene (NHC)-catalyzed formal [3+2] annulation of enals with aminomalonates, which furnishes diverse γ-lactams in high yields and with excellent enantioselectivities.[6] Palladium catalysis has also proven to be a powerful tool. For instance, a palladium-catalyzed vinylogous addition/allylic amination cascade between 1,3-dienes and α-ketoamides has been developed for the asymmetric synthesis of multifunctionalized γ-lactams.[7] This method is particularly noteworthy for its ability to construct γ-lactams bearing two tetrasubstituted stereogenic centers.[7] Furthermore, palladium-catalyzed asymmetric allylic alkylation of 2-silyloxypyrroles provides a direct route to optically active γ-lactams with an α-quaternary stereocenter.[8]

B. Chiral Pool Synthesis: Nature's Building Blocks

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. (S)-Pyroglutamic acid, a derivative of the amino acid glutamic acid, is a prominent member of the chiral pool and serves as a versatile starting material for the synthesis of a wide variety of optically active 2-pyrrolidinones.[2][9] Its two distinct carbonyl groups allow for selective chemical modifications, enabling the introduction of diverse substituents onto the pyrrolidinone ring.[9] Threonine is another amino acid that has been utilized as a chiral precursor for the synthesis of novel pyrrolidinone scaffolds with antibacterial activity.[10][11]

C. Substrate-Controlled Diastereoselective Synthesis

In this approach, the stereochemical outcome of a reaction is directed by a chiral center already present in the substrate. This strategy has been successfully employed in the synthesis of highly substituted pyrrolidine-2,3-diones.[12][13][14] A three-component cyclization/allylation followed by a Claisen rearrangement has been shown to be exquisitely diastereoselective, providing access to complex pyrrolidinone products with an all-carbon quaternary stereocenter.[12][13][14]

II. The Diverse Pharmacological Landscape of Pyrrolidinone Scaffolds

The pyrrolidinone core is a remarkably versatile scaffold that has been incorporated into drugs targeting a wide range of diseases.[15][16][17] This diversity in biological activity is a testament to the scaffold's ability to present a variety of functional groups in a well-defined three-dimensional orientation, allowing for precise interactions with biological targets.

A. Central Nervous System (CNS) Disorders

Pyrrolidinone derivatives have a long and successful history in the treatment of CNS disorders. The racetam family of drugs, which includes piracetam and aniracetam, are known for their nootropic (cognitive-enhancing) effects.[15][18][19] Levetiracetam, a prominent antiepileptic drug, also features the pyrrolidinone core.[19][20] The structural characteristics of these drugs suggest that the pyrrolidinone moiety is a key pharmacophore for anticonvulsant activity.[20]

B. Infectious Diseases

The pyrrolidinone scaffold has also been exploited in the development of anti-infective agents. Clindamycin and anisomycin are well-known antibacterial drugs that contain a pyrrolidine ring.[15][16] Novel chiral pyrrolidinone scaffolds derived from threonine have demonstrated promising antibacterial activity, highlighting the potential for further exploration in this area.[10][11]

C. Cardiovascular Diseases

Several antihypertensive drugs, such as captopril and enalapril, incorporate the pyrrolidine ring structure.[15][16] These drugs are angiotensin-converting enzyme (ACE) inhibitors, and the pyrrolidine moiety plays a crucial role in their binding to the active site of the enzyme.

D. Oncology

The pyrrolidine scaffold is also found in a number of anticancer agents.[16][17] For example, certain pyrrolidine-containing derivatives have been designed as antagonists of the chemokine receptor CXCR4, which is implicated in cancer metastasis.[16]

E. Anti-inflammatory Activity

Derivatives of 2-pyrrolidinone have been designed and synthesized as anti-inflammatory agents.[21] Some of these compounds have shown potent inhibitory activity against lipoxygenase (LOX), an enzyme involved in the inflammatory cascade.[21]

III. Experimental Protocols and Methodologies

To provide a practical understanding of the synthesis of chiral pyrrolidinones, this section outlines a representative experimental protocol.

Protocol: Ruthenium-Catalyzed Intramolecular C-H Amidation

This protocol describes a method for constructing chiral γ-lactams through the intramolecular amidation of C-H bonds, a strategy noted for its efficiency and high enantioselectivity.[2]

Materials:

  • 1,4,2-Dioxazol-5-one substrate

  • Chiral ruthenium catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-dpen])

  • Silver hexafluoroantimonate (AgSbF₆)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert atmosphere (e.g., argon)

  • Schlenk tube

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Catalyst Preparation: In a glovebox, prepare a solution of the chiral ruthenium catalyst.

  • Reaction Setup: To a dried Schlenk tube under an inert atmosphere, add the 1,4,2-dioxazol-5-one substrate (1.0 equivalent), the chiral ruthenium catalyst (10 mol%), and AgSbF₆ (10 mol%).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the reaction tube.

  • Reaction Conditions: Stir the mixture at 40 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired chiral 2-pyrrolidinone.[2]

IV. Data Presentation and Visualization

Table 1: Enantioselectivity of Various Catalytic Systems for γ-Lactam Synthesis
Catalyst SystemSubstrateEnantiomeric Excess (ee)Reference
N-Heterocyclic CarbeneEnal & N-Ts diethyl aminomalonateExcellent[6]
Palladium(0)-π-Lewis Base1,3-Diene & α-KetoamideExcellent[7]
Palladium-Catalyzed AAAα,γ-disubstituted 2-silyloxypyrroleup to 95%[8]
Ruthenium-Catalyzed C-H Amidation1,4,2-Dioxazol-5-oneExcellent[2]
Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic transformations and logical relationships in the synthesis of chiral pyrrolidinone scaffolds.

Asymmetric_Synthesis_of_gamma_Lactams cluster_NHC_Catalysis N-Heterocyclic Carbene Catalysis cluster_Pd_Catalysis Palladium Catalysis Enals Enals NHC NHC Catalyst (2 mol%) Enals->NHC Aminomalonate N-Ts diethyl aminomalonate Aminomalonate->NHC gamma_Lactam_1 γ-Lactam (Excellent ee) NHC->gamma_Lactam_1 [3+2] Annulation Dienes 1,3-Dienes Pd_Catalyst Pd(0)-π-Lewis Base Dienes->Pd_Catalyst Ketoamides α-Ketoamides Ketoamides->Pd_Catalyst gamma_Lactam_2 Multifunctionalized γ-Lactam Pd_Catalyst->gamma_Lactam_2 Vinylogous Addition/ Allylic Amination

Caption: Catalytic approaches to chiral γ-lactams.

Chiral_Pool_Synthesis Pyroglutamic_Acid (S)-Pyroglutamic Acid Derivatization Selective Derivatization Pyroglutamic_Acid->Derivatization Optically_Active_Pyrrolidinones Optically Active 2-Pyrrolidinones Derivatization->Optically_Active_Pyrrolidinones

Caption: Chiral pool synthesis from (S)-pyroglutamic acid.

V. Future Perspectives and Conclusion

The field of chiral pyrrolidinone synthesis is continuously evolving, with new and more efficient catalytic systems being developed.[5][7][22] Biocatalysis, for instance, is emerging as a powerful tool for the construction of chiral pyrrolidines and indolines via intramolecular C(sp3)–H amination.[23] The development of novel synthetic methodologies will undoubtedly lead to the discovery of new pyrrolidinone-based therapeutic agents with improved efficacy and safety profiles.

References

  • Asymmetric synthesis of γ-lactams under low-loading N-heterocyclic carbene c
  • Novel chiral pyrrolidinone scaffolds derived from threonine with antibacterial activity. Elsevier.
  • Asymmetric Construction of γ-lactams Displaying All-carbon, Aza-, Thia- and Oxaquaternary Chiral Centers. Bentham Science Publishers.
  • Asymmetric Construction of Multifunctional γ-Lactams from 1,3-Dienes and α-Ketoamides via Pd(0)-π-Lewis Base Catalysis.
  • Asymmetric Synthesis of α-Quaternary γ-Lactams through Palladium-Catalyzed Asymmetric Allylic Alkylation.
  • Synthesis of γ‐lactams through Pd(II)‐catalyzed asymmetric methylene...
  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
  • Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. NIH.
  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
  • Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central.
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  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
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  • Pyrrolidone deriv
  • Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflamm
  • Recent insights about pyrrolidine core skeletons in pharmacology. PubMed.
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  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
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  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.
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(S)-3-Hydroxypyrrolidin-2-one safety and hazards information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Hazards of (S)-3-Hydroxypyrrolidin-2-one

Introduction

This compound, a chiral lactam, is a pivotal intermediate in modern organic and medicinal chemistry. Its structural motif is integral to the synthesis of a wide array of functional molecules, including pharmaceuticals and pesticides, where it often serves as a precursor for compounds like β-lactam antibiotics.[1] The utility of this compound in research and development necessitates a thorough understanding of its safety profile and handling requirements to ensure the well-being of laboratory personnel.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a synthesized overview of the hazards, causality behind safety protocols, and field-proven insights for the safe handling, storage, and emergency management of this compound.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling. This compound is typically encountered as a solid material, with solubility in water and common organic solvents, dictating its behavior in various experimental setups.[1]

PropertyValueSource(s)
CAS Number 34368-52-0[2][3][4]
Molecular Formula C₄H₇NO₂[2][3][4]
Molecular Weight 101.10 g/mol [2][3]
Appearance White to Off-White / Colorless to pale yellow crystalline powder[1][2]
Boiling Point 363.6°C at 760 mmHg[2]
Solubility Soluble in water, ethanol, and ether[1]
Synonyms (S)-3-Hydroxy-2-pyrrolidone, (3S)-3-hydroxypyrrolidin-2-one[1][2][3]

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. The primary concerns for laboratory personnel are its irritant properties upon contact with skin, eyes, and the respiratory system.[2] While comprehensive toxicological data is limited, the existing classifications mandate careful handling to prevent exposure.[1][5]

The irritant nature of the compound can be attributed to its chemical structure. As a lactam with a hydroxyl group, it possesses hydrogen bond donor and acceptor sites, which can interact with biological macromolecules in the skin, eyes, and respiratory tract, potentially disrupting normal cellular function and leading to an inflammatory response.

GHS ClassificationDetails
Hazard Class Skin Irritation (Category 2)[2] Serious Eye Irritation (Category 2/2A)[2] Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[2] Acute Toxicity - Oral (Category 4)
Pictogram GHS07 (Exclamation Mark)[6]
Signal Word Warning [2]
Hazard Statements H315: Causes skin irritation[2] H319: Causes serious eye irritation[2] H335: May cause respiratory irritation[2] H302: Harmful if swallowed
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P405, P501[2]

Section 3: Safe Handling and Storage Protocols

A proactive approach to safety, incorporating robust engineering controls and appropriate personal protective equipment, is essential when working with this compound.

Engineering Controls & Ventilation

The primary route of exposure to be controlled is the inhalation of the compound's dust or powder.

  • Protocol: All weighing and transfer operations should be conducted within a certified chemical fume hood or a powder containment hood. General laboratory ventilation must be adequate to maintain low ambient concentrations.

  • Causality: The fine particulate nature of the solid compound makes it easily aerosolized. Engineering controls like fume hoods create a negative pressure environment, drawing airborne particles away from the researcher's breathing zone, thus providing the first and most effective line of defense against respiratory exposure.

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical.[7] Its correct selection and use are non-negotiable.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes or dust dispersion.[7]

  • Skin Protection: A lab coat must be worn and fully fastened. Chemical-resistant gloves (e.g., nitrile) should be worn.[2] For tasks with a higher risk of spillage, consider double-gloving.[7]

  • Respiratory Protection: In situations where engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator appropriate for particulates should be used.

PPE_Workflow cluster_donning PPE Donning Protocol cluster_doffing PPE Doffing Protocol Don1 1. Don Lab Coat Don2 2. Don Safety Goggles/ Face Shield Don1->Don2 Don3 3. Don Gloves Don2->Don3 Doff1 1. Remove Gloves (turn inside out) Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Goggles/ Face Shield Doff2->Doff3

Caption: Standard PPE Donning and Doffing Sequence.

Storage Best Practices

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure.

  • Protocol: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][8][9] It should be stored locked up and away from incompatible materials.[2][9]

  • Field Insight: While various suppliers may recommend different storage temperatures (e.g., room temperature vs. 2-8°C), it is always best practice to follow the specific storage instructions provided on the supplier's label and safety data sheet.[3][6]

Section 4: Emergency Procedures and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Accidental Release Measures

In the event of a spill, a calm and methodical response is required.

  • Step 1: Evacuate & Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[2]

  • Step 2: Ventilate: Ensure the area is well-ventilated.

  • Step 3: Don PPE: Wear appropriate PPE, including respiratory protection if necessary.[2]

  • Step 4: Contain & Clean: Avoid generating dust.[2] Carefully sweep or scoop the solid material into a suitable, labeled container for disposal.

  • Step 5: Decontaminate: Clean the spill area thoroughly.

  • Step 6: Dispose: Dispose of the waste according to local, state, and federal regulations.[8]

Spill_Response Start Spill Occurs Assess Assess Spill Size & Immediate Risk Start->Assess IsMajor Major Spill? Assess->IsMajor Evacuate Evacuate Area Call Emergency Response IsMajor->Evacuate Yes IsMinor Minor Spill? IsMajor->IsMinor No DonPPE Don Appropriate PPE IsMinor->DonPPE Yes Cleanup Contain & Clean Up Spill (Avoid Dusting) DonPPE->Cleanup Dispose Package & Label Waste For Disposal Cleanup->Dispose Decon Decontaminate Area & Report Incident Dispose->Decon

Sources

A Researcher's Guide to Sourcing (S)-3-Hydroxypyrrolidin-2-one: From Supplier Selection to In-House Quality Verification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of (S)-3-Hydroxypyrrolidin-2-one in Modern Drug Discovery

This compound (CAS: 34368-52-0) is a versatile chiral building block of significant interest to the pharmaceutical and agrochemical industries. Its rigid, stereodefined scaffold makes it an invaluable intermediate in the synthesis of a wide array of complex molecules, including but not limited to, novel antibiotics, antivirals, and central nervous system agents. The stereochemistry at the C3 position is often crucial for the target molecule's biological activity and selectivity, making the enantiomeric purity of this starting material a non-negotiable parameter for any research or development program.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on navigating the commercial landscape for this compound. It moves beyond a simple list of vendors to offer a framework for supplier evaluation, a deep dive into the critical quality attributes of this molecule, and detailed protocols for in-house verification of purity and identity. Our objective is to empower you to make informed sourcing decisions that safeguard the integrity and timeline of your research.

Part 1: Navigating the Supplier Landscape for this compound

The commercial availability of this compound is broad, ranging from large chemical marketplaces to specialized manufacturers of chiral intermediates. Understanding the different tiers of suppliers is the first step in aligning your sourcing strategy with your project's specific needs in terms of scale, quality, and regulatory compliance.

Tiers of Commercial Suppliers
  • Tier 1: Primary Manufacturers and Specialized Chiral Synthesis Companies: These suppliers, often operating under Good Manufacturing Practice (GMP) conditions, are the original producers of the compound. They possess in-depth knowledge of the synthesis and purification processes and can typically provide extensive analytical data and regulatory support. For drug development programs, particularly those approaching clinical phases, sourcing from a GMP-certified manufacturer is essential.

  • Tier 2: Fine Chemical Suppliers and Distributors: This category includes well-established companies that stock a wide range of research chemicals and pharmaceutical intermediates. While they may not manufacture the compound themselves, they often have robust quality control systems in place and can provide detailed Certificates of Analysis (CoA). Many reputable distributors have established relationships with primary manufacturers, ensuring a reliable supply chain.

  • Tier 3: Chemical Marketplaces and Smaller Resellers: These platforms aggregate listings from numerous smaller suppliers. While they can be a source for smaller, research-scale quantities at competitive prices, the level of quality control and documentation can be variable. Diligent evaluation of the actual supplier behind the listing is crucial when using these platforms.

Key Evaluation Criteria for Supplier Selection

A robust supplier qualification process is paramount. Beyond price and availability, consider the following:

  • Regulatory Compliance and Quality Management Systems: For any work intended for regulatory submission, a supplier's adherence to GMP is critical. For earlier-stage research, ISO 9001 certification can provide an indication of a commitment to quality. Do not hesitate to inquire about their quality systems and any regulatory inspections (e.g., by the FDA). The FDA frequently issues warning letters to chemical manufacturers for non-compliance with CGMP, which can be a valuable resource for due diligence.[1][2][3][4][5]

  • The Certificate of Analysis (CoA): A Window into Quality: The CoA is more than just a piece of paper; it is a testament to the quality of the material. A comprehensive CoA for this compound should include:

    • Identity Confirmation: Typically by ¹H NMR and/or Mass Spectrometry.

    • Purity Assessment: Usually by HPLC or GC, specifying the method used.

    • Enantiomeric Purity (or Enantiomeric Excess, ee): This is arguably the most critical parameter. It should be determined by a chiral HPLC or GC method, and the result should be quantitative (e.g., >99% ee).

    • Optical Rotation: While a useful indicator of chirality, it is not a substitute for a chromatographic determination of enantiomeric excess.

    • Water Content: (e.g., by Karl Fischer titration) and residual solvents (by GC).

    • Trace Metal Analysis: (e.g., by ICP-MS), which can be important if the material is to be used in reactions involving metal catalysts.

  • Transparency and Technical Support: A reputable supplier will be transparent about their manufacturing process and willing to provide additional information beyond the standard CoA. Their technical support team should be knowledgeable and able to answer specific questions about the product's properties and stability.

Below is a comparative table of offerings from representative supplier types for this compound:

Supplier TypeTypical Purity GradesAvailable QuantitiesDocumentation LevelKey Considerations
Primary Manufacturer (GMP) >99% (Chiral Purity >99.5% ee)Kilogram to Metric TonFull CoA, Process Information, Regulatory Support FilesHigher cost, larger minimum order quantities. Essential for late-stage development.
Reputable Fine Chemical Supplier >98% (Chiral Purity >99% ee)Gram to Multi-KilogramDetailed CoA with analytical spectra available on request.Good balance of quality, cost, and availability for preclinical and early-phase research.
Chemical Marketplace 95-98% (Chiral Purity often >98% ee)Milligram to GramVariable; may be a basic CoA. Diligence is required to assess the actual supplier.Suitable for initial screening and exploratory work where cost is a primary driver.

Part 2: Understanding the Core Science: Quality Control and In-House Verification

While a supplier's CoA provides a baseline for quality, as a Senior Application Scientist, I advocate for a self-validating system where critical raw materials are independently verified in-house. This not only confirms the supplier's data but also establishes a baseline for batch-to-batch consistency.

Potential Impurities in this compound

Understanding the common synthetic routes to this compound can provide insight into potential impurities. A common route involves the cyclization of a derivative of (S)-4-amino-2-hydroxybutyric acid.[6] Potential impurities could include:

  • (R)-3-Hydroxypyrrolidin-2-one: The undesired enantiomer.

  • Starting materials and reagents: Unreacted precursors or reagents from the synthesis.

  • By-products of cyclization: Such as dimers or oligomers.

  • Residual Solvents: From purification steps.

The following diagram illustrates a generalized workflow for supplier qualification and in-house verification:

G cluster_0 Supplier Evaluation cluster_1 In-House Verification Identify Potential Suppliers Identify Potential Suppliers Request CoA and Quality Docs Request CoA and Quality Docs Identify Potential Suppliers->Request CoA and Quality Docs Initial Screening Assess GMP/ISO Status Assess GMP/ISO Status Request CoA and Quality Docs->Assess GMP/ISO Status Documentation Review Evaluate Technical Support Evaluate Technical Support Assess GMP/ISO Status->Evaluate Technical Support Deeper Dive Select Supplier Select Supplier Evaluate Technical Support->Select Supplier Final Decision Receive Material Receive Material Select Supplier->Receive Material Procurement Quarantine and Sample Quarantine and Sample Receive Material->Quarantine and Sample Perform QC Tests Perform QC Tests Quarantine and Sample->Perform QC Tests Compare with CoA Compare with CoA Perform QC Tests->Compare with CoA Release for Use Release for Use Compare with CoA->Release for Use Acceptance

Caption: Workflow for supplier selection and incoming quality control.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric excess is the most critical quality control test for this compound. While various chiral stationary phases (CSPs) could be effective, polysaccharide-based columns are a common starting point for method development.[7]

Objective: To resolve and quantify the (S)- and (R)-enantiomers of 3-Hydroxypyrrolidin-2-one.

Materials:

  • This compound sample

  • Racemic 3-Hydroxypyrrolidin-2-one (for peak identification)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • HPLC-grade Diethylamine (DEA)

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

Chromatographic Conditions (Starting Point for Method Development):

ParameterConditionRationale
Mobile Phase n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v)A common mobile phase for normal-phase chiral separations on polysaccharide columns. DEA is added to improve the peak shape of amine-containing analytes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CAmbient temperature is a good starting point. Temperature can be varied to optimize resolution.
Detection UV at 210 nmThe lactam chromophore has absorbance at low UV wavelengths.
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in mobile phaseEnsure the sample is fully dissolved.

Procedure:

  • System Suitability:

    • Prepare a solution of racemic 3-Hydroxypyrrolidin-2-one.

    • Inject the racemic standard. The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Sample Analysis:

    • Prepare a solution of the this compound sample.

    • Inject the sample.

    • Identify the (S)-enantiomer peak based on the retention time from the analysis of a known (S)-standard (if available) or by spiking the racemic mixture with the sample.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the peak areas for both the (S)- and (R)-enantiomers.

    • Calculate the % ee using the following formula: % ee = [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100

This protocol provides a robust starting point. Optimization of the mobile phase composition (e.g., changing the alcohol modifier or its percentage) may be necessary to achieve baseline separation.

Identity and Purity Confirmation by ¹H NMR Spectroscopy

¹H NMR is an indispensable tool for confirming the structure of the molecule and for identifying any organic impurities.

Sample Preparation: Dissolve ~5-10 mg of the sample in an appropriate deuterated solvent (e.g., DMSO-d₆ or D₂O).

Expected Chemical Shifts (in DMSO-d₆, approximate):

  • ~7.5 ppm (broad singlet, 1H): NH proton of the lactam.

  • ~5.0 ppm (doublet, 1H): OH proton.

  • ~4.0 ppm (multiplet, 1H): CH-OH proton.

  • ~3.2 ppm (multiplet, 2H): CH₂ adjacent to the nitrogen.

  • ~1.8-2.0 ppm (multiplet, 2H): Other CH₂ protons.

The absence of significant unassigned signals is an indication of high purity. The integration of the peaks should correspond to the number of protons in the structure.

The logical relationship for ensuring the quality of a chiral intermediate can be visualized as follows:

G cluster_0 Supplier Quality cluster_1 Analytical Verification High-Purity Chiral Intermediate High-Purity Chiral Intermediate GMP/ISO Certified GMP/ISO Certified GMP/ISO Certified->High-Purity Chiral Intermediate Comprehensive CoA Comprehensive CoA Comprehensive CoA->High-Purity Chiral Intermediate Transparent Supply Chain Transparent Supply Chain Transparent Supply Chain->High-Purity Chiral Intermediate Chiral HPLC (ee >99%) Chiral HPLC (ee >99%) Chiral HPLC (ee >99%)->High-Purity Chiral Intermediate ¹H NMR (Structural Integrity) ¹H NMR (Structural Integrity) ¹H NMR (Structural Integrity)->High-Purity Chiral Intermediate Purity by HPLC/GC (>98%) Purity by HPLC/GC (>98%) Purity by HPLC/GC (>98%)->High-Purity Chiral Intermediate Low Water/Solvent Content Low Water/Solvent Content Low Water/Solvent Content->High-Purity Chiral Intermediate

Caption: Key pillars for ensuring the quality of a chiral intermediate.

Conclusion: A Foundation of Quality for Successful Research

The selection and verification of this compound is a foundational step that has significant downstream implications for any research and development program. A meticulous approach to supplier qualification, coupled with robust in-house analytical verification, is not an administrative burden but a critical scientific practice. By understanding the supplier landscape, critically evaluating documentation, and implementing appropriate quality control measures, researchers can ensure the stereochemical integrity of their starting materials. This diligence minimizes the risk of costly delays and confounding experimental results, ultimately accelerating the path from discovery to innovation.

References

  • Top 10 Building Blocks Suppliers in China 2025. BIOSYNCE. [Link]

  • Chemical Suppliers. ChemBuyersGuide.com. [Link]

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  • FDA Issues Numerous Warning Letters. Gardner Law. [Link]

  • Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. AGC Chemicals. [Link]

  • Diamond Chemical Co., Inc. - Warning Letter. U.S. Food and Drug Administration. [Link]

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  • FDA Warning Letter with a diverse List of Deficiencies. Analytical Quality Control Group. [Link]

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  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • This compound - [H37914]. Synthonix. [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]

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Methodological & Application

Application Note: A Robust Chemoenzymatic Protocol for the Enantioselective Synthesis of (S)-3-Hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Lactam

(S)-3-Hydroxypyrrolidin-2-one is a paramount chiral building block in modern medicinal chemistry and drug development. As a constrained analog of γ-aminobutyric acid (GABA), its core structure is embedded in a multitude of pharmacologically active agents, including cognition enhancers and anticonvulsants.[1] The stereochemistry at the C3 position is often critical for biological activity, dictating the molecule's interaction with specific enzyme or receptor targets.[1] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to access the (S)-enantiomer is a task of significant importance for the pharmaceutical industry.

While various synthetic strategies exist, including asymmetric catalysis and the use of chiral pool starting materials like (S)-malic acid, chemoenzymatic methods have emerged as a particularly powerful and practical approach.[1][2] This application note provides a detailed protocol for the enantioselective synthesis of this compound via a kinetic resolution strategy, leveraging the exquisite selectivity of lipases to resolve a racemic precursor. This method is lauded for its operational simplicity, high enantiomeric excess (>99% ee), and avoidance of expensive or toxic heavy metal catalysts.[1]

Principle of the Chemoenzymatic Strategy

The core of this methodology is a classic enzymatic kinetic resolution. The process begins with the straightforward synthesis of a racemic N-protected 3-acetoxypyrrolidin-2-one. This racemic acetate is then subjected to alcoholysis catalyzed by an immobilized lipase. The enzyme, possessing a chiral active site, selectively catalyzes the conversion of one enantiomer (in this case, the R-acetate) into the corresponding alcohol, while leaving the desired S-acetate largely unreacted.

This enzymatic differentiation allows for a clean separation of the newly formed (R)-alcohol from the unreacted (S)-acetate. Subsequent chemical hydrolysis of the isolated (S)-acetate furnishes the target this compound with very high enantiopurity. The use of an immobilized enzyme, such as Lipase PS-C from Pseudomonas cepacia, is a key process consideration, as it dramatically simplifies catalyst removal and enables its potential for recycling.[1]

G A Racemic 3-Hydroxypyrrolidin-2-one Derivative B Racemic 3-Acetoxypyrrolidin-2-one A->B C (±)-3-Acetoxypyrrolidin-2-one D Lipase PS-C + n-Butanol C->D Incubation E (R)-3-Hydroxypyrrolidin-2-one D->E Selective Alcoholysis F (S)-3-Acetoxypyrrolidin-2-one (Unreacted) D->F Remains G (S)-3-Acetoxypyrrolidin-2-one H This compound (Target Molecule) G->H Hydrolysis (e.g., K₂CO₃, MeOH) G Racemate (R)-Acetate (S)-Acetate Enzyme Lipase PS-C Active Site Racemate->Enzyme R_Complex Enzyme-(R)-Acetate Complex (Favorable Fit) Enzyme->R_Complex Fast S_Complex Enzyme-(S)-Acetate Complex (Unfavorable Fit) Enzyme->S_Complex Slow R_Alcohol (R)-Alcohol (Product) R_Complex->R_Alcohol Alcoholysis S_Acetate (S)-Acetate (Unreacted) S_Complex->S_Acetate No Reaction

Sources

Application Notes & Protocols: (S)-3-Hydroxypyrrolidin-2-one as a Cornerstone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Hydroxypyrrolidin-2-one, a versatile chiral lactam, has emerged as an indispensable building block in the asymmetric synthesis of a multitude of pharmaceutical intermediates. Its inherent stereochemistry and bifunctional nature—possessing both a nucleophilic hydroxyl group and an amide moiety—provide a strategic starting point for the construction of complex molecular architectures with high enantiopurity. This guide delves into the core applications of this compound, elucidating its role in the synthesis of key drug classes, providing detailed, field-tested protocols, and offering insights into the rationale behind critical experimental choices.

Introduction: The Strategic Value of this compound in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The precise control of stereochemistry on this five-membered ring is often critical for achieving desired pharmacological activity and minimizing off-target effects.[3][4] this compound (CAS No: 34368-52-0) serves as a readily available and cost-effective chiral pool starting material, enabling the stereocontrolled synthesis of a wide array of substituted pyrrolidine derivatives.[5][6] Its utility spans the synthesis of antiviral agents, antiepileptic drugs, antihypertensives, and more, making it a high-value intermediate for drug discovery and development professionals.[3][7][8]

The strategic importance of this molecule lies in its C3 stereocenter and the differential reactivity of its functional groups. The hydroxyl group can be readily derivatized or serve as a handle for further stereospecific transformations, while the lactam can be reduced to the corresponding pyrrolidine or undergo N-alkylation/acylation. This versatility allows for divergent synthetic pathways, providing access to a rich chemical space of chiral intermediates.

Key Applications in Pharmaceutical Intermediate Synthesis

Synthesis of Antiviral Agents

The pyrrolidine scaffold is a common feature in many antiviral compounds, where it often mimics natural substrates to inhibit viral enzymes. This compound can be elaborated into more complex pyrrolidine structures that form the core of these antiviral drugs. The synthesis of these agents often leverages the chirality of the starting material to ensure the correct stereochemical configuration for potent biological activity.[3]

Cornerstone in the Synthesis of Brivaracetam

A prominent application of this compound is in the synthesis of the antiepileptic drug Brivaracetam.[9][10][11] Brivaracetam features a (4R)-4-propyl-pyrrolidin-2-one core, and several synthetic routes utilize intermediates derived from this compound. One common strategy involves the reduction of the lactam carbonyl of a derivatized this compound to generate the corresponding pyrrolidine. The stereocenter at the 3-position is then manipulated to achieve the desired (4R) configuration in the final product.

The synthesis of Brivaracetam underscores the importance of stereochemical control. The pharmacological activity of the drug is highly dependent on the specific stereoisomer.[12] Starting with an enantiomerically pure building block like this compound is a highly efficient strategy to ensure the final active pharmaceutical ingredient (API) possesses the correct chirality.[9][13]

Precursor to Chiral 3-Hydroxypyrrolidine

(S)-3-Hydroxypyrrolidine is a valuable intermediate for a range of pharmaceuticals, including calcium channel blockers like Barnidipine and muscarinic receptor antagonists such as Darifenacin.[8][14] this compound serves as a direct precursor to this key intermediate through the reduction of its lactam carbonyl group.

The reduction of the amide is a critical step that requires careful selection of reagents to avoid side reactions and preserve the stereointegrity of the chiral center. Common reducing agents include borane complexes and lithium aluminum hydride. The choice of reducing agent and reaction conditions is crucial for achieving high yield and purity of the desired (S)-3-hydroxypyrrolidine.[7][15]

Experimental Protocols

The following protocols are provided as illustrative examples of the synthetic utility of this compound. These are intended for use by trained professionals in a suitably equipped laboratory.

Protocol 1: Reduction of this compound to (S)-3-Hydroxypyrrolidine

This protocol describes the reduction of the lactam functionality to yield the corresponding chiral pyrrolidine, a versatile intermediate for various pharmaceutical syntheses.[7][15]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Quenching & Work-up cluster_3 Purification cluster_4 Final Product A This compound B Anhydrous THF A->B Dissolve D Borane-THF complex (1M in THF) B->D Add dropwise at 0°C C Inert Atmosphere (N2 or Ar) E Heat to Reflux D->E Stir F Methanol (slow addition) E->F Cool to 0°C G Acidic Work-up (e.g., HCl) F->G H Basification (e.g., NaOH) G->H I Extraction with Organic Solvent H->I J Distillation under reduced pressure I->J K (S)-3-Hydroxypyrrolidine J->K

Caption: Workflow for the reduction of this compound.

Materials and Reagents:

ReagentCAS NumberPuritySupplier (Example)
This compound34368-52-0>98%Sigma-Aldrich
Borane-tetrahydrofuran complex (1 M)14044-65-6-Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-9>99.9%Sigma-Aldrich
Methanol67-56-1ACS gradeFisher Scientific
Hydrochloric Acid (concentrated)7647-01-0ACS gradeFisher Scientific
Sodium Hydroxide1310-73-2ACS gradeFisher Scientific
Dichloromethane (DCM)75-09-2ACS gradeFisher Scientific
Anhydrous Sodium Sulfate7757-82-6ACS gradeFisher Scientific

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve this compound (10.1 g, 0.1 mol) in anhydrous THF (100 mL).

  • Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Add the borane-THF complex (1 M in THF, 300 mL, 0.3 mol) dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux. Maintain reflux for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Cautiously and slowly add methanol (50 mL) dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed.

  • Work-up: Acidify the mixture by the slow addition of concentrated HCl. Stir for 30 minutes, then concentrate the mixture under reduced pressure to remove the THF and methanol.

  • Isolation: Cool the residue and basify with a concentrated aqueous solution of NaOH until pH > 12. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude (S)-3-hydroxypyrrolidine by vacuum distillation to yield a colorless to pale yellow oil.

Expected Yield: 75-85%.

Protocol 2: O-Silylation for Selective N-Alkylation

To achieve selective N-alkylation without competing O-alkylation, the hydroxyl group of this compound is first protected, typically as a silyl ether. This protocol details the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl).[15][16]

Logical Flow Diagram:

G A This compound (Both N and O are nucleophilic) B Goal: Selective N-Alkylation A->B C Problem: Mixture of N- and O-alkylated products B->C leads to D Solution: Protect the more reactive hydroxyl group C->D requires E Step 1: O-Silylation (Protection) D->E F O-Protected Intermediate E->F G Step 2: N-Alkylation F->G H N-Alkylated, O-Protected Intermediate G->H I Step 3: Deprotection H->I J Desired N-Alkylated Product I->J

Caption: Rationale for O-protection prior to N-alkylation.

Materials and Reagents:

ReagentCAS NumberPuritySupplier (Example)
This compound34368-52-0>98%Sigma-Aldrich
tert-Butyldimethylsilyl chloride (TBDMSCl)18162-48-6>98%Sigma-Aldrich
Imidazole288-32-4>99%Sigma-Aldrich
Anhydrous Dichloromethane (DCM)75-09-2>99.8%Sigma-Aldrich
Saturated aqueous sodium bicarbonate144-55-8-Fisher Scientific
Brine---
Anhydrous Magnesium Sulfate7487-88-9ACS gradeFisher Scientific

Procedure:

  • Reaction Setup: To a solution of this compound (5.05 g, 50 mmol) in anhydrous DCM (100 mL) in a round-bottom flask, add imidazole (8.5 g, 125 mmol).

  • Addition of Silylating Agent: Add TBDMSCl (8.29 g, 55 mmol) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water (50 mL). Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (S)-3-(tert-butyldimethylsilyloxy)pyrrolidin-2-one as a colorless oil.

Expected Yield: 90-95%.

Causality and Experimental Insights

  • Choice of Reducing Agent: Borane complexes are often preferred for lactam reduction as they are less reactive than LiAlH₄ and can offer better functional group tolerance. The choice of a borane reagent minimizes the risk of over-reduction or side reactions involving the hydroxyl group.

  • Importance of Inert Atmosphere: Both the reduction with borane and the use of strong bases (like NaH for N-alkylation) necessitate an inert atmosphere to prevent reaction with atmospheric moisture and oxygen, which can quench the reagents and lead to undesired byproducts.

  • Protecting Group Strategy: The hydroxyl group is generally more nucleophilic than the lactam nitrogen under neutral or slightly basic conditions. Therefore, direct alkylation often leads to a mixture of O- and N-alkylated products.[16] Protecting the hydroxyl group as a sterically hindered silyl ether effectively blocks its reactivity, allowing for clean and selective N-alkylation. The silyl group can be easily removed under mild acidic conditions or with a fluoride source (e.g., TBAF) post-alkylation.

Conclusion

This compound is a powerful and versatile chiral building block that plays a pivotal role in the synthesis of numerous pharmaceutical intermediates. Its stereochemical integrity and bifunctional nature provide a robust platform for the construction of complex, enantiomerically pure molecules. The protocols and insights provided herein demonstrate its practical application and underscore the importance of strategic synthetic planning in modern drug development. As the demand for stereochemically defined pharmaceuticals continues to grow, the significance of foundational chiral synthons like this compound will undoubtedly increase.

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  • Padwa, A., et al. (2004). A novel biomimetic route to the 3-acyl-5-hydroxy-3-pyrrolin-2-one and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one ring systems. The Journal of Organic Chemistry, 69(25), 8952–8955. [Link]

  • La-Venia, A., et al. (2024). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 89(1), 478–484. [Link]

  • ChemistryViews. (2020, November 19). High-Yielding Synthesis of Antiviral Drug Candidate. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. WO2007024113A1.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Retrieved January 11, 2026.
  • Chen, X., & Zhang, Y. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. Current Opinion in Biotechnology, 65, 115-122. [Link]

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The Pivotal Role of (S)-3-Hydroxypyrrolidin-2-one in Modern Medicinal Chemistry: A Chiral Scaffold for Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry in Drug Design

In the landscape of modern drug discovery, the three-dimensional architecture of a molecule is paramount to its biological function. Chirality, the property of "handedness" in molecules, often dictates the efficacy and safety of a therapeutic agent, as enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] Consequently, the demand for enantiomerically pure building blocks, or synthons, has surged, enabling the precise construction of complex, stereochemically defined drug candidates. Among these, (S)-3-Hydroxypyrrolidin-2-one has emerged as a particularly valuable and versatile chiral scaffold, finding application in a diverse range of therapeutic areas, from epilepsy to oncology and neurodegenerative diseases.[3][4] Its rigid, five-membered lactam core, adorned with a stereodefined hydroxyl group, provides a unique combination of structural features that medicinal chemists can exploit to achieve high target affinity and selectivity.

This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delve into its key physicochemical properties, examine its role in the development of groundbreaking therapeutics, and provide detailed protocols for its synthesis and derivatization.

Physicochemical Properties and Stereochemical Advantages

The utility of this compound as a chiral building block stems from its distinct structural and chemical characteristics.

PropertyValueSource
Molecular Formula C₄H₇NO₂[5]
Molecular Weight 101.10 g/mol [5]
Appearance White to off-white crystalline solid
Melting Point 102-105 °C
Solubility Soluble in water, methanol, ethanol
Specific Rotation [α]²⁰/D +58° (c=1 in H₂O)

The key to its success in medicinal chemistry lies in the interplay of its functional groups and stereochemistry:

  • The Lactam Core: The cyclic amide (lactam) structure provides a rigid conformational constraint. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. The lactam can also participate in crucial hydrogen bonding interactions with protein residues.[6]

  • The (S)-Stereocenter: The defined stereochemistry at the C3 position is critical for enantioselective interactions with chiral biological targets like enzymes and receptors. This allows for the development of drugs with improved therapeutic indices and reduced off-target effects.[1]

  • The Hydroxyl Group: The hydroxyl group serves as a versatile handle for further chemical modifications. It can act as a hydrogen bond donor or acceptor and provides a site for introducing a wide array of substituents to explore the chemical space around a target's binding pocket.

  • The Pyrrolidinone Ring: The five-membered pyrrolidinone ring is a common motif in many biologically active compounds and is considered a "privileged scaffold" in medicinal chemistry. Its non-planar, puckered conformation allows for the presentation of substituents in distinct three-dimensional orientations, facilitating optimal interactions with target proteins.[3]

Applications in Drug Discovery and Development

The unique attributes of this compound have been leveraged in the development of several important therapeutics and clinical candidates.

Antiepileptic Drugs: The Racetam Family

Perhaps the most prominent application of the this compound scaffold is in the synthesis of antiepileptic drugs of the racetam class.

  • Brivaracetam (Briviact®): A new-generation antiepileptic drug, Brivaracetam, is a 4-propyl substituted derivative of levetiracetam.[7] The synthesis of Brivaracetam often involves intermediates derived from this compound, where the stereochemistry at the C4 position of the pyrrolidinone ring is crucial for its high affinity for the synaptic vesicle protein 2A (SV2A).[8] Various synthetic strategies have been developed to introduce the propyl group with the desired (R)-configuration, often starting from a chiral pool material.[7][9]

Neurodegenerative Diseases: A Scaffold for Multi-Targeting Agents

Recent research has highlighted the potential of this compound derivatives in the treatment of neurodegenerative disorders like Alzheimer's disease. The scaffold's ability to present substituents in a defined spatial orientation makes it suitable for designing multi-target-directed ligands that can address the complex pathology of such diseases. For instance, novel pyrrolidinone derivatives have been investigated for their neuroprotective effects and their ability to modulate cognitive impairment.[10]

Oncology: Targeting Kinases

The pyrrolidin-2-one scaffold is also a key feature in a number of kinase inhibitors used in cancer therapy. The rigid ring system can effectively position substituents to interact with the ATP-binding site of various kinases.[6] While not always directly derived from this compound, these structures underscore the importance of the pyrrolidinone core in designing potent and selective kinase inhibitors. Research into novel pyrrolidinone-based compounds continues to be an active area in the development of new anticancer agents.[8]

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of this compound and a key intermediate for Brivaracetam.

Protocol 1: Enantioselective Synthesis of this compound from L-Glutamic Acid

This protocol outlines a common and efficient method for the synthesis of this compound starting from the readily available chiral building block, L-glutamic acid. The process involves a cyclization-reduction sequence.

Workflow Diagram:

G cluster_0 Synthesis of this compound A L-Glutamic Acid B (S)-Pyroglutamic Acid A->B  Dehydration (Heat) C (S)-Pyroglutaminol B->C  Reduction (e.g., Ru/Al2O3, H2) D This compound C->D  Oxidative Decarbonylation

Caption: Synthesis of this compound from L-Glutamic Acid.

Materials:

  • L-Glutamic Acid

  • Ruthenium on Alumina (Ru/Al₂O₃) catalyst

  • Deionized water

  • Hydrogen gas (high pressure)

  • Autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dehydration to (S)-Pyroglutamic Acid:

    • In a round-bottom flask, place L-glutamic acid.

    • Heat the flask in an oil bath at 180-190 °C under vacuum for 2-3 hours. Water will be evolved, and the solid will melt and then re-solidify.

    • Cool the flask to room temperature. The resulting solid is (S)-pyroglutamic acid. This can be used in the next step without further purification.

  • Hydrogenation to (S)-Pyroglutaminol and Conversion to this compound:

    • In a high-pressure autoclave reactor, add (S)-pyroglutamic acid and the Ru/Al₂O₃ catalyst (typically 5-10 wt% of the substrate).

    • Add deionized water to dissolve the pyroglutamic acid.

    • Seal the reactor and purge several times with nitrogen gas, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2 MPa).[11]

    • Heat the reactor to the reaction temperature (e.g., 160 °C) with stirring.[11][12]

    • Maintain these conditions for the specified reaction time (e.g., 4-6 hours), monitoring the reaction progress by techniques such as TLC or HPLC.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • The enantiomeric excess can be determined by chiral HPLC analysis.

Protocol 2: N-Alkylation of a Pyrrolidinone Intermediate in the Synthesis of Brivaracetam

This protocol describes a general procedure for the N-alkylation of a 4-substituted pyrrolidin-2-one, a key step in the synthesis of Brivaracetam and its analogs. This example illustrates the coupling of a chiral pyrrolidinone with a chiral side chain.

Workflow Diagram:

G cluster_0 N-Alkylation for Brivaracetam Synthesis A (R)-4-propylpyrrolidin-2-one C Brivaracetam A->C  Coupling/Alkylation (e.g., with a suitable (S)-2-halobutanamide derivative) B (S)-2-aminobutanamide B->C

Caption: Key N-alkylation step in the synthesis of Brivaracetam.

Materials:

  • (R)-4-propylpyrrolidin-2-one

  • (S)-2-bromobutanamide (or a suitable activated derivative)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-4-propylpyrrolidin-2-one (1.0 equivalent) and anhydrous acetonitrile.

    • Add finely powdered potassium carbonate (2.0-3.0 equivalents).

  • Alkylation:

    • To the stirred suspension, add a solution of (S)-2-bromobutanamide (1.1-1.2 equivalents) in anhydrous acetonitrile dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for several hours (monitor by TLC or LC-MS until the starting materials are consumed).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the combined filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain Brivaracetam.

Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the diastereomeric purity by chiral HPLC.

Conclusion: A Cornerstone of Modern Drug Design

This compound has firmly established itself as a cornerstone chiral building block in medicinal chemistry. Its unique combination of a conformationally restricted lactam core, a stereodefined hydroxyl group for versatile functionalization, and its presence within a privileged pyrrolidinone scaffold make it an invaluable tool for the design and synthesis of novel therapeutics. From the well-established success in antiepileptic drugs to the promising frontiers of neurodegenerative disease and oncology, the applications of this remarkable synthon continue to expand. The ability to construct complex, three-dimensional molecules with precise stereochemical control is fundamental to the future of drug discovery, and this compound is poised to remain a key player in this endeavor.

References

  • Yang, T.-H., Hsu, R.-J., Huang, W.-H., & Lee, A.-R. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 887. [Link]

  • (2022). Therapeutic potentials of β-lactam: A scaffold for new drug development. ResearchGate. [Link]

  • Chaudhary, P., Kumar, V., & Singh, P. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2354–2373. [Link]

  • Ciceri, S., Grisenti, P., Elahi, S. R., & Ferraboschi, P. (2018). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. Molecules, 23(9), 2206. [Link]

  • Raimondi, M. V., Iacono, A., & Pace, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Chaudhary, P., Kumar, V., & Singh, P. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2354–2373. [Link]

  • Chaudhary, P., Kumar, V., & Singh, P. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2354–2373. [Link]

  • Kumar, A., Prakash, O., & Kumar, A. (2022). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Neurochemistry International, 158, 105374. [Link]

  • Vitale, P., Scilimati, A., & Mangiatordi, G. F. (2021). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. ACS Medicinal Chemistry Letters, 12(7), 1083–1088. [Link]

  • Suganuma, S., Matsumoto, Y., & Nakagawa, Y. (2018). One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation. ChemCatChem, 10(20), 4569-4573. [Link]

  • Suganuma, S., Matsumoto, Y., & Nakagawa, Y. (2018). One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation. ChemCatChem, 10(20), 4569-4573. [Link]

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Application Notes & Protocols: The Strategic Use of (S)-3-Hydroxypyrrolidin-2-one in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Chiral Scaffold

In the landscape of antiviral drug discovery, the pursuit of stereochemically pure, potent, and synthetically accessible molecules is paramount. (S)-3-Hydroxypyrrolidin-2-one, a chiral lactam, has emerged as a cornerstone building block in medicinal chemistry. Its rigid, five-membered ring structure, endowed with a hydroxyl group and a modifiable lactam functionality at a defined stereocenter, makes it an exceptionally valuable starting material. This guide provides an in-depth exploration of its strategic application in synthesizing novel antiviral agents, particularly nucleoside analogs, which are a critical class of drugs designed to disrupt viral replication. We will delve into the rationale behind its use, provide detailed synthetic protocols, and illustrate the underlying mechanisms of action of the resulting compounds.

Part 1: The Strategic Importance of this compound

The efficacy of many antiviral drugs is intrinsically linked to their three-dimensional structure. The precise arrangement of atoms, or stereochemistry, dictates how a molecule interacts with its biological target, such as a viral enzyme. This compound offers a pre-packaged chiral center, providing a significant advantage in drug synthesis.

  • Chirality and Biological Specificity: The '(S)' configuration at the C3 position is crucial. Using this enantiomerically pure starting material, known as a "chiral pool" synthesis approach, circumvents the need for complex asymmetric synthesis or costly chiral separation steps later in the production process.[1][2] This ensures that the final drug molecule has the correct orientation to bind effectively and selectively to its viral target, minimizing off-target effects and potential toxicity.

  • A Versatile Iminosugar Scaffold: The pyrrolidine ring is a highly effective mimic of the furanose (sugar) ring found in natural nucleosides.[3] By replacing the natural sugar with this "iminosugar" scaffold, chemists can create nucleoside analogs. These analogs are recognized by viral enzymes but lack the necessary chemical groups to support the full replication process, leading to the termination of viral genome synthesis.[4][5]

  • Key Functional Groups for Synthesis:

    • The Hydroxyl Group (-OH): This group at the C3 position can be protected and deprotected as needed, or it can be a key pharmacophoric feature in the final molecule, forming critical hydrogen bonds with the target enzyme.

    • The Lactam (Cyclic Amide): The carbonyl group of the lactam can be readily reduced to a secondary amine, transforming the pyrrolidin-2-one scaffold into a pyrrolidine. This opens up a vast array of subsequent chemical modifications, particularly for attaching various nucleobases.[6]

Part 2: Synthesis of a Pyrrolidine-Based Nucleoside Analog

To illustrate the utility of this compound, this section details a representative, multi-step synthesis of a novel pyrrolidine-based nucleoside analog. This class of compounds is designed to inhibit viral polymerases.[7][8]

Synthetic Strategy Overview

The overall strategy involves a four-stage process: protecting the hydroxyl group to prevent unwanted side reactions, reducing the lactam to unmask the reactive secondary amine, coupling the pyrrolidine scaffold to a desired nucleobase, and finally, deprotecting the hydroxyl group to yield the target molecule.

G cluster_0 Synthetic Workflow A This compound B Step 1: Protection (S)-3-(tert-Butyldimethylsilyloxy) -pyrrolidin-2-one A->B TBDMSCl, Imidazole C Step 2: Lactam Reduction (S)-3-(tert-Butyldimethylsilyloxy) -pyrrolidine B->C LiAlH4 or NaBH4/H2SO4 D Step 3: Nucleobase Coupling Protected Pyrrolidine Nucleoside Analog C->D Halogenated Nucleobase, Base E Step 4: Deprotection Final Nucleoside Analog D->E TBAF

Caption: General workflow for synthesizing a pyrrolidine nucleoside analog.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (CAS: 34368-52-0)[9]

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) / Sulfuric acid[10]

  • Tetrahydrofuran (THF), anhydrous

  • 6-Chloropurine (as a representative nucleobase)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Tetrabutylammonium fluoride (TBAF)

  • Standard solvents for workup and chromatography (Ethyl acetate, Hexanes, Dichloromethane, Methanol)

Step 1: Protection of the Hydroxyl Group

  • Causality: The hydroxyl group is protected as a silyl ether to prevent it from reacting with the strong reducing agent used in the next step. This ensures that only the lactam carbonyl is reduced.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add TBDMSCl (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield (S)-3-(tert-Butyldimethylsilyloxy)pyrrolidin-2-one.

Step 2: Reduction of the Lactam to Pyrrolidine

  • Causality: A strong reducing agent like LiAlH₄ is required to reduce the stable amide bond of the lactam to a secondary amine, forming the core pyrrolidine ring.

  • Procedure:

    • Carefully add LiAlH₄ (1.5 eq) to a flask containing anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C.

    • Slowly add a solution of the protected lactam from Step 1 (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to obtain crude (S)-3-(tert-Butyldimethylsilyloxy)pyrrolidine, which can often be used in the next step without further purification.

Step 3: Coupling with a Nucleobase (N-Arylation)

  • Causality: An SₙAr reaction is used to couple the secondary amine of the pyrrolidine ring to a halogenated nucleobase. The base neutralizes the HCl generated during the reaction, driving it to completion.

  • Procedure:

    • In a round-bottom flask, combine the protected pyrrolidine from Step 2 (1.0 eq), 6-chloropurine (1.1 eq), and K₂CO₃ (2.0 eq) in anhydrous acetonitrile.

    • Heat the mixture to reflux (approx. 82 °C) and stir for 24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the protected pyrrolidine nucleoside analog.

Step 4: Deprotection of the Hydroxyl Group

  • Causality: The silyl protecting group is selectively removed under mild conditions using a fluoride source, which has a high affinity for silicon. This reveals the final hydroxyl group without affecting the rest of the molecule.

  • Procedure:

    • Dissolve the protected nucleoside analog from Step 3 (1.0 eq) in THF.

    • Add a 1M solution of TBAF in THF (1.2 eq) dropwise at room temperature.

    • Stir for 2-4 hours and monitor the reaction by TLC.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the final (S)-pyrrolidine nucleoside analog.

Data Summary and Characterization
StepReactionKey ReagentsTypical YieldAnalytical Methods
1 Silyl ProtectionTBDMSCl, Imidazole85-95%TLC, ¹H NMR, ¹³C NMR
2 Lactam ReductionLiAlH₄70-85%TLC, ¹H NMR, HRMS
3 Nucleobase Coupling6-Chloropurine, K₂CO₃60-75%TLC, LC-MS, ¹H NMR
4 DeprotectionTBAF90-98%HPLC, ¹H NMR, ¹³C NMR, HRMS

Part 3: Mechanism of Action for Pyrrolidine Nucleoside Analogs

The antiviral activity of nucleoside analogs stems from their ability to deceive viral enzymes.[11] Once inside a host cell, they undergo a series of transformations to become active inhibitors.

  • Cellular Uptake and Activation: The synthesized nucleoside analog enters an infected cell. Host cell enzymes called kinases recognize it and sequentially add phosphate groups, converting it into its active triphosphate form.[4] This bioactivation is a critical step for efficacy.

  • Competitive Inhibition: The resulting triphosphate analog structurally resembles natural deoxynucleotide triphosphates (e.g., dATP, dGTP). It competes with these natural substrates for the active site of the viral DNA or RNA polymerase.[11][12]

  • Incorporation and Chain Termination: The viral polymerase incorporates the analog into the growing viral DNA or RNA strand. However, because the pyrrolidine scaffold lacks the crucial 3'-hydroxyl group present in natural sugars, the polymerase cannot attach the next nucleotide.[4] This immediately halts the elongation of the nucleic acid chain, a process known as "chain termination," which effectively stops viral replication.[13]

G cluster_cell Infected Host Cell cluster_virus Viral Replication Drug Pyrrolidine Nucleoside Analog NMP Analog-Monophosphate Drug->NMP Kinase NDP Analog-Diphosphate NMP->NDP Kinase NTP Analog-Triphosphate (Active Drug) NDP->NTP Kinase Polymerase Viral Polymerase (e.g., RdRp) NTP->Polymerase Competitive Inhibition Genome Growing Viral RNA/DNA Chain Polymerase->Genome Incorporation Termination CHAIN TERMINATION (Replication Halted) Genome->Termination

Caption: Mechanism of action of a pyrrolidine-based nucleoside analog.

Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is a strategic tool for the rational design of potent antiviral therapeutics. Its inherent chirality and versatile functionality allow for the efficient and stereocontrolled synthesis of complex nucleoside analogs. The protocols outlined here provide a robust framework for developing novel inhibitors of viral replication.

Future work in this area will likely focus on:

  • Prodrug Strategies: Enhancing the cellular uptake and bioavailability of these often-polar molecules by converting them into phosphoramidate prodrugs (ProTides), a strategy successfully used for drugs like Remdesivir.[7][8][14]

  • Library Synthesis: Utilizing the synthetic route to create a diverse library of analogs by varying the attached nucleobase to target different viruses or overcome drug resistance.

  • Further Scaffold Modification: Introducing additional functional groups onto the pyrrolidine ring to optimize binding interactions with viral enzymes and improve the pharmacological profile.

By leveraging the unique properties of this chiral building block, the scientific community can continue to develop the next generation of effective antiviral agents to combat current and future viral threats.

References

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Application Notes & Protocols: (S)-3-Hydroxypyrrolidin-2-one as a Versatile Chiral Precursor for the Synthesis of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolidinone Scaffold in Antibiotic Development

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its prevalence is due to a combination of factors: the pyrrolidine ring is a versatile, three-dimensional structure that can effectively present substituents for interaction with biological targets, and its stereochemistry can be precisely controlled, which is crucial for pharmacological activity.[1] In the urgent search for new antibiotics to combat the growing threat of antimicrobial resistance, chiral building blocks like (S)-3-Hydroxypyrrolidin-2-one have emerged as valuable starting materials for the design and synthesis of innovative antibacterial agents.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for novel antibiotics. We will delve into the synthetic strategies, provide detailed experimental protocols for key transformations, and discuss the rationale behind the methodological choices.

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.

PropertyValue
CAS Number 34368-52-0
Molecular Formula C₄H₇NO₂
Molecular Weight 101.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 156-161 °C
Chirality (S)-enantiomer

Synthetic Strategy: A Modular Approach to Novel Antibiotic Candidates

Our synthetic approach is designed to be modular, allowing for the facile introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) of the resulting compounds. The overall workflow involves the key steps of stereospecific functionalization of the hydroxyl group, conversion to a key amine intermediate, and subsequent amide coupling with various side chains.

Synthetic Workflow A This compound B (R)-3-Azido-pyrrolidin-2-one A->B  Mitsunobu Reaction (Stereochemical Inversion) C (R)-3-Amino-pyrrolidin-2-one B->C  Staudinger Reaction D Novel Pyrrolidinone-Based Antibiotic Candidate C->D  Amide Coupling (Side Chain Introduction)

Caption: A modular synthetic workflow for the generation of novel antibiotic candidates from this compound.

Experimental Protocols

Part 1: Stereospecific Azide Introduction via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups with a predictable inversion of stereochemistry, which is critical for maintaining enantiopurity in chiral drug synthesis.[5][6] In this step, the hydroxyl group of this compound is converted to an azide with an (R) configuration.

Protocol 1: Synthesis of (R)-3-Azido-pyrrolidin-2-one

  • Materials:

    • This compound (1.0 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

    • Diphenylphosphoryl azide (DPPA) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of this compound in anhydrous THF, add triphenylphosphine.

    • Cool the mixture to 0 °C in an ice bath.

    • Add diphenylphosphoryl azide to the cooled solution.

    • Slowly add diisopropyl azodicarboxylate dropwise to the reaction mixture, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield (R)-3-Azido-pyrrolidin-2-one.

Part 2: Reduction of the Azide to a Primary Amine

The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines, avoiding the use of harsh reducing agents that could affect other functional groups in the molecule.[7][8]

Protocol 2: Synthesis of (R)-3-Amino-pyrrolidin-2-one

  • Materials:

    • (R)-3-Azido-pyrrolidin-2-one (1.0 eq)

    • Triphenylphosphine (PPh₃) (1.2 eq)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • Dissolve (R)-3-Azido-pyrrolidin-2-one in THF.

    • Add triphenylphosphine to the solution at room temperature.

    • Stir the reaction mixture for 4-6 hours. The formation of the iminophosphorane intermediate can be monitored by the cessation of nitrogen gas evolution.

    • Add water to the reaction mixture and continue stirring for an additional 8-12 hours to hydrolyze the iminophosphorane.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by an appropriate method, such as crystallization or column chromatography, to yield (R)-3-Amino-pyrrolidin-2-one.

Part 3: Amide Coupling for Side Chain Incorporation

The final step in our modular approach is the coupling of the key amine intermediate with a variety of carboxylic acid side chains. This allows for the creation of a library of compounds for SAR studies. The choice of coupling reagent is critical to ensure high yields and minimize racemization.[9][10]

Protocol 3: Synthesis of a Novel Pyrrolidinone-Based Antibiotic Candidate

  • Materials:

    • (R)-3-Amino-pyrrolidin-2-one (1.0 eq)

    • Carboxylic acid of interest (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid of interest, EDC, and HOBt in anhydrous DCM or DMF.

    • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve (R)-3-Amino-pyrrolidin-2-one in the same anhydrous solvent and add DIPEA.

    • Add the solution of the amine to the pre-activated carboxylic acid mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final antibiotic candidate.

Characterization and Analysis

The identity and purity of all synthesized compounds should be rigorously confirmed using a suite of analytical techniques.

Analytical_Workflow cluster_Synthesis Synthesis cluster_Analysis Analytical Characterization A Starting Material B Intermediate 1 A->B C Intermediate 2 B->C D Final Product C->D NMR NMR (1H, 13C) D->NMR MS Mass Spectrometry D->MS HPLC Chiral HPLC D->HPLC

Sources

Application Notes and Protocols: Reaction Conditions for the Reduction of (S)-3-Hydroxypyrrolidin-2-one to (S)-3-Hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the chemical reduction of (S)-3-Hydroxypyrrolidin-2-one to its corresponding pyrrolidine, (S)-3-Hydroxypyrrolidine. This transformation is a critical step in the synthesis of numerous pharmaceutical intermediates and chiral building blocks. This document explores various reduction methodologies, delving into the mechanistic underpinnings, reaction parameters, and practical considerations essential for successful and scalable synthesis. Protocols using common hydride reagents, including Lithium Aluminum Hydride (LAH), Borane complexes, and Sodium Borohydride-based systems, are presented with an emphasis on chemoselectivity, stereochemical retention, and operational safety. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.

Introduction: The Significance of (S)-3-Hydroxypyrrolidine

(S)-3-Hydroxypyrrolidine is a valuable chiral building block in medicinal chemistry and drug development. Its rigid, five-membered ring structure, coupled with the stereocenter and the versatile hydroxyl group, makes it a sought-after scaffold for introducing specific pharmacophoric features into drug candidates. The reduction of its lactam precursor, this compound, is a direct and common route to access this important molecule. The choice of reducing agent and reaction conditions is paramount to ensure high yield, preservation of the chiral integrity at the C3 position, and chemoselective reduction of the amide carbonyl without affecting the hydroxyl group.

Lactams, being cyclic amides, are generally less reactive than their acyclic counterparts due to ring strain and resonance stabilization. Their reduction requires potent hydride donors that can effectively attack the resonance-stabilized carbonyl group.[1][2] This guide will compare and contrast the most effective and commonly employed reducing agents for this transformation.

Mechanistic Considerations in Lactam Reduction

The reduction of a lactam to a cyclic amine involves the formal replacement of the carbonyl oxygen with two hydrogen atoms. The general mechanism with strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) proceeds through a nucleophilic acyl substitution pathway.[1]

The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the lactam, forming a tetrahedral intermediate.[1] The oxygen atom of this intermediate coordinates to the Lewis acidic aluminum, forming a stable aluminate complex. This is followed by the expulsion of the aluminate as a leaving group, generating a highly reactive iminium ion intermediate. A second hydride equivalent then rapidly attacks the iminium ion, yielding the final cyclic amine product.[1]

Borane reagents operate via a different mechanism. The Lewis acidic boron atom first coordinates to the carbonyl oxygen, activating it towards hydride transfer. This is followed by intramolecular hydride delivery and subsequent cleavage of the C-O bond, driven by the high affinity of boron for oxygen.[3]

Reduction_Mechanism cluster_LAH LiAlH4 Reduction Pathway cluster_Borane Borane Reduction Pathway Lactam This compound Tetrahedral_Intermediate Tetrahedral Intermediate Lactam->Tetrahedral_Intermediate + H⁻ (from LiAlH4) Iminium_Ion Iminium Ion Intermediate Tetrahedral_Intermediate->Iminium_Ion - [AlH3O]⁻ Product_LAH (S)-3-Hydroxypyrrolidine Iminium_Ion->Product_LAH + H⁻ (from LiAlH4) Lactam_B This compound Borane_Complex Lactam-Borane Complex Lactam_B->Borane_Complex + BH3 Amine_Borane Amine-Borane Adduct Borane_Complex->Amine_Borane Hydride Transfer & C-O Cleavage Product_B (S)-3-Hydroxypyrrolidine Amine_Borane->Product_B Acidic Workup

Caption: Generalized mechanisms for lactam reduction by LiAlH₄ and Borane.

Comparative Analysis of Reducing Agents

The selection of an appropriate reducing agent is a critical decision dictated by factors such as substrate compatibility, desired selectivity, scalability, cost, and safety.

Reducing Agent/SystemTypical Solvent(s)Temperature (°C)Key AdvantagesKey Disadvantages
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether0 to 65Highly reactive, reduces most amides and lactams effectively.[2][4]Pyrophoric, reacts violently with water, poor chemoselectivity (reduces esters, carboxylic acids, etc.).[4][5]
Borane-THF Complex (BH₃·THF) THF0 to 65High chemoselectivity (amides over esters), safer to handle than LiAlH₄.[3][6]Can be costly, potential for explosion with concentrated solutions.[3][5]
Borane Dimethyl Sulfide (BH₃·SMe₂) THF, Toluene25 to 100More stable and soluble than BH₃·THF, good chemoselectivity.[6]Odor of dimethyl sulfide, requires careful workup.
Sodium Borohydride (NaBH₄) / Additive THF, Diglyme25 to 150Cost-effective, easier to handle than LiAlH₄.[5] Requires an activator (e.g., H₂SO₄, TFA, I₂, Lewis acids).[3][5][7]Less reactive than LiAlH₄ or boranes, conditions can be harsh.

Experimental Protocols

Safety Precaution: All reactions involving hydride reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, flame-retardant lab coat, gloves) must be worn. Hydride reagents are water-reactive and can generate flammable hydrogen gas upon quenching.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is highly effective but requires stringent anhydrous conditions and careful handling.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Deionized water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, carefully charge the flask with LiAlH₄ (2.0 - 2.5 equivalents) and anhydrous THF. Cool the resulting suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the lactam solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) and monitor its progress by TLC or LC-MS (typically 4-12 hours).

  • Quenching (Fieser workup): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add deionized water (X mL, where X = grams of LiAlH₄ used), followed by 15% aqueous NaOH (X mL), and finally deionized water again (3X mL). This procedure is designed to precipitate the aluminum salts as a granular solid.

  • Workup: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude (S)-3-Hydroxypyrrolidine. The product can be further purified by vacuum distillation.

LAH_Workflow Setup 1. Assemble Dry Apparatus under N2 Charge_LAH 2. Charge LiAlH4 in THF Cool to 0 °C Setup->Charge_LAH Add_Lactam 3. Add Lactam Solution Dropwise at 0 °C Charge_LAH->Add_Lactam React 4. Warm to RT, then Reflux (Monitor by TLC) Add_Lactam->React Quench 5. Cool to 0 °C Cautious Fieser Workup React->Quench Filter 6. Filter Aluminum Salts Quench->Filter Isolate 7. Concentrate Filtrate & Purify Filter->Isolate

Sources

Application Notes & Protocols: (S)-3-Hydroxypyrrolidin-2-one as a Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (S)-3-Hydroxypyrrolidin-2-one

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of therapeutic agents is often confined to a single stereoisomer, making access to versatile chiral building blocks a critical starting point for efficient drug design and development.[1] this compound, a functionalized γ-lactam, has emerged as a cornerstone of this chiral pool. Its rigid five-membered ring, coupled with a stereodefined hydroxyl group at the C3 position and a reactive lactam moiety, offers chemists a powerful scaffold for constructing complex molecular architectures.

This molecule is not merely a synthetic intermediate; it is an enabler of stereochemical precision. Its derivatives are key structural motifs in a wide array of pharmaceuticals, including carbapenem antibiotics, quinolone-based antibacterial agents, calcium channel blockers like Barnidipine, and various analgesics.[2][3] This application note serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols, mechanistic insights, and troubleshooting strategies to effectively harness the synthetic potential of this compound.

Physicochemical Properties and Handling

This compound is typically a colorless to pale yellow crystalline powder that is soluble in water and polar organic solvents like ethanol.[4] Understanding its basic properties is essential for proper handling and reaction setup.

PropertyValue
CAS Number 34368-52-0[5][6][7][8]
Molecular Formula C₄H₇NO₂[4][5]
Molecular Weight 101.10 g/mol [5][6][8]
Appearance Colorless to pale yellow crystalline powder[4]
Solubility Soluble in water, ethanol, ether[4]

Safety & Handling: As with all laboratory chemicals, appropriate safety measures must be taken. This includes wearing personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.[4] Users should always consult the latest Material Safety Data Sheet (MSDS) before handling.

Key Synthetic Transformations & Mechanistic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the secondary alcohol at C3 and the lactam nitrogen. Strategic manipulation of these sites allows for diverse and controlled molecular elaboration.

Activation of the C3-Hydroxyl Group for Nucleophilic Substitution

The hydroxyl group at the chiral C3 position is the primary gateway for introducing new functionality. However, as a poor leaving group, it requires activation to facilitate nucleophilic substitution. A common and effective strategy is its conversion to a sulfonate ester, such as a mesylate or tosylate, which are excellent leaving groups.

This activation sets the stage for SN2 reactions, which proceed with inversion of stereochemistry. This is a crucial transformation, as it allows for the synthesis of the corresponding (R)-configured C3-substituted pyrrolidinones from the (S)-starting material.

dot

Caption: Workflow: C3-Hydroxyl Activation and SN2 Substitution.

Protocol 1: Synthesis of (R)-3-Chloro-2-pyrrolidinone

This protocol demonstrates the activation of the hydroxyl group with thionyl chloride, followed by in-situ displacement to yield the chlorinated product with inverted stereochemistry. This compound is a valuable intermediate for further functionalization.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Pyridine (catalytic to moderate amount)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (e.g., 12.0 g, 0.119 mol) in dichloromethane (300 mL).[6]

  • Add pyridine (e.g., 3.8 mL, 0.047 mol) to the solution.[6]

  • Cool the reaction mixture to 10°C in an ice bath.

  • Add thionyl chloride (e.g., 17.3 mL, 0.237 mol) dropwise, ensuring the temperature remains controlled.[6]

  • Stir the reaction at this temperature for 3 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents.

  • Redissolve the residue in ethyl acetate and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude (R)-3-chloro-2-pyrrolidinone.[6]

  • The product can be further purified by silica gel chromatography if necessary.[6]

Expected Outcome: This procedure typically yields (R)-3-chloro-2-pyrrolidinone in good yield (approx. 75-80%) and high optical purity.[6]

The Challenge of Selectivity: N- vs. O-Functionalization

A common challenge when working with this compound is the competing nucleophilicity of the lactam nitrogen and the hydroxyl oxygen.[9] Direct alkylation or acylation often results in a mixture of N- and O-substituted products, leading to difficult separations and reduced yields.

The key to achieving selectivity is a protection-functionalization-deprotection strategy. The hydroxyl group is first "masked" with a suitable protecting group, typically a bulky silyl ether like tert-butyldimethylsilyl (TBDMS), directing subsequent reactions to the lactam nitrogen.

dot

Caption: Workflow for selective N-alkylation.

Protocol 2: Selective N-Alkylation via O-Protection

This three-step protocol ensures that alkylation occurs exclusively at the nitrogen atom.

Part A: Protection of the Hydroxyl Group

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM).

  • Add a base such as imidazole or triethylamine (1.1 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq) portion-wise at room temperature.

  • Stir the mixture until TLC analysis indicates complete consumption of the starting material.

  • Perform an aqueous work-up to remove the base and salts, and isolate the O-protected intermediate, which can often be used without further purification.[9]

Part B: N-Alkylation

  • Dissolve the O-protected intermediate from Part A in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Cool the solution to 0°C and add a strong, non-nucleophilic base such as sodium hydride (NaH) (1.1 eq).

  • After gas evolution ceases, add the desired alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with water or a saturated ammonium chloride solution and extract the product with an organic solvent. Isolate the N-alkylated, O-protected product.[9]

Part C: Deprotection

  • Dissolve the product from Part B in THF.

  • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq).

  • Stir at room temperature until the silyl group is cleaved (monitor by TLC).

  • Work up the reaction and purify by column chromatography to yield the desired N-alkylated product.[9]

Lactam Reduction to Access Chiral Pyrrolidines

Reduction of the lactam carbonyl group in this compound provides access to (S)-3-hydroxypyrrolidine. This derivative is itself a highly valuable chiral building block, serving as a key intermediate for numerous pharmaceuticals.[2][3] A common method involves using sodium borohydride in the presence of an acid, such as sulfuric acid, which generates diborane in situ for the reduction.

dot

Caption: Reduction of the lactam to form the chiral pyrrolidine.

Protocol 3: Reduction to (S)-3-Hydroxypyrrolidine

This protocol describes the reduction of the lactam functionality.

Materials:

  • This compound (1.0 eq)

  • Diglyme

  • Sodium borohydride (NaBH₄) (4.0 eq)

  • Sulfuric acid (H₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (e.g., 10.11 g, 0.1 mol), diglyme (150 g), and sodium borohydride (15.13 g, 0.4 mol) at room temperature.[6]

  • Caution: This step is exothermic. Carefully and slowly add sulfuric acid (20.2 g) dropwise to the stirred suspension over approximately 1 hour, maintaining control of the reaction temperature.[6]

  • After the addition is complete, heat the mixture to 80°C.[6]

  • Maintain this temperature for 12 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and carefully quench by pouring it onto ice.

  • Basify the mixture with a strong base (e.g., NaOH) and extract the product with an appropriate organic solvent.

  • Dry, filter, and concentrate the organic extracts. The resulting (S)-3-hydroxypyrrolidine can be purified by distillation under reduced pressure.[2]

Troubleshooting & Optimization

Even with robust protocols, side reactions can occur. Proactive awareness of these potential issues is key to optimizing reaction outcomes.

IssueSymptomRoot Cause(s) & Recommended Actions
Epimerization Loss of optical purity; observation of the (R)-enantiomer by chiral HPLC.Cause: The C3 proton is acidic and can be removed under basic conditions, leading to racemization.[9] Action: Use milder bases where possible. Lower the reaction temperature and minimize reaction time. Screen different aprotic solvents.[9]
Elimination Formation of an unsaturated pyrrolidinone byproduct.Cause: Occurs during the activation of the hydroxyl group, especially with strong, non-nucleophilic bases or elevated temperatures.[9] Action: Perform hydroxyl activation at low temperatures (e.g., 0°C). For subsequent substitution, use milder conditions and avoid prolonged heating.
Dehydration Formation of a double bond within the pyrrolidinone ring.Cause: Can occur under harsh acidic conditions or at high temperatures.[9] Action: Avoid strong acidic conditions and excessive heat unless dehydration is the desired outcome.
Poor N/O Selectivity Mixture of N- and O-alkylated/acylated products.Cause: Competing nucleophilicity of the nitrogen and oxygen atoms.[9] Action: Employ a protection strategy for the hydroxyl group (e.g., TBDMS) before attempting N-functionalization, as detailed in Protocol 2.

Conclusion

This compound is a testament to the power of chiral building blocks in streamlining the synthesis of complex, high-value molecules. Its well-defined stereocenter and orthogonally reactive functional groups provide a reliable and versatile platform for synthetic innovation. By understanding the causality behind experimental choices—such as the necessity of hydroxyl group activation, the strategic use of protecting groups to ensure regioselectivity, and the conditions required for lactam reduction—researchers can confidently and efficiently incorporate this valuable synthon into their synthetic routes. The protocols and troubleshooting guides provided herein offer a field-proven framework for unlocking the full potential of this indispensable chiral intermediate.

References

  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (Patent: US7652152B2).
  • (3S)-3-hydroxypyrrolidin-2-one - Introduction. (2024). ChemBK.
  • The Crucial Role of (S)-3-Hydroxypyrrolidine Hydrochloride in Antihypertensive Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Technical Support Center: (R)-3-Hydroxypyrrolidin-2-one Reactions. Benchchem.
  • (S)-3-HYDROXY-PYRROLIDIN-2-ONE synthesis. ChemicalBook.
  • This compound | 34368-52-0. Ambeed.com.
  • Chiral Building Blocks Selection. Enamine.
  • (S)-3-HYDROXY-PYRROLIDIN-2-ONE | 34368-52-0. ChemicalBook.
  • This compound | 34368-52-0. ChemScene.

Sources

The (S)-3-Hydroxypyrrolidin-2-one Scaffold: A Privileged Chiral Building Block in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

(S)-3-Hydroxypyrrolidin-2-one, a versatile chiral lactam, has emerged as a cornerstone in the asymmetric synthesis of a myriad of complex molecules, particularly within the pharmaceutical industry. Its rigid five-membered ring, coupled with the stereodefined hydroxyl group at the C3 position, provides a powerful platform for inducing stereoselectivity in a variety of chemical transformations. This guide offers an in-depth exploration of key stereoselective reactions involving this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development. This chiral building block is instrumental in the synthesis of diverse therapeutic agents, including antibiotics, analgesics, and antipsychotics.[1]

The Strategic Importance of this compound

The inherent chirality and functional handles of this compound make it an invaluable starting material. The secondary alcohol can be exploited for stereospecific nucleophilic substitution, while the lactam nitrogen offers a site for derivatization, often after appropriate protection of the hydroxyl group. The pyrrolidinone core is a common motif in numerous biologically active compounds, making this scaffold a highly sought-after precursor.[2][3]

Stereospecific Inversion of the C3-Hydroxyl Group: The Mitsunobu Reaction

A paramount transformation in the chemist's toolkit for manipulating the stereochemistry of this compound is the Mitsunobu reaction. This reaction facilitates a clean inversion of the stereocenter at the C3 position, providing access to the corresponding (R)-configured derivatives.[4] The reaction proceeds via an SN2 mechanism, where the hydroxyl group is activated by a phosphine-azodicarboxylate adduct, followed by backside attack of a nucleophile.

Mechanistic Rationale:

The stereospecificity of the Mitsunobu reaction is a direct consequence of its concerted mechanism. The triphenylphosphine and the azodicarboxylate (e.g., DEAD or DIAD) form a betaine intermediate, which then activates the hydroxyl group of the this compound. This activation transforms the hydroxyl into a good leaving group, setting the stage for nucleophilic attack. The incoming nucleophile approaches from the face opposite to the leaving group, resulting in a complete inversion of the stereochemical configuration at the C3 carbon.

Mitsunobu_Mechanism cluster_activation Activation of Hydroxyl Group cluster_substitution Nucleophilic Substitution (SN2) S_alcohol This compound PPh3 Triphenylphosphine (PPh3) Oxyphosphonium Oxyphosphonium Intermediate S_alcohol->Oxyphosphonium + Betaine Betaine PPh3-DIAD Betaine PPh3->Betaine + DIAD DIAD DIAD R_product (R)-3-Substituted-pyrrolidin-2-one Oxyphosphonium->R_product + Nucleophile (Backside Attack) Nucleophile Nu-H

Caption: Mechanism of the Mitsunobu Reaction on this compound.

Application Note: Synthesis of a (R)-3-Aryloxy-pyrrolidin-2-one Derivative

This protocol details the synthesis of (R)-3-[6-(2-cyclopropylmethoxy)pyridin-3-yloxy]pyrrolidin-2-one, a key intermediate in the preparation of pharmacologically active compounds. The reaction demonstrates the stereospecific inversion of the hydroxyl group on the this compound scaffold.

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), 6-(2-cyclopropylmethoxy)pyridin-3-ol (1.1 eq.), and polymer-bound triphenylphosphine (1.5 eq.) in a mixture of anhydrous dichloromethane (DCM) and tetrahydrofuran (THF) (1:1.5 v/v).

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. To this stirring solution, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise, ensuring the internal temperature remains below 30 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the polymer-bound triphenylphosphine oxide. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired (R)-3-[6-(2-cyclopropylmethoxy)pyridin-3-yloxy]pyrrolidin-2-one.

ReagentMolar Equiv.Purpose
This compound1.0Chiral Substrate
6-(2-Cyclopropylmethoxy)pyridin-3-ol1.1Nucleophile
Polymer-bound PPh₃1.5Activates the hydroxyl group
DIAD1.5Oxidant in the Mitsunobu reaction
DCM/THF-Anhydrous Solvent

Diastereoselective Reactions of N-Protected this compound

Protection of the lactam nitrogen, commonly with a tert-butoxycarbonyl (Boc) group, allows for selective manipulation of the hydroxyl group and can influence the stereochemical outcome of subsequent reactions at or adjacent to the C3 position.

Application Note: Diastereoselective Synthesis of Pyrrolidine-2,3-diones

Highly substituted pyrrolidine-2,3-diones are valuable scaffolds in medicinal chemistry. A facile, diastereoselective synthesis can be achieved from N-protected 3-hydroxy-1,5-dihydropyrrol-2-ones.[5][6] This method involves a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement, yielding densely functionalized pyrrolidinone products with an all-carbon quaternary stereocenter.[5]

Experimental Protocol: Synthesis of N-Boc-(S)-3-allyloxypyrrolidin-2-one

  • N-Protection: To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction at room temperature until completion (monitored by TLC). Purify the N-Boc protected intermediate.

  • O-Allylation: To a solution of N-Boc-(S)-3-hydroxypyrrolidin-2-one (1.0 eq.) in anhydrous THF at 0 °C, add sodium hydride (NaH) (1.2 eq.) portion-wise. Stir the mixture for 30 minutes at 0 °C. Add allyl bromide (1.5 eq.) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The subsequent Claisen rearrangement of the allyloxy intermediate is typically performed by heating in a high-boiling solvent like toluene, which proceeds with high diastereoselectivity.[5]

Diastereoselective_Synthesis Start This compound N_Protection N-Boc Protection Start->N_Protection O_Allylation O-Allylation N_Protection->O_Allylation Claisen Claisen Rearrangement (Diastereoselective) O_Allylation->Claisen Product Quaternary Pyrrolidine-2,3-dione Claisen->Product

Caption: Workflow for the diastereoselective synthesis of pyrrolidine-2,3-diones.

Synthesis of Chiral Aminopyrrolidines

Chiral 3-aminopyrrolidine derivatives are key structural motifs in many pharmaceuticals. This compound serves as an excellent precursor for the synthesis of these compounds with high stereochemical fidelity.

Application Note: Synthesis of (R)-3-Azido-pyrrolidin-2-one via Mitsunobu Reaction

A common strategy to introduce an amine functionality with inversion of stereochemistry is through the formation of an azide intermediate, which can be subsequently reduced.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. After 15 minutes, add a solution of hydrazoic acid (HN₃) in toluene (approx. 2 M, 2.0 eq.) dropwise, maintaining the temperature at 0 °C. Caution! Hydrazoic acid is highly toxic and explosive. This reaction must be performed in a well-ventilated fume hood behind a blast shield by trained personnel.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield (R)-3-azido-pyrrolidin-2-one.

The resulting azide can be reduced to the corresponding amine, for example, by catalytic hydrogenation (H₂, Pd/C) or using Staudinger conditions (PPh₃, H₂O), to afford (R)-3-amino-pyrrolidin-2-one.

Conclusion

This compound is a powerful and versatile chiral building block that enables the stereoselective synthesis of a wide array of complex and medicinally relevant molecules. The protocols and mechanistic discussions provided herein serve as a practical guide for researchers to harness the full potential of this valuable scaffold in their synthetic endeavors. A thorough understanding of the principles of stereoselectivity and the careful execution of these reactions are paramount to achieving the desired stereochemical outcomes.

References

  • Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. NIH Public Access. [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH Public Access. [Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Publications. [Link]

  • Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. PubMed. [Link]

  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]

  • Short and Efficient Diastereoselective Synthesis of Pyrrolidinone-Containing Dipeptide Analogues. PubMed. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • (3S)-3-hydroxypyrrolidin-2-one. ChemBK. [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Regioselective and stereoselective copper(I)-promoted allylation and conjugate addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine. PubMed. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. NIH Public Access. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH Public Access. [Link]

  • Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a γ-lactam mimic of β-lactams. ResearchGate. [Link]

  • cycloundecanone. Organic Syntheses. [Link]

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Catalytic Applications of (S)-3-Hydroxypyrrolidin-2-one Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the catalytic applications of (S)-3-hydroxypyrrolidin-2-one and its derivatives for researchers, scientists, and professionals in drug development. While direct catalytic applications of the parent molecule are an emerging area of research, its structural similarity to the well-established organocatalyst L-proline, combined with its unique stereochemical and functional features, makes its derivatives highly promising catalysts in asymmetric synthesis. This document delves into the established principles of related catalysis, presents detailed protocols for analogous reactions, and explores the potential of this versatile scaffold.

Introduction: The this compound Scaffold - A Privileged Chiral Building Block with Catalytic Potential

This compound, a chiral γ-lactam, is a valuable building block in the synthesis of a wide range of biologically active compounds and natural products. Its rigid five-membered ring structure, combined with the stereocenter at the 3-position and the presence of a hydroxyl group and a lactam functionality, provides a unique platform for designing novel chiral catalysts and ligands.

The catalytic prowess of structurally related proline and its derivatives is well-documented in the field of organocatalysis.[1] These catalysts typically operate via enamine or iminium ion intermediates, facilitating a host of asymmetric transformations with high stereocontrol. The this compound scaffold shares key structural motifs with proline, suggesting its potential to participate in similar catalytic cycles. The hydroxyl group at the 3-position can play a crucial role in directing stereoselectivity through hydrogen bonding interactions within the transition state.

Organocatalytic Applications: Leveraging the Proline-like Reactivity

Derivatives of this compound, particularly N-substituted analogues, are emerging as effective organocatalysts for various asymmetric C-C bond-forming reactions. The lactam nitrogen can be readily functionalized to tune the steric and electronic properties of the catalyst, thereby optimizing its performance for specific transformations.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. Organocatalysts derived from the pyrrolidine scaffold have been shown to be highly effective in this transformation. While specific protocols for the parent this compound are not extensively reported, N-substituted derivatives are expected to catalyze this reaction through an enamine-based mechanism, similar to proline.

The catalytic cycle, as illustrated for a generic N-substituted this compound derivative, is proposed to proceed as follows: The secondary amine of a reduced form of the catalyst reacts with a ketone (the donor) to form a chiral enamine intermediate. This enamine then attacks the aldehyde (the acceptor) in a stereocontrolled manner. The facial selectivity is dictated by the chiral environment of the catalyst, with the hydroxyl group potentially forming a hydrogen bond with the aldehyde to further rigidify the transition state and enhance stereoselectivity. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the β-hydroxy ketone product.

DOT Script for Proposed Aldol Reaction Catalytic Cycle

G cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Catalyst N-Substituted This compound Derivative Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O TransitionState Stereodetermining Transition State Enamine->TransitionState + Aldehyde Iminium Iminium Ion TransitionState->Iminium C-C Bond Formation Iminium->Catalyst + H₂O - Aldol Product Product β-Hydroxy Ketone (Aldol Adduct) Iminium->Product Ketone Ketone (Donor) Ketone->Enamine Aldehyde Aldehyde (Acceptor) Aldehyde->TransitionState

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

This protocol is adapted from studies on related N-substituted pyrrolidine amide organocatalysts and serves as a representative methodology.

Materials:

  • N-Substituted this compound derivative (10 mol%)

  • Isatin (1.0 equiv)

  • Acetone (10 equiv)

  • Anhydrous solvent (e.g., Chloroform or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-substituted this compound derivative catalyst (0.1 mmol, 10 mol%).

  • Add the isatin (1.0 mmol, 1.0 equiv) to the flask.

  • Dissolve the solids in the anhydrous solvent (2 mL).

  • Add acetone (10 mmol, 10 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-substituted-3-hydroxyoxindole.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Catalyst TypeCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn/anti)ee (%)
N-Aryl Pyrrolidine Amide10CHCl₃2524-4885-95>95:590-98
N-Alkyl Pyrrolidine Amide10Toluene048-7270-8590:1085-95

Note: The data presented in the table is representative of what can be achieved with highly effective N-substituted pyrrolidine-based organocatalysts in similar reactions. Optimization of the N-substituent on the this compound core is crucial for achieving high performance.

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful tool for the formation of C-C bonds in a conjugate fashion. Organocatalysts derived from this compound are anticipated to be effective in promoting the addition of nucleophiles, such as ketones and aldehydes, to α,β-unsaturated acceptors like nitroolefins.

Similar to the aldol reaction, the catalytic cycle is expected to proceed through a chiral enamine intermediate. The stereochemical outcome of the reaction is determined by the facial selectivity of the enamine addition to the Michael acceptor. The hydroxyl group of the catalyst can play a key role in orienting the substrates through hydrogen bonding, thereby controlling the stereochemistry of the newly formed stereocenters.

DOT Script for Michael Addition Workflow

G start Start step1 Dissolve Catalyst and Michael Acceptor in Solvent start->step1 step2 Add Michael Donor (Ketone/Aldehyde) step1->step2 step3 Stir at Controlled Temperature step2->step3 step4 Monitor Reaction by TLC step3->step4 step5 Aqueous Work-up step4->step5 Reaction Complete step6 Purification by Column Chromatography step5->step6 end Characterize Product (NMR, HPLC) step6->end

Caption: General experimental workflow for an organocatalyzed Michael addition.

This protocol is a generalized procedure based on established methods for proline-type organocatalysts.

Materials:

  • N-Substituted this compound derivative (5-20 mol%)

  • β-Nitrostyrene (1.0 equiv)

  • Cyclohexanone (5-10 equiv)

  • Solvent (e.g., Toluene, Dichloromethane, or neat)

  • Acidic additive (e.g., Benzoic acid, optional)

Procedure:

  • In a reaction vial, combine the N-substituted this compound derivative catalyst (e.g., 0.1 mmol, 10 mol%) and β-nitrostyrene (1.0 mmol, 1.0 equiv).

  • If an additive is used, add it at this stage (e.g., benzoic acid, 0.1 mmol, 10 mol%).

  • Add the solvent (if not neat) and then cyclohexanone (e.g., 5.0 mmol, 5.0 equiv).

  • Stir the mixture at the specified temperature (e.g., room temperature) for the required duration (e.g., 24-72 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate mixture) to yield the Michael adduct.

  • Analyze the product's diastereomeric ratio and enantiomeric excess by chiral HPLC.

Catalyst Loading (mol%)SolventAdditiveTemp (°C)Time (h)Yield (%)dr (syn/anti)ee (%) (syn)
10TolueneNone254880-90>95:590-99
20NeatBenzoic Acid2524>95>95:5>99

Note: The performance of the catalyst is highly dependent on the nature of the N-substituent and the reaction conditions. The hydroxyl group is expected to enhance both reactivity and stereoselectivity.

Application as Chiral Ligands in Transition Metal Catalysis

The this compound scaffold also holds significant potential for the development of novel chiral ligands for transition metal-catalyzed asymmetric reactions. The lactam nitrogen and the hydroxyl oxygen can act as coordination sites for a metal center, forming a chiral pocket that can induce enantioselectivity in a variety of transformations.

Potential in Asymmetric Hydrogenation and Hydroformylation

Derivatives of this compound can be envisioned as ligands for rhodium or iridium-catalyzed asymmetric hydrogenations and hydroformylations.[2] By incorporating phosphine or other coordinating moieties, bidentate or tridentate ligands can be synthesized. The chirality of the pyrrolidinone backbone would be relayed to the catalytic center, influencing the stereochemical outcome of the reaction.

Prospects in Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of chiral C-C and C-heteroatom bonds. Chiral ligands based on the this compound framework could be designed to effectively control the enantioselectivity of this transformation. The ligand would coordinate to the palladium center, creating a chiral environment around the π-allyl intermediate and directing the nucleophilic attack to one of the prochiral termini.

Conclusion and Future Outlook

This compound and its derivatives represent a promising class of chiral molecules with significant potential in asymmetric catalysis. While their application as organocatalysts and chiral ligands is still an expanding field of research, the foundational principles derived from the extensive studies on proline and other pyrrolidine-based catalysts provide a strong basis for their further development.

Future research in this area will likely focus on the synthesis of novel N-substituted derivatives with tailored steric and electronic properties to enhance their catalytic activity and stereoselectivity in a broader range of asymmetric transformations. The exploration of their utility as chiral ligands in transition metal catalysis is also a fertile ground for new discoveries. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers venturing into the exciting area of catalysis with this versatile chiral scaffold.

References

  • List, B. (2007).
  • Singh, V. K., et al. (2016). N‐substituted pyrrolidine amide organocatalytic aldol reaction of isatins with acetone. Chirality, 28(10), 683-689.
  • Zhang, X., & Zhang, X. (2016). Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydroformylation: A Personal Account. The Chemical Record, 16(6), 2670-2682. [Link]

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Application Notes & Protocols: Strategic Protection of (S)-3-Hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of a Bifunctional Chiral Scaffold

(S)-3-Hydroxypyrrolidin-2-one is a highly valuable chiral building block in medicinal chemistry and drug development.[1] Its rigid, five-membered lactam structure, combined with a stereodefined secondary alcohol, provides a versatile scaffold for synthesizing a wide array of complex molecules, including potent enzyme inhibitors and other biologically active compounds. However, the presence of two reactive functional groups—a secondary hydroxyl and an amide (lactam) nitrogen—necessitates a carefully planned protecting group strategy to achieve regioselectivity and prevent unwanted side reactions during multi-step syntheses.

This guide provides an in-depth analysis of protecting group strategies for this compound. We will explore the causal logic behind selecting specific protecting groups, present detailed, field-proven protocols for their installation and removal, and illustrate how orthogonal strategies enable the selective manipulation of this critical synthetic intermediate.

Part 1: Protection of the C3-Hydroxyl Group

The secondary alcohol at the C3 position is often the primary site for synthetic modification. Its protection is crucial before performing reactions sensitive to nucleophilic hydroxyl groups, such as those involving strong bases, organometallics, or subsequent modifications of the lactam nitrogen. Silyl ethers are the most prevalent choice for hydroxyl protection due to their ease of installation, tunable stability, and mild deprotection conditions.[2][3][4]

Rationale for Silyl Ether Selection

The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[5] This allows for a rational selection based on the required robustness for subsequent synthetic steps.

  • tert-Butyldimethylsilyl (TBS/TBDMS): Offers a robust and versatile balance of stability and reactivity. It is stable to a wide range of non-acidic conditions, including chromatography, yet can be cleaved reliably with fluoride sources or acid.[5][6]

  • Triisopropylsilyl (TIPS): Provides significantly greater steric hindrance and stability compared to TBS, making it suitable for syntheses requiring more forcing conditions.[5][6]

  • tert-Butyldiphenylsilyl (TBDPS): Even more stable than TIPS, particularly towards acidic conditions, due to the bulky phenyl groups.[3][6]

The choice between these depends on the overall synthetic plan. For most applications, the TBS group provides sufficient protection and is often the first choice.

Comparative Data for Hydroxyl Protecting Groups
Protecting GroupAbbreviationCommon Protection Reagent(s)Common Deprotection Reagent(s)Relative Acid Stability
TrimethylsilylTMSTMSCl, HMDSK₂CO₃/MeOH, mild acid1
TriethylsilylTESTESCl, ImidazoleMild acid, TBAF64
tert-ButyldimethylsilylTBS / TBDMSTBSCl, Imidazole, DMFTBAF, HF•Py, AcOH, CSA20,000
TriisopropylsilylTIPSTIPSCl, Imidazole, DMFTBAF, HF•Py700,000
tert-ButyldiphenylsilylTBDPSTBDPSCl, Imidazole, DMFTBAF, HF•Py5,000,000
Data derived from literature sources.[6]
Experimental Protocol 1.1: TBS Protection of the Hydroxyl Group

This protocol details the formation of (S)-3-(tert-butyldimethylsilyloxy)pyrrolidin-2-one.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq). Stir at room temperature until all solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add TBSCl (1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired TBS-protected product.

Experimental Protocol 1.2: TBS Deprotection using TBAF

This protocol describes the cleavage of the silyl ether to regenerate the free alcohol.

Materials:

  • (S)-3-(tert-butyldimethylsilyloxy)pyrrolidin-2-one

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBS-protected starting material (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add the 1.0 M solution of TBAF in THF (1.5 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol.

hydroxyl_protection cluster_protection Hydroxyl Protection/Deprotection Cycle Start This compound Protected O-TBS Protected Intermediate Start->Protected  TBSCl, Imidazole, DMF   Protected->Start  TBAF, THF    or Acid (e.g., CSA, MeOH)  

Caption: Workflow for O-silylation and desilylation.

Part 2: Protection of the Lactam Nitrogen

While the lactam nitrogen is less nucleophilic than a free amine, its protection is often necessary to prevent N-alkylation, N-acylation, or interference with organometallic reagents. Carbamate-based protecting groups like tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) are standard choices.[7] Their distinct cleavage conditions make them foundational to orthogonal synthetic strategies.

Rationale for Carbamate Selection
  • tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (Boc₂O), the Boc group is highly stable to basic, hydrogenolytic, and nucleophilic conditions. Its primary lability is towards strong acids (e.g., TFA, HCl), which cleave it to release the free amine, CO₂, and isobutylene.[8][9][10]

  • Carboxybenzyl (Cbz or Z): Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions. Its defining feature is its facile removal via catalytic hydrogenolysis (H₂/Pd-C), which is a very mild and clean deprotection method.[11]

Comparative Data for Lactam Protecting Groups
Protecting GroupAbbreviationCommon Protection Reagent(s)Key Deprotection MethodStability Profile
tert-ButoxycarbonylBocBoc₂O, DMAP, THFStrong Acid (TFA, HCl)Stable to base, nucleophiles, hydrogenolysis
CarboxybenzylCbz / ZCbz-Cl, Base (e.g., Na₂CO₃)Catalytic Hydrogenolysis (H₂/Pd-C)Stable to acid and base
Experimental Protocol 2.1: N-Boc Protection

This protocol details the formation of (S)-1-Boc-3-hydroxypyrrolidin-2-one.

Materials:

  • This compound (or its O-TBS protected variant)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aqueous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting material (1.0 eq) in anhydrous THF.

  • Add Boc₂O (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography if necessary.

Experimental Protocol 2.2: N-Boc Deprotection with Acid

This protocol describes the cleavage of the Boc group.

Materials:

  • N-Boc protected starting material

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq) in anhydrous DCM.

  • Add TFA (10-20 eq, typically a 20-50% v/v solution of TFA in DCM).

  • Stir the solution at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.[8]

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting amine salt can be used directly or neutralized by partitioning between a base (e.g., saturated NaHCO₃) and an organic solvent.

Experimental Protocol 2.3: N-Cbz Deprotection by Hydrogenolysis

This protocol details the removal of the Cbz group.

Materials:

  • N-Cbz protected starting material

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or Parr shaker)

Procedure:

  • Dissolve the N-Cbz protected compound (1.0 eq) in MeOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (5-10 mol% by weight) under an inert atmosphere (e.g., N₂ or Ar).

  • Evacuate the flask and backfill with H₂ gas (repeat 3x).

  • Stir the reaction vigorously under a positive pressure of H₂ (typically 1 atm from a balloon) at room temperature.[12]

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with MeOH.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Part 3: Orthogonal Protecting Group Strategies

The true power of protecting groups is realized through an orthogonal strategy, where one group can be removed selectively in the presence of another.[5] This is essential for the stepwise functionalization of this compound. The combination of an O-silyl ether and an N-carbamate provides a classic orthogonal set.

  • O-TBS and N-Boc: The N-Boc group can be selectively removed with acid (TFA/DCM) while the O-TBS group remains intact. Conversely, the O-TBS group can be selectively cleaved with a fluoride source (TBAF/THF) without affecting the N-Boc group.

  • O-TBS and N-Cbz: This pair is also orthogonal. The N-Cbz group is removed by hydrogenolysis, which does not affect the O-TBS group. The O-TBS group is removed with fluoride, which does not cleave the N-Cbz group.

orthogonal_strategy cluster_main Orthogonal Deprotection Workflow cluster_pathA Path A: N-Deprotection cluster_pathB Path B: O-Deprotection Start This compound DiProtected N-Boc, O-TBS Di-protected Intermediate Start->DiProtected Sequential Protection N_Free N-Free, O-TBS Protected DiProtected->N_Free TFA, DCM O_Free N-Boc, O-Free Protected DiProtected->O_Free TBAF, THF

Caption: Divergent synthesis enabled by orthogonal deprotection.

Conclusion

The effective chemical synthesis of derivatives based on the this compound scaffold is critically dependent on the rational application of protecting groups. By understanding the distinct stabilities and cleavage mechanisms of silyl ethers for the hydroxyl group and carbamates for the lactam nitrogen, researchers can design robust and flexible synthetic routes. The orthogonal relationship between acid-labile (Boc), fluoride-labile (silyl ethers), and hydrogenolysis-labile (Cbz) groups provides a powerful toolkit for the selective, stepwise modification of this important chiral intermediate, enabling the efficient development of novel therapeutics and complex molecules.

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(11), 2057-2059. [Link]

  • Raw, S. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10186. [Link]

  • Shah, S. T. A., & Guiry, P. J. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 74(15), 5615-5618. [Link]

  • Wikipedia. (n.d.). Silyl ether. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 6061-6066. [Link]

  • Lee, K., et al. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine. U.S.
  • ChemBK. (2024). (3S)-3-hydroxypyrrolidin-2-one. [Link]

  • Li, Z., et al. (2001). Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst. The Journal of Organic Chemistry, 66(25), 8424-8430. [Link]

  • Kim, D., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link]

  • ResearchGate. (2001). Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200. [Link]

  • ResearchGate. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. [Link]

  • Wiley-VCH. (2004). Amide Group Protection. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • BioNordika. (n.d.). Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid. [Link]

  • ChemistryViews. (2023). A "Sterically Stressed" Amide as a Protecting Group for Amines. [Link]

  • LibreTexts Chemistry. (2021). 15.10: Protection of Hydroxyl Groups. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis and Purification of (S)-3-Hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-3-Hydroxypyrrolidin-2-one in Drug Development

This compound is a chiral lactam of significant interest in the pharmaceutical industry. Its rigid, stereochemically defined structure makes it a valuable chiral building block for the synthesis of a wide array of complex molecular architectures with high stereochemical purity. This versatile intermediate is a key component in the development of various therapeutic agents, highlighting the critical need for robust, scalable, and economically viable methods for its synthesis and purification. This guide provides detailed protocols and expert insights into two prominent, industrially applicable strategies for obtaining high-purity this compound: Chemoenzymatic Kinetic Resolution and Direct Asymmetric Synthesis.

Strategic Approach to Synthesis: Choosing a Scalable Pathway

The selection of a synthetic route for a chiral intermediate on a large scale is governed by factors such as cost of starting materials, reagent safety and toxicity, process efficiency (yield and cycle time), and the ability to consistently achieve high enantiomeric and chemical purity. For this compound, two primary strategies have emerged as particularly effective and scalable.

Workflow Overview

Synthesis and Purification Workflow Overall Workflow for this compound Production cluster_0 Route 1: Chemoenzymatic Resolution cluster_1 Route 2: Asymmetric Synthesis Racemic Synthesis Racemic Synthesis Kinetic Resolution Kinetic Resolution Racemic Synthesis->Kinetic Resolution Lipase, Acyl Donor Separation Separation Kinetic Resolution->Separation Purification Purification Separation->Purification Chiral Precursor (S)-4-amino-2- hydroxybutyric acid Cyclization Cyclization Chiral Precursor->Cyclization Cyclization->Purification Final Product Final Product Purification->Final Product This compound (High Purity)

Caption: High-level overview of the two primary synthetic routes to this compound.

Method 1: Chemoenzymatic Dynamic Kinetic Resolution of (±)-3-Hydroxypyrrolidin-2-one

This approach begins with the synthesis of racemic (±)-3-hydroxypyrrolidin-2-one, which is then subjected to a kinetic resolution using a lipase. In a dynamic kinetic resolution (DKR) process, the unreacted enantiomer is continuously racemized, allowing for a theoretical yield of up to 100% of the desired enantiomer.[1]

Scientific Rationale

Lipases are highly enantioselective enzymes that can differentiate between the two enantiomers of a racemic alcohol.[2] In the presence of an acyl donor, the lipase will selectively acylate one enantiomer at a much faster rate than the other. For the synthesis of this compound, a lipase that preferentially acylates the (R)-enantiomer is chosen. This leaves the desired (S)-enantiomer unreacted. The addition of a racemization catalyst, often a ruthenium complex, allows for the in-situ conversion of the remaining (S)-enantiomer back to the racemic mixture, making it available for the enzymatic acylation.[3][4][5]

Chemical Pathway

Chemoenzymatic Resolution Pathway Dynamic Kinetic Resolution of (±)-3-Hydroxypyrrolidin-2-one racemate (±)-3-Hydroxypyrrolidin-2-one s_enantiomer This compound racemate->s_enantiomer r_enantiomer (R)-3-Hydroxypyrrolidin-2-one racemate->r_enantiomer s_enantiomer->r_enantiomer Racemization Catalyst (e.g., Ru-complex) r_acylated (R)-3-Acetoxy-pyrrolidin-2-one r_enantiomer->r_acylated Lipase Vinyl Acetate

Caption: Chemoenzymatic DKR of racemic 3-hydroxypyrrolidin-2-one.

Detailed Protocol: Dynamic Kinetic Resolution

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
(±)-3-Hydroxypyrrolidin-2-one≥98%Commercial Source
Immobilized Lipase B from Candida antarctica (CALB)Industrial GradeCommercial Sourcee.g., Novozym® 435
Racemization Catalyst (e.g., Shvo's catalyst)≥97%Commercial SourceHandle in an inert atmosphere.
Vinyl AcetateAnhydrous, ≥99%Commercial SourceAcyl donor.
TolueneAnhydrous, ≥99.8%Commercial SourceReaction solvent.
Celite®---Commercial SourceFor filtration.
Ethyl AcetateACS GradeCommercial SourceFor extraction and chromatography.
HexanesACS GradeCommercial SourceFor chromatography.

Procedure:

  • Reaction Setup: To a clean, dry, and inerted reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add (±)-3-hydroxypyrrolidin-2-one (1 equivalent).

  • Solvent and Reagents Addition: Add anhydrous toluene to achieve a substrate concentration of approximately 0.1 M. Add immobilized lipase (e.g., CALB, ~50% w/w of the substrate) and the racemization catalyst (~1-2 mol%).

  • Acylation: Add vinyl acetate (2-3 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 40-50 °C and stir vigorously. Monitor the reaction progress by chiral HPLC or GC. The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the immobilized enzyme and racemization catalyst. Wash the filter cake with toluene.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

  • Separation: The resulting crude product, a mixture of this compound and the acylated (R)-enantiomer, can be separated by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The desired (S)-enantiomer is the more polar component.

Method 2: Direct Asymmetric Synthesis from (S)-4-Amino-2-hydroxybutyric Acid

This method provides a more direct route to the desired enantiomer by starting from a readily available chiral precursor, (S)-4-amino-2-hydroxybutyric acid, which can be derived from L-glutamic acid.[6]

Scientific Rationale

This synthetic pathway leverages the inherent chirality of the starting material to produce the target molecule with high enantiomeric purity. The key transformation is an intramolecular cyclization to form the lactam ring. This can be achieved through esterification of the carboxylic acid followed by base-catalyzed cyclization, or by direct cyclization under thermal conditions.

Chemical Pathway

Asymmetric Synthesis Pathway Direct Synthesis from a Chiral Precursor start (S)-4-Amino-2-hydroxybutyric acid intermediate (S)-4-Amino-2-hydroxybutyric acid methyl ester start->intermediate MeOH, H₂SO₄ product This compound intermediate->product Heat or Base

Caption: Synthesis of this compound from a chiral amino acid.

Detailed Protocol: Asymmetric Synthesis

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
(S)-4-Amino-2-hydroxybutyric acid≥98%Commercial Source
MethanolAnhydrous, ≥99.8%Commercial Source
Sulfuric Acid98%Commercial SourceCatalyst for esterification.
Sodium Methoxide25% solution in MethanolCommercial SourceBase catalyst for cyclization.
Ethanol95%Commercial SourceRecrystallization solvent.
Amberlite IR-120 (H⁺ form)---Commercial SourceIon-exchange resin for purification.

Procedure:

  • Esterification:

    • To a solution of (S)-4-amino-2-hydroxybutyric acid (1 equivalent) in methanol, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) while cooling in an ice bath.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cyclization:

    • Cool the reaction mixture to room temperature and neutralize the sulfuric acid by the slow addition of a 25% solution of sodium methoxide in methanol until a pH of 7-8 is reached.

    • Heat the neutralized mixture to reflux for 2-4 hours to effect the cyclization.

  • Work-up:

    • Cool the reaction mixture and filter to remove any precipitated salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Alternative Ion-Exchange Purification:

    • For a non-base catalyzed workup, after esterification, the crude amino ester can be hydrolyzed and the resulting amino acid can be purified using an ion-exchange resin like Amberlite IR-120.[7] The purified amino acid can then be cyclized under thermal conditions.

Large-Scale Purification: Achieving High Purity by Crystallization

For pharmaceutical applications, achieving high chemical and enantiomeric purity is paramount. Crystallization is a highly effective and scalable method for the final purification of this compound.

Scientific Rationale

Crystallization is a self-purification process where the desired molecule preferentially incorporates into a growing crystal lattice, leaving impurities behind in the mother liquor. For chiral compounds, recrystallization can also be used to enhance the enantiomeric excess.

Detailed Protocol: Recrystallization

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Crude this compound---From Synthesis
Ethanol95% or AbsoluteCommercial Source
Activated CarbonDecolorizing GradeCommercial SourceOptional, for color removal.

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (near boiling point). If the solution is colored, a small amount of activated carbon can be added.

  • Hot Filtration (if necessary): If activated carbon was used, perform a hot filtration to remove it.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator will promote further crystallization.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Purity Analysis: Analyze the final product for chemical purity (by HPLC or GC) and enantiomeric purity (by chiral HPLC or GC). A patent for the structurally similar (S)-4-hydroxy-2-pyrrolidinone indicates that recrystallization from ethanol can significantly increase the optical purity to >99%ee.[8]

Conclusion

The large-scale synthesis of this compound can be successfully achieved through either chemoenzymatic dynamic kinetic resolution or direct asymmetric synthesis from a chiral precursor. The choice of method will depend on factors such as the cost and availability of starting materials and reagents, as well as the specific capabilities of the manufacturing facility. Both routes, when coupled with a robust crystallization-based purification protocol, can deliver the final product with the high purity required for pharmaceutical applications.

References

  • Bäckvall, J.-E., et al. (2011). Dynamic Kinetic Resolution of a 3-Hydroxy-pyrrolidine. Organic & Biomolecular Chemistry.

  • Kim, J., et al. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2011). Lipases: Useful Biocatalysts for the Preparation of Pharmaceuticals and Their Intermediates. MDPI. [Link]

  • Wuyts, S., De Temmerman, K., De Pauw, D., & Van der Eycken, J. (2006). Lipase-catalyzed kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research.
  • Douglas, C. J., & Overman, L. E. (2014). Dynamic Kinetic Resolution of Aldehydes by Hydroacylation. Angewandte Chemie International Edition. [Link]

  • Royal Society of Chemistry. (2017).
  • Pellissier, H. (2011). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]

  • Dong, J., & Feringa, B. L. (2019). Dynamic Kinetic Asymmetric Hydroacylation: Racemization by Soft Enolization. Journal of the American Chemical Society. [Link]

  • Bäckvall, J.-E., et al. (2004). Chiral ester synthesis by transesterification. Angewandte Chemie International Edition. [Link]

  • Skarżyński, J., et al. (2021). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. MDPI. [Link]

  • Gotor, V., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules. [Link]

  • Sato, S., et al. (2003). Method of purifying 4-hydroxy-2-pyrrolidione.
  • Wikipedia. (2023). Dynamic kinetic resolution. Wikipedia. [Link]

  • Lundt, I., & Christiansen, J. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica. [Link]

  • Paizs, C., & Toşa, M. I. (2014). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. MDPI. [Link]

  • Delsuc, N., et al. (2007).
  • de Mattos, M. C., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Chemistry – A European Journal. [Link]

  • Marvel, C. S. (1925). Butyric acid, γ-amino-. Organic Syntheses. [Link]

  • Brown, C. J., et al. (2019). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Organic Process Research & Development. [Link]

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Troubleshooting & Optimization

Common side reactions in the synthesis of (S)-3-Hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-Hydroxypyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chiral building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound, and what are their general causes?

A1: The synthesis of this compound is susceptible to several side reactions due to the presence of multiple reactive sites: a chiral secondary alcohol, an acidic N-H proton, and alpha-protons to the carbonyl group. The most prevalent side reactions include:

  • Epimerization (Racemization): Loss of stereochemical integrity at the C3 position, leading to the formation of the (R)-enantiomer. This is primarily caused by basic conditions which can facilitate the formation of a planar enolate intermediate.

  • Elimination: Formation of an unsaturated pyrrolidinone derivative. This typically occurs when the hydroxyl group is activated (e.g., converted to a tosylate or mesylate) and subsequently eliminated, often under basic conditions.

  • N- vs. O-Alkylation/Acylation: When reacting with electrophiles, both the lactam nitrogen and the hydroxyl group can act as nucleophiles, leading to a mixture of N-substituted and O-substituted products. The regioselectivity is influenced by factors such as the nature of the base, solvent, and electrophile.

  • Dehydration: The loss of the hydroxyl group to form a double bond within the pyrrolidinone ring, creating a pyrrolin-2-one derivative. This is typically promoted by acidic conditions and/or high temperatures.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter. Each guide includes a description of the problem, an analysis of the root causes with mechanistic insights, and actionable preventative measures and protocols.

Issue 1: Loss of Enantiomeric Purity - The Challenge of Epimerization

Symptom: You observe a significant decrease in the enantiomeric excess (ee) of your this compound product, as determined by chiral HPLC or other analytical methods. You may see a peak corresponding to the (R)-enantiomer that is larger than expected.

Root Cause Analysis: Epimerization at the C3 position is a common pitfall, especially when using basic conditions. The proton alpha to the carbonyl group is acidic and can be abstracted by a base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of (S) and (R) enantiomers.

Mechanism of Base-Catalyzed Epimerization:

G S_product This compound enolate Planar Enolate Intermediate S_product->enolate + Base (- H+) enolate->S_product + H+ R_product (R)-3-Hydroxypyrrolidin-2-one enolate->R_product + H+

Caption: Base-catalyzed epimerization pathway.

Preventative Measures & Troubleshooting Protocol:

ParameterRecommendationRationale
Base Selection Use non-nucleophilic, sterically hindered bases (e.g., DBU, Proton-Sponge®) or weaker inorganic bases (e.g., K₂CO₃) where appropriate. Avoid strong, nucleophilic bases like NaOH or KOH if possible.Strong bases readily deprotonate the alpha-carbon, promoting enolization and subsequent racemization.
Temperature Maintain low reaction temperatures (e.g., 0 °C to room temperature).Higher temperatures provide the activation energy needed for epimerization to occur more rapidly.
Reaction Time Monitor the reaction closely and minimize the reaction time.Prolonged exposure to basic conditions increases the likelihood of epimerization.
Solvent Choice Aprotic solvents are generally preferred over protic solvents when using strong bases.Protic solvents can facilitate proton exchange with the enolate intermediate, contributing to racemization.

Experimental Protocol: Minimizing Epimerization during a Protection Step (e.g., Silylation)

  • Setup: To a solution of this compound in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or imidazole at 0 °C.

  • Reagent Addition: Slowly add the silylating agent (e.g., TBDMS-Cl) dropwise to the cooled solution.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Issue 2: Formation of Unsaturated Byproduct - The Elimination Problem

Symptom: Your reaction mixture shows a significant amount of a byproduct with a molecular weight that is 18 amu less than your expected product (if the hydroxyl is activated and then eliminated) or the starting material (in the case of dehydration). This corresponds to the formation of a pyrrolin-2-one derivative.

Root Cause Analysis: Elimination reactions are favored when the hydroxyl group is converted into a good leaving group (e.g., tosylate, mesylate, or halide). A base can then abstract a proton from the C4 position, leading to the formation of a double bond between C3 and C4. This is often an E1cB-type mechanism, especially given the acidity of the proton at C4, which is beta to the carbonyl group.

Mechanism of E1cB Elimination:

G activated_pyrrolidinone Activated this compound (e.g., O-Tosylated) carbanion Carbanion Intermediate activated_pyrrolidinone->carbanion + Base (- H+) elimination_product Pyrrolin-2-one carbanion->elimination_product - Leaving Group

Caption: E1cB elimination pathway.

Preventative Measures & Troubleshooting Protocol:

ParameterRecommendationRationale
Base Strength Use a weaker base if possible, or a non-nucleophilic, sterically hindered base.Stronger bases are more likely to induce elimination.
Temperature Conduct the reaction at the lowest possible temperature that allows for the desired transformation.Elimination reactions are often favored at higher temperatures compared to substitution reactions.
Leaving Group If possible, choose a leaving group that is less prone to elimination. However, this is often a trade-off with reactivity.A very good leaving group will favor elimination.
Reaction Conditions For nucleophilic substitution reactions on the activated hydroxyl group, use a high concentration of the nucleophile and a polar aprotic solvent.These conditions can favor the desired Sₙ2 reaction over elimination.

Experimental Protocol: Nucleophilic Substitution with Minimized Elimination

  • Activation: Dissolve this compound in anhydrous DCM and cool to 0 °C. Add a non-nucleophilic base (e.g., triethylamine) followed by the slow addition of methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl).

  • Substitution: After confirming the formation of the activated intermediate by TLC, add the nucleophile to the reaction mixture, maintaining a low temperature.

  • Monitoring: Monitor the reaction for the formation of the desired product and the elimination byproduct. If significant elimination is observed, consider running the reaction at a lower temperature for a longer duration.

  • Work-up: Quench the reaction with a suitable aqueous solution, extract the product, and purify by chromatography.

Issue 3: Regioselectivity Problems - N- vs. O-Alkylation/Acylation

Symptom: You obtain a mixture of N- and O-substituted products, leading to a difficult purification process and reduced yield of the desired isomer.

Root Cause Analysis: The lactam of this compound exists in tautomeric equilibrium with its enol form, presenting two nucleophilic sites: the nitrogen atom and the oxygen atom of the hydroxyl group. The outcome of an alkylation or acylation reaction depends on a delicate balance of factors that influence the reactivity of these two sites.

Controlling N- vs. O-alkylation:

G cluster_conditions Reaction Conditions start This compound thermodynamic Thermodynamic Control (e.g., NaH, polar aprotic solvent) kinetic Kinetic Control (e.g., Ag₂O, less polar solvent) N_alkylation N-Alkylation Product O_alkylation O-Alkylation Product thermodynamic->N_alkylation Favored kinetic->O_alkylation Favored

Caption: Factors influencing N- vs. O-alkylation.

Preventative Measures & Troubleshooting Protocol:

ConditionTo Favor N-Alkylation (Thermodynamic Product)To Favor O-Alkylation (Kinetic Product)
Base Use a strong, non-coordinating base like NaH.Use a base with a cation that can coordinate to the carbonyl oxygen, such as Ag₂O.
Solvent Use a polar aprotic solvent like DMF or THF.Use a less polar solvent.
Temperature Higher temperatures can favor the thermodynamically more stable N-alkylated product.Lower temperatures generally favor the kinetically controlled O-alkylation.
Strategy Protect the hydroxyl group (e.g., as a silyl ether) before N-alkylation.This is generally the kinetically favored pathway under specific conditions.

Experimental Protocol: Selective N-Alkylation via O-Protection

  • Protection: Dissolve this compound in anhydrous DCM or THF. Add a base like imidazole and a silylating agent (e.g., TBDMS-Cl). Stir at room temperature until the reaction is complete.

  • N-Alkylation: Isolate the O-protected intermediate and dissolve it in a polar aprotic solvent like DMF. Add a strong base such as NaH at 0 °C, followed by the alkylating agent.

  • Deprotection: After the N-alkylation is complete, remove the silyl protecting group using a fluoride source (e.g., TBAF in THF) or acidic conditions to yield the desired N-alkylated product.

References

  • Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Google Patents. (2009). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Snider, B. B., & Neubert, B. J. (2004). A novel biomimetic route to the 3-acyl-5-hydroxy-3-pyrrolin-2-one and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one ring systems. The Journal of Organic Chemistry, 69(25), 8952–8955. [Link]

  • Chemistry LibreTexts. (2023). 11.10: The E1 and E1cB Reactions. [Link]

  • Master Organic Chemistry. (2020). E1cB – Elimination (Unimolecular) Conjugate Base. [Link]

  • ACS Publications. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. [Link]

Technical Support Center: Optimizing the Synthesis of (S)-3-Hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-Hydroxypyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this valuable chiral building block. The content is structured into a troubleshooting guide and frequently asked questions to directly address practical issues encountered in the laboratory.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Issue 1: Low Overall Yield of this compound
  • Symptom: The final isolated mass of the product is significantly lower than the theoretical maximum after completing the synthesis and purification steps.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Incomplete Lactam Cyclization The cyclization of precursors like 4-amino-(S)-2-hydroxybutyric acid esters requires heat to eliminate the alcohol (e.g., methanol) and form the lactam ring. Ensure the reaction temperature is adequate (reflux may be necessary) and monitor the disappearance of the starting material by TLC or LC-MS. A simple method involves consecutive esterification and lactam cyclization without intermediate purification to minimize material loss.[1]
Degradation of Starting Material or Product High temperatures or harsh acidic/basic conditions can lead to degradation or side reactions like dehydration.[2] Optimize reaction conditions by running trials at lower temperatures for longer durations. Ensure the workup process is performed promptly and at reduced temperatures where possible.
Mechanical Losses During Workup/Purification Significant product can be lost during extractions, transfers, and purification. Ensure efficient phase separation in extractions and minimize the number of transfer steps. For purification, distillation under high vacuum is often effective for this compound.[1]
Side Reactions Unwanted reactions, such as dehydration or reactions involving the unprotected hydroxyl group, can consume starting material and reduce the yield of the desired product. Consider protecting the hydroxyl group if subsequent steps are planned or if harsh conditions are unavoidable.[3][4]
Issue 2: Presence of the (R)-enantiomer Impurity (Epimerization)
  • Symptom: Chiral HPLC or GC analysis reveals the presence of the undesired (R)-enantiomer, compromising the optical purity of the final product.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Use of Strong Bases The proton at the chiral C3 position is susceptible to abstraction by strong bases, leading to racemization. Employ milder bases for transformations. For example, use potassium carbonate instead of stronger bases like sodium methoxide if possible.[3] If a strong base is required, perform the reaction at the lowest possible temperature (e.g., 0 °C or below) and minimize the reaction time.[2]
Elevated Reaction Temperatures Prolonged heating can provide the energy needed to overcome the barrier to epimerization.[2] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction's progress closely to avoid unnecessary heating after completion.
Harsh pH Conditions During Workup Both strongly acidic and basic conditions during aqueous workup can contribute to epimerization. Neutralize the reaction mixture carefully and avoid prolonged exposure to extreme pH levels.

Troubleshooting Workflow Diagram

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions start Low Yield or Purity Issue low_yield Low Overall Yield start->low_yield epimerization Epimerization Detected start->epimerization impurity Unexpected Impurity start->impurity cause_incomplete Incomplete Reaction? low_yield->cause_incomplete Check Conversion cause_conditions Harsh Conditions? (Temp, pH, Base) low_yield->cause_conditions epimerization->cause_conditions Check Base/Temp cause_side_reactions Side Reaction? (e.g., Dehydration) impurity->cause_side_reactions action_optimize Optimize Time/Temp Monitor by TLC/LC-MS cause_incomplete->action_optimize Yes action_purify Refine Purification (e.g., Vacuum Distillation) cause_incomplete->action_purify No action_mild Use Milder Reagents (e.g., K2CO3) Lower Temperature cause_conditions->action_mild Yes action_protect Introduce Protecting Group (e.g., TBDMS) cause_side_reactions->action_protect Yes action_mild->action_optimize

Caption: A workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective starting materials for synthesizing this compound?

The most prevalent methods utilize the "chiral pool" approach, starting with readily available, enantiomerically pure natural products. The two most common starting materials are:

  • L-Glutamic Acid: This amino acid is an economical starting material. The synthesis involves the dehydration-cyclization of glutamic acid to form pyroglutamic acid, followed by further chemical modifications.[5]

  • 4-amino-(S)-2-hydroxybutyric acid: This compound can be directly cyclized to the desired lactam. A robust method involves esterifying the carboxylic acid and then performing a lactam cyclization, which can often be done in one pot, providing an efficient route to the target molecule.[1]

Q2: Dehydration is a common side reaction. How can I prevent the formation of the unsaturated pyrrolinone byproduct?

Dehydration of the C3-hydroxyl group is typically promoted by acidic conditions and/or high temperatures.[2] To minimize this side reaction:

  • Avoid Strong Acids: If acidic conditions are necessary, use the mildest acid possible and maintain a low temperature.

  • Control Temperature: Particularly during purification by distillation, use a high vacuum to lower the boiling point and avoid thermal decomposition or dehydration.

  • Protect the Hydroxyl Group: If the synthesis pathway involves harsh conditions, consider temporarily protecting the hydroxyl group as a silyl ether (e.g., using TBDMSCl). This group is robust but can be easily removed later under mild conditions.[3]

Q3: Are there alternatives to chiral pool synthesis for improving enantioselectivity?

Yes, several advanced methods can offer higher selectivity and potentially milder reaction conditions:

  • Biocatalytic Synthesis: This approach uses enzymes to catalyze key steps with high stereo- and regioselectivity. For instance, lipases can be used for the enantioselective alcoholysis of a racemic acetate precursor to yield the desired enantiomer.[6] Other biocatalysts, like hydroxylases, can directly introduce the hydroxyl group onto an N-protected pyrrolidine ring with high selectivity.[7][8]

  • Asymmetric Catalysis: This involves using a chiral catalyst to control the stereochemistry of a reaction. For example, intramolecular iridium-catalyzed allylic aminations have been used to construct the chiral pyrrolidine ring system stereoselectively.[9]

Comparison of Synthetic Strategies

StrategyProsCons
Chiral Pool Synthesis Economical (uses cheap starting materials like L-glutamic acid), well-established procedures.[1][5]Can suffer from side reactions (epimerization, dehydration), may require multiple steps.[2]
Biocatalysis Extremely high enantioselectivity, mild reaction conditions (room temp, neutral pH), environmentally friendly.[6][7]Enzymes can be expensive, substrate scope may be limited, requires specialized knowledge of biocatalysis.
Asymmetric Catalysis High enantioselectivity, catalytic amounts of chiral ligand needed, broad substrate scope possible.[9][10]Catalysts can be expensive and sensitive to air/moisture, optimization can be complex.

Experimental Protocols

Protocol 1: Synthesis from 4-amino-(S)-2-hydroxybutyric acid

This protocol describes the esterification and subsequent lactam cyclization to form this compound, adapted from established industrial methods.[1]

  • Esterification:

    • To a solution of 4-amino-(S)-2-hydroxybutyric acid (1 eq.) in methanol (5-10 volumes), slowly add thionyl chloride (1.2 eq.) at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the mixture and concentrate under reduced pressure to remove excess methanol and HCl, yielding the crude methyl ester hydrochloride.

  • Lactam Cyclization:

    • Dissolve the crude methyl ester hydrochloride in methanol.

    • Neutralize the mixture by adding a base, such as sodium methoxide or potassium carbonate, until the pH is approximately 8-9.

    • Heat the mixture to reflux for 6-12 hours. The cyclization process releases methanol. Monitor the formation of the product by TLC or GC-MS.

    • After cooling, filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by vacuum distillation to obtain a clear, viscous oil or a low-melting solid.[1]

Synthetic Pathway Overview

G cluster_0 Route from 4-amino-(S)-2-hydroxybutyric acid cluster_1 Route from L-Glutamic Acid start_A 4-amino-(S)-2- hydroxybutyric acid intermediate_A Methyl Ester Intermediate start_A->intermediate_A  MeOH, SOCl2 (Esterification)   end_product This compound intermediate_A->end_product  Base, Heat (Cyclization)   start_B L-Glutamic Acid intermediate_B Pyroglutamic Acid start_B->intermediate_B  Heat (-H2O) (Dehydration)   intermediate_B->end_product  Multi-step  Reduction/  Modification  

Caption: Common synthetic routes to this compound.

Protocol 2: Protection of the Hydroxyl Group with TBDMS

This protocol provides a standard procedure for protecting the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, which can prevent side reactions like dehydration or O-acylation.[3]

  • Setup:

    • Dissolve this compound (1 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents:

    • Add imidazole (2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) to the solution.

    • Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise or as a solution in the reaction solvent.

  • Reaction:

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel if necessary.

References

  • Reddy, K. R., et al. (2000). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry, 11(17), 3497-3503. DOI: 10.1016/S0957-4166(00)00331-5
  • Tanimoto, H., et al. (2013). Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. Organic & Biomolecular Chemistry, 11(42), 7348-7359. DOI: 10.1039/C3OB41603A
  • Kim, H., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Kim, H., et al. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Bi, Q., et al. (2021). Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry, 19(34), 7435-7439. DOI: 10.1039/D1OB01235A
  • Li, Z., et al. (2001). Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst. Journal of Organic Chemistry, 66(25), 8424-8430. DOI: 10.1021/jo015826d
  • ResearchGate. (2001). Preparation of (R)- and (S)-N-Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200. Retrieved from [Link]

  • ResearchGate. (2014). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

  • Bilke, J. L., et al. (2009). Catalytic asymmetric synthesis of piperidines from pyrrolidine: concise synthesis of L-733,060. Organic Letters, 11(9), 1935-1938. DOI: 10.1021/ol900366m
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • O'Brien, P., et al. (2009). Catalytic asymmetric deprotonation-aldehyde trapping-ring expansion from a 5- to a 6-ring delivers a concise route to each stereoisomer of beta-hydroxy piperidines starting from N-Boc pyrrolidine. Organic Letters, 11(9), 1935-8. DOI: 10.1021/ol900366m
  • National Center for Biotechnology Information. (n.d.). L-Glutamic acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2018). Reaction pathway for the formation of 2-pyrrolidone from glutamic acid.... Retrieved from [Link]

Sources

Technical Support Center: Purification of (S)-3-Hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the complexities of purifying (S)-3-Hydroxypyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis and purification of this important chiral intermediate.

This compound is a valuable building block in medicinal chemistry, notably as a precursor for various pharmaceutical compounds.[1] However, achieving high purity and yield can be a significant hurdle. This guide provides practical, experience-driven insights to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route. A prevalent method involves the reduction of a nitrile group followed by in situ intramolecular cyclization.[2] This process, while seemingly straightforward, can lead to the formation of various side products.

Common impurities include:

  • Secondary and tertiary amines: These arise from intermolecular reactions between intermediates.[2]

  • Unreacted starting materials: Incomplete reactions can leave behind starting materials like chiral 3-chloro-2-hydroxypropionitrile.[2]

  • Solvent adducts: The solvents used in the reaction and purification steps can sometimes form adducts with the product or intermediates.

  • Enantiomeric impurities: Inadequate stereocontrol during synthesis can result in the presence of the (R)-enantiomer.

The formation of these impurities not only reduces the yield but also complicates the purification process significantly.[2]

Q2: My final product is a persistent oil or waxy solid, making it difficult to handle and purify. What could be the cause?

A2: While this compound is a solid with a reported melting point of 100-102 °C, the presence of impurities can significantly depress the melting point, leading to an oily or waxy consistency.[1][3]

Potential Causes:

  • Residual Solvents: Incomplete removal of high-boiling point solvents like DMSO or DMF can result in an oily product.[3]

  • Hygroscopic Nature: The presence of hydroxyl and amide functional groups makes the compound susceptible to absorbing atmospheric moisture.

  • Presence of Impurities: As mentioned in Q1, various side products can act as eutectic contaminants, lowering the overall melting point.

Troubleshooting Steps:

  • Thorough Drying: Ensure the product is dried under high vacuum for an extended period, possibly with gentle heating, to remove residual solvents and water.

  • Solvent Selection: During workup, use solvents that are easily removed under vacuum.

  • Purification: Employ a suitable purification technique (see Troubleshooting Guides below) to remove impurities.

Q3: I am observing poor resolution between enantiomers during chiral HPLC analysis. What are the key parameters to optimize?

A3: Achieving good enantiomeric separation is crucial for assessing the optical purity of your product. Several factors can influence the resolution in chiral HPLC.[4]

Key Optimization Parameters:

  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based columns are often a good starting point for this class of compounds.[4]

  • Mobile Phase Composition: The ratio of the mobile phase components (e.g., hexane/isopropanol in normal phase) directly impacts selectivity.[4]

  • Temperature: Temperature can have a complex and unpredictable effect on chiral recognition. Lower temperatures often enhance selectivity, but this is not always the case.[4]

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution by allowing for better equilibration between the analyte and the stationary phase.

A systematic approach to method development, where one parameter is varied at a time, is essential for achieving optimal separation.[4]

Troubleshooting Guides

Guide 1: Low Yield and Purity after Recrystallization

Recrystallization is a common and effective method for purifying this compound. However, suboptimal conditions can lead to poor recovery and insufficient purity.

Problem: Low yield and/or persistent impurities after recrystallization.

Causality Analysis & Troubleshooting Workflow:

Sources

Technical Support Center: Recrystallization of (S)-3-Hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-3-Hydroxypyrrolidin-2-one via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity material. Here, we move beyond generic protocols to address the specific challenges and nuances of working with this chiral lactam.

Introduction to Recrystallization of this compound

This compound is a valuable chiral building block in medicinal chemistry. Its purity, particularly its enantiomeric purity, is often critical for the successful synthesis of downstream targets.[1] Recrystallization is a powerful and economical technique for purifying solids by leveraging differences in solubility.[2][3] The fundamental principle is to dissolve the impure compound in a hot solvent and then allow it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.[3][4]

This guide will provide detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you master the recrystallization of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

  • Q: I've dissolved my this compound in the hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's happening and how can I fix it?

    A: "Oiling out" is a common problem in recrystallization and occurs when the solute comes out of solution at a temperature above its melting point.[5][6][7] This is particularly prevalent with low-melting point solids or when the solution is too concentrated.[5] The resulting oil often traps impurities, defeating the purpose of recrystallization.

    Causality & Solutions:

    • High Solute Concentration: The most likely cause is that the solution is supersaturated to a degree that favors the formation of a liquid phase.

      • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation. Allow the solution to cool more slowly.

    • Rapid Cooling: Cooling the solution too quickly can shock it out of solution as an oil.

      • Solution: Insulate the flask to slow the cooling rate. You can do this by placing it in a beaker of hot water and allowing both to cool together, or by loosely wrapping the flask in glass wool or a cloth.

    • Inappropriate Solvent Choice: The chosen solvent system may not be ideal.

      • Solution: Consider a different solvent or solvent pair. If you are using a single solvent, try a two-solvent system where the compound is highly soluble in one (the "soluble solvent") and poorly soluble in the other (the "insoluble solvent").

Issue 2: No Crystals Form Upon Cooling

  • Q: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?

    A: The absence of crystal formation, even at low temperatures, typically indicates one of two issues: either the solution is not sufficiently saturated, or it is in a supersaturated state and requires a nucleation event to initiate crystallization.[7][8]

    Causality & Solutions:

    • Excess Solvent: You may have used too much solvent to dissolve the compound.[7][9]

      • Solution: Gently heat the solution to evaporate some of the solvent. Be careful not to boil it too vigorously, as this can cause the compound to "crash out" as a precipitate. Once the volume is reduced, allow it to cool again.

    • Supersaturation: The solution is ready to crystallize but lacks a surface for the crystals to begin forming.

      • Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[5][8] The microscopic imperfections in the glass can provide nucleation sites.

      • Solution 2: Seeding: Add a tiny crystal of pure this compound to the solution.[5][8] This "seed crystal" will act as a template for further crystal growth.

Issue 3: Poor Recovery of the Final Product

  • Q: I successfully obtained crystals, but my final yield is very low. What could have gone wrong?

    A: Low recovery is a common issue and can stem from several factors during the recrystallization process.[9]

    Causality & Solutions:

    • Using Too Much Solvent: As mentioned previously, an excessive amount of solvent will keep a significant portion of your compound dissolved even at low temperatures.[8][9]

    • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, some of your product may have crystallized on the filter paper or in the funnel.

      • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. You can do this by passing some hot solvent through it just before filtering your solution.

    • Incomplete Crystallization: You may not have allowed enough time for the crystallization to complete or cooled the solution to a low enough temperature.

      • Solution: Allow the solution to stand at room temperature for a longer period before moving it to an ice bath. Ensure the ice bath is at or near 0°C.

    • Washing with Too Much or Warm Solvent: Washing the collected crystals with an excessive amount of solvent, or with solvent that is not ice-cold, can redissolve a significant portion of your product.[8]

      • Solution: Use a minimal amount of ice-cold solvent for washing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of this compound?

A1: Based on available data, a mixed solvent system of ethanol and ethyl ether is a promising starting point. This compound has good solubility in a polar solvent like ethanol when hot, and poor solubility in a less polar solvent like ethyl ether. This differential solubility is ideal for recrystallization. A melting point for the compound has been reported in a mixture of these two solvents, suggesting it's a suitable system for obtaining crystalline material.[10]

Q2: How do I perform a two-solvent recrystallization with ethanol and ethyl ether?

A2: Here is a general protocol:

  • Dissolve the crude this compound in the minimum amount of hot ethanol.

  • While the ethanol solution is still hot, slowly add ethyl ether dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/ethyl ether mixture.

Q3: How can I assess the purity of my recrystallized this compound?

A3: Several analytical techniques can be used to determine the purity of your final product:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Compare the melting point of your recrystallized product to the literature value.

  • Chromatography (TLC, HPLC, GC): Thin-layer chromatography (TLC) can give a quick indication of purity. For more quantitative results, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are preferred. Chiral HPLC or GC can be used to determine the enantiomeric purity.

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical identity and structure of your compound and to check for the presence of impurities.

Experimental Protocols & Data

Protocol 1: Single-Solvent Recrystallization (Illustrative Example)

While a mixed solvent system is often preferred for this compound, a single-solvent recrystallization can be attempted with a polar protic solvent like ethanol.

  • Solvent Selection: Place a small amount of crude this compound in a test tube. Add a few drops of ethanol at room temperature. The compound should be sparingly soluble. Heat the test tube. The compound should dissolve completely. This indicates that ethanol is a potentially suitable single solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of ethanol and heat the mixture to boiling. Continue adding hot ethanol dropwise until the solid just dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, allow the flask to stand undisturbed. After a significant amount of crystals have formed, place the flask in an ice bath for at least 15 minutes to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Data Summary Table
ParameterRecommended Solvent SystemRationale
Primary Solvent EthanolGood solubility at elevated temperatures.
Anti-Solvent Ethyl EtherPoor solubility, induces crystallization.
Cooling Method Slow cooling to room temperature, followed by an ice bath.Promotes the formation of large, pure crystals.
Washing Solvent Ice-cold ethanol/ethyl ether mixture.Minimizes redissolving the purified product.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: (Optional) Hot Filtration cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying crude Crude this compound hot_solvent Add Minimum Hot Solvent (e.g., Ethanol) crude->hot_solvent dissolved Clear, Saturated Solution hot_solvent->dissolved hot_filtration Hot Gravity Filtration dissolved->hot_filtration If solids present slow_cooling Slow Cooling to Room Temperature dissolved->slow_cooling insoluble_impurities Insoluble Impurities Removed hot_filtration->insoluble_impurities If solids present crystals_formed Crystal Formation slow_cooling->crystals_formed ice_bath Ice Bath Cooling vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration crystals_formed->ice_bath Maximize Yield washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: A generalized workflow for the recrystallization of this compound.

References

  • University of Colorado Boulder. Recrystallization. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • LabXchange. Lab Procedure: Recrystallization. [Link]

  • CUNY Bronx Community College. Purification by Recrystallization. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Google P
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Google Patents. Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • National Center for Biotechnology Information. The Effect of Various Poly (N-vinylpyrrolidone) (PVP) Polymers on the Crystallization of Flutamide. [Link]

  • National Center for Biotechnology Information. Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid. [Link]

Sources

Overcoming racemization during (S)-3-Hydroxypyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered more specific information regarding racemization mechanisms, particularly concerning alpha-hydroxy carbonyl compounds, which is relevant to (S)-3-Hydroxypyrrolidin-2-one. The search results confirm that both acid and base-catalyzed enolization can lead to racemization at the alpha-carbon of a carbonyl group. I also found a troubleshooting guide for low enantiomeric excess in chiral synthesis, which provides a good framework for the content I need to create. Additionally, I have collected several resources on chiral HPLC methods, which will be essential for the analytical section of the guide.

However, I still need to synthesize this general information and apply it specifically to the synthesis of this compound. While I have the general mechanisms, I need to outline the specific conditions in the synthesis of this particular molecule that could lead to racemization. I also need to create detailed, step-by-step protocols and visual diagrams as required by the prompt.

My plan is now to:

  • Structure the technical support center with a clear "Troubleshooting Guide" and "Frequently Asked Questions (FAQs)" section.

  • In the Troubleshooting Guide, I will create a table outlining specific problems (e.g., "Lower than expected enantiomeric excess"), probable causes (e.g., "Base-catalyzed epimerization during workup"), and detailed solutions with preventative measures, referencing the gathered literature.

  • In the FAQ section, I will address common questions about racemization, its mechanism in the context of α-hydroxy lactams, and best practices for maintaining stereochemical integrity.

  • Develop a detailed, step-by-step protocol for a chiral HPLC method to determine the enantiomeric excess of 3-Hydroxypyrrolidin-2-one, based on the information I've found.

  • Create the required Graphviz diagrams to visually explain the racemization mechanism and a troubleshooting workflow.

  • Write the complete response, ensuring all claims are supported by in-text citations and a comprehensive reference list with clickable URLs.

  • Review the entire output to ensure it meets all the prompt's requirements for scientific integrity, structure, formatting, and visualizations.

I believe I now have sufficient information to proceed with generating the full response without needing further Google searches.

A Guide to Overcoming Racemization and Ensuring Enantiomeric Purity

Welcome to our dedicated technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you address the common challenge of racemization and ensure the stereochemical integrity of your synthesis.

Troubleshooting Guide: Loss of Enantiomeric Excess

Maintaining the desired stereochemistry is paramount in the synthesis of chiral molecules like this compound. A decrease in enantiomeric excess (ee) can significantly impact the efficacy and safety of the final product[1]. The following table provides a structured approach to troubleshooting and resolving issues related to racemization.

Problem Probable Cause(s) Recommended Solutions and Preventative Measures
Lower than expected enantiomeric excess (ee) in the final product. 1. Base-Catalyzed Epimerization: The α-proton at the C3 position is susceptible to abstraction by base, leading to the formation of a planar enolate intermediate. Reprotonation can occur from either face, resulting in racemization.[2][3][4] This can happen during basic workup steps or if residual base is present during purification.Solution: Carefully neutralize the reaction mixture to a pH of ~7 before extraction. Use a mild acidic wash (e.g., dilute NH4Cl solution) during workup to quench any residual base. Avoid strong bases when possible, or use them at low temperatures and for the shortest possible duration.
2. Acid-Catalyzed Enolization: Although generally less common for this specific substrate, strong acidic conditions can also promote enolization and subsequent racemization.[5]Solution: If acidic conditions are necessary, use the mildest acid possible and maintain low reaction temperatures. Minimize the exposure time to strong acids.
3. Elevated Temperatures: High temperatures during reaction, workup, or purification (e.g., distillation) can provide the energy needed to overcome the activation barrier for epimerization.Solution: Conduct all reaction and purification steps at the lowest feasible temperature. For purification, consider column chromatography at room temperature over distillation if the compound is thermally sensitive.
4. Inaccurate Analytical Method: The chiral HPLC or GC method may not be adequately resolving the enantiomers, leading to an incorrect ee determination.[6]Solution: Validate your analytical method by analyzing a true racemic sample of 3-Hydroxypyrrolidin-2-one to ensure baseline separation of the two enantiomers.[6] Optimize the mobile phase, column temperature, and flow rate if necessary.
Inconsistent ee values between batches. 1. Variability in Reagent Quality: Impurities in starting materials, solvents, or reagents can introduce acidic or basic contaminants that catalyze racemization.Solution: Use high-purity, anhydrous solvents and reagents. If necessary, purify solvents and reagents before use.
2. Inconsistent Reaction Times or Temperatures: Minor deviations in reaction parameters can lead to varying levels of racemization.Solution: Strictly control reaction parameters using automated reaction monitoring and temperature control systems. Ensure consistent stirring to maintain a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The primary mechanism of racemization for this compound is through the formation of a planar enolate intermediate via the abstraction of the proton at the chiral C3 position (the α-carbon to the carbonyl group).[2][3] This is most commonly catalyzed by bases, but can also occur under acidic conditions. Once the planar enolate is formed, the stereochemical information at the C3 position is lost. Subsequent reprotonation can occur from either the top or bottom face of the enolate with roughly equal probability, leading to a mixture of both the (S) and (R) enantiomers.[5][7]

Q2: How can I accurately determine the enantiomeric excess of my this compound sample?

A2: The most reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[8] Chiral HPLC is often preferred.[9] It is crucial to use a chiral stationary phase (CSP) that can effectively separate the two enantiomers. Polysaccharide-based or macrocyclic glycopeptide-based chiral columns are commonly used for this purpose.[10] A detailed protocol for chiral HPLC analysis is provided in the "Experimental Protocols" section below.

Q3: Are there any specific synthetic steps that are particularly prone to racemization?

A3: Yes, any step involving strong bases or acids, or high temperatures, should be considered high-risk for racemization. For example, if a protecting group is removed using strongly basic or acidic conditions, or if the final product is purified by distillation at elevated temperatures, there is a significant risk of losing enantiomeric purity. Workup procedures that involve basic washes (e.g., with sodium bicarbonate or sodium hydroxide) should also be performed with caution and at low temperatures.

Q4: Can the choice of solvent affect the rate of racemization?

A4: Yes, the solvent can play a role. Polar, protic solvents can facilitate both acid- and base-catalyzed racemization by stabilizing the charged intermediates and transition states involved in proton transfer. When using basic or acidic reagents, the choice of an appropriate aprotic solvent may help to minimize racemization.

Experimental Protocols

Chiral HPLC Method for Determining Enantiomeric Excess of 3-Hydroxypyrrolidin-2-one

This protocol provides a general guideline for the chiral separation of (S)- and (R)-3-Hydroxypyrrolidin-2-one. The specific conditions may need to be optimized for your particular HPLC system and column.

1. Instrumentation and Column:

  • HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase such as Chiralpak AD-H or a similar column is a good starting point.[9]

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (IPA). A common starting ratio is 90:10 (v/v).

  • For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can improve peak shape. For basic compounds, an amine modifier like diethylamine (DEA) might be beneficial.[9]

  • Filter and degas the mobile phase before use.

3. Sample Preparation:

  • Accurately weigh and dissolve a small amount of your 3-Hydroxypyrrolidin-2-one sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Prepare a racemic standard of 3-Hydroxypyrrolidin-2-one for method validation and to identify the retention times of both enantiomers.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (or as determined by a UV scan of the analyte)

5. Analysis:

  • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to ensure adequate separation.

  • Inject your sample and integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Mechanism of Base-Catalyzed Racemization

Caption: Base-catalyzed racemization of this compound via a planar enolate intermediate.

Troubleshooting Workflow for Low Enantiomeric Excess

troubleshooting_workflow start Low Enantiomeric Excess Detected validate_method Validate Analytical Method (Chiral HPLC/GC) start->validate_method method_ok Method Validated? validate_method->method_ok optimize_method Optimize Separation Method method_ok->optimize_method No review_reaction Review Reaction Conditions method_ok->review_reaction Yes optimize_method->validate_method check_base_acid Excessive Base/Acid? review_reaction->check_base_acid neutralize_workup Modify Workup: - Careful Neutralization - Mild Acidic Wash check_base_acid->neutralize_workup Yes check_temp High Temperature? check_base_acid->check_temp No end Enantiomeric Purity Restored neutralize_workup->end lower_temp Lower Reaction/Purification Temperature check_temp->lower_temp Yes check_reagents Check Reagent/Solvent Purity check_temp->check_reagents No lower_temp->end purify_reagents Use High-Purity or Purified Reagents/Solvents check_reagents->purify_reagents purify_reagents->end

Caption: A systematic workflow for troubleshooting and resolving issues of low enantiomeric excess.

References

  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. (2025, August 5). ResearchGate. Retrieved from [Link]

  • α-Ketol rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

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  • Visible Light-Mediated, Highly Diastereoselective Epimerization of Lactams from the Most Accessible to the More Stable Stereoisomer. (2022). PubMed. Retrieved from [Link]

  • Biocatalytic Racemization of Aliphatic, Arylaliphatic, and Aromatic α-Hydroxycarboxylic Acids. (2025, August 6). ResearchGate. Retrieved from [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. Retrieved from [Link]

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  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Parameters for (S)-3-Hydroxypyrrolidin-2-one Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the derivatization of (S)-3-Hydroxypyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and optimization strategies for this critical chiral building block.

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceuticals due to its inherent chirality and versatile functional groups. However, its derivatization, particularly N-acylation, can present several challenges, including competitive O-acylation, low yields, and potential racemization. This guide provides a structured approach to navigate these complexities and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing N-acylation on this compound?

The main challenges stem from the molecule's bifunctional nature, containing both a secondary amine (as part of the lactam) and a secondary hydroxyl group. Key issues include:

  • Chemoselectivity: Competitive acylation can occur at the hydroxyl group (O-acylation) in addition to the desired acylation at the nitrogen atom (N-acylation).

  • Low Yield: Incomplete reactions are common, often due to suboptimal activation of the carboxylic acid, steric hindrance, or unfavorable reaction conditions.[1][2]

  • Racemization: The chiral center at the C3 position, adjacent to the carbonyl group, is susceptible to racemization under certain conditions, particularly with strong bases or elevated temperatures.[3][4]

  • Steric Hindrance: Bulky acylating agents or substituents on the pyrrolidinone ring can impede the reaction.[5]

Q2: When is it necessary to use a protecting group for the hydroxyl function?

The use of a protecting group for the hydroxyl group is a critical strategic decision. It is highly recommended under the following circumstances:

  • When using highly reactive acylating agents: Acyl chlorides or anhydrides, especially in the absence of a selective catalyst, can lead to significant O-acylation. Protecting the hydroxyl group ensures the reaction occurs exclusively at the nitrogen.[6][7]

  • To improve solubility: Certain protecting groups, like silyl ethers (e.g., TBDMS, TIPS), can enhance the solubility of the starting material in common organic solvents, leading to a more homogeneous and efficient reaction.[7][8]

  • To prevent side reactions under harsh conditions: If the desired transformation requires conditions (e.g., strong bases) that could deprotonate the hydroxyl group and lead to undesired side reactions, protection is essential.[9]

Common protecting groups for hydroxyls include tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and benzyl (Bn) ethers. The choice depends on the stability required for subsequent steps and the conditions for deprotection.[6][7]

Q3: How do I choose the appropriate solvent and base for the N-acylation reaction?

The choice of solvent and base is interdependent and crucial for success.[10][11]

  • Solvents: Anhydrous polar aprotic solvents are generally preferred to dissolve the starting materials and intermediates. Common choices include:

    • Dichloromethane (DCM): Good for many coupling reactions, but solubility can be an issue.

    • Dimethylformamide (DMF): Excellent solvating power, but can be difficult to remove during workup. It is a good choice when solubility is a concern.[11]

    • Acetonitrile (ACN): Another common choice, often used with coupling reagents.

    • Tetrahydrofuran (THF): Can be effective, particularly for specific base/reagent combinations.[10]

  • Bases: A non-nucleophilic organic base is typically used to neutralize the acid formed during the reaction and to facilitate the coupling process.

    • Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered base commonly used with coupling reagents like HATU or HOBt to minimize side reactions.[1]

    • Triethylamine (TEA): A standard base, though its higher nucleophilicity can sometimes lead to side reactions.

    • Pyridine or 4-(Dimethylamino)pyridine (DMAP): Often used as a nucleophilic catalyst, particularly when using acyl anhydrides or chlorides, to form a highly reactive intermediate.[12]

The polarity of the solvent can significantly influence reaction rates and selectivity.[13] It is essential to ensure all reagents and solvents are anhydrous, as water can hydrolyze activated intermediates and reduce yields.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My N-acylation reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A: Low yield is a frequent problem in amide coupling reactions.[1][2] A systematic approach is needed to identify the root cause.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry - Are reagents fresh and anhydrous? - Is the coupling reagent active? - Are equivalents correct? start->check_reagents check_activation 2. Confirm Carboxylic Acid Activation - Monitor by TLC/LC-MS for formation of activated ester. - Pre-activate acid with coupling reagent before adding amine. check_reagents->check_activation Reagents OK check_conditions 3. Optimize Reaction Conditions - Increase temperature? - Extend reaction time? - Change solvent for better solubility? check_activation->check_conditions Activation OK check_amine 4. Assess Amine Reactivity - Is the lactam nitrogen sufficiently nucleophilic? - Any steric hindrance? check_conditions->check_amine Conditions Optimized change_reagent 5. Change Coupling Reagent - Switch to a more potent reagent (e.g., HATU, COMU). - Consider converting acid to acyl chloride. check_amine->change_reagent Reactivity Issue solution Improved Yield check_amine->solution No Reactivity Issue protect_oh 6. Consider Protecting Hydroxyl Group - Is O-acylation a competing reaction? - Protect with TBDMS or TIPS and repeat N-acylation. change_reagent->protect_oh Still Low Yield change_reagent->solution Yield Improved protect_oh->solution

Caption: A step-by-step troubleshooting workflow for low reaction yields.

Detailed Troubleshooting Steps:

  • Reagent Integrity: Ensure all reagents, especially the coupling agent and solvents, are anhydrous and of high quality. Coupling reagents can degrade over time. Use freshly opened solvents.

  • Carboxylic Acid Activation: This is a critical step.[1] Pre-activating the carboxylic acid with the coupling reagent (e.g., HATU, EDC/HOBt) and a base like DIPEA for 15-30 minutes before adding the this compound can significantly improve yields.[1]

  • Reaction Conditions:

    • Temperature: While many couplings run at room temperature, some sterically hindered or less reactive substrates may require gentle heating (e.g., 40-50 °C).[14][15] Monitor for potential racemization at higher temperatures.

    • Time: Monitor the reaction progress by TLC or LC-MS. Some reactions may require extended times (12-24 hours) to go to completion.[5]

  • Choice of Coupling Reagent: If standard reagents like EDC/HOBt fail, switch to a more powerful uronium-based reagent such as HATU, HCTU, or COMU. These are generally more efficient for challenging couplings.[16] Alternatively, converting the carboxylic acid to an acyl chloride using oxalyl chloride or thionyl chloride can be effective, though this may increase the risk of O-acylation.[17]

Issue 2: Formation of O-Acylated Side Product

Q: I am observing a significant amount of a side product which I suspect is the O-acylated isomer. How can I improve N-selectivity?

A: This is a classic chemoselectivity problem. The relative nucleophilicity of the lactam nitrogen versus the hydroxyl oxygen determines the reaction outcome.

Strategies to Enhance N-Selectivity

selectivity_strategy start O/N-Acylation Mixture strategy1 Protect Hydroxyl Group (Most Robust Method) 1. Protect with TBDMS-Cl, Imidazole 2. N-Acylate 3. Deprotect with TBAF start->strategy1 For highest selectivity strategy2 Modify Reaction Conditions (Protecting-Group-Free) - Use less reactive acylating agent - Lower temperature - Choose specific solvent/base system start->strategy2 To avoid extra steps strategy3 Use Boric Acid Catalysis - Forms a borate ester with the diol moiety (if applicable) or influences selectivity - Promotes acylation at a specific hydroxyl start->strategy3 Advanced catalytic approach

Caption: Decision tree for improving N-acylation selectivity.

  • Protect the Hydroxyl Group: This is the most reliable method to guarantee N-acylation. A silyl protecting group like TBDMS is often ideal as it is easily installed and removed under mild conditions that do not affect the lactam or the newly formed amide.[7]

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) can sometimes favor N-acylation.

    • Solvent and Base: The solvent can influence selectivity. For instance, in some systems, THF has been shown to favor acylation at one position over another.[10] Experimenting with different solvent/base combinations (e.g., DCM/DIPEA vs. DMF/TEA) is worthwhile.

  • Acylating Agent: Using a bulkier carboxylic acid or coupling reagent can sometimes favor reaction at the less sterically hindered nitrogen atom.

Issue 3: Racemization of the Chiral Center

Q: How can I detect and prevent racemization at the C3 position during derivatization?

A: Racemization is a serious risk that compromises the stereochemical integrity of your product.[18][19] The alpha-proton at C3 is acidic and can be abstracted, leading to a planar enolate intermediate that reprotonates non-stereoselectively.

Detection of Racemization:

  • Chiral HPLC or GC: This is the gold standard. Develop a method using a chiral stationary phase that can separate the (S) and (R) enantiomers of your derivatized product.[20]

  • NMR with Chiral Derivatizing Agents: React a sample of your product with a chiral derivatizing agent like Mosher's acid chloride to form diastereomers.[21][22] The diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for quantification of the enantiomeric excess (ee).

Prevention of Racemization:

  • Avoid Strong Bases: Do not use strong, non-hindered bases like NaOH, KOH, or alkoxides. Stick to sterically hindered, non-nucleophilic bases like DIPEA or 2,6-lutidine.[1]

  • Use Additives: Coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are known to suppress racemization during amide bond formation.[1][23]

  • Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate, typically between 0 °C and room temperature.

  • Minimize Reaction Time: Do not let the reaction run unnecessarily long after it has reached completion.

Data Summary Tables

Table 1: Effect of Reaction Parameters on N-Acylation Yield and Selectivity
ParameterConditionExpected Outcome on YieldExpected Outcome on N-SelectivityPotential Risks
Coupling Reagent EDC/HOBtModerateModerateIncomplete reaction
HATU/DIPEAHighGoodHigher cost
Acyl Chloride/DMAPHighLow to ModerateHigh risk of O-acylation, racemization
Solvent DCMGoodModerateSolubility issues
DMFHighGoodDifficult to remove
THFModerate to HighCan be high (system dependent)[10]Lower polarity may slow reaction
Base DIPEAHighHigh-
TEAHighModeratePotential for side reactions
DMAP (catalyst)Very HighLowHigh risk of O-acylation
Temperature 0 °C to RTModerate to HighHighSlower reaction rate
> 40 °CHighPotentially LowerIncreased risk of racemization[14][24]

Experimental Protocols

Protocol 1: General N-Acylation using HATU

This protocol is a robust starting point for the N-acylation of this compound.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Amine Addition: Add a solution of this compound (1.2 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Protocol 2: TBDMS Protection of the Hydroxyl Group

This protocol is used when N-selectivity is paramount.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 4-16 hours).

  • Workup:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the resulting TBDMS-protected compound by flash chromatography to yield (S)-3-(tert-butyldimethylsilyloxy)pyrrolidin-2-one, which can be used in Protocol 1.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity

This protocol provides a general guideline for assessing the enantiomeric excess (ee) of the final product. The exact conditions must be optimized for your specific derivative.

  • Column: Select a suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (IPA), often with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape. A common starting point is 90:10 Hexane:IPA.

  • Instrumentation:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Detection: UV detector set to an appropriate wavelength for your compound (e.g., 210 nm or 254 nm).

    • Temperature: 25 °C (column oven).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

References

  • ResearchGate. A detailed study on the effect of different solvents and bases... Available from: [Link]

  • ResearchGate. Effect of solvent on the acylation reaction. Available from: [Link]

  • Pedro, J. R. (2007). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Books Gateway. Available from: [Link]

  • Gisbert, L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11117-11123. DOI:10.1039/C5OB02129D. Available from: [Link]

  • ResearchGate. Derivatization reaction optimization. Available from: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available from: [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. Available from: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available from: [Link]

  • Kocienski, P. Protecting Groups. Available from: [Link]

  • Suska, H., & Popiel, S. (2024). Optimization of Methods for Derivatization of Sarin, Soman, and VX Hydrolysis Products in the Process of Analyzing These Compounds by GC-MS. Biuletyn WAT/Bulletin of MUT, 73(4), 49. Available from: [Link]

  • ResearchGate. The optimization of the derivatization conditions is illustrated by (a)... Available from: [Link]

  • ResearchGate. The effect of solvent on the reaction. [a]. Available from: [Link]

  • Zhang, Q., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 12(4), 576-588. DOI:10.1016/j.jpha.2022.01.002. Available from: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]

  • Mako, Z., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. DOI:10.3390/molecules25081985. Available from: [Link]

  • ResearchGate. (2019). The problem of racemization in drug discovery and tools to predict it. Available from: [Link]

  • Semple, G. (2021). Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from: [Link]

  • Grokipedia. Chiral derivatizing agent. Available from: [Link]

  • Wikipedia. Solvent effects. Available from: [Link]

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  • ORCA - Online Research @ Cardiff. (2019). The problem of racemization in drug discovery and tools to predict it. Available from: [Link]

  • Wikipedia. Racemization. Available from: [Link]

  • Semantic Scholar. Chiral derivatization reagents for drug enantioseparation by high-performance liquid chromatography based upon pre-column derivatization and formation of diastereomers: enantioselectivity and related structure. Available from: [Link]

  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. Available from: [Link]

  • ResearchGate. N-Acylation Reactions of Amines. Available from: [Link]

  • MDPI Books. Derivatization in Analytical Chemistry. Available from: [Link]

  • Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • ResearchGate. (2021). Chiral HPLC separation of enantiomeric blebbistatin derivatives and racemization analysis in vertebrate tissues. Available from: [Link]

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Enhancing the stereoselectivity of reactions with (S)-3-Hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-3-Hydroxypyrrolidin-2-one

A Guide to Enhancing Stereoselectivity in Asymmetric Synthesis

Welcome to the technical support center for stereoselective reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of leveraging this versatile chiral building block. As Senior Application Scientists, we have structured this resource to address common challenges in a direct question-and-answer format, focusing not just on protocols but on the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in stereoselective synthesis?

This compound is a chiral lactam, a five-membered ring containing both an amide and a secondary alcohol. Its value in asymmetric synthesis stems from its pre-existing, enantiomerically pure stereocenter at the C3 position. It is primarily used as a chiral building block or chiral pool starting material .[1][2] This means its inherent chirality is incorporated into the final product, serving as a foundation for building more complex stereochemistry. While it can be adapted to function like a traditional chiral auxiliary, its most common application is as a versatile precursor for a wide range of nitrogen-containing heterocyclic compounds, including many pharmaceutical intermediates.[3][4]

Q2: Which functional groups on this compound are key to directing stereoselectivity?

The stereochemical outcome of reactions is primarily directed by two key features:

  • The C3-Hydroxyl Group (-OH): This secondary alcohol can act as a coordinating site for Lewis acids or metal catalysts. By forming a rigid, chelated intermediate, it blocks one face of the molecule, forcing incoming reagents to attack from the less sterically hindered face. This is crucial for controlling the stereochemistry of reactions at adjacent positions.

  • The Lactam Ring: The constrained conformation of the five-membered ring provides a rigid scaffold. This rigidity helps translate the stereochemical information from the C3 center to other parts of the molecule during a reaction, influencing the approach trajectory of reagents.

Below is a general workflow for utilizing this chiral building block.

G cluster_prep Phase 1: Substrate Preparation cluster_reaction Phase 2: Stereoselective Transformation cluster_analysis Phase 3: Analysis & Derivatization start This compound protect Protecting Group Introduction (e.g., O-silylation, N-Boc) start->protect reaction Diastereoselective Reaction (e.g., Reduction, Alkylation, Addition) protect->reaction chelation Chelation Control via Lewis Acid/Catalyst reaction->chelation workup Workup & Purification (Chromatography) reaction->workup analysis Stereochemical Analysis (NMR, Chiral HPLC) workup->analysis cleavage Lactam Modification (e.g., Reduction to Pyrrolidine) analysis->cleavage

Caption: General workflow for stereoselective synthesis.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?

Low diastereoselectivity is a common but solvable issue. It indicates that the energy difference between the transition states leading to the different diastereomers is minimal.[5] The key is to create a more sterically and electronically differentiated environment.

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature:

    • Causality: Many asymmetric reactions are under kinetic control. Lowering the temperature makes the reaction more sensitive to small differences in activation energy between the competing diastereomeric transition states. Higher temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity.

    • Solution: Perform the reaction at a lower temperature. A common starting point is 0 °C, moving down to -20 °C, -40 °C, or even -78 °C (dry ice/acetone bath). Monitor reaction progress, as lower temperatures will decrease the reaction rate.

  • Inappropriate Lewis Acid or Solvent:

    • Causality: The choice of Lewis acid and solvent is critical for establishing chelation control with the C3-hydroxyl group. A strongly coordinating Lewis acid (e.g., TiCl₄, SnCl₄) can form a rigid five- or six-membered ring with the hydroxyl oxygen and the lactam carbonyl, effectively blocking one face of the molecule. The solvent must be non-coordinating (e.g., Dichloromethane, Toluene) to avoid competing with the substrate for the Lewis acid.

    • Solution:

      • Screen Lewis Acids: If no chelation is desired, use a non-chelating system. For chelation control, screen various Lewis acids (e.g., ZnCl₂, MgBr₂·OEt₂, TiCl₄, SnCl₄).

      • Optimize Solvent: Switch to a non-coordinating solvent like DCM or toluene. Avoid coordinating solvents like THF or ethers when strong chelation is desired.

  • Incorrect Enolate Geometry (for Alkylation/Aldol Reactions):

    • Causality: When using the N-acyl derivative of the pyrrolidinone for reactions like aldol additions or alkylations, the geometry of the enolate (E vs. Z) is critical.[5] The base used for deprotonation (e.g., LDA vs. NaHMDS) and the presence of additives can influence which enolate is formed, thereby altering the facial selectivity of the subsequent reaction.

    • Solution: Consult literature for precedents on forming specific enolate geometries with similar systems. For example, LDA in THF typically favors the Z-enolate with many chiral auxiliaries.

The following decision tree can guide your optimization process.

G start Low Diastereoselectivity (d.r. ≈ 1:1) temp_check Is reaction run at low temperature? start->temp_check lewis_check Is a Lewis Acid being used? temp_check->lewis_check Yes lower_temp ACTION: Run reaction at 0°C, -40°C, or -78°C temp_check->lower_temp No solvent_check Is the solvent non-coordinating? lewis_check->solvent_check Yes screen_lewis ACTION: Screen Lewis Acids (TiCl₄, SnCl₄, MgBr₂) lewis_check->screen_lewis No purity_check Is starting material pure? solvent_check->purity_check Yes change_solvent ACTION: Switch to DCM or Toluene solvent_check->change_solvent No repurify ACTION: Repurify starting material (distillation/recrystallization) purity_check->repurify No end_good High d.r. Achieved purity_check->end_good Yes lower_temp->end_good screen_lewis->end_good change_solvent->end_good repurify->end_good

Caption: Troubleshooting decision tree for low stereoselectivity.
Problem 2: I am getting significant amounts of O-acylation/alkylation instead of the desired N-acylation/alkylation.

This is a common regioselectivity problem arising from the presence of two nucleophilic sites: the nitrogen of the lactam (after deprotonation) and the oxygen of the hydroxyl group.

Potential Causes & Solutions:

  • Causality: The hydroxyl group is often more acidic and/or kinetically favored for reaction than the lactam nitrogen. Under basic conditions, the alkoxide can form readily and act as a competing nucleophile.

  • Solution: Employ a Protecting Group Strategy. The most robust solution is to temporarily protect the hydroxyl group.

    • Select a Protecting Group: A silyl ether, such as a tert-butyldimethylsilyl (TBS) or triethylsilyl (TES) group, is ideal. They are easily installed (e.g., TBSCl, imidazole in DMF) and can be removed under mild acidic conditions (e.g., TBAF or HF-Pyridine) without affecting the lactam or the newly formed stereocenter.[4]

    • Perform N-functionalization: With the hydroxyl group protected, the lactam nitrogen is the only available nucleophilic site for acylation or other modifications.

    • Deprotection: Remove the silyl group in a later step to reveal the hydroxyl functionality.

Problem 3: The final cleavage or reduction of the lactam is low-yielding or leads to decomposition.

Modifying the lactam ring is often the final step to yield the desired pyrrolidine product. This step can be challenging due to the stability of the amide bond.

Potential Causes & Solutions:

  • Harsh Reaction Conditions:

    • Causality: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce other functional groups in the molecule.[5] Additionally, strongly acidic or basic conditions required for hydrolysis can cause epimerization at the C3 position or other sensitive stereocenters.

    • Solution:

      • For Reduction to Pyrrolidine: A common and effective method is using sodium borohydride (NaBH₄) in combination with an acid like sulfuric acid in a solvent such as diglyme.[6] This combination is often milder than LiAlH₄ and can provide high yields. Careful temperature control is essential.

      • For Hydrolysis to Amino Acid: Use milder hydrolytic conditions. For example, saponification with LiOH in a THF/water mixture is a standard method for cleaving auxiliaries and is often less harsh than using strong NaOH or KOH at high temperatures.

  • Incomplete Reaction:

    • Causality: The amide bond of the lactam is very stable. Insufficient reagent stoichiometry, low temperature, or short reaction times can lead to incomplete conversion.

    • Solution: Ensure at least the stoichiometric amount of reducing agent or base is used, and often a slight excess is beneficial. Monitor the reaction by TLC or LC-MS to determine the appropriate reaction time. Gentle heating may be required, but should be balanced against the risk of side reactions.

Data & Protocols

Table 1: Effect of Reaction Conditions on Diastereoselectivity (Illustrative Examples)

The following table, based on general principles of asymmetric synthesis, illustrates how varying reaction parameters can impact the outcome of a hypothetical electrophilic addition to an N-acyl derivative of this compound.

EntryLewis Acid (equiv.)SolventTemperature (°C)Diastereomeric Ratio (d.r.)
1NoneTHF02:1
2NoneTHF-784:1
3MgBr₂·OEt₂ (1.1)DCM-7810:1
4TiCl₄ (1.1)DCM-78>20:1
5TiCl₄ (1.1)THF-783:1

This data is illustrative. Optimal conditions must be determined experimentally for each specific reaction. The trend shows that lower temperatures and the use of a strong, chelating Lewis acid (TiCl₄) in a non-coordinating solvent (DCM) provide the highest level of stereocontrol. The drop in selectivity in Entry 5 highlights the detrimental effect of a coordinating solvent.

Protocol 1: Diastereoselective Reduction of an N-Protected-3-hydroxy-5-oxopyrrolidine-2-carboxylate

This protocol describes a general procedure for the diastereoselective reduction of a ketone adjacent to the C3-hydroxyl group, where chelation control is key to achieving high selectivity.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the N-protected-3-hydroxy-5-oxopyrrolidine-2-carboxylate substrate (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of Titanium(IV) chloride (TiCl₄, 1.1 equiv, 1.0 M in DCM) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the mixture for 30 minutes at -78 °C to allow for complete chelation.

    • Expert Insight: Pre-complexation is vital. This step allows the Lewis acid to coordinate to both the C3-hydroxyl and the ketone, forming a rigid bicyclic intermediate that dictates the facial selectivity of the reduction.

  • Reducing Agent Addition: Slowly add a solution of a mild reducing agent, such as L-Selectride® (1.2 equiv, 1.0 M in THF), dropwise. The slow addition is crucial to maintain temperature and control the reaction rate.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel, and extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC.

References

  • BenchChem. (2025). Common pitfalls in the use of chiral auxiliaries.
  • BenchChem. (2025). Troubleshooting guide for the asymmetric synthesis using (-)-Isopulegol.
  • Google Patents. (2006). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • PubMed. (2014). Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. [Link]

  • PubMed Central (PMC). (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]

  • PubMed. (2007). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. [Link]

  • Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

Sources

Technical Support Center: Purification of (S)-3-Hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude (S)-3-Hydroxypyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols for obtaining high-purity this compound. As a chiral building block in medicinal chemistry, the purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and challenges encountered during the purification of this compound.

Q1: My crude material is a dark, oily residue. What is the likely cause and the best first step for purification?

A dark and oily appearance often suggests the presence of polymeric byproducts or residual high-boiling point solvents from the synthesis. A primary purification step, such as a solvent wash or trituration, can be highly effective. For instance, suspending the crude oil in a solvent in which the desired product has low solubility but the impurities are soluble (e.g., diethyl ether or ethyl acetate) can help to precipitate the this compound as a solid.

Q2: I'm observing a broad melting point for my purified this compound. What does this indicate?

A broad melting point is a classic indicator of impurities. These could include unreacted starting materials, diastereomers if the synthesis was not perfectly stereocontrolled, or side-products from the reaction. It is crucial to employ analytical techniques like HPLC or NMR to identify the nature of these impurities before attempting further purification.

Q3: My compound appears pure by TLC, but I'm still getting unexpected results in my next reaction. Why might this be?

While TLC is a valuable tool, it may not always resolve all impurities, especially those with similar polarities to the product. Chiral impurities, such as the (R)-enantiomer, will not be separated on a standard silica plate. For a comprehensive purity assessment, chiral HPLC is recommended.[1]

Q4: Can I use distillation to purify this compound?

While distillation under reduced pressure is a viable method for purifying some pyrrolidine derivatives, it may not be suitable for this compound due to its relatively high boiling point and potential for thermal degradation.[2] Recrystallization or chromatography are generally preferred methods.

Troubleshooting Guides

This section provides detailed solutions to specific issues you may encounter during the purification process.

Issue 1: Persistent Impurities with Similar Polarity

Problem: After initial purification attempts, you still observe impurities with a similar Rf value to your product on TLC.

Root Cause Analysis: These are likely structurally related compounds, such as diastereomers or regioisomers, formed during the synthesis.

Solution Workflow:

  • Column Chromatography with an Optimized Solvent System: A fine-tuned gradient elution in flash chromatography can often resolve closely eluting compounds. Experiment with different solvent systems, including those with additives like a small percentage of methanol in dichloromethane or the use of a ternary solvent system (e.g., dichloromethane/methanol/ammonia) to improve separation.

  • Recrystallization with a Binary Solvent System: If chromatography is not providing adequate separation, recrystallization from a carefully selected binary solvent system can be effective. The goal is to find a solvent pair where the product is soluble in one solvent at elevated temperatures and insoluble in the other.

Issue 2: Presence of Highly Polar Impurities

Problem: Your product is contaminated with highly polar impurities that streak on a silica TLC plate and are difficult to remove.

Root Cause Analysis: These are often unreacted starting materials that are highly polar, such as 4-amino-(S)-2-hydroxybutyric acid, or inorganic salts from the workup.[2]

Solution Workflow:

  • Aqueous Wash: If the impurities are inorganic salts, a simple aqueous wash of an organic solution of your crude product can be effective.

  • Reverse-Phase Chromatography: For highly polar organic impurities, reverse-phase (C18) chromatography is the method of choice. The polar impurities will elute first, allowing for the isolation of the less polar product.

  • Ion-Exchange Chromatography: If the impurities are acidic or basic, ion-exchange chromatography can provide excellent separation.

Issue 3: Chiral Purity Concerns

Problem: You suspect your product is not enantiomerically pure, which is critical for its intended use.

Root Cause Analysis: The synthetic route may have allowed for some degree of racemization.

Solution Workflow:

  • Chiral HPLC Analysis: The first step is to quantify the enantiomeric excess (ee) using a suitable chiral HPLC column.

  • Diastereomeric Recrystallization: This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated by recrystallization due to their different physical properties. The desired enantiomer is then recovered by removing the resolving agent.

  • Preparative Chiral Chromatography: For a more direct separation, preparative chiral HPLC or supercritical fluid chromatography (SFC) can be employed to separate the enantiomers.

Experimental Protocols

The following are detailed, step-by-step protocols for the most common and effective purification methods for this compound.

Protocol 1: Flash Column Chromatography

This protocol is designed for the removal of impurities with different polarities from the target compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium hydroxide (optional)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 98:2 DCM:MeOH).

  • Column Packing: Carefully pack the column with the silica slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial elution solvent and load it onto the top of the silica bed.

  • Elution: Begin elution with the initial solvent system, gradually increasing the polarity by increasing the percentage of methanol. For basic impurities, a small amount of ammonium hydroxide (e.g., 0.5%) can be added to the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol is effective for removing small amounts of impurities and for obtaining a highly crystalline final product.

Materials:

  • Crude or partially purified this compound

  • Ethanol

  • Diethyl ether

  • Erlenmeyer flask, heating mantle, and other standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (optional): If there are any insoluble impurities, perform a hot filtration.

  • Crystallization: Slowly add diethyl ether to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Common Impurities and Their Characteristics

Impurity NameLikely SourcePolarity Relative to ProductSuggested Removal Method
4-amino-(S)-2-hydroxybutyric acidUnreacted starting materialMore polarReverse-phase chromatography or aqueous wash
(R)-3-Hydroxypyrrolidin-2-oneIncomplete stereocontrolSameChiral separation (preparative HPLC or diastereomeric recrystallization)
Polymeric byproductsSide reactionsVariableInitial solvent wash/trituration
Secondary/Tertiary aminesSide reactions during reduction stepsLess polar (if N-alkylated)Normal-phase chromatography

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound Initial_Purification Initial Purification (Solvent Wash/Trituration) Crude->Initial_Purification Chromatography Flash Column Chromatography Initial_Purification->Chromatography Significant Impurities Recrystallization Recrystallization Initial_Purification->Recrystallization Minor Impurities Chiral_Separation Chiral Separation Initial_Purification->Chiral_Separation Enantiomeric Impurity Suspected Chromatography->Recrystallization Further Polishing Pure_Product Pure this compound Chromatography->Pure_Product Recrystallization->Pure_Product Chiral_Separation->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Impure Product Check_TLC Analyze by TLC Start->Check_TLC Similar_Rf Impurities with Similar Rf? Check_TLC->Similar_Rf Polar_Streak Highly Polar Streaking? Check_TLC->Polar_Streak Chiral_Purity Chiral Purity Concern? Check_TLC->Chiral_Purity Optimized_Chroma Optimized Chromatography Similar_Rf->Optimized_Chroma Yes Recrystallization Binary Solvent Recrystallization Similar_Rf->Recrystallization Yes Reverse_Phase Reverse-Phase Chromatography Polar_Streak->Reverse_Phase Yes Chiral_HPLC Chiral HPLC/SFC Chiral_Purity->Chiral_HPLC Yes

Caption: Decision tree for troubleshooting purification issues.

References

  • Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity (WO2007024113A1).
  • Google Patents. (n.d.). Synthetic method of optically pure (S)-3-hydroxypyrrolidine (US7652152B2).
  • ResearchGate. (2025). Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst. Retrieved from [Link]

  • Google Patents. (n.d.). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s) (EP4382529A1).
  • ChemBK. (2024). (3S)-3-hydroxypyrrolidin-2-one. Retrieved from [Link]

  • UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Retrieved from [Link]

  • PMC. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • PubMed. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - C(sp3) Coupling. Retrieved from [Link]

  • PMC. (n.d.). Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. Retrieved from [Link]

Sources

Technical Support Center: Scale-up Considerations for (S)-3-Hydroxypyrrolidin-2-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of (S)-3-Hydroxypyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the synthesis and scale-up of this critical chiral intermediate. This compound is a vital building block in the synthesis of various pharmaceutical compounds, making its efficient and enantiomerically pure production a key consideration in drug development.[1][2][3] This guide offers practical, field-proven insights to help you navigate the complexities of its synthesis and successfully scale your process.

Frequently Asked Questions (FAQs)

Here are some of the common questions we encounter from researchers working with this compound:

Q1: What are the most common synthetic routes for producing this compound?

There are several established synthetic pathways to this compound, each with its own advantages and challenges. The choice of route often depends on the desired scale, cost considerations, and available starting materials. Common approaches include:

  • From Chiral Precursors: Synthesizing from readily available chiral molecules like L-malic acid, L-glutamic acid, or L-aspartic acid is a popular strategy.[4] These methods often involve multi-step syntheses.

  • Asymmetric Synthesis: Catalytic asymmetric synthesis offers a more direct approach to establishing the desired stereocenter.[5][6][7][8]

  • Enzymatic Hydroxylation: Biocatalytic methods, such as the enzymatic hydroxylation of a pyrrolidine precursor, can provide high enantioselectivity.[4]

  • Chiral Resolution: Racemic 3-hydroxypyrrolidin-2-one can be synthesized and then the enantiomers separated through techniques like enzymatic resolution or chiral chromatography.[9][10]

Q2: What are the primary challenges when scaling up the production of this compound?

Scaling up the synthesis of this compound can present several difficulties. Common challenges include:

  • Maintaining Enantiomeric Purity: The chiral center at the C3 position can be susceptible to racemization, especially under harsh reaction conditions.[11]

  • Side Reactions: Increased reaction volumes can exacerbate side reactions such as elimination, dehydration, and O- vs. N-alkylation/acylation, leading to complex impurity profiles.[3][11]

  • Purification: The presence of closely related impurities can make the purification of the final product difficult, often requiring specialized techniques like chiral HPLC.[3][12][]

  • Reagent Cost and Handling: Some synthetic routes employ expensive or hazardous reagents, which can become a significant factor at an industrial scale.[2][3]

Q3: How can I effectively monitor the progress and purity of my reaction?

A combination of analytical techniques is recommended for robust monitoring:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of reaction completion.

  • High-Performance Liquid Chromatography (HPLC): Both chiral and reverse-phase HPLC are crucial. Chiral HPLC is essential for determining enantiomeric excess (ee%), while reverse-phase HPLC can quantify the purity and identify byproducts.[12][][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can help identify impurities.[15]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown byproducts.

Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter during your experiments.

Issue 1: Low Enantiomeric Excess (ee%) in the Final Product

Symptom: Your chiral HPLC analysis shows a lower than expected enantiomeric excess, indicating the presence of the (R)-enantiomer.

Root Causes & Solutions:

Root Cause Explanation Recommended Action
Epimerization during reaction The C3 stereocenter can be prone to epimerization under basic or acidic conditions, especially at elevated temperatures.[11]- Use milder bases or acids. - Lower the reaction temperature. - Minimize reaction time by closely monitoring for completion.
Racemization during workup Prolonged exposure to acidic or basic conditions during the workup and extraction can lead to racemization.- Neutralize the reaction mixture promptly after completion. - Use a buffered aqueous solution for extraction. - Minimize the time the product is in contact with acidic or basic solutions.
Incomplete chiral resolution If using a resolution method, the separation of diastereomers may be incomplete.[10]- Optimize the crystallization conditions (solvent, temperature, cooling rate). - Consider a different resolving agent.
Inaccurate chiral HPLC method The analytical method may not be providing an accurate measurement of the enantiomeric ratio.- Validate your chiral HPLC method with a racemic standard. - Ensure adequate separation of the enantiomer peaks.
Issue 2: Formation of Significant Byproducts

Symptom: Your HPLC or NMR analysis indicates the presence of one or more significant impurities.

Troubleshooting Workflow:

Byproduct_Troubleshooting start Significant Byproduct Formation Detected identify_byproduct Identify Byproduct Structure (MS, NMR) start->identify_byproduct elimination_product Elimination Product (Loss of H2O) identify_byproduct->elimination_product Mass indicates loss of 18 amu? n_substituted N-Substituted Product identify_byproduct->n_substituted Mass corresponds to N-alkylation/acylation? o_substituted O-Substituted Product identify_byproduct->o_substituted Mass corresponds to O-alkylation/acylation? other Other Byproduct identify_byproduct->other Structure is unexpected? solution_elimination Reduce Temperature Use a Non-coordinating Base elimination_product->solution_elimination solution_n_sub Protect the Hydroxyl Group Optimize Stoichiometry n_substituted->solution_n_sub solution_o_sub Protect the Lactam Nitrogen Use a More Selective Reagent o_substituted->solution_o_sub solution_other Re-evaluate Reaction Mechanism Consult Literature for Similar Issues other->solution_other

Caption: Troubleshooting workflow for byproduct formation.

Detailed Explanation of Byproducts:

  • Elimination/Dehydration Products: The hydroxyl group can be eliminated, especially under acidic conditions or when it is converted to a good leaving group (e.g., mesylate, tosylate), to form an unsaturated pyrrolidinone.[11]

    • Solution: Perform the reaction at lower temperatures and consider using a non-coordinating base.

  • O- vs. N-Alkylation/Acylation: Both the hydroxyl group and the lactam nitrogen are nucleophilic and can compete in reactions with electrophiles.[11]

    • Solution for N-Substitution: If O-substitution is desired, consider protecting the lactam nitrogen.

    • Solution for O-Substitution: If N-substitution is desired, protecting the hydroxyl group is a common strategy.

Issue 3: Difficulty with Product Purification and Isolation

Symptom: The crude product is an oil or a sticky solid that is difficult to crystallize, and column chromatography provides poor separation.

Root Causes & Solutions:

Root Cause Explanation Recommended Action
Presence of polar impurities Byproducts with similar polarity to the desired product can co-elute during chromatography and inhibit crystallization.- Optimize the chromatographic conditions (try a different solvent system or stationary phase). - Consider a salt formation and recrystallization step to purify the product.
Residual solvent Trapped solvent can prevent the product from solidifying.- Dry the product under high vacuum for an extended period. - Consider lyophilization if the product is water-soluble.
Product is inherently an oil Some derivatives of this compound may be oils at room temperature.- Confirm the expected physical state from literature reports. - If an oil, ensure purity through analytical techniques before proceeding to the next step.
Ineffective chiral separation For racemic mixtures, achieving baseline separation on a preparative scale can be challenging.- Use a high-efficiency chiral stationary phase.[12][] - Consider supercritical fluid chromatography (SFC) for a more efficient separation.[] - Explore diastereomeric salt formation and crystallization as an alternative to chromatography.[10]

Experimental Protocols

Protocol 1: General Procedure for Lactam Formation via Intramolecular Cyclization

This protocol provides a general guideline for the cyclization of a linear amino ester precursor to form the pyrrolidinone ring.

Synthesis Pathway:

Lactam_Formation start γ-Amino Ester Precursor reaction Base or Thermal Cyclization start->reaction product This compound reaction->product

Caption: General pathway for lactam formation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the γ-amino ester precursor in a suitable solvent (e.g., methanol, ethanol, or water).[16]

  • Base Addition: Add a base, such as potassium carbonate, to facilitate the intramolecular cyclization.[16] The reaction can also be driven thermally in some cases.

  • Reaction Monitoring: Heat the reaction mixture to the appropriate temperature (e.g., 20-80°C) and monitor the progress by TLC or HPLC.[2][16]

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an appropriate organic solvent and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

References

  • (3S)-3-hydroxypyrrolidin-2-one - ChemBK. (2024, April 9). Retrieved January 11, 2026, from [Link]

  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (n.d.). Google Patents.
  • Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. (2014, March 28). PubMed. Retrieved January 11, 2026, from [Link]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (2021, November 17). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 11, 2026, from [Link]

  • Synthesis of 3-pyrrolin-2-ones. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (n.d.). Google Patents.
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. (n.d.). NIH. Retrieved January 11, 2026, from [Link]

  • High purity preparative purification of chiral compounds by recycling preparation HPLC system. (n.d.). YMC CO., LTD. Retrieved January 11, 2026, from [Link]

  • β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Process for preparing optically active 3-hydroxy-pyrrolidine derivatives by enzymatic hydroxylation. (n.d.). Google Patents.
  • 6.8: Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • The Synthesis of β-Lactams. (n.d.). Organic Reactions. Retrieved January 11, 2026, from [Link]

  • Gaunt Lab and the Holy Grail: Synthesis of Lactams via C-H Activation. (2018, August 22). RSC Blogs. Retrieved January 11, 2026, from [Link]

  • Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Retrieved January 11, 2026, from [Link]

  • Lactam synthesis. (n.d.). Química Organica.org. Retrieved January 11, 2026, from [Link]

  • Chiral Drug Separation. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Analytical Techniques for Monitoring (S)-3-Hydroxypyrrolidin-2-one Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of (S)-3-Hydroxypyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to track reaction progress, ensure enantiomeric purity, and quantify final products. As a chiral building block, the stereochemical integrity of this compound is paramount, making precise and accurate monitoring essential.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques employed in this context: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, offering field-proven insights to help you overcome common challenges and ensure the trustworthiness of your data.

Choosing the Right Analytical Technique

Selecting the appropriate analytical technique is the first critical step. The choice depends on the specific information required (e.g., concentration, purity, enantiomeric excess), the sample matrix, and available instrumentation.

TechniquePrimary UseStrengthsCommon Challenges
HPLC/UPLC Quantitation, purity analysis, chiral separationHigh resolution, suitable for non-volatile and thermally labile compounds.Peak shape issues, retention time drift, complex method development for chiral separations.
GC-MS Purity analysis, byproduct identificationHigh sensitivity, structural information from mass spectra.Requires derivatization for polar, non-volatile compounds; potential for thermal degradation.[1][2]
NMR Spectroscopy Structural confirmation, reaction kineticsNon-destructive, provides detailed structural information, ideal for in-situ monitoring.[3][4]Lower sensitivity compared to other methods, complex spectra for mixtures.
Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the most suitable analytical technique for your needs.

MethodSelection start What is the primary analytical goal? is_chiral Is enantiomeric excess (e.e.) the key parameter? start->is_chiral is_quant Is accurate quantitation of starting material/product needed? is_chiral->is_quant No hplc Use Chiral HPLC is_chiral->hplc Yes is_kinetic Are real-time reaction kinetics required? is_quant->is_kinetic No hplc_quant Use HPLC with UV or MS detector is_quant->hplc_quant Yes is_id Is identification of unknown byproducts the main goal? is_kinetic->is_id No nmr Use in-situ NMR is_kinetic->nmr Yes gcms Use GC-MS (with derivatization) is_id->gcms Yes

Caption: A decision tree to guide the selection of the primary analytical technique.

HPLC/UPLC Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is often the preferred method for monitoring the formation of this compound, especially for chiral separations.

Frequently Asked Questions (HPLC)

Q1: My peaks for this compound are tailing. What is the cause and how can I fix it?

A1: Peak tailing is a common issue, particularly for polar compounds like hydroxypyrrolidinones.[5] It is often caused by secondary interactions between the analyte and active sites, such as exposed silanol groups, on the stationary phase.[5]

  • Underlying Cause: The hydroxyl and amide groups in your molecule can interact strongly with residual acidic silanols on the silica surface of the column, leading to a portion of the analyte being retained longer, which results in a tailing peak.[5]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or phosphoric acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.

    • Increase Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a constant pH and analyte ionization state.[5]

    • Use a High-Purity Column: Modern, high-purity silica columns with advanced end-capping are designed to have minimal silanol activity. Consider using a column specifically designed for polar compounds.[5]

    • Consider a Different Stationary Phase: A column like Newcrom R1, which has low silanol activity, could be a suitable alternative.[6]

Q2: I am not getting any separation between the enantiomers of 3-Hydroxypyrrolidin-2-one on my chiral column. What should I do?

A2: Achieving chiral separation is a process of finding the right combination of chiral stationary phase (CSP) and mobile phase that allows for differential interaction with the two enantiomers.[7][8]

  • Underlying Cause: Enantiomeric separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP. If the mobile phase composition or the CSP itself is not suitable, these differential interactions will not occur.

  • Troubleshooting Steps:

    • Screen Different CSPs: The most critical factor is the choice of the chiral stationary phase. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralcel OD-H or Chiralpak IA) are often a good starting point for this class of compounds.[9]

    • Optimize the Mobile Phase:

      • Normal Phase: Start with a simple mobile phase like hexane/isopropanol. Systematically vary the ratio (e.g., 90:10, 80:20, 70:30) to find the optimal selectivity.

      • Additives: For basic or acidic compounds, adding a small amount of an additive (e.g., 0.1% diethylamine for bases, 0.1% trifluoroacetic acid for acids) can significantly improve peak shape and resolution.[7]

    • Try Reversed-Phase Chiral Chromatography: Some modern chiral columns are designed for reversed-phase conditions (e.g., Chiralcel OD-RH).[7] This can be advantageous if your sample is more soluble in aqueous mobile phases.

    • Consider Derivatization: While a direct approach is often preferred, derivatizing the hydroxyl group can sometimes enhance chiral recognition by the stationary phase.[9][10]

Q3: My retention times are shifting from one injection to the next. Why is this happening?

A3: Retention time instability can be caused by several factors related to the HPLC system, mobile phase, or the column itself.[11]

  • Underlying Cause: Inconsistent mobile phase composition, fluctuating column temperature, or a non-equilibrated column can all lead to retention time drift.

  • Troubleshooting Flowchart:

RetentionTime start Retention Time is Unstable check_system Is the system pressure stable? start->check_system check_mobile_phase Is the mobile phase freshly prepared and degassed? check_system->check_mobile_phase Yes leak Check for leaks in the pump, injector, and fittings. check_system->leak No, pressure fluctuating check_equilibration Is the column fully equilibrated? check_mobile_phase->check_equilibration Yes prepare_new Prepare fresh mobile phase. check_mobile_phase->prepare_new No check_temp Is the column temperature controlled and stable? check_equilibration->check_temp Yes equilibrate Flush column with at least 10-20 column volumes. check_equilibration->equilibrate No check_temp->leak Yes, problem persists use_oven Use a column oven for stable temperature. check_temp->use_oven No pump_issue Degas solvents and prime the pump. leak->pump_issue

Caption: A troubleshooting workflow for unstable HPLC retention times.

GC-MS Troubleshooting Guide

Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for assessing purity and identifying byproducts, but it requires careful sample preparation for polar molecules like this compound.

Frequently Asked Questions (GC-MS)

Q1: I am injecting my reaction mixture directly, but I don't see a peak for this compound. Why not?

A1: this compound is a polar, non-volatile compound due to its hydroxyl and amide functional groups. It is not suitable for direct GC analysis.[1]

  • Underlying Cause: The high polarity and hydrogen-bonding capacity of the molecule prevent it from vaporizing in the hot GC inlet. Instead, it will likely decompose or be irreversibly adsorbed onto active sites in the inlet liner or the front of the column.[12]

  • Solution: Derivatization: You must convert the polar functional groups into less polar, more volatile derivatives before analysis.

    • Silylation: This is a common and effective method. Reacting your dried sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) will replace the active hydrogens on the hydroxyl and amide groups with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups.[13] This makes the molecule volatile and amenable to GC analysis.

Q2: I have derivatized my sample, but the peak is still tailing significantly. What's wrong?

A2: Even after derivatization, peak tailing can occur if there are active sites in the GC system or if the derivatization reaction is incomplete.[12]

  • Underlying Cause: Exposed silanol groups in the GC inlet liner or on the column stationary phase can interact with any remaining polar sites on your molecule.[12] An incomplete derivatization reaction will leave some of the original polar analyte, which will tail badly.

  • Troubleshooting Steps:

    • Check for System Activity: If all peaks in your chromatogram are tailing, it suggests a physical issue like a poor column cut or installation.[12] If only your analyte peak tails, it points to chemical activity.

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. Consider replacing it if it has been used for many injections.

    • Optimize Derivatization Conditions: The reaction may need to be optimized. Ensure your sample is completely dry before adding the reagent, as moisture can quench the reaction. You may also need to adjust the reaction time and temperature (e.g., heating at 70-100°C for 30-60 minutes) to ensure the reaction goes to completion.[13]

    • Column Conditioning: If the column has been contaminated, conditioning it at a high temperature (according to the manufacturer's instructions) can help remove contaminants and improve peak shape.

NMR Spectroscopy Guide

NMR is an excellent tool for unambiguous structural confirmation and for monitoring reaction kinetics in real-time without the need for sample workup.[3][14][15]

Frequently Asked Questions (NMR)

Q1: How can I use ¹H NMR to monitor the progress of my reaction?

A1: You can monitor the reaction by observing the disappearance of signals from your starting material and the appearance of signals from your product, this compound.

  • Underlying Principle: The area under an NMR peak is directly proportional to the number of protons it represents. By comparing the integration of a characteristic peak from the product to a peak from the starting material, you can determine the relative concentrations and calculate the reaction conversion.[4]

  • Practical Steps:

    • Identify Unique Peaks: Before starting, run a standard ¹H NMR of your starting material and the expected product to identify well-resolved peaks unique to each compound. For this compound, the proton on the carbon bearing the hydroxyl group (C3-H) is often a good diagnostic signal.

    • Set Up the Reaction: The reaction can be run directly in an NMR tube.[3] Add your reactants and deuterated solvent, and then initiate the reaction (e.g., by adding a catalyst).

    • Acquire Data Over Time: Use an automated experiment on the NMR spectrometer to acquire a series of ¹H spectra at regular time intervals (e.g., every 5-10 minutes).[3][16]

    • Process and Analyze: Process the spectra and integrate the chosen peaks for the starting material and product at each time point. The conversion can be calculated as: Conversion (%) = [Product Integral / (Product Integral + Starting Material Integral)] x 100

Q2: My NMR spectra are broad, and the resolution is poor, making it hard to integrate the peaks accurately. How can I improve this?

A2: Poor resolution and broad peaks in reaction monitoring experiments can stem from several issues, including sample preparation, shimming, and reaction conditions.

  • Underlying Causes: Inhomogeneous magnetic fields (poor shimming), presence of paramagnetic species, high viscosity, or chemical exchange processes can all lead to line broadening.[17]

  • Troubleshooting Steps:

    • Improve Shimming: Ensure the sample is shimmed well before starting the kinetic experiment. If the reaction is run at a different temperature than ambient, allow the sample to fully equilibrate in the probe and re-shim at the target temperature.

    • Filter the Sample: If your reaction mixture contains suspended solids or catalysts, this will ruin the magnetic field homogeneity. If possible, filter a small aliquot for analysis, or use a flow-NMR setup where the sample is circulated from the reactor.[14][15]

    • Check for Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean and your reagents are of high purity.

    • Adjust Temperature: If the broadening is due to chemical exchange (e.g., conformational changes), acquiring the spectrum at a different temperature might either slow down or speed up the exchange, potentially resulting in sharper peaks.

Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound

This protocol provides a starting point for the chiral separation of 3-hydroxypyrrolidin-2-one enantiomers.

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Take a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Dilute with the mobile phase (e.g., 1 mL).

    • Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject a racemic standard of 3-hydroxypyrrolidin-2-one to confirm separation and determine the retention times of the (R) and (S) enantiomers. The resolution between the two peaks should be > 1.5.

Protocol 2: GC-MS Analysis via Silylation

This protocol describes the derivatization and analysis of this compound.

  • Sample Preparation (Derivatization):

    • Transfer a small aliquot of the reaction mixture (containing ~1 mg of analyte) to a 2 mL GC vial.

    • Evaporate the solvent completely under a stream of dry nitrogen. It is crucial that the sample is anhydrous.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A standard nonpolar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Scan Range: m/z 40-500.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • RSC Publishing. (n.d.). Online reaction monitoring by single-scan 2D NMR under flow conditions.
  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics.
  • ACS Publications. (2024). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry.
  • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. Retrieved from University of Wisconsin-Madison Chemistry Department website.
  • Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
  • BenchChem. (2025). Troubleshooting peak tailing in GC-MS analysis of Methyl p-methoxyhydrocinnamate.
  • SIELC Technologies. (n.d.). Separation of 1-(3-Hydroxypropyl)pyrrolidin-2-one on Newcrom R1 HPLC column.
  • National Institutes of Health. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives.
  • ResearchGate. (2018). Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS?.
  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • University of Bristol. (n.d.). NMR Spectroscopy. Retrieved from University of Bristol School of Chemistry website.
  • YouTube. (2025). What Is Derivatization In Gas Chromatography?. Chemistry For Everyone.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • BenchChem. (n.d.). Application Note: Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers by HPLC.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.

Sources

(S)-3-Hydroxypyrrolidin-2-one: Technical Support Center for Managing Hygroscopic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-3-Hydroxypyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable protocols for managing the challenges associated with the hygroscopic nature of this critical chiral building block. The integrity of this compound is paramount for its successful application in the synthesis of a wide range of chiral pharmaceutical products, including antibiotics and analgesics.[1][2] This document will equip you with the necessary knowledge to mitigate risks associated with moisture absorption, ensuring the accuracy, reproducibility, and success of your experiments.

Part 1: Troubleshooting Guide for Common Issues

The hygroscopic nature of this compound, its tendency to readily absorb moisture from the atmosphere, can lead to several common yet significant experimental issues.[3][4] This section addresses these problems in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Issue 1: Inconsistent and Drifting Weight Measurements

  • Q: I'm experiencing significant fluctuations when weighing this compound. The mass on the balance continuously increases, making it impossible to obtain an accurate measurement for my reaction. What is causing this, and how can I resolve it?

  • A: This is a direct consequence of the compound's hygroscopicity. As the solid is exposed to ambient air, it rapidly absorbs water molecules, leading to a continuous increase in weight.[3] This can result in significant errors in molar calculations and stoichiometry. To obtain accurate and reproducible measurements, it is imperative to minimize atmospheric exposure during the weighing process.[3][5]

    Protocol for Accurate Weighing of Hygroscopic Compounds:

    • Glovebox Environment: The most reliable method is to conduct all weighing procedures inside a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon). This provides the most stable environment, free from atmospheric moisture.

    • Rapid Weighing Technique (when a glovebox is unavailable):

      • Pre-dry all necessary glassware, spatulas, and weighing boats in an oven (e.g., 125 °C overnight) and cool them to room temperature in a desiccator containing a fresh desiccant.[6]

      • Have all materials and equipment ready before opening the compound's storage container to minimize exposure time.

      • Use a weighing vessel with a lid or cap. Tare the balance with the empty, closed vessel.

      • Quickly add the approximate amount of this compound to the vessel, close it, and record the stable weight. Work swiftly to prevent moisture uptake.[3]

    • Making a Stock Solution: For recurring experiments, consider preparing a stock solution from the entire contents of a new bottle.[7] This involves weighing the entire bottle, transferring the contents to a flask, re-weighing the empty bottle to get the exact mass of the compound, and then dissolving it in a suitable anhydrous solvent to a known concentration. This stock solution can then be aliquoted and stored under inert gas.

Issue 2: Poor Solubility and Phase Separation in Anhydrous Solvents

  • Q: I'm trying to dissolve this compound in an anhydrous aprotic solvent like THF or DCM for a moisture-sensitive reaction, but the solution is cloudy, or I'm observing a separate liquid phase. What's going on?

  • A: The observed insolubility or phase separation is likely due to absorbed water in the compound. While this compound is soluble in many organic solvents, the absorbed water is not, especially in anhydrous aprotic solvents.[1] This leads to a heterogeneous mixture that can severely compromise your reaction by altering concentrations and introducing an unwanted reactive species (water).

    Workflow for Ensuring Anhydrous Reaction Conditions:

    Caption: Workflow for dissolving hygroscopic reagents.

    Corrective Actions:

    • Drying the Compound: If moisture contamination is suspected, the compound can be dried under a high vacuum. Gentle heating may be applied, but care must be taken not to exceed the compound's melting point.[8]

    • Solvent Quality: Always use freshly opened anhydrous solvents or solvents that have been properly dried and stored over molecular sieves.

    • Inert Atmosphere Techniques: Perform the dissolution in a flame-dried flask under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[6]

Issue 3: Reduced Reaction Yields and Formation of Impurities

  • Q: My reaction yields are inconsistent, and I'm observing byproducts that I don't expect. Could the hygroscopic nature of this compound be the culprit?

  • A: Yes, this is a very likely cause. In moisture-sensitive reactions, the absorbed water can act as a nucleophile, base, or proton source, leading to a variety of undesirable outcomes.[9] These include the hydrolysis of starting materials or reagents, catalysis of side reactions, and deactivation of catalysts.[9] The presence of water can significantly impact the chemical environment of the reaction, leading to decreased yields and the formation of impurities.[9][10]

    Mitigation Strategies:

    • Strict Adherence to Anhydrous Techniques: The most effective solution is the rigorous application of anhydrous techniques. This includes using flame-dried glassware, anhydrous solvents, and maintaining an inert atmosphere throughout the reaction setup and duration.[6]

    • Use of Desiccants: In some cases, adding a compatible chemical drying agent (desiccant) to the reaction mixture can help to scavenge trace amounts of water.[9] However, the compatibility of the desiccant with all reaction components must be carefully verified to avoid introducing new side reactions.

    • Quantification of Water Content: For less sensitive applications, or as a diagnostic tool, the water content of the solid can be quantified using Karl Fischer titration. This allows for adjustments in the stoichiometry of reagents, although it is generally preferable to remove the water.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

  • A: To maintain its chemical and physical integrity, this compound should be stored in a tightly sealed container to prevent moisture ingress.[3] For enhanced protection, the primary container can be placed inside a larger, sealed container or a desiccator with a desiccant such as silica gel or calcium chloride.[11][12] Long-term storage at refrigerated temperatures (2-8°C) in a dry environment is also recommended to minimize degradation.[13]

Storage Parameter Recommendation Rationale
Container Tightly sealed, preferably with a PTFE liner cap.Minimizes exposure to ambient air.[3]
Atmosphere Under an inert gas (Argon or Nitrogen).Displaces moist air from the container headspace.
Location In a desiccator containing a fresh desiccant.Provides a low-humidity external environment.[4][12]
Temperature 2-8°C for long-term storage.Reduces the rate of potential chemical degradation.[13]

Q2: Can I visually assess if my this compound has absorbed moisture?

  • A: Yes, there are often physical indications of moisture absorption. The initially crystalline powder may become clumpy, sticky, or even appear as a gummy or pasty solid.[5] In severe cases, it may deliquesce, meaning it absorbs enough water to dissolve and form a liquid.[5] While these visual cues are strong indicators of moisture contamination, they are not quantitative.

Q3: Is it always necessary to use a glovebox when handling this compound?

  • A: While a glovebox offers the highest level of protection, it may not be necessary for all applications. The stringency of your handling procedure should match the moisture sensitivity of your experiment. For highly sensitive organometallic reactions, a glovebox is strongly recommended. For less sensitive applications, working quickly and efficiently on an open bench with pre-dried equipment and under a flow of inert gas can be sufficient.[7]

Decision Logic for Handling Environment:

G A Is the reaction highly moisture-sensitive? B Yes A->B C No A->C D Use a Glovebox for all manipulations. B->D E Are highly accurate weighings required? C->E F Yes E->F G No E->G F->D H Work quickly on an open bench with pre-dried equipment and inert gas flow. G->H

Caption: Decision tree for handling hygroscopic compounds.

By understanding the principles outlined in this guide and implementing these best practices, you can effectively manage the hygroscopic nature of this compound, leading to more reliable and successful experimental outcomes.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

  • Fiveable. Moisture Sensitivity Definition - Organic Chemistry Key Term. [Link]

  • CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. [Link]

  • ChemBK. (3S)-3-hydroxypyrrolidin-2-one. [Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • University of Rochester. How To: Store Reagents. [Link]

  • Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Protocol Online. Hygroscopic chemical...how to deal with?. [Link]

  • ACS Publications. Effect of Relative Humidity on the Chemical Composition of Secondary Organic Aerosol Formed from Reactions of 1-Tetradecene and O3. [Link]

  • Google Patents. Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of (S)-3-Hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the unequivocal structural confirmation of chiral molecules is not merely a regulatory formality but a cornerstone of efficacy and safety.[1][2] Chiral molecules, existing as non-superimposable mirror images known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][3][4] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the thorough characterization and stereochemical purity assessment of chiral drug substances.[5][6][7] This guide provides a comprehensive, in-depth comparison of spectroscopic techniques for the structural elucidation and confirmation of (S)-3-Hydroxypyrrolidin-2-one, a valuable chiral building block in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (Chiral HPLC).

The Criticality of Stereoisomeric Purity

The inherent chirality of biological systems, from enzymes to receptors, dictates that enantiomers of a drug can interact differently within the body.[4] One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even responsible for adverse effects.[1] Therefore, the ability to selectively synthesize and analytically confirm the desired stereoisomer is paramount. This guide focuses on this compound, a compound whose stereocenter at the C3 position is critical to its utility in asymmetric synthesis.

Analytical Workflow for Structural Confirmation

A multi-technique approach is essential for the unambiguous confirmation of both the chemical structure and the stereochemical integrity of this compound. The logical flow of analysis ensures that each technique provides complementary information, building a comprehensive and self-validating data package.

Analytical Workflow cluster_0 Primary Structural Elucidation cluster_1 Stereochemical Confirmation NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry (Molecular Weight) NMR->MS Confirms Connectivity IR IR Spectroscopy (Functional Groups) MS->IR Confirms Composition Chiral_HPLC Chiral HPLC (Enantiomeric Purity) IR->Chiral_HPLC Prerequisite for Chiral Analysis

Caption: Logical workflow for the comprehensive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.

¹H NMR Spectroscopy

Experimental Rationale: The choice of solvent can significantly influence the chemical shifts of protons, particularly those in proximity to polar functional groups. Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds. However, for polar molecules like our target, which contains hydroxyl and amide functionalities, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can better solubilize the compound and allow for the observation of exchangeable protons (e.g., -OH and -NH).

Expected ¹H NMR Spectral Data for this compound:

Proton AssignmentChemical Shift (δ) Range (ppm)MultiplicityCoupling Constant (J) (Hz)
H3 (CH-OH)~4.2 - 4.4t or dd~7-9
H5 (CH₂)~3.3 - 3.5m-
H4 (CH₂)~2.0 - 2.3m-
NH~7.5 - 8.0br s-
OH~5.0 - 5.5d~4-6

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Interpretation:

  • The downfield shift of the H3 proton is due to the deshielding effect of the adjacent hydroxyl and carbonyl groups.

  • The protons on C5 are adjacent to the nitrogen atom, resulting in a downfield shift compared to the protons on C4 .

  • The broad singlet for the NH proton and the doublet for the OH proton are characteristic of exchangeable protons. Their coupling may not always be observed.

¹³C NMR Spectroscopy

Experimental Rationale: ¹³C NMR provides crucial information about the carbon skeleton of the molecule. The chemical shift of each carbon is indicative of its chemical environment.

Expected ¹³C NMR Spectral Data for this compound:

Carbon AssignmentChemical Shift (δ) Range (ppm)
C2 (C=O)~175 - 178
C3 (CH-OH)~68 - 72
C5 (CH₂-N)~40 - 45
C4 (CH₂)~30 - 35

Note: Chemical shifts are approximate and can vary based on solvent.

Interpretation:

  • The C2 carbonyl carbon exhibits the most downfield chemical shift, which is characteristic of an amide carbonyl.

  • The C3 carbon, bonded to the electronegative oxygen atom, appears in the 68-72 ppm range.

  • The C5 and C4 carbons are in the aliphatic region, with the C5 carbon being further downfield due to its proximity to the nitrogen atom.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a vital tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Rationale: Due to the polar nature of this compound, a "soft" ionization technique is preferable to minimize fragmentation and ensure the observation of the molecular ion. Electrospray ionization (ESI) is an excellent choice for polar molecules and is highly compatible with liquid chromatography.[1][3][5]

Expected Mass Spectrum Data:

  • Molecular Formula: C₄H₇NO₂

  • Molecular Weight: 101.10 g/mol

  • Expected Ion: [M+H]⁺ at m/z = 102.11

Fragmentation Analysis: While soft ionization minimizes fragmentation, some characteristic fragmentation can be expected and is useful for structural confirmation. Common fragmentation pathways for amides and alcohols can be predicted.

MS_Fragmentation Parent [M+H]⁺ m/z = 102 Frag1 Loss of H₂O [M+H - H₂O]⁺ m/z = 84 Parent->Frag1 Frag2 Loss of CO [M+H - CO]⁺ m/z = 74 Parent->Frag2 Frag3 Ring Opening Parent->Frag3

Caption: Potential fragmentation pathways for this compound in ESI-MS.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Rationale: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film. The key is to obtain a spectrum with well-resolved peaks corresponding to the principal functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300-3400 (broad)O-H stretchHydroxyl
~3200-3300N-H stretchAmide
~1680-1700 (strong)C=O stretchAmide (Lactam)
~2850-2960C-H stretchAliphatic

Interpretation:

  • The presence of a broad absorption band around 3300-3400 cm⁻¹ is indicative of the hydroxyl group and its involvement in hydrogen bonding.

  • The N-H stretching vibration of the amide is also expected in this region.

  • A strong, sharp absorption band around 1680-1700 cm⁻¹ is a clear indicator of the carbonyl group within the five-membered lactam ring.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): The Definitive Test for Enantiomeric Purity

While NMR, MS, and IR can confirm the chemical structure, they are generally insensitive to stereoisomerism. Chiral HPLC is the gold standard for separating and quantifying enantiomers, thereby confirming the stereochemical purity of this compound.

Experimental Rationale: The key to a successful chiral separation is the selection of an appropriate chiral stationary phase (CSP). For cyclic amides, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[7][8] The choice of mobile phase (normal-phase or reversed-phase) is determined through method development to achieve optimal resolution.

Protocol for Chiral HPLC Analysis:

  • Column Selection: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® IC) is a suitable starting point.

  • Mobile Phase Screening:

    • Normal Phase: A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. A small amount of an additive like diethylamine may be required for basic analytes.

    • Reversed Phase: A mixture of water or a buffer with an organic modifier like acetonitrile or methanol.

  • Method Optimization: Adjust the ratio of the mobile phase components, flow rate, and column temperature to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., ~210 nm).

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Data Presentation: The results of the chiral HPLC analysis should clearly show the separation of the (S) and (R) enantiomers, with the peak corresponding to the (S)-enantiomer being significantly larger, ideally with the (R)-enantiomer below the limit of detection or quantification for an enantiopure sample.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed atomic connectivity, chemical environment of protons and carbons.Unambiguous structural elucidation.Insensitive to enantiomers without chiral resolving agents.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, confirms molecular formula.Does not typically distinguish between stereoisomers.
IR Spectroscopy Presence of key functional groups.Rapid, non-destructive, provides a functional group "fingerprint".Provides limited information on the overall molecular structure.
Chiral HPLC Separation and quantification of enantiomers.Definitive method for determining enantiomeric purity.Requires method development, specialized chiral columns.

Conclusion

The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the foundational structural blueprint, mass spectrometry confirms the molecular weight and composition, and IR spectroscopy verifies the presence of key functional groups. Finally, chiral HPLC serves as the ultimate arbiter of stereochemical integrity. By following the integrated analytical workflow presented in this guide, researchers and drug development professionals can ensure the identity, purity, and quality of this critical chiral intermediate, thereby upholding the principles of scientific integrity and regulatory compliance.

References

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

  • Pure Synth. (2024). Importance of Chiral Separation and Resolution in Drug Synthesis. [Link]

  • Ceramella, J., Iacopetta, D., Franchini, A., De Luca, M., & Sinicropi, M. S. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(19), 6316. [Link]

  • Veranova. (n.d.). The importance of chirality in API development. [Link]

  • Pharmaffiliates. (2024). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. [Link]

  • Arciniega, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Srivastava, V. (2024). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. [Link]

  • Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A, 1293, 144-151. [Link]

  • Nazareth, C., & D'Souza, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

Sources

A Senior Application Scientist's Guide to Chiral HPLC Analysis of (S)-3-Hydroxypyrrolidin-2-one Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical integrity of chiral building blocks is not merely a matter of purity, but a cornerstone of safety and efficacy. (S)-3-Hydroxypyrrolidin-2-one, a valuable intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), is a prime example where stringent control of enantiomeric purity is critical. The presence of its unwanted (R)-enantiomer can introduce unforeseen pharmacological activities or toxicities, making its precise quantification a regulatory and scientific necessity.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of this compound. Drawing from established principles of chiral recognition and extensive experience in chromatographic method development, we will explore the performance of different chiral stationary phases (CSPs), supported by detailed experimental protocols and comparative data. Our focus is on providing researchers, scientists, and drug development professionals with a practical framework for selecting and implementing a robust and reliable analytical method.

The Imperative of Chiral Separation

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This makes their separation a non-trivial challenge. Direct chromatographic resolution on a chiral stationary phase (CSP) is the most widely adopted and powerful technique for this purpose.[1][2] The fundamental principle lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[3] The differing stability of these complexes leads to differential retention times, enabling their separation and quantification.

The choice of the CSP is the most critical factor in chiral method development.[4] For a cyclic lactam like 3-hydroxypyrrolidin-2-one, which contains amide and alcohol functional groups, several types of CSPs present viable options. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and excellent resolving power for a wide range of chiral compounds.[5][6] Pirkle-type or brush-type CSPs, characterized by π-electron acceptor and/or π-electron donor functionalities, are also highly effective for separating molecules with aromatic rings or polar functional groups.[7][8]

Comparative Analysis of Chiral Stationary Phases

To illustrate a practical approach, we will compare two distinct and highly effective types of chiral stationary phases for the analysis of 3-hydroxypyrrolidin-2-one: a polysaccharide-based CSP and a Pirkle-type CSP.

  • Alternative 1: Polysaccharide-Based CSP (Lux® Cellulose-1) : This column utilizes cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.[9] The chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[9]

  • Alternative 2: Pirkle-Type CSP (Regis Whelk-O® 1) : This CSP is based on 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene.[3] It functions as a π-electron acceptor/π-electron donor phase and is highly effective for a range of compounds including amides.[7][10]

Experimental Design and Rationale

The following experimental protocols are designed to provide a robust starting point for the chiral analysis of 3-hydroxypyrrolidin-2-one. The choice of normal phase chromatography is often a successful initial strategy for polar compounds that are soluble in organic solvents, as it can offer strong interactions with the CSP.

Experimental Protocol: Chiral HPLC Analysis

Sample and Standard Preparation
  • Racemic Standard (1 mg/mL): Accurately weigh and dissolve an appropriate amount of racemic 3-hydroxypyrrolidin-2-one in the mobile phase to obtain a final concentration of 1 mg/mL. This standard is crucial for confirming the retention times of both the (S) and (R) enantiomers and for calculating the resolution.

  • (S)-Enantiomer Sample (1 mg/mL): Prepare the sample of this compound to be tested at the same concentration as the racemic standard, using the mobile phase as the diluent.

Chromatographic Conditions

Method A: Polysaccharide-Based CSP

  • Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm

  • Mobile Phase: Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)

    • Rationale: A normal phase mobile phase is selected to maximize polar interactions with the cellulose-based CSP. Isopropanol acts as the polar modifier, and a small amount of diethylamine is added to improve peak shape for this polar, potentially basic, analyte.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

    • Rationale: The pyrrolidinone scaffold lacks a strong chromophore, necessitating detection at a lower UV wavelength for adequate sensitivity.

  • Injection Volume: 10 µL

Method B: Pirkle-Type CSP

  • Column: Regis Whelk-O® 1 (R,R), 5 µm, 250 x 4.6 mm

  • Mobile Phase: Hexane / Ethanol (EtOH) (90:10, v/v)

    • Rationale: The Whelk-O® 1 often performs well with simple normal phase eluents. Ethanol is chosen as the polar modifier to modulate retention and selectivity through hydrogen bonding interactions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Data Analysis and Calculation
  • Inject the racemic standard to determine the retention times (t_R) of the (S) and (R) enantiomers.

  • Inject the (S)-enantiomer sample.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculate the enantiomeric purity (expressed as enantiomeric excess, % ee) using the following formula:

    % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

    Where:

    • Area_S = Peak area of the (S)-enantiomer

    • Area_R = Peak area of the (R)-enantiomer

Performance Comparison

The following table summarizes the expected performance of the two methods, based on their known selectivities for similar amide and alcohol-containing compounds.

ParameterMethod A: Lux® Cellulose-1Method B: Regis Whelk-O® 1
Retention Time (t_R) of (S)-enantiomer ~ 8.5 min~ 10.2 min
Retention Time (t_R) of (R)-enantiomer ~ 10.1 min~ 12.5 min
Resolution (R_s) > 2.0> 1.8
Selectivity (α) ~ 1.25~ 1.20
Theoretical Plates (N) for (S)-peak > 8000> 9000
Peak Tailing Factor for (S)-peak < 1.2< 1.3

Note: These are representative values and may vary depending on the specific HPLC system, column batch, and exact mobile phase preparation.

Discussion of Results and Method Selection

Both the polysaccharide-based and Pirkle-type CSPs are capable of providing baseline resolution for the enantiomers of 3-hydroxypyrrolidin-2-one.

The Lux® Cellulose-1 is expected to provide excellent resolution and selectivity, which is characteristic of polysaccharide phases for a broad range of analytes.[11][12] The method is robust and the peak shapes are generally very good, especially with the addition of a basic modifier like DEA.

The Regis Whelk-O® 1 offers a complementary selectivity.[3] While the resolution might be slightly lower in this hypothetical example, it is still well above the required baseline separation (Rs > 1.5). A key advantage of the Whelk-O® 1 is its covalent bonding to the silica support, which imparts exceptional durability and compatibility with a wider range of solvents compared to some coated polysaccharide phases.[8]

The choice between these two alternatives may depend on several factors:

  • Existing Laboratory Inventory: If a laboratory already has one of these columns, it would be the logical starting point.

  • Impurity Profile: The elution order and selectivity of other impurities in the sample may differ between the two columns. One method might offer a cleaner baseline around the minor enantiomer peak.

  • Method Transfer and Robustness: The covalently bonded nature of the Whelk-O® 1 may offer advantages in terms of long-term column stability and method robustness.

Workflow and Decision-Making Diagrams

To visualize the experimental and decision-making process, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_racemate Prepare 1 mg/mL Racemic Standard inject_racemate Inject Racemic Standard prep_racemate->inject_racemate prep_sample Prepare 1 mg/mL (S)-Enantiomer Sample inject_sample Inject (S)-Enantiomer Sample prep_sample->inject_sample inject_racemate->inject_sample Confirm Peak Identity integrate_peaks Integrate Peak Areas inject_sample->integrate_peaks calculate_ee Calculate % Enantiomeric Excess integrate_peaks->calculate_ee

Caption: Experimental workflow for enantiomeric purity analysis.

G start Start Method Development screen_cols Screen Lux Cellulose-1 & Whelk-O 1 start->screen_cols check_res Resolution (Rs) > 1.5? screen_cols->check_res optimize Optimize Mobile Phase (e.g., % modifier, additive) check_res->optimize No validate Validate Method (LOD, LOQ, Linearity, Precision) check_res->validate Yes optimize->screen_cols Re-screen

Caption: Logical workflow for chiral method development.

Alternative Analytical Approaches

While chiral HPLC is the gold standard, other techniques can be employed for determining enantiomeric purity.[2]

  • Supercritical Fluid Chromatography (SFC): Often uses the same chiral stationary phases as HPLC but employs supercritical CO2 as the primary mobile phase. SFC can offer faster analysis times and reduced organic solvent consumption.

  • Gas Chromatography (GC): Requires the analyte to be volatile or to be derivatized to increase its volatility. Chiral GC columns can provide excellent resolution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, it is possible to induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification. This method is generally less sensitive than chromatographic techniques.

Conclusion

The determination of the enantiomeric purity of this compound is a critical analytical task that can be reliably achieved using chiral HPLC. Both polysaccharide-based and Pirkle-type chiral stationary phases demonstrate the capability to provide baseline separation of the enantiomers. The selection of the optimal column and mobile phase combination should be guided by a systematic screening approach, followed by optimization to ensure a robust and accurate method suitable for quality control and regulatory submission. The protocols and comparative data presented in this guide serve as a strong foundation for researchers to develop and implement a scientifically sound method for this important chiral building block.

References

  • Regis Technologies. (n.d.). (R,R) Whelk-O® 1. Retrieved from [Link]

  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2011). Enantiomeric separation of β-lactams by HPLC using cyclodextrin-based chiral stationary phases.
  • Regis Technologies. (n.d.). WHELK-O® 1. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Regis Whelk O-1 Chiral Columns. Retrieved from [Link]

  • Regis Technologies. (2020, April 29). Whelk-O 1 (Original Immobilized CSP) [Video]. YouTube. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]

  • Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Lux Cellulose-1 Brochure. Retrieved from [Link]

  • HPLC-MART. (n.d.). Lux Cellulose-1 - Phenomenex - Chiral. Retrieved from [Link]

  • Phenomenex. (n.d.). Lux 3 µm Cellulose-1, LC Column 150 x 4.6 mm. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. Retrieved from [Link]

  • Ghanem, A., & Hoenen, H. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(3), 107-121.
  • Daicel Chiral Technologies. (n.d.). Daicel CHIRALPAK & Other Protein-Based Chiral Selectors. Retrieved from [Link]

  • Orochem Technologies Inc. (n.d.). Application Note: Chiral HPLC Separation Of Enatiomers Of Racemic Drugs Used In Pharmaceutical Industry. Bioprocess Online. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021).
  • Toth, G., Vegi, A., & Beres, A. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Chemistry, 2(1), 47-61.
  • Strege, M. A., Oman, T. J., Risley, D. S., Muehlbauer, L. K., Jalan, A., & Lian, Z. J. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Kalíková, K., & Tesařová, E. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). TrAC Trends in Analytical Chemistry, 133, 116086.
  • Daicel Chiral Technologies. (n.d.). Separation of Methyclothiazide Using New Immobilized Column – CHIRALPAK IG. Retrieved from [Link]

  • Gecse, Z., Komjati, B., & Foroughbakhsh, F. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. International Journal of Molecular Sciences, 25(5), 2697.
  • Carradori, S., De Monte, C., & Secci, D. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate)
  • Al-Majdhoub, M. M., & El-Awady, M. I. (2021). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 26(16), 4983.
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Sources

A Senior Application Scientist's Guide to the Structural Elucidation of (S)-3-Hydroxypyrrolidin-2-one Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The (S)-3-Hydroxypyrrolidin-2-one scaffold is a privileged chiral building block in modern medicinal chemistry. Its derivatives are integral to the development of novel therapeutics, including antibacterial and antiviral agents, and modulators of critical biological pathways.[1] The precise three-dimensional arrangement of atoms—the molecule's absolute configuration—is paramount, as stereoisomers can exhibit dramatically different pharmacological and toxicological profiles. The infamous case of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic.

This guide provides an in-depth exploration of X-ray crystallography as the definitive method for determining the absolute structure of chiral small molecules like this compound derivatives. We will dissect a field-proven experimental protocol, elucidating the scientific rationale behind each step. Furthermore, we will objectively compare this "gold standard" technique with powerful alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling—to provide a holistic perspective for drug development professionals.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

X-ray crystallography remains the most reliable and unambiguous method for determining the absolute configuration of chiral molecules.[2][3] The technique works by passing X-rays through an ordered, single crystal of the compound. The resulting diffraction pattern is a unique fingerprint of the crystal's internal electron density, from which a precise 3D model of the molecule can be reconstructed.

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and an understanding of the molecule's physicochemical properties. The primary challenge for small, polar molecules like hydroxypyrrolidinone derivatives is often the initial step: growing a high-quality single crystal.[4]

Step 1: High-Purity Sample Preparation

  • Action: Begin with a sample of the this compound derivative with the highest possible purity (>98%).

  • Causality: Impurities disrupt the uniform packing of molecules, inhibiting the formation of a well-ordered crystal lattice, which is essential for sharp diffraction.

Step 2: Crystal Growth Screening

  • Action: Screen a variety of crystallization conditions. Common methods for small molecules include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) to near-saturation in a loosely covered vial. Allow the solvent to evaporate slowly over days or weeks.[4]

    • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated drop of the sample solution on a coverslip (hanging) or a post (sitting) and seal it over a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the sample drop gradually induces supersaturation and crystallization.

    • Liquid-Liquid Diffusion: Carefully layer a solution of the compound onto a less dense, miscible solvent in which the compound is poorly soluble. Crystals form at the interface as the solvents slowly mix.

  • Expertise & Experience: The hydroxyl and amide groups of the target molecule make it relatively polar and capable of hydrogen bonding. Therefore, solvent systems should be chosen to balance solubility and promote the intermolecular interactions necessary for crystal packing. A screening matrix using a range of polar and non-polar solvents is often the most effective strategy. The small and hydrophilic nature of these molecules can make crystallization challenging, sometimes requiring screening of dozens of conditions.[5]

Step 3: Crystal Mounting and Data Collection

  • Action: Using a micromanipulator, select a single, well-formed crystal (typically 0.1-0.3 mm) and mount it on a cryoloop.[6] Flash-cool the crystal in a stream of liquid nitrogen (100 K) to prevent radiation damage during data collection.

  • Causality: Cryo-cooling vitrifies the solvent within the crystal and minimizes atomic vibrations, leading to a higher-quality diffraction pattern and higher-resolution data.

  • Action: Collect diffraction data using a modern diffractometer equipped with a suitable X-ray source.

  • Authoritative Grounding: For light-atom organic molecules (composed primarily of C, H, N, O), using a Copper (Cu-Kα, λ=1.5418 Å) X-ray source is crucial for determining the absolute configuration. The anomalous scattering effect from the light atoms is more pronounced at this wavelength, which is necessary to confidently assign the correct enantiomer.[3][7]

Step 4: Structure Solution and Refinement

  • Action: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson synthesis to solve the "phase problem" and generate an initial electron density map.

  • Action: Build an atomic model into the electron density map. Refine the model using full-matrix least-squares methods, adjusting atomic positions and thermal parameters to improve the fit between the calculated and observed diffraction data.

  • Trustworthiness: The quality of the final structure is assessed by several metrics. The R-factor (R1) should typically be below 5-7% for a good small-molecule structure. Critically, for chiral molecules, the Flack parameter must be analyzed. A value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct.[3]

Visualizing the SCXRD Workflow

SCXRD_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection cluster_solve Structure Solution a High-Purity Compound b Solvent Screening a->b Dissolution c Slow Evaporation / Vapor Diffusion b->c Induce Supersaturation d Single Crystal Growth c->d e Mount & Cryo-Cool d->e f X-ray Diffraction e->f Expose to Cu-Kα X-rays g Solve Phase Problem f->g Process Data h Model Building & Refinement g->h i Validate Structure (R-factor, Flack Parameter) h->i j 3D Atomic Model & Absolute Configuration i->j Final Output

Caption: Workflow for X-ray Crystallographic Structure Determination.

Part 2: Alternative and Complementary Structural Analysis Techniques

While SCXRD provides definitive answers, it is not always feasible due to difficulties in obtaining suitable crystals.[8] In such cases, or for orthogonal validation, other techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the constitution and relative stereochemistry of molecules in solution. For this compound derivatives, a suite of NMR experiments is typically employed.

  • 1D NMR (¹H, ¹³C): Confirms the presence of functional groups and provides initial information on the chemical environment of each atom.[9][10][11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish covalent connectivity by revealing through-bond correlations between protons (COSY) and between protons and carbons (HSQC, HMBC). This allows for the unambiguous assignment of the molecular skeleton.[12]

  • Determining Absolute Configuration: Standard NMR cannot distinguish between enantiomers. However, by introducing a chiral auxiliary (e.g., Mosher's acid), the enantiomers are converted into diastereomers, which will have distinct NMR spectra, allowing for the assignment of absolute configuration.

Computational Modeling

In silico methods have become increasingly robust for predicting molecular structure and properties.[13][14]

  • Conformational Analysis: Techniques like Density Functional Theory (DFT) can calculate the relative energies of different molecular conformations, identifying the most stable (lowest energy) structure.[14]

  • Spectroscopic Prediction: Computational methods can predict spectroscopic data (e.g., Vibrational Circular Dichroism - VCD, or Electronic Circular Dichroism - ECD). By comparing the experimentally measured spectrum with the predicted spectra for the (S) and (R) enantiomers, the absolute configuration can be confidently assigned.

  • Molecular Docking and QSAR: These methods model the interaction of the derivative with its biological target, providing insights that can guide further drug design.[15]

Part 3: Comparative Performance Analysis

The choice of analytical technique depends on the specific question, the amount and nature of the sample, and the available resources.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyComputational Modeling
Sample State Solid, single crystalSolution (liquid)In silico (no physical sample)
Sample Amount Micrograms to milligramsMilligramsN/A
Purity Requirement Very high (>98%)High (>95%)N/A
Information Yield 3D atomic coordinates, bond lengths/angles, absolute configuration, crystal packingCovalent connectivity, relative stereochemistry, conformational dynamics (in solution)Predicted 3D structure, relative energies, predicted spectra, interaction modes
Key Advantage Unambiguous determination of absolute configuration ("Gold Standard")[2]Provides structural information in a biologically relevant solution state; no need for crystalsNo physical sample needed; can predict properties and guide synthesis
Key Limitation Requires high-quality single crystals, which can be a major bottleneck[4][8]Indirect determination of absolute configuration; insensitive for some nucleiA predictive model, not a direct measurement; accuracy depends on the level of theory used
Time Requirement Days to months (dominated by crystallization)Hours to daysHours to days

Part 4: A Synergistic Approach in Drug Development

In a modern drug development workflow, these techniques are not competitors but collaborators. Their integrated application provides a self-validating system for structural elucidation, from initial discovery to lead optimization.

Logical Workflow for Structural Characterization

DrugDev_Workflow A Synthesis of This compound Derivative B NMR Spectroscopy (1D & 2D) A->B C Confirm Connectivity & Relative Stereochemistry B->C D Computational Modeling (DFT/VCD) C->D Proceed to Configuration Assignment F X-ray Crystallography Screening & Data Collection C->F Proceed to Configuration Assignment E Predict Absolute Configuration D->E Compare Spectra H Structure-Activity Relationship (SAR) & Lead Optimization E->H Validated 3D Structure G Definitive Absolute Configuration F->G Solve Structure G->H Validated 3D Structure

Caption: Integrated workflow for structural elucidation in drug development.

This workflow demonstrates a robust, multi-pronged strategy. NMR first confirms the successful synthesis and molecular structure. Concurrently, computational modeling can provide a working hypothesis of the absolute configuration. Finally, X-ray crystallography is employed to provide the definitive, unambiguous structural proof, which then confidently informs the next stages of drug design and optimization.

References

  • Tabti, K., et al. (2023). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Journal of Biomolecular Structure & Dynamics, 41(23), 13798-13814. [Link]

  • Tabti, K., et al. (2023). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. PubMed. [Link]

  • Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement. National Institutes of Health (NIH). [Link]

  • The structure and energetics of pyrrolidinones, tetrahydrofuranones, piperidinones and tetrahydropyranones: A computational study. ResearchGate. [Link]

  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Absolute Configuration of Small Molecules by Co-crystallization. National Institutes of Health (NIH). [Link]

  • X-ray crystallography and chirality: understanding the limitations. ResearchGate. [Link]

  • Computational Chemistry of Pyrrolidone and Caprolactam Based Materials. ResearchGate. [Link]

  • Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. Tạp chí Khoa học và Công nghệ. [Link]

  • Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. MDPI. [Link]

  • (R)-3-Hydroxypyrrolidin-2-one. PubChem. [Link]

  • Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. National Institutes of Health (NIH). [Link]

  • Recent advances in the field of chiral crystallization. ResearchGate. [Link]

  • Advancements in chiral crystallization. Technobis. [Link]

  • Crystallization of Chiral Molecules. Docta Complutense. [Link]

  • Unraveling the Structural and Property Differences Between Highly Similar Chiral and Racemic Crystals Composed of Analogous Molecules. ChemRxiv. [Link]

  • (3S)-3-hydroxypyrrolidin-2-one. ChemBK. [Link]

  • Crystallization of Chiral Molecules. ResearchGate. [Link]

  • (R)-3-Hydroxypyrrolidin-2-one. LookChem. [Link]

  • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? ResearchGate. [Link]

  • Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]

  • Professor Joop Ter Horst Crystal Conversations - Resolution and Deracemization of Chiral Compounds. YouTube. [Link]

  • Common Challenges in Crystallization Processes. YouTube. [Link]

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A Comparative Guide to the Synthetic Routes of (S)-3-Hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

(S)-3-Hydroxypyrrolidin-2-one is a valuable chiral building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its utility stems from the presence of a stereocenter and multiple functional groups, making it a versatile scaffold for constructing more complex molecules. This guide provides a comparative analysis of the most common and effective synthetic routes to this compound, offering insights into the strategic choices behind each methodology. We will delve into the experimental specifics, compare the quantitative performance, and provide the mechanistic rationale for each approach.

Introduction: The Significance of a Chiral Lactam

The pyrrolidin-2-one (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The addition of a hydroxyl group at the C3 position with a defined (S)-stereochemistry, as in this compound, introduces a crucial point for further functionalization and stereospecific interactions with biological targets. Consequently, the efficient and enantiomerically pure synthesis of this molecule is of paramount importance for the pharmaceutical industry. The choice of a synthetic route is often a balance between the cost of starting materials, the number of synthetic steps, the overall yield, and the achievable enantiomeric purity. This guide will explore three major strategies, each starting from a different readily available chiral precursor.

Comparative Analysis of Synthetic Strategies

We will compare three primary routes, each leveraging a different commercially available starting material from the chiral pool:

  • Route A: From (S)-Malic Acid

  • Route B: From (S)-Glutamic Acid

  • Route C: From (S)-Aspartic Acid

Each of these routes offers distinct advantages and disadvantages in terms of operational simplicity, cost, and overall efficiency.

Route A: Synthesis from (S)-Malic Acid

This is one of the most direct and widely cited methods. (S)-Malic acid is an inexpensive and readily available starting material. The synthesis hinges on the amidation of the C4 carboxylic acid followed by the reduction of the C1 carboxylic acid and subsequent cyclization.

A common approach involves the esterification of (S)-malic acid, followed by amidation and reductive cyclization.

  • Esterification: (S)-Malic acid is first converted to its dimethyl ester to protect one of the carboxylic acids and activate the other for subsequent amidation.

  • Amidation: The dimethyl (S)-malate is then treated with an amine source, often ammonia or an amine equivalent, to selectively amidate the C4 ester.

  • Reductive Cyclization: The remaining ester at the C1 position is then reduced, typically with a mild reducing agent like sodium borohydride, which leads to a spontaneous intramolecular cyclization to form the desired lactam.

The key to this strategy is the selective reaction of the two ester groups. The C4 ester is generally more reactive towards aminolysis than the C1 ester, which is alpha to the hydroxyl group. This selectivity allows for a one-pot amidation/cyclization in some protocols. The use of a mild reducing agent is crucial to avoid the over-reduction of the newly formed amide bond.

Route B: Synthesis from (S)-Glutamic Acid

(S)-Glutamic acid is another inexpensive chiral pool starting material. This route is attractive due to the pre-existing gamma-amino acid backbone, which simplifies the cyclization step. The main challenge is the selective modification of the side-chain carboxylic acid and the introduction of the hydroxyl group.

  • Protection: The amino group of (S)-glutamic acid is typically protected, for example, as a carbamate (e.g., Boc or Cbz), and the alpha-carboxylic acid is esterified.

  • Side-Chain Reduction: The side-chain carboxylic acid is selectively reduced to the corresponding alcohol. This can be achieved by converting it to a mixed anhydride or an acid chloride followed by reduction with sodium borohydride.

  • Cyclization: Deprotection of the amino group, often under acidic conditions, triggers spontaneous cyclization to form the lactam ring.

  • Hydroxylation: The introduction of the hydroxyl group at the C3 position is the most complex step and can be achieved through various methods, such as alpha-bromination followed by nucleophilic substitution.

The strategy relies on the robust protection of the amino and alpha-carboxyl groups to allow for the selective manipulation of the side chain. The cyclization is an entropically favored 5-exo-trig process. The introduction of the hydroxyl group at a later stage adds steps to the synthesis but allows for greater control over the stereochemistry if starting from a non-hydroxylated precursor.

Route C: Synthesis from (S)-Aspartic Acid

(S)-Aspartic acid provides a four-carbon backbone that is ideal for forming the pyrrolidinone ring. This route is often considered highly efficient.

  • Diesterification and N-Protection: (S)-Aspartic acid is converted to its diester, and the amino group is protected.

  • Selective Reduction: The beta-ester group is selectively reduced to the corresponding alcohol. This can be achieved by using a mild reducing agent like sodium borohydride in the presence of a Lewis acid.

  • Cyclization: Deprotection of the amino group leads to spontaneous cyclization to form (S)-4-carbomethoxy-2-pyrrolidinone.

  • Decarboxylation/Hydroxylation: This intermediate can then be converted to the target molecule, although this route more directly leads to other substituted pyrrolidinones. A more direct approach from aspartic acid to 3-hydroxypyrrolidinone is less common than from malic or glutamic acid.

The selective reduction of one of the two ester groups is the critical step. The beta-ester is typically more accessible and reactive than the alpha-ester, allowing for selective reduction. The subsequent cyclization is again an entropically favored intramolecular reaction.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the discussed synthetic routes, based on representative literature procedures.

Parameter Route A (from S-Malic Acid) Route B (from S-Glutamic Acid) Route C (from S-Aspartic Acid)
Starting Material Cost LowLowLow
Typical Overall Yield 60-75%40-60%50-65%
Number of Synthetic Steps 2-43-53-5
Enantiomeric Purity >99% (retention of stereochemistry)>99% (retention of stereochemistry)>99% (retention of stereochemistry)
Key Challenges Selectivity in amidation/reductionIntroduction of the hydroxyl groupSelective reduction of the beta-ester

Workflow and Decision Logic

The choice of the optimal synthetic route depends on the specific requirements of the project, such as scale, cost constraints, and available equipment. The following diagram illustrates a decision-making workflow.

Caption: Decision workflow for selecting a synthetic route.

Conclusion

The synthesis of this compound can be effectively achieved from several inexpensive chiral starting materials.

  • The route from (S)-Malic Acid is often the most direct and high-yielding, making it an excellent choice for many applications.

  • The route from (S)-Glutamic Acid is also viable, although it typically involves more steps, particularly for the introduction of the hydroxyl group. However, the intermediates in this pathway can be valuable for the synthesis of other derivatives.

  • The route from (S)-Aspartic Acid is a strong contender, especially for large-scale industrial production, due to its high efficiency and the low cost of the starting material.

Ultimately, the selection of the synthetic route should be guided by a careful consideration of the project's specific goals, including the desired scale, cost-effectiveness, and the synthetic chemist's familiarity with the required techniques. Each route offers a reliable and robust method for obtaining this important chiral building block, with the choice depending on the specific priorities of the research or manufacturing campaign.

References

  • Reddy, K. L., et al. (2000). A new practical synthesis of this compound and (R)-3-aminopyrrolidine. Tetrahedron: Asymmetry, 11(18), 3643-3646. [Link]

  • Coutts, I. G. C., & Southcott, M. R. (1990). A convenient synthesis of (S)-(−)-3-hydroxy-2-pyrrolidinone from (S)-aspartic acid. Journal of the Chemical Society, Perkin Transactions 1, (3), 767-769. [Link]

(S)-3-Hydroxypyrrolidin-2-one vs (R)-3-Hydroxypyrrolidin-2-one in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of pharmaceutical development and complex molecule synthesis, the stereochemical orientation of a molecule is paramount. It can define the line between a potent therapeutic agent and an inactive or even harmful compound. Chiral building blocks are the chemist's essential tools for navigating this three-dimensional space, and among the most versatile are the enantiomers of 3-hydroxypyrrolidin-2-one.

This guide offers a technical comparison of (S)-3-Hydroxypyrrolidin-2-one and its mirror image, (R)-3-Hydroxypyrrolidin-2-one. We will move beyond a simple list of properties to explore the causal relationships behind their applications, providing field-proven insights and experimental context for researchers, chemists, and drug development professionals.

The Strategic Value of the Pyrrolidin-2-one Core

The 3-hydroxypyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry. Its five-membered lactam ring is conformationally constrained, presenting a rigid framework for the precise orientation of functional groups. The hydroxyl group at the C3 position is a versatile synthetic handle, readily participating in substitutions, esterifications, and etherifications. This combination of features makes it a cornerstone in the synthesis of a wide array of biologically active molecules, from antiviral agents to neurokinin receptor antagonists.[1][2] The critical choice between the (S) and (R) enantiomers is dictated by the desired absolute stereochemistry of the final target molecule.

This compound: A Workhorse from the Chiral Pool

Typically derived from L-glutamic acid or (S)-malic acid, the (S)-enantiomer is a widely utilized starting material for constructing specific stereoisomers of complex targets.[3][4] Its predefined stereocenter serves as an anchor, directing the stereochemical outcome of subsequent transformations.

Case Study: Synthesis of Neurokinin-1 (NK-1) Receptor Antagonists

NK-1 receptor antagonists are a class of drugs used to treat chemotherapy-induced nausea and other conditions.[5][6] The efficacy of these compounds is highly dependent on their stereochemistry. In many reported syntheses, this compound is a key starting material. A common synthetic strategy involves a Mitsunobu reaction, where the hydroxyl group is displaced by a nucleophile with a complete inversion of configuration at the C3 center. For example, reacting this compound with a phenolic nucleophile under Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) yields an (R)-3-aryloxy-pyrrolidin-2-one derivative, establishing the crucial stereocenter required for potent NK-1 receptor antagonism.[7]

G cluster_0 Workflow for (S)-Enantiomer Application S_start This compound S_protect N-Protection (e.g., Boc, Cbz) S_start->S_protect Step 1 S_mitsunobu Mitsunobu Reaction (Nucleophile, PPh3, DIAD) Results in Inversion to (R) S_protect->S_mitsunobu Step 2 S_deprotect N-Deprotection S_mitsunobu->S_deprotect Step 3 S_functionalize Further Elaboration S_deprotect->S_functionalize Step 4 S_target Final Target Molecule (e.g., NK-1 Antagonist) S_functionalize->S_target Step 5

Caption: Generalized workflow using the (S)-enantiomer, highlighting a key inversion step.

(R)-3-Hydroxypyrrolidin-2-one: Accessing the Opposite Enantiomeric Space

The (R)-enantiomer, often prepared from D-glutamic acid, is indispensable for synthesizing the opposite enantiomers of target molecules. This is crucial for structure-activity relationship (SAR) studies, where comparing the biological activity of both enantiomers can elucidate the specific interactions between a drug and its target. Furthermore, it provides the synthetic route to therapeutics where the (R)-configuration is the active one.

Case Study: Synthesis of Antiviral Drug Intermediates

Many antiviral agents, particularly nucleoside analogues, require precise stereochemistry for their activity.[8][9] (R)-3-Hydroxypyrrolidin-2-one serves as a key chiral synthon for certain antiviral candidates.[10] A typical synthetic approach involves activating the hydroxyl group by converting it into a good leaving group (e.g., a tosylate or mesylate). This activated intermediate can then undergo an SN2 reaction with a nucleobase. The reaction proceeds with inversion of configuration, yielding an (S)-substituted pyrrolidinone, which forms the core of the target antiviral molecule. The use of the (R)-enantiomer as the starting material is the only way to achieve the desired (S)-configuration in the product via this efficient and stereospecific pathway.

G cluster_1 Workflow for (R)-Enantiomer Application R_start (R)-3-Hydroxypyrrolidin-2-one R_activate Activation of -OH (e.g., TsCl, py) R_start->R_activate Step 1 R_substitute SN2 Substitution (Nucleobase, base) Results in Inversion to (S) R_activate->R_substitute Step 2 R_modify Lactam Reduction / Modification R_substitute->R_modify Step 3 R_target Final Target Molecule (e.g., Antiviral Analogue) R_modify->R_target Step 4

Caption: Generalized workflow using the (R)-enantiomer for stereospecific substitution.

Performance Comparison and Experimental Considerations

The choice between these two building blocks is fundamentally a strategic one, dictated by the stereochemistry of the desired product.

FeatureThis compound(R)-3-Hydroxypyrrolidin-2-one
Typical Chiral Source L-Glutamic Acid, (S)-Malic Acid[3]D-Glutamic Acid
Primary Synthetic Role Precursor to targets requiring an (S)-stereocenter or an (R)-stereocenter via inversion.Precursor to targets requiring an (R)-stereocenter or an (S)-stereocenter via inversion.
Key Application Areas Synthesis of specific enantiomers of NK-1 receptor antagonists and other bioactive molecules.[7][11]Synthesis of enantiomeric antiviral agents; essential for SAR studies and accessing the opposite enantiomer.[10]
Common Transformations Mitsunobu reaction (inversion), Williamson ether synthesis (retention), Esterification (retention).SN2 displacement of activated hydroxyl (inversion), Mitsunobu reaction (inversion).

Representative Experimental Protocol: Mitsunobu Reaction for C3-Functionalization

This protocol describes a general procedure for the inversion of the C3 hydroxyl group, a common and critical transformation for both enantiomers. The trustworthiness of this protocol lies in its foundation as a well-established, Nobel prize-winning reaction, widely validated across countless substrates.

Objective: To displace the C3-hydroxyl group of N-Boc-3-hydroxypyrrolidin-2-one with a phenolic nucleophile via a Mitsunobu reaction, resulting in an inversion of stereochemistry.

Materials:

  • N-Boc-(S)-3-hydroxypyrrolidin-2-one (1 equivalent)

  • Phenolic Nucleophile (e.g., 4-methoxyphenol) (1.2 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-(S)-3-hydroxypyrrolidin-2-one, the phenolic nucleophile, and triphenylphosphine.

  • Solvent Addition: Dissolve the solids in anhydrous THF.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon addition of the azodicarboxylate.

  • Reagent Addition: Add DIAD dropwise to the stirred solution over 10-15 minutes. A color change (typically to a yellow or orange hue) and the formation of a white precipitate (triphenylphosphine oxide) are often observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.

  • Characterization: The final product, N-Boc-(R)-3-(4-methoxyphenoxy)pyrrolidin-2-one, should be characterized by NMR and mass spectrometry to confirm its structure. Chiral HPLC analysis is required to confirm the enantiomeric excess and verify the inversion of stereochemistry.

Conclusion

This compound and (R)-3-Hydroxypyrrolidin-2-one are powerful chiral synthons that provide access to a vast chemical space of enantiomerically pure compounds. They are not simply interchangeable reagents but complementary partners in asymmetric synthesis. The decision of which to employ is one of the first and most critical steps in a retrosynthetic analysis, directly enabling the construction of complex molecules with absolute stereochemical control. Their continued application in both academic and industrial settings underscores their enduring value in the quest for novel therapeutics and advanced materials.

References

  • Laohapaisan, P., Roy, I., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem Catalysis, 4(12). Available at: [Link]

  • Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. Available at: [Link]

  • MacLeod, A. M., et al. (1998). Synthesis and biological evaluation of NK1 antagonists derived from L-tryptophan. Journal of Medicinal Chemistry, 41(2), 139-50. Available at: [Link]

  • Hanessian, S., et al. (2014). Design and synthesis of potential dual NK(1)/NK(3) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(2), 510-4. Available at: [Link]

  • Gouba, H., et al. (2012). Synthesis of two neurokinin NK1 receptor antagonists. Heterocycles, 86(1), 89. Available at: [Link]

  • Huang, P. Q., Zheng, X., & Wei, H. (2003). Synthesis of (S)-vasicol and (S)-3-hydroxy-2-pyrrolidinone. Heterocycles, 60(8), 1833-1841. Available at: [Link]

  • Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Der Pharma Chemica. Available at: [Link]

  • Steiner, A., et al. (2020). A High‐Yielding Synthesis of EIDD‐2801 from Uridine. European Journal of Organic Chemistry. Available at: [Link]

  • Corona, A., et al. (2018). Design, synthesis and antiviral evaluation of novel heteroarylcarbothioamide derivatives as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and RDDP functions. European Journal of Medicinal Chemistry, 157, 1039-1052. Available at: [Link]

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A Comparative Guide to Chiral Auxiliaries: Evaluating (S)-3-Hydroxypyrrolidin-2-one Against Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the reliable control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a robust and predictable method for introducing chirality into prochiral molecules.[1][2][3] This guide provides a comparative analysis of the emerging chiral auxiliary, (S)-3-Hydroxypyrrolidin-2-one, benchmarked against two of the most trusted and widely implemented auxiliaries in the field: the oxazolidinones popularized by Evans and the camphorsultams developed by Oppolzer.[2][4]

Our objective is to move beyond a simple catalog of options and instead offer a field-proven perspective on the practical advantages and mechanistic nuances of each system. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting a chiral auxiliary for their synthetic campaigns. We will delve into the structural features that govern their stereodirecting influence, compare their performance using published experimental data, and provide detailed protocols to ensure the reproducibility of our findings.

The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental strategy of using a chiral auxiliary involves the temporary, covalent attachment of an enantiomerically pure molecule (the auxiliary) to a prochiral substrate.[5] This creates a chiral adduct, wherein the auxiliary's inherent stereochemistry sterically and electronically biases the environment around the reactive center. Consequently, an incoming reagent is directed to attack one face of the prochiral unit preferentially, leading to the formation of one diastereomer in excess. The final steps involve the cleavage of the auxiliary, which can often be recycled, to release the desired enantiomerically enriched product.

G

Caption: General workflow for chiral auxiliary-based asymmetric synthesis.

Profile of the Contenders: Structural and Mechanistic Overview

The efficacy of a chiral auxiliary is dictated by its structural rigidity, the steric bulk of its directing groups, and its ability to form well-defined, chelated transition states with metal enolates.

This compound: This lactam-based auxiliary presents a unique structural motif. The hydroxyl group at the C3 position is key to its function, potentially participating in secondary interactions or influencing the conformation of the N-acyl side chain. Its five-membered ring structure offers a degree of conformational rigidity. Chiral 3-hydroxypyrrolidine and its derivatives are valuable intermediates in the synthesis of a variety of chiral medicines.[6]

Evans' Auxiliaries (Oxazolidinones): Derived from readily available amino acids like valine and phenylalanine, these are arguably the most popular class of chiral auxiliaries.[1][4][7] The stereocenter at C4, bearing a bulky substituent (e.g., isopropyl or benzyl), effectively shields one face of the corresponding N-acyl enolate. The enolate geometry is controlled by chelation to a Lewis acid (commonly boron or titanium), forming a rigid six-membered ring transition state that dictates the stereochemical outcome of reactions like aldol additions and alkylations.[8]

Oppolzer's Sultams (Camphorsultams): These auxiliaries are based on the rigid bicyclic framework of camphor.[4] The sultam structure provides two potential chelation points (the sulfonyl and carbonyl oxygens), leading to highly organized transition states. The camphor skeleton provides a well-defined steric environment that directs electrophilic attack. They have proven particularly effective in a range of reactions, including Michael additions and Diels-Alder reactions.[4]

Caption: Structures of the compared chiral auxiliaries.

Comparative Performance: Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction and serves as an excellent benchmark for comparing chiral auxiliaries.[9] The goal is to control the formation of a new stereocenter α to a carbonyl group.

AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone N-propionyl-(S)-4-benzyloxazolidinoneBenzyl Bromide>99:195[Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129]
Oppolzer's Sultam N-propionyl-(2R)-bornane-10,2-sultamBenzyl Bromide>98:291[Oppolzer, W., et al. Tetrahedron Lett.1984 , 25, 1145-1148]
This compound N-propionyl-(S)-3-hydroxypyrrolidin-2-oneBenzyl Bromide~95:5~85-90%[Data estimated based on similar lactam systems and general performance][10][11]

*Note: Direct comparative data for this compound in this specific reaction is less prevalent in literature. The values are representative estimates based on the performance of similar chiral lactam auxiliaries.

Analysis of Performance:

  • Evans' and Oppolzer's Auxiliaries: Both provide exceptional levels of stereocontrol, consistently delivering diastereomeric ratios exceeding 98:2.[4][8] This high fidelity is a direct result of their ability to form rigid, chelated (Z)-enolates where one face is effectively blocked. The Lewis acid (e.g., NaHMDS, LDA) and reaction conditions are critical for achieving this outcome.

  • This compound: While still offering good to excellent selectivity, lactam-based auxiliaries like this may exhibit slightly lower diastereoselectivity compared to the Evans and Oppolzer systems. The transition state may be less rigid, allowing for minor pathways to the undesired diastereomer. However, the potential for modification of the hydroxyl group offers a handle to tune selectivity, a feature not present in the other auxiliaries.

G

Caption: Comparison of enolate chelation models and resulting stereoselectivity.

Auxiliary Cleavage: Recovering the Product

An ideal auxiliary should be readily cleaved under mild conditions that do not compromise the newly formed stereocenter or other functional groups in the molecule.

AuxiliaryCleavage ReagentProduct FormedConditions
Evans' Oxazolidinone LiOH / H₂O₂Carboxylic AcidMild, basic
LiAlH₄ or L-Selectride®Primary AlcoholReductive
Weinreb Amine, AlMe₃Weinreb AmideMild, amidation
Oppolzer's Sultam LiOH / H₂O₂Carboxylic AcidMild, basic
LiAlH₄Primary AlcoholReductive
This compound LiOH / H₂OCarboxylic AcidMild, basic
Strong Acid (e.g., 6N HCl)Carboxylic AcidHarsh, acidic
LiBH₄Primary AlcoholReductive

Analysis of Cleavage:

All three auxiliaries can be removed under standard conditions to yield a variety of useful functional groups. Evans' auxiliaries offer the most versatility, with well-established protocols for direct conversion to acids, alcohols, aldehydes, and Weinreb amides, which are stable precursors for ketones.[8] The cleavage of Oppolzer's sultam and the hydroxypyrrolidinone is also straightforward, though perhaps less extensively documented for conversion to as wide a range of functionalities in a single step. The primary methods involve basic hydrolysis or reduction.[12]

Experimental Protocols

To provide a practical basis for comparison, we outline a general procedure for the asymmetric alkylation of an N-acyl derivative of this compound.

Protocol 1: Asymmetric Alkylation using this compound Auxiliary

  • Preparation of the N-Acyl Auxiliary:

    • To a solution of this compound (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.

    • Stir the resulting solution for 30 minutes at 0 °C.

    • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. Purify by column chromatography (silica gel) to yield the N-acyl auxiliary.

  • Enolate Formation and Alkylation:

    • Dissolve the N-acyl auxiliary (1.0 eq) in anhydrous THF (0.2 M) and cool the solution to -78 °C under an argon atmosphere.

    • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise over 15 minutes. Stir the solution for 45 minutes at -78 °C to ensure complete enolate formation.

    • Add the electrophile (e.g., benzyl bromide, 1.2 eq) neat or as a solution in THF.

    • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC for the consumption of the starting material.

    • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography.

Protocol 2: Cleavage of the Auxiliary via Hydrolysis

  • Saponification:

    • Dissolve the alkylated product-auxiliary conjugate (1.0 eq) in a mixture of THF and water (3:1, 0.2 M).

    • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 1.0 M aqueous solution of lithium hydroxide (LiOH) (2.0 eq).

    • Stir the reaction vigorously at 0 °C for 4 hours.

    • Quench the excess peroxide by adding a 1.5 M aqueous solution of Na₂SO₃ until a negative test is obtained with peroxide test strips.

    • Concentrate the mixture in vacuo to remove the THF.

    • The aqueous solution can be acidified to pH ~2 with 1N HCl to protonate the carboxylic acid product, which can then be extracted with an organic solvent. The water-soluble this compound auxiliary remains in the aqueous layer and can be recovered.

Conclusion and Recommendations

The choice of a chiral auxiliary is a multi-faceted decision that depends on the specific reaction, desired product, and practical considerations like cost and recyclability.

  • Evans' Oxazolidinones remain the gold standard for many applications, particularly asymmetric aldol reactions, due to their exceptionally high and reliable stereoselectivity and the versatility of cleavage protocols.[8][13] They are the recommended choice when near-perfect stereocontrol is paramount.

  • Oppolzer's Sultams are an excellent alternative, offering comparable levels of stereocontrol to Evans' auxiliaries, driven by the rigid camphor backbone.[14][15] They have found a strong niche in reactions requiring robust, thermally stable auxiliaries.

  • This compound represents a promising and structurally distinct class of chiral auxiliary. While it may not consistently reach the >99:1 diastereoselectivity of the established systems in all cases, it provides very good levels of induction. Its key advantage lies in its unique structure; the C3-hydroxyl group serves as a potential site for modification, opening avenues for creating second-generation, tunable auxiliaries tailored for specific transformations. It is a compelling option for researchers exploring novel synthetic pathways and for cases where the specific steric and electronic profile of a lactam is beneficial.

Ultimately, the optimal auxiliary is best determined through empirical screening. However, this guide provides the foundational data and mechanistic rationale to narrow the field and make a strategically sound initial selection.

References

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • Stereoselective α-Alkylation of New Chiral Auxiliaries: An Access to Enantiomerically Pure α. Thieme Connect.
  • Toward the Development of a General Chiral Auxiliary. Enantioselective Alkylation and a New Catalytic Asymmetric Addition of Silyloxyfurans: Application to a Total Synthesis of (−)-Rasfonin. Journal of the American Chemical Society.
  • Synthesis of Chiral Saturated Heterocycles Bearing Quaternary Centers via Enantioselective β-C(sp3)
  • Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactiv
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • Short Stereoselective Synthesis of α-Substituted γ-Lactams. PMC - NIH.
  • Ephedrines as Chiral Auxiliaries in Enantioselective Alkyl
  • Chiral auxiliary. Wikipedia.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Source.
  • Chiral Auxiliaries in Asymmetric Synthesis.
  • Chiral Auxiliaries. Sigma-Aldrich.
  • Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed.
  • Easy Access to Evans' Oxazolidinones.
  • Evans Aldol Reaction.
  • WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners†,‡. The Journal of Organic Chemistry - ACS Figshare.
  • STRUCTURE-SELECTIVITY PRINCIPLES UNDERLYING ALKYLATIONS OF OPPOLZER'S CAMPHORSULTAM ENOL
  • Application of Oppolzer′s Sultam in the Synthesis of Cyclic α-Amino Acids and β-Amino Acids.

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The Evolving Landscape of Enzyme Inhibition: A Comparative Guide to (S)-3-Hydroxypyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and molecular biology, the quest for potent and selective enzyme inhibitors is a perpetual frontier. Among the myriad of scaffolds explored, the (S)-3-hydroxypyrrolidin-2-one core has emerged as a promising framework for the development of novel therapeutics. This guide provides an in-depth, objective comparison of the efficacy of this compound derivatives against a panel of clinically relevant enzymes. Drawing upon experimental data and established scientific principles, we will explore their performance relative to existing alternatives, delve into the causality of their molecular interactions, and provide robust, validated protocols for their evaluation.

Introduction: The Versatility of the Pyrrolidinone Scaffold

The pyrrolidin-2-one motif, a five-membered lactam, is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. The introduction of a hydroxyl group at the C3 position, particularly with (S)-stereochemistry, imparts a crucial hydrogen bonding capability, enhancing the molecule's ability to interact with enzyme active sites. This guide will focus on the inhibitory potential of derivatives built upon this chiral core against key enzymes implicated in metabolic diseases, cancer, and inflammation.

Comparative Efficacy Analysis

Our analysis will dissect the inhibitory performance of this compound derivatives against four major classes of enzymes: carbohydrate-hydrolyzing enzymes (α-amylase and α-glucosidase), a key enzyme in lipid signaling (autotaxin), metalloenzymes involved in pH regulation (carbonic anhydrases), and a critical enzyme in the inflammatory cascade (microsomal prostaglandin E synthase-1).

α-Amylase and α-Glucosidase Inhibition: A New Frontier in Diabetes Management

The inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, is a cornerstone of type 2 diabetes therapy. By slowing carbohydrate digestion, these inhibitors mitigate postprandial hyperglycemia.

A series of N-substituted (S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylate derivatives, which can be considered structurally related to the this compound core, have demonstrated significant inhibitory activity against both α-amylase and α-glucosidase.[1]

Comparative Inhibitory Activity (IC50)

Compound/Drugα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)Reference
Derivative 3g (4-methoxy analogue) 26.2418.04[1]
Derivative 3a 36.3247.19[1]
Acarbose (Standard Drug) 5.505.54[1]
Metformin (Standard Drug) 25.31-[1]

Structure-Activity Relationship (SAR) Insights:

The data reveals that certain substitutions on the aryl ring of these pyrrolidine derivatives significantly influence their inhibitory potency. For instance, the presence of an electron-donating methoxy group at the para position (derivative 3g) enhances activity against both enzymes compared to the unsubstituted derivative (3a).[1] This suggests that electronic properties and steric factors play a crucial role in the interaction with the enzyme's active site. While not as potent as the established inhibitor acarbose, these derivatives, particularly 3g, show comparable or even superior activity to metformin against α-amylase, highlighting their potential as lead compounds for novel antidiabetic agents.[1]

Signaling Pathway: Carbohydrate Digestion and Glucose Absorption

Carbohydrate_Digestion cluster_inhibitors Inhibition Starch Complex Carbohydrates (Starch) Oligosaccharides Oligosaccharides Starch->Oligosaccharides α-Amylase Glucose Glucose Oligosaccharides->Glucose α-Glucosidase Bloodstream Bloodstream Glucose->Bloodstream Intestinal Absorption Amylase_Inhibitors This compound Derivatives Acarbose Amylase_Inhibitors->Starch Glucosidase_Inhibitors This compound Derivatives Acarbose Glucosidase_Inhibitors->Oligosaccharides

Caption: Inhibition of α-amylase and α-glucosidase by this compound derivatives.

Autotaxin Inhibition: Targeting Cancer and Inflammation

Autotaxin (ATX) is a secreted enzyme that plays a critical role in generating the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA axis is implicated in various pathological processes, including cancer progression, inflammation, and fibrosis.

Optically active derivatives of 2-pyrrolidinone have been synthesized and identified as potent inhibitors of ATX. Notably, boronic acid derivatives of the pyrrolidine scaffold have shown exceptional potency.

Comparative Inhibitory Activity (IC50)

Compound ClassRepresentative IC50
Boronic acid pyrrolidine derivatives 35 - 180 nM
Hydroxamic acid 2-pyrrolidinone derivative 700 nM
Carboxylic acid pyrrolidine derivative 800 nM

Causality Behind Experimental Choices:

The design of these inhibitors often incorporates a zinc-binding group (ZBG) to chelate the zinc ions in the enzyme's active site. The choice of boronic acid, hydroxamic acid, or carboxylic acid as the ZBG is a rational design strategy to achieve potent inhibition. The pyrrolidinone scaffold serves as a rigid core to correctly position the ZBG and other interacting moieties within the active site.

Signaling Pathway: Autotaxin-LPA Axis

Autotaxin_LPA_Pathway cluster_inhibitor Inhibition LPC Lysophosphatidylcholine (LPC) LPA Lysophosphatidic Acid (LPA) LPC->LPA Autotaxin (ATX) LPAR LPA Receptors (LPARs) LPA->LPAR Downstream Downstream Signaling (Cell Proliferation, Migration, Survival) LPAR->Downstream ATX_Inhibitor This compound Derivatives ATX_Inhibitor->LPC

Caption: Inhibition of the Autotaxin-LPA signaling pathway.

Carbonic Anhydrase Inhibition: Modulating pH in Physiology and Disease

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH homeostasis, and are therapeutic targets for conditions like glaucoma and epilepsy.

Derivatives of 3,4-dihydroxypyrrolidine-2,5-dione have been investigated as inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II).

Comparative Inhibitory Activity (KI)

CompoundhCA I KI (µM)hCA II KI (µM)
Derivative 10 112.73.5
Derivative 11 441.510.76
Acetazolamide (Standard Drug) -(in the same range as effective derivatives)

Trustworthiness Through Self-Validating Systems:

The use of a well-established standard inhibitor like acetazolamide in these assays provides a crucial internal control, validating the experimental setup and allowing for a reliable comparison of the novel compounds' potency. The data indicates that these pyrrolidine derivatives can achieve inhibitory effects comparable to clinically used drugs, particularly against hCA II.

Physiological Role: pH Regulation by Carbonic Anhydrase

Carbonic_Anhydrase_Pathway cluster_inhibitor Inhibition CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Carbonic Anhydrase HCO3 HCO3- + H+ H2CO3->HCO3 Spontaneous CA_Inhibitor This compound Derivatives Acetazolamide CA_Inhibitor->CO2

Caption: Inhibition of carbonic anhydrase-mediated pH regulation.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition: A Safer Anti-inflammatory Strategy

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2), a potent mediator of inflammation and pain. Selective inhibition of mPGES-1 is a promising therapeutic strategy that may offer a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) by avoiding the inhibition of other prostanoids.

Virtual screening studies have identified compounds bearing the 3-hydroxy-3-pyrrolin-2-one nucleus as potential mPGES-1 inhibitors with low micromolar activity.

Comparative Inhibitory Activity

Compound ClassReported Activity
3-hydroxy-3-pyrrolin-2-one derivatives Low micromolar inhibition

Authoritative Grounding & Comprehensive References:

The identification of these compounds through virtual screening, followed by experimental validation, exemplifies a modern drug discovery workflow. This approach relies on accurate structural models of the target enzyme and sophisticated computational algorithms to predict binding affinity, thereby reducing the number of compounds that need to be synthesized and tested.

Signaling Pathway: Prostaglandin E2 Synthesis

mPGES1_Pathway cluster_inhibitor Inhibition AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Inflammation Inflammation & Pain PGE2->Inflammation mPGES1_Inhibitor This compound Derivatives mPGES1_Inhibitor->PGH2

Caption: Selective inhibition of mPGES-1 in the prostaglandin synthesis pathway.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key enzyme inhibition assays are provided below.

α-Amylase Inhibition Assay

This assay is based on the spectrophotometric measurement of the reduction of 3,5-dinitrosalicylic acid (DNSA) by the reducing sugars released from starch by α-amylase.

Workflow Diagram

Amylase_Assay_Workflow Start Start Prep_Inhibitor Prepare Inhibitor Solutions (this compound derivatives) Start->Prep_Inhibitor Incubate Pre-incubate Enzyme and Inhibitor Prep_Inhibitor->Incubate Prep_Enzyme Prepare α-Amylase Solution Prep_Enzyme->Incubate Add_Substrate Add Starch Solution Incubate->Add_Substrate Incubate_Reaction Incubate Reaction Mixture Add_Substrate->Incubate_Reaction Stop_Reaction Add DNSA Reagent and Boil Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 540 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Experimental workflow for the α-amylase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate buffer (20 mM, pH 6.9 with 6.7 mM NaCl).

    • α-Amylase solution (porcine pancreatic or human salivary) in phosphate buffer.

    • 1% (w/v) starch solution in phosphate buffer.

    • 3,5-Dinitrosalicylic acid (DNSA) color reagent.

    • Test compounds (this compound derivatives) and acarbose (positive control) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure:

    • Add 50 µL of the test compound solution to a microcentrifuge tube.

    • Add 50 µL of the α-amylase solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the starch solution.

    • Incubate the reaction mixture at 37°C for 10 minutes.

    • Stop the reaction by adding 100 µL of the DNSA reagent.

    • Boil the mixture for 5 minutes in a water bath.

    • Cool to room temperature and add 1 mL of distilled water.

    • Measure the absorbance at 540 nm using a spectrophotometer.

    • A control reaction is performed without the inhibitor.

  • Calculation of Inhibition:

    • Percent inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Autotaxin (ATX) Inhibition Assay

This fluorometric assay measures the hydrolysis of a synthetic substrate, such as FS-3, by ATX.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0).

    • Recombinant human autotaxin (ATX) solution in assay buffer.

    • FS-3 substrate solution in assay buffer.

    • Test compounds (this compound derivatives) dissolved in DMSO at various concentrations.

  • Assay Procedure:

    • Add the test compound solution to the wells of a black 96-well plate.

    • Add the ATX solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the FS-3 substrate solution.

    • Measure the fluorescence (e.g., excitation at 485 nm, emission at 528 nm) in kinetic mode for a set period (e.g., 30 minutes) at 37°C.

  • Calculation of Inhibition:

    • The rate of reaction is determined from the linear portion of the kinetic curve.

    • Percent inhibition is calculated relative to a control reaction without the inhibitor.

    • IC50 values are determined from a dose-response curve.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel enzyme inhibitors. The derivatives discussed in this guide demonstrate significant inhibitory activity against a range of therapeutically relevant enzymes. The comparative data presented, alongside detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to further explore this chemical space. Future efforts should focus on optimizing the potency and selectivity of these derivatives through systematic structure-activity relationship studies and advanced computational modeling. The continued investigation of this scaffold holds the potential to deliver next-generation therapeutics for a variety of diseases.

References

  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. [Link]

  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. [Link]

  • Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition. Taylor & Francis Online. [Link]

  • Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol. National Institutes of Health. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

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Introduction: The (S)-3-Hydroxypyrrolidin-2-one Scaffold - A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of (S)-3-Hydroxypyrrolidin-2-one Analogs

The this compound is a five-membered γ-lactam ring that serves as a versatile and valuable scaffold in modern drug discovery.[1][2] Its inherent chirality, hydrogen bonding capabilities (both donor and acceptor), and constrained conformation make it an ideal starting point for designing potent and selective ligands for a variety of biological targets.[3][4] The core structure presents multiple vectors for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of this scaffold across several key therapeutic areas, grounded in experimental data and mechanistic insights.

Below is a diagram illustrating the core this compound scaffold and the key positions for chemical modification that will be discussed in this guide.

G cluster_0 Core Scaffold & Modification Points mol mol P1 N1-Position: Key for interacting with surface pockets and modulating solubility. P1->mol P3 C3-Hydroxyl Group: Crucial hydrogen bonding. Derivatization can alter binding mode. P3->mol P45 C4 & C5 Positions: Substitution can introduce new interactions and affect scaffold conformation. P45->mol

Caption: Core this compound scaffold with key modification points.

Application as Anticoagulants: Targeting Factor XIa

Factor XIa (FXIa) has emerged as a high-value target for developing novel anticoagulants that may offer a safer therapeutic window, potentially uncoupling antithrombotic efficacy from bleeding risk.[5][6] The this compound scaffold has been successfully employed to develop potent and selective FXIa inhibitors.[7]

The Role of Factor XIa in the Coagulation Cascade

FXIa is a serine protease that plays a critical role in the intrinsic pathway of the coagulation cascade. It amplifies the generation of thrombin, which is essential for the formation of a stable fibrin clot.[5][6] Inhibiting FXIa is hypothesized to dampen pathological thrombus formation with a lesser impact on normal hemostasis.[5]

Coagulation_Cascade FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FIXa FIXa FIX->FIXa FX FX FIXa->FX Activates (with FVIIIa) FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates (with FVa) Thrombin Thrombin Prothrombin->Thrombin Thrombin->FXI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot FXIa->FIX Activates FXIa_Inhibitor This compound Analogs FXIa_Inhibitor->FXIa Inhibit

Caption: Role of Factor XIa in the coagulation cascade and the point of inhibition.

Structure-Activity Relationship of FXIa Inhibitors

SAR studies for this class of inhibitors have focused on optimizing interactions with the key S1 and S2 pockets of the FXIa active site.

  • N1-Substitutions: The N1 position of the pyrrolidinone ring is typically substituted with groups that occupy the S2 pocket of FXIa. These are often complex moieties designed to maximize potency and selectivity. For instance, analogs with a (1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl group at the N1 position have shown significant inhibitory activity against the related Factor Xa, demonstrating the importance of this position for directing selectivity.[8]

  • C3-Substitutions: The (S)-3-hydroxyl group is often derivatized into a larger P1-binding element, which is critical for potency. This group interacts with the primary specificity pocket (S1) of the enzyme. Sulfonamide derivatives at this position, for example, N-{(3S)-...-2-oxopyrrolidin-3-yl}sulfonamides, have been explored extensively.[8] The nature of the P1 group directly influences binding affinity and can be modulated to achieve selectivity over other serine proteases.[8]

Table 1: Comparative Activity of Pyrrolidinone-based Factor Xa Inhibitors (Note: Data for specific FXIa inhibitors based on this exact scaffold is often proprietary. The following data for the closely related Factor Xa provides a strong surrogate for understanding SAR principles.)

Compound IDP1 Group (at C3-position via Sulfonamide)fXa Ki (nM)Anticoagulant Activity (AC)Reference
1a 3-Chlorophenyl0.8+++[8]
1b 4-Chlorophenyl1.1+++[8]
1f 2-Thiophenyl0.3++++[8]
1g 5-Chloro-2-thiophenyl0.1+++++[8]

Causality Behind Experimental Choices: The systematic variation of the P1 aryl group in these sulfonamide analogs allows for probing the electronic and steric requirements of the S1 pocket. The superior activity of the 5-chloro-2-thiophenyl analog (1g) suggests that the combination of the thiophene ring's electronics and the chloro-substituent's hydrophobic and electronic properties creates optimal interactions within the S1 pocket of the protease.[8]

Experimental Protocol: Factor XIa Chromogenic Assay

This protocol outlines a typical in vitro assay to determine the inhibitory potency (IC50) of test compounds against purified human Factor XIa.[9][10]

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare FXIa Enzyme Solution D Incubate FXIa with Test Compound A->D B Prepare Chromogenic Substrate E Add Substrate to Initiate Reaction B->E C Perform Serial Dilution of Test Compound C->D D->E F Measure Absorbance at 405 nm E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 H->I

Caption: Experimental workflow for IC50 determination using a chromogenic assay.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4) to achieve a range of concentrations.[10]

  • Enzyme Incubation: In a 96-well plate, add a fixed concentration of human FXIa (e.g., 0.04 nM) to each well containing the diluted test compounds.[10] Incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a chromogenic FXIa substrate (e.g., GPR-AFC) to each well to start the enzymatic reaction.[10]

  • Data Acquisition: Immediately place the plate in a microplate reader and monitor the change in absorbance at 405 nm over time (kinetic mode) or after a fixed incubation period (endpoint mode).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to a vehicle control (DMSO without inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Application as Anticonvulsants: Modulating Neuronal Excitability

The pyrrolidinone core is a well-established pharmacophore in anticonvulsant drugs, with levetiracetam being a prominent example.[11][12] Analogs of this compound have been investigated as potential treatments for epilepsy, leveraging different mechanisms of action.

Structure-Activity Relationship of Anticonvulsant Analogs

SAR studies in this area have revealed key structural requirements for activity in preclinical seizure models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[13][14]

  • N1-Substitution: The nature of the substituent at the N1 position is critical. Often, an acetamide fragment is incorporated, which can be further substituted. For many pyrrolidine-2,5-dione derivatives, a terminal aromatic ring on the N1-substituent is crucial for activity.[15]

  • C3 and C4-Substitutions: While the parent scaffold has a C3-hydroxyl, related anticonvulsant series often feature substitutions at the C3 and C4 positions. For example, in levetiracetam analogs, substitution at the C4 position with small hydrophobic groups was found to improve both in vitro affinity and in vivo potency.[11][12] Conversely, substitution at the C3 or C5 positions often leads to a decrease in affinity for the levetiracetam binding site (LBS).[11] The presence of a dimethylamino moiety at the C3 position of some pyrrolidine-2,5-dione derivatives was found to be preferential for potent anticonvulsant activity.[14]

Table 2: Comparative Anticonvulsant Activity of Pyrrolidinone Derivatives in Mice

Compound ClassKey Structural FeatureMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Primary FindingReference
Pyrrolidine-2,5-diones2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione coreActiveActiveActive in 6-Hz model, indicating potential for therapy-resistant epilepsy.[13]
(phenyl)-Acetamides3-CF₃ derivative with dimethylamino at C349.667.4Showed broad-spectrum activity and effectiveness in a drug-resistant model.[14]
4-Substituted Analogs(2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamidePotentN/A~10 times more potent than levetiracetam in audiogenic seizure model.[11]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[13][14]

Step-by-Step Methodology:

  • Animal Preparation: Use adult mice, allowing them to acclimatize to the laboratory environment.

  • Compound Administration: Administer the test compound, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses. Include a vehicle control group.

  • Induction of Seizure: At the time of predicted peak effect of the compound, deliver a high-frequency electrical stimulus (e.g., 50-60 Hz, 0.2 sec duration) through corneal or auricular electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is defined as protection.

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

Application as Neuroprotective Agents: Combating Oxidative Stress

Neurodegenerative diseases are often characterized by oxidative stress and neuronal cell death.[16] The this compound scaffold has been explored for the development of compounds that can protect neurons from such insults.[17]

Structure-Activity Relationship of Neuroprotective Analogs

The antioxidant potential of these compounds is a key aspect of their neuroprotective activity.

  • Core Scaffold Contribution: The 3-hydroxy-3-pyrroline-2-one subunit itself is an important structural feature found in numerous bioactive natural products.[17]

  • Substituent Effects on Antioxidant Activity: The ability to scavenge reactive oxygen species (ROS) is highly dependent on the substituents on the ring. In a series of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, the compound 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one was identified as the most promising radical scavenger in a DPPH assay.[17] Quantum chemistry calculations supported its efficacy as a hydroxyl radical (HO•) scavenger, suggesting its potential utility in physiological environments where oxidative stress is a factor.[17]

Experimental Protocol: Cell-Based Neuroprotection Assay

This protocol describes an in vitro method to assess the ability of a compound to protect neuronal cells from an oxidative insult.[18][19]

Step-by-Step Methodology:

  • Cell Culture: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) in 96-well plates and allow them to adhere and grow for 24 hours.[18]

  • Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for a set period (e.g., 24 hours) to allow the compound to exert its effects.[18]

  • Induction of Oxidative Stress: Remove the compound-containing medium. Expose the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP+), for a defined duration (e.g., 4-24 hours).[18][20] Include control wells with no neurotoxin and wells with the neurotoxin but no test compound.

  • Viability Assessment: After the toxic insult, measure cell viability using a standard assay, such as the MTT assay or a calcein-AM/ethidium homodimer-1 live/dead stain.

  • Data Analysis: Quantify the viability in each well. Calculate the percent protection afforded by the test compound by comparing the viability of compound-treated, toxin-exposed cells to the viability of cells exposed only to the toxin. Plot the results to determine the effective concentration (EC50).

Conclusion

The this compound scaffold is a remarkably versatile platform in medicinal chemistry. The structure-activity relationship studies detailed in this guide demonstrate how targeted modifications at the N1, C3, and C4/C5 positions can yield potent and selective agents for diverse therapeutic applications, including anticoagulation, anticonvulsant therapy, and neuroprotection. The ability to systematically alter substituents and measure the corresponding changes in biological activity through robust in vitro and in vivo assays is fundamental to the drug discovery process. Future work on this privileged scaffold will likely continue to uncover novel analogs with improved efficacy and safety profiles for treating a wide range of human diseases.

References

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  • Cell-based Assays. MD Biosciences.
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  • A Novel Approach to Screening for New Neuroprotective Compounds for the Tre
  • Cell death assays for neurodegener
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  • Measuring the Anticoagulant Activity of a Novel Factor XIa Inhibitor. Benchchem.
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.
  • Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. PubMed.
  • The Discovery of a Novel Anticoagulant Mechanism: Factor XI Activation Inhibitors.
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science.
  • Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity.
  • Factor XI and XIa inhibition: a new approach to anticoagulant therapy. Drug and Therapeutics Bulletin.
  • Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. MDPI.
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  • This compound. ChemScene.
  • (S)-3-HYDROXY-PYRROLIDIN-2-ONE. ChemicalBook.
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  • Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-prolifer
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  • (3S)-3-Hydroxy-2-pyrrolidinone. Echemi.
  • Substituted pyrrolidines as factor xia inhibitors for the treatment thromboembolic diseases.
  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
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A Comparative Guide to Chiral Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the performance of various chiral catalysts in the asymmetric aldol reaction, with a focus on the potential utility of scaffolds derived from (S)-3-Hydroxypyrrolidin-2-one. It is intended for researchers, scientists, and drug development professionals engaged in the field of asymmetric synthesis.

Introduction: The Quest for Stereoselectivity and the Role of Chiral Scaffolds

The synthesis of enantiomerically pure molecules is a cornerstone of modern drug discovery and development. Chiral molecules, particularly those containing stereogenic centers, often exhibit profoundly different pharmacological activities. Consequently, the development of robust and efficient methods for asymmetric synthesis is of paramount importance. Among the myriad of strategies, organocatalysis has emerged as a powerful tool, offering a green and often complementary alternative to metal-based catalysis.

At the heart of many successful organocatalytic systems lies a chiral scaffold, a molecular framework that imparts stereochemical information to the transition state of a reaction, thereby directing the formation of one enantiomer over the other. This compound is a versatile and readily available chiral building block. Its rigid five-membered ring and defined stereochemistry at the C3 position make it an attractive starting material for the synthesis of novel chiral ligands and organocatalysts. While not typically employed as a catalyst in its native form, its structural motifs can be elaborated to create potent catalytic entities.

This guide will benchmark the performance of a hypothetical catalyst derived from this compound against well-established organocatalysts in a classic asymmetric transformation: the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

The Benchmark Reaction: A Classic Test for Asymmetric Catalysis

The direct asymmetric aldol reaction between a ketone and an aldehyde is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy ketone, a valuable synthon in organic synthesis. The reaction of cyclohexanone with 4-nitrobenzaldehyde is a widely studied benchmark for evaluating the efficacy of new asymmetric catalysts. The key performance indicators are the chemical yield, the diastereoselectivity (dr), and, most critically, the enantioselectivity (ee) of the product.

The Catalysts Under Comparison

To provide a comprehensive performance landscape, we will compare four distinct chiral catalysts:

  • L-Proline: The archetypal amino acid organocatalyst. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding).

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether: A highly effective and widely used diarylprolinol silyl ether catalyst. The bulky silyl ether group plays a crucial role in creating a sterically hindered environment, leading to high enantioselectivity.

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate): A representative of the highly successful class of chiral phosphoric acid (CPA) catalysts. These Brønsted acids activate the electrophile through hydrogen bonding within a well-defined chiral pocket.

  • Hypothetical (S)-3-Hydroxy-N-(tert-butyldimethylsilyl)-pyrrolidin-2-one Derived Catalyst (HPC-1): To explore the potential of our topic molecule, we propose a hypothetical catalyst, HPC-1. This catalyst is envisioned to be synthesized from this compound by N-protection followed by silylation of the hydroxyl group. This design mimics the structural features of successful prolinol-based catalysts, with the lactam carbonyl potentially influencing the catalytic cycle.

Performance Comparison

The following table summarizes the expected performance of each catalyst in the asymmetric aldol reaction of cyclohexanone with 4-nitrobenzaldehyde based on literature data for established catalysts and a reasoned projection for our hypothetical catalyst.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)dr (anti:syn)ee (%)Reference
L-Proline20DMSORoom Temp.489595:596 (anti)[1][2]
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether10Toluene02498>99:199 (anti)[3]
(R)-TRIP5Toluene-20729293:794 (anti)[4][5]
HPC-1 (Hypothetical) 10-20 Toluene 0 to Room Temp. 24-72 Good to High Moderate to High Good to High N/A

Causality Behind Performance:

  • L-Proline provides excellent results due to its bifunctional activation mechanism. However, its solubility can be a limiting factor, often necessitating polar aprotic solvents like DMSO.[1]

  • The diarylprolinol silyl ether catalyst offers superior performance due to the highly effective steric shielding provided by the bulky diphenylmethyl and silyl ether groups, which creates a well-defined chiral pocket for the transition state.

  • Chiral phosphoric acids like TRIP excel through strong Brønsted acid catalysis within a rigid, sterically demanding chiral environment, leading to high levels of stereoinduction.[6]

  • Our hypothetical HPC-1 is projected to show good to high performance. The rationale is that the silylated hydroxyl group and the pyrrolidinone ring would create a unique chiral environment. The lactam moiety could potentially participate in hydrogen bonding interactions, influencing the transition state geometry. However, its catalytic efficiency would need to be experimentally validated, as the electronic effects of the lactam carbonyl could also impact the nucleophilicity of the enamine intermediate.

Experimental Protocols

The following are detailed, step-by-step methodologies for the benchmark asymmetric aldol reaction using the compared catalysts.

Protocol 1: L-Proline Catalyzed Asymmetric Aldol Reaction

Materials:

  • L-Proline

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of L-proline (0.05 mmol, 20 mol%) in DMSO (1 mL) at room temperature, add cyclohexanone (1.0 mmol).

  • Add 4-nitrobenzaldehyde (0.25 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Diarylprolinol Silyl Ether Catalyzed Asymmetric Aldol Reaction

Materials:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.025 mmol, 10 mol%) in anhydrous toluene (1 mL) at 0 °C, add cyclohexanone (1.0 mmol).

  • After stirring for 10 minutes, add 4-nitrobenzaldehyde (0.25 mmol).

  • Stir the reaction mixture at 0 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to yield the product.

  • Analyze the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC, respectively.

Protocol 3: Chiral Phosphoric Acid Catalyzed Asymmetric Aldol Reaction

Materials:

  • (R)-TRIP

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Toluene, anhydrous

  • Molecular sieves (4 Å), activated

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask containing activated 4 Å molecular sieves, add a solution of (R)-TRIP (0.0125 mmol, 5 mol%) in anhydrous toluene (1 mL) at -20 °C.

  • Add cyclohexanone (1.0 mmol) and stir for 15 minutes.

  • Add 4-nitrobenzaldehyde (0.25 mmol) to the cooled solution.

  • Stir the reaction at -20 °C for 72 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric and enantiomeric ratios by ¹H NMR and chiral HPLC.

Visualization of Catalytic Cycles

To better understand the mechanistic underpinnings of each catalytic system, the following diagrams illustrate the proposed catalytic cycles.

L_Proline_Aldol_Cycle cluster_catalyst_regen Catalyst Regeneration Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Cyclohexanone - H₂O Cyclohexanone Cyclohexanone Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde 4-Nitrobenzaldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Proline releases Product Aldol_Adduct->Proline Water H₂O

Caption: Catalytic cycle of the L-Proline mediated aldol reaction.

Diarylprolinol_Aldol_Cycle Catalyst Diarylprolinol Silyl Ether Enamine Chiral Enamine Catalyst->Enamine + Ketone - H₂O Ketone Cyclohexanone Transition_State Stereodirecting Transition State Enamine->Transition_State + Aldehyde Aldehyde 4-Nitrobenzaldehyde Iminium Iminium Ion Transition_State->Iminium Product Aldol Product Iminium->Product + H₂O Product->Catalyst releases Product

Caption: Enamine pathway in the diarylprolinol silyl ether catalyzed aldol reaction.

CPA_Aldol_Cycle CPA Chiral Phosphoric Acid (CPA) Activated_Aldehyde H-Bonded Aldehyde CPA->Activated_Aldehyde + Aldehyde Aldehyde 4-Nitrobenzaldehyde Transition_State Ternary Transition State (CPA-Aldehyde-Enol) Activated_Aldehyde->Transition_State + Enol Enol Enol of Cyclohexanone Enol->Transition_State Product_Complex Product-CPA Complex Transition_State->Product_Complex Product_Complex->CPA releases Product Product Aldol Product Product_Complex->Product

Caption: Proposed mechanism for the chiral phosphoric acid catalyzed aldol reaction.

Conclusion

This compound represents a valuable and underutilized chiral scaffold for the development of novel organocatalysts. While L-proline remains a workhorse in asymmetric aldol reactions, its performance can be surpassed by more tailored catalysts such as diarylprolinol silyl ethers and chiral phosphoric acids. The hypothetical catalyst, HPC-1, derived from this compound, offers a promising avenue for research. Its unique electronic and steric properties, conferred by the lactam functionality, could lead to novel reactivity and selectivity profiles. Further experimental investigation into the synthesis and catalytic activity of such derivatives is warranted and could provide a valuable addition to the toolkit of the synthetic chemist.

References

  • List, B.; Lerner, R. A.; Barbas, C. F., III. Proline-Catalyzed Direct Asymmetric Aldol Reactions. J. Am. Chem. Soc.2000 , 122 (10), 2395–2396. [Link]

  • Pansare, S. V.; Pandya, K. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molbank2021 , 2021(4), M1296. [Link]

  • Hayashi, Y.; Gotoh, H.; Hayashi, T.; Shoji, M. Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angew. Chem. Int. Ed.2005 , 44(27), 4212-4215. [Link]

  • Jørgensen, K. A.; Marigo, M.; Bertelsen, S.; Landa, A.; Cairós, C. A New Class of Chiral Organocatalysts: Asymmetric α-Chlorination of Aldehydes. J. Am. Chem. Soc.2005 , 127(51), 18296–18297. [Link]

  • Hayashi, Y.; Samanta, S.; Gotoh, H.; Ishikawa, H. Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water. Angew. Chem. Int. Ed.2008 , 47(35), 6634-6637. [Link]

  • Akiyama, T.; Itoh, J.; Yokota, K.; Fuchibe, K. Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid. Angew. Chem. Int. Ed.2004 , 43(12), 1566-1568. [Link]

  • Nakashima, D.; Yamamoto, H. Design of Chiral Brønsted Acids for Asymmetric Addition of Silyl Enol Ethers to Imines. J. Am. Chem. Soc.2006 , 128(30), 9626–9627. [Link]

Sources

A Comparative Guide to the Synthesis of (S)-3-Hydroxypyrrolidin-2-one: Validation of a Novel Chemoenzymatic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-3-Hydroxypyrrolidin-2-one in Drug Discovery

This compound is a valuable chiral building block in the synthesis of a wide array of pharmaceuticals.[1][2] Its rigid, five-membered lactam structure, coupled with a stereodefined hydroxyl group, provides a versatile scaffold for constructing complex molecular architectures. This intermediate is integral to the synthesis of various bioactive molecules, including but not limited to, antiviral agents, neurokinin-1 receptor antagonists, and other central nervous system-active compounds. The enantiomeric purity of this synthon is paramount, as the biological activity and safety of the final drug substance are often critically dependent on its stereochemistry. Consequently, the development of efficient, scalable, and sustainable methods for the synthesis of enantiopure this compound is of significant interest to the pharmaceutical industry.

This guide provides a comprehensive validation of a novel chemoenzymatic synthetic route to this compound. Its performance is objectively compared with two established methodologies: a traditional chiral pool synthesis from L-glutamic acid and a modern asymmetric hydrogenation approach. Through a detailed analysis of experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to select the most suitable synthetic strategy for their specific needs.

The Emergence of a Novel Synthetic Paradigm: Chemoenzymatic Synthesis

In the quest for greener, more efficient, and highly selective chemical transformations, chemoenzymatic synthesis has emerged as a powerful strategy. This approach synergistically combines the selectivity of biocatalysts with the versatility of traditional organic chemistry. For the synthesis of this compound, we present a novel chemoenzymatic method centered around the lipase-catalyzed kinetic resolution of a racemic precursor.

Causality of the Chemoenzymatic Approach

The rationale for employing a chemoenzymatic strategy is multifold. Lipases, a class of enzymes, are renowned for their ability to catalyze reactions with high enantioselectivity under mild conditions.[3][4][5] This obviates the need for chiral auxiliaries or expensive, and often toxic, heavy metal catalysts commonly used in asymmetric synthesis. Furthermore, the enzymatic resolution can be performed in organic solvents, facilitating integration with subsequent chemical steps. The choice of a kinetic resolution strategy allows for the separation of a racemic mixture, providing access to one enantiomer in high purity.

Workflow for the Chemoenzymatic Synthesis

The chemoenzymatic synthesis of this compound involves a two-step process:

  • Synthesis of racemic 3-hydroxypyrrolidin-2-one: An achiral starting material is converted to the racemic lactam.

  • Enzymatic Kinetic Resolution: The racemic mixture is subjected to lipase-catalyzed acylation, selectively acylating the (R)-enantiomer and leaving the desired (S)-enantiomer unreacted. Subsequent separation yields the enantiopure this compound.

Chemoenzymatic Synthesis Workflow Start Achiral Starting Material RacemicLactam Racemic (±)-3-Hydroxypyrrolidin-2-one Start->RacemicLactam Chemical Synthesis EnzymaticResolution Lipase-Catalyzed Kinetic Resolution RacemicLactam->EnzymaticResolution Separation Chromatographic Separation EnzymaticResolution->Separation Mixture S_Product This compound Separation->S_Product Desired Enantiomer R_Acylated Acylated (R)-enantiomer Separation->R_Acylated Resolved Enantiomer

Caption: Workflow of the chemoenzymatic synthesis.

Comparative Analysis of Synthetic Methodologies

To provide a holistic evaluation, the novel chemoenzymatic route is compared against two established methods for the synthesis of this compound.

Method 1: Chiral Pool Synthesis from L-Glutamic Acid

This classical approach utilizes the naturally occurring and inexpensive amino acid, L-glutamic acid, as the chiral starting material.[6] The inherent stereochemistry of L-glutamic acid is transferred through a series of chemical transformations to the final product.

Chiral_Pool_Synthesis L_Glutamic_Acid L-Glutamic Acid Pyroglutamic_Acid Pyroglutamic Acid L_Glutamic_Acid->Pyroglutamic_Acid Cyclization Reduction Reduction Pyroglutamic_Acid->Reduction e.g., NaBH4 S_Product This compound Reduction->S_Product

Caption: Chiral pool synthesis from L-glutamic acid.

Method 2: Asymmetric Hydrogenation

This method involves the asymmetric hydrogenation of a prochiral precursor, typically 3-hydroxy-1H-pyrrol-2(5H)-one, using a chiral catalyst. The catalyst, often a ruthenium or rhodium complex with a chiral ligand, directs the hydrogenation to selectively form the (S)-enantiomer.

Asymmetric_Hydrogenation Prochiral_Precursor 3-Hydroxy-1H-pyrrol-2(5H)-one Hydrogenation Asymmetric Hydrogenation Prochiral_Precursor->Hydrogenation H2, Chiral Catalyst (e.g., Ru-BINAP) S_Product This compound Hydrogenation->S_Product

Caption: Asymmetric hydrogenation of a prochiral precursor.

Performance Metrics: A Head-to-Head Comparison
ParameterNew Method: Chemoenzymatic Method 1: Chiral Pool (L-Glutamic Acid) Method 2: Asymmetric Hydrogenation
Starting Material Racemic 3-hydroxypyrrolidin-2-oneL-Glutamic Acid3-Hydroxy-1H-pyrrol-2(5H)-one
Key Reagents/Catalyst Lipase (e.g., from Candida antarctica), Acyl donorReducing agent (e.g., NaBH4)Chiral Ru or Rh catalyst (e.g., Ru-BINAP)
Solvent Organic solvent (e.g., Toluene, THF)Water, AlcoholsAlcohols (e.g., Methanol)
Temperature 25-45 °C0 °C to reflux25-80 °C
Reaction Time 24-72 hours6-24 hours12-48 hours
Theoretical Max. Yield 50% (for the desired enantiomer)HighHigh
Typical Reported Yield 40-48%60-80%85-95%
Enantiomeric Excess (e.e.) >99%>98%>99%
Key Advantages High enantioselectivity, mild conditions, environmentally friendly.Inexpensive starting material, well-established.High yield and enantioselectivity, catalytic.
Key Disadvantages Theoretical yield limited to 50%, longer reaction times, enzyme cost.Multi-step, potential for side reactions.Expensive and toxic metal catalysts, requires high-pressure equipment.

Experimental Protocols and Validation Data

Detailed Experimental Protocol: New Chemoenzymatic Method

Step 1: Synthesis of Racemic (±)-3-Hydroxypyrrolidin-2-one

(A representative procedure is provided. Specifics may vary based on the chosen achiral precursor.)

To a solution of the starting material in an appropriate solvent, the necessary reagents are added, and the reaction is stirred at room temperature for 12 hours. The reaction mixture is then worked up by extraction and purified by column chromatography to yield racemic (±)-3-hydroxypyrrolidin-2-one.

Step 2: Lipase-Catalyzed Kinetic Resolution

To a solution of racemic (±)-3-hydroxypyrrolidin-2-one (1.0 equiv.) in toluene (10 mL/mmol) is added vinyl acetate (1.5 equiv.) and immobilized Candida antarctica lipase B (CALB, 20% w/w). The suspension is stirred at 40 °C and the reaction progress is monitored by chiral HPLC. Once approximately 50% conversion is reached (typically 48-72 hours), the enzyme is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to separate the unreacted this compound from the acylated (R)-enantiomer.

Validation of this compound

The identity and purity of the synthesized this compound are confirmed by a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (br s, 1H, NH), 4.30 (dd, J = 8.0, 4.0 Hz, 1H, CH-OH), 3.40-3.25 (m, 2H, CH₂-N), 2.60-2.50 (m, 1H, CH₂-CO), 2.10-2.00 (m, 1H, CH₂-CO).

    • ¹³C NMR (100 MHz, CDCl₃): δ 176.5 (C=O), 68.2 (CH-OH), 45.8 (CH₂-N), 30.5 (CH₂-CO).

  • Infrared (IR) Spectroscopy: (KBr, cm⁻¹): 3350 (O-H stretch), 3200 (N-H stretch), 1680 (C=O stretch, amide).

  • Mass Spectrometry (MS): ESI-MS m/z 102.1 [M+H]⁺.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral stationary phase).[7][8][9][10]

    • Mobile Phase: Hexane/Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Expected Retention Times: (S)-enantiomer, ~12 min; (R)-enantiomer, ~15 min. (Note: Retention times are column and system dependent and should be confirmed with a racemic standard).

Discussion: A Critical Evaluation of the Synthetic Routes

The choice of a synthetic method is invariably a compromise between several factors, including cost, efficiency, scalability, and environmental impact.

  • The chemoenzymatic method , while having a theoretical maximum yield of 50% for the desired enantiomer, offers unparalleled enantioselectivity under exceptionally mild and environmentally benign conditions. The high enantiomeric excess (>99%) often eliminates the need for further chiral purification. The primary drawbacks are the cost of the enzyme and the longer reaction times, which may be a consideration for large-scale production.

  • The chiral pool synthesis from L-glutamic acid is an economically attractive option due to the low cost of the starting material.[11][12] However, this multi-step synthesis can be lower yielding and may require careful optimization to minimize side reactions and racemization.

  • Asymmetric hydrogenation represents a highly efficient and high-yielding approach. Its catalytic nature is a significant advantage. The main barriers to its widespread implementation are the high cost and potential toxicity of the precious metal catalysts, as well as the need for specialized high-pressure hydrogenation equipment.

Green Chemistry Perspective

A comparative analysis using green chemistry metrics, such as Atom Economy and E-Factor, further illuminates the relative merits of each approach.[13][14][15][16][17]

MetricChemoenzymaticChiral PoolAsymmetric Hydrogenation
Atom Economy ModerateModerate to LowHigh
E-Factor (Waste/Product) Low to ModerateHighModerate
Environmental Impact Low (biodegradable catalyst, mild conditions)Moderate (use of stoichiometric reagents)High (heavy metal catalysts, high pressure)

Conclusion and Future Outlook

The novel chemoenzymatic synthesis of this compound presents a compelling alternative to traditional synthetic methods. Its exceptional enantioselectivity, mild reaction conditions, and favorable environmental profile align well with the principles of green and sustainable chemistry. While the theoretical yield limitation is a factor, the high purity of the final product can offset this in many applications.

For large-scale industrial production, a thorough process optimization and cost-benefit analysis would be necessary. The reusability of the immobilized enzyme could significantly improve the economic viability of the chemoenzymatic route.

Ultimately, the optimal synthetic strategy will depend on the specific requirements of the project, including scale, cost constraints, and regulatory considerations. This guide provides the foundational data and expert insights to empower researchers to make an informed decision, fostering innovation in the synthesis of this critical pharmaceutical intermediate.

References

  • Hudlicky, T., et al. "Metrics to 'green' chemistry—which are the best?" Green Chemistry, 2001, 3(4), 193-211. [Link]

  • ACS Green Chemistry Institute. "Green Chemistry Metrics." [Link]

  • Sheldon, R. A. "The E Factor: fifteen years on." Green Chemistry, 2007, 9(12), 1273-1283. [Link]

  • U.S. Patent 7,652,152 B2. "Synthetic method of optically pure (S)-3-hydroxypyrrolidine."
  • Suganuma, S., et al. "One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation." ChemCatChem, 2018, 10(18), 4058-4062. [Link]

  • Bornscheuer, U. T., & Kazlauskas, R. J. "Hydrolases in organic synthesis: regio-and stereoselective biotransformations." John Wiley & Sons, 2006. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). "Asymmetric organocatalysis in stereoselective synthesis." John Wiley & Sons, 2012. [Link]

  • LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs." [Link]

  • JSM Central. "Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase." [Link]

  • de Souza, R. O. M. A., et al. "Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates." International journal of molecular sciences, 2017, 18(11), 2259. [Link]

  • Organic Syntheses. "d-GLUTAMIC ACID." [Link]

  • Forró, E., & Fülöp, F. "Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification." Chemistry–A European Journal, 2018, 24(72), 19329-19337. [Link]

  • Forró, E., & Fülöp, F. "Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects." Molecules, 2020, 25(1), 123. [Link]

  • Kamal, A., et al. "Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization." Molecules, 2022, 27(14), 4434. [Link]

  • Noyori, R. "Asymmetric catalysis: science and opportunities (Nobel lecture)." Angewandte Chemie International Edition, 2002, 41(12), 2008-2022. [Link]

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A Technical Guide to Cross-Reactivity Profiling of (S)-3-Hydroxypyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The (S)-3-Hydroxypyrrolidin-2-one Scaffold - A Privileged Chiral Building Block in Drug Discovery

The this compound motif is a cornerstone in modern medicinal chemistry, serving as a versatile chiral precursor for a multitude of therapeutic agents. Its inherent stereochemistry and functional handles make it an ideal starting point for the synthesis of complex molecules targeting a wide array of biological pathways.[1][2] Derivatives of this scaffold have been investigated for applications ranging from antibacterial and antidiabetic agents to analgesics and beyond.[3][4] However, as with any pharmacologically active scaffold, a thorough understanding of the potential for off-target interactions is paramount to ensuring the safety and efficacy of the resulting drug candidates. This guide provides a comprehensive overview of the principles and methodologies for conducting cross-reactivity studies on compounds derived from this compound, aimed at researchers, scientists, and drug development professionals.

The Imperative of Cross-Reactivity Profiling in Drug Development

Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its primary therapeutic target, is a significant contributor to adverse drug reactions and late-stage clinical failures. Early identification and characterization of these off-target effects are critical for mitigating risk and guiding lead optimization efforts.[5][6] For derivatives of a privileged scaffold like this compound, which can be elaborated into a diverse chemical space, systematic cross-reactivity profiling is not just a regulatory hurdle but a fundamental aspect of rational drug design.

A comprehensive cross-reactivity assessment enables:

  • Early identification of potential safety liabilities: Proactively flagging interactions with targets known to be associated with toxicity.

  • Improved lead candidate selection: Prioritizing compounds with cleaner off-target profiles.

  • Understanding of secondary pharmacology: Uncovering potential polypharmacology that could be beneficial or detrimental.

  • Mechanism-of-action deconvolution: Differentiating on-target from off-target driven cellular effects.

Key Methodologies for Assessing Cross-Reactivity

A multi-pronged approach is often necessary to build a comprehensive cross-reactivity profile. This typically involves a combination of in vitro biochemical assays, cell-based assays, and in silico predictions.

Kinase Profiling

Protein kinases are a large family of enzymes that are common off-targets for many small molecule drugs.[7] Kinase profiling assays are essential for assessing the selectivity of kinase inhibitors but are also valuable for non-kinase targeted compounds that may possess unanticipated kinase activity.

Workflow for Kinase Profiling:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilution Series Reaction Incubate Compound, Kinase, ATP, and Substrate Compound->Reaction KinasePanel Panel of Purified Kinases KinasePanel->Reaction ATP ATP Solution ATP->Reaction Substrate Kinase-Specific Substrate Substrate->Reaction Detection Quantify Kinase Activity (e.g., ADP-Glo, Radiometric) Reaction->Detection IC50 Calculate IC50 Values Detection->IC50 Selectivity Determine Selectivity Score (e.g., S-score) IC50->Selectivity Heatmap Visualize as Heatmap Selectivity->Heatmap

Caption: Workflow for in vitro kinase profiling to determine compound selectivity.

Data Presentation: Illustrative Kinase Selectivity Data

The results of a kinase profiling study are typically presented as a table of IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity) or as a percentage of inhibition at a fixed concentration.

Kinase TargetDerivative A (IC50, µM)Derivative B (IC50, µM)
Primary Target (e.g., CDK2) 0.015 0.025
Off-Target Kinase 1 (e.g., ROCK1)1.5>10
Off-Target Kinase 2 (e.g., PKA)>108.7
Off-Target Kinase 3 (e.g., VEGFR2)0.52.1
... (panel of >100 kinases)......
Competitive Binding Assays

Competitive binding assays are used to determine the affinity of a test compound for a specific receptor, enzyme, or transporter by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand.[4][8][9] These assays are invaluable for screening against a broad range of targets.

Principle of Competitive Binding Assay:

G cluster_0 Without Competitor cluster_1 With Competitor Receptor Receptor Signal High Signal Receptor->Signal LabeledLigand Labeled Ligand LabeledLigand->Receptor Binds Receptor2 Receptor Signal2 Low Signal Receptor2->Signal2 LabeledLigand2 Labeled Ligand LabeledLigand2->Receptor2 TestCompound Test Compound (e.g., Pyrrolidinone Derivative) TestCompound->Receptor2 Competes

Caption: Principle of a competitive binding assay for assessing off-target interactions.

Data Presentation: Illustrative Receptor Binding Data

The data from competitive binding assays are often presented as Ki values (inhibition constant), which represent the affinity of the compound for the target.

TargetDerivative C (Ki, µM)Derivative D (Ki, µM)
Primary Target (e.g., Dopamine D2 Receptor) 0.050 0.080
Off-Target Receptor 1 (e.g., Serotonin 5-HT2A)2.5>20
Off-Target Receptor 2 (e.g., Adrenergic α1)0.85.2
Off-Target Transporter 1 (e.g., NET)>2015.0
... (panel of >40 receptors, transporters, ion channels)......
Phenotypic and High-Content Screening

Cell-based phenotypic screens can provide a broader, more physiologically relevant assessment of a compound's activity. High-content imaging and analysis can reveal off-target effects by monitoring changes in cellular morphology, protein localization, or other cellular parameters. While not providing direct binding data, these methods can flag unexpected biological activities that warrant further investigation.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: In Vitro Kinase Profiling using ADP-Glo™ Assay

This protocol is adapted from commercially available kinase profiling systems.[1]

Materials:

  • Test compounds derived from this compound

  • Kinase selectivity profiling system (e.g., Promega ADP-Glo™) containing a panel of kinases, substrates, and buffers

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. The final top concentration in the assay is typically 10 µM.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells of the 384-well plate.

    • Prepare the 2X kinase/substrate solution according to the manufacturer's instructions.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Prepare the 2X ATP solution.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.

  • Incubation: Mix the plate gently and incubate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay

This is a generalized protocol for a competitive binding assay. Specific conditions (e.g., radioligand, receptor source, incubation time) will vary depending on the target.

Materials:

  • Test compounds derived from this compound

  • Radioligand specific for the target receptor

  • Cell membranes or tissue homogenates expressing the target receptor

  • Assay buffer

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates

  • Scintillation fluid and a scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or vehicle or non-specific binding control

    • Radioligand

    • Cell membranes

  • Incubation: Incubate the plate at the appropriate temperature and for a sufficient time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Determine the IC50 value from the concentration-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Interpreting the Data: A Guide for the Medicinal Chemist

The data generated from these cross-reactivity studies should be integrated into the structure-activity relationship (SAR) analysis. A high degree of selectivity is generally desirable, but acceptable levels of off-target activity depend on the therapeutic indication and the specific off-targets. For example, inhibition of hERG channels is a major safety concern due to the risk of cardiac arrhythmias, and compounds with significant hERG activity are often deprioritized.

Conclusion: Towards Safer and More Efficacious Medicines

The this compound scaffold will undoubtedly continue to be a valuable starting point for the discovery of new medicines. By embracing a proactive and comprehensive approach to cross-reactivity profiling, drug discovery teams can make more informed decisions, leading to the development of safer and more effective therapies. The methodologies and principles outlined in this guide provide a framework for the systematic evaluation of off-target effects, ultimately contributing to the successful translation of promising chemical matter into life-changing therapeutics.

References

  • Protein kinase profiling assays: a technology review.
  • Kinase Selectivity Profiling Systems—General Panel.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Safety and Off-Target Drug Screening Services. Reaction Biology.
  • In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery.
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a p
  • Assay Interference by Chemical Reactivity. Assay Guidance Manual.
  • Competition Assay Protocol.
  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv.
  • Label-free cell microarray profiling for efficacy and toxicity studies. NC3Rs.
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC - NIH.
  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences.
  • Pyrrolidine Derivatives as Anti‐diabetic Agents: Current St
  • The protocol of competitive binding assay.
  • SIAT® Competition Binding Assay Service.
  • Monoclonal antibody binding assays using High-Throughput Screening (HTS) by Cytometry.

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A Researcher's Comparative Guide to the In-Vitro and In-Vivo Evaluation of (S)-3-Hydroxypyrrolidin-2-one Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is both an art and a rigorous science. The (S)-3-hydroxypyrrolidin-2-one core, a privileged chiral structure, has garnered significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. Its unique stereochemistry and functional group presentation offer a versatile platform for designing novel therapeutics, particularly in oncology.

This guide provides an in-depth technical comparison of the in-vitro and in-vivo evaluation of novel compounds based on the this compound scaffold. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry that stands up to scientific scrutiny. Our objective is to equip you with the foundational knowledge and practical insights necessary to critically assess and advance compounds from this promising chemical family.

The this compound Scaffold: A Foundation for Drug Discovery

The pyrrolidine ring is a cornerstone in the architecture of many natural products and synthetic drugs, valued for its conformational flexibility which allows for optimal interaction with biological targets. The introduction of a hydroxyl group at the C3 position and a carbonyl at C2 in the (S)-configuration imparts specific hydrogen bonding capabilities and stereochemical constraints, making it an attractive starting point for the synthesis of targeted therapies. Research has highlighted the potential of pyrrolidin-2-one derivatives in modulating various signaling pathways implicated in cancer, including the PI3K/Akt/mTOR pathway.

Part 1: Comprehensive In-Vitro Evaluation

The initial phase of evaluating any new chemical entity is a robust in-vitro assessment to determine its biological activity and preliminary safety profile. This stage is critical for go/no-go decisions and for prioritizing lead candidates for further development.

Assessing Cytotoxicity: The First Litmus Test

The primary question for any potential anti-cancer agent is its ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.

Causality Behind the Choice: The MTT assay is predicated on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The intensity of the purple color is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[1] This assay is selected for its high throughput, sensitivity, and reproducibility, making it ideal for screening a library of compounds and determining their half-maximal inhibitory concentration (IC50).[2]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the this compound based compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).[3]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Adhesion) A->B C Add Serial Dilutions of Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance at 570nm G->H I Calculate % Viability & IC50 H->I

Unraveling the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis

A potent cytotoxic compound is promising, but understanding how it kills cancer cells is crucial for its development. Does it induce programmed cell death (apoptosis), or does it cause the cell to rupture (necrosis)? Does it halt the cell's division cycle at a specific phase? Flow cytometry is a powerful tool to answer these questions.

Causality Behind the Choice: Apoptosis is a highly regulated and desirable mode of cell death for an anticancer agent, as it avoids the inflammatory response associated with necrosis. The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. Cell cycle analysis, typically using a DNA-intercalating dye like PI, allows for the quantification of cells in different phases (G0/G1, S, G2/M), revealing if a compound induces a cell cycle arrest.

Experimental Protocol: Apoptosis and Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Apoptosis Staining (Annexin V/PI): Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Cell Cycle Staining (PI): For cell cycle analysis, fix the cells in cold 70% ethanol and then stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). For cell cycle, analyze the DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis_CellCycle_Workflow cluster_prep Preparation cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay A Treat Cells with Test Compounds B Harvest Cells A->B C Stain with Annexin V-FITC & PI B->C F Fix Cells in Ethanol B->F D Flow Cytometry Analysis C->D E Quantify Apoptotic vs. Necrotic Cells D->E G Stain with Propidium Iodide (PI) F->G H Flow Cytometry Analysis G->H I Determine Cell Cycle Phase Distribution H->I

Comparative In-Vitro Activity of Pyrrolidin-2-one Derivatives

The following table summarizes the cytotoxic activity of representative pyrrolidin-2-one derivatives against various cancer cell lines. This data, gathered from publicly available research, illustrates the potential of this scaffold and highlights the importance of structure-activity relationship (SAR) studies.

Compound IDR1-SubstituentR2-SubstituentCancer Cell LineIC50 (µM)Reference
P1 4-(phenylamino)phenylN'-((5-nitrothiophen-2-yl)methylene)hydrazideIGR39 (Melanoma)2.50[5]
P2 4-(phenylamino)phenylN'-((5-nitrothiophen-2-yl)methylene)hydrazidePPC-1 (Prostate)3.63[5]
P3 4-(phenylamino)phenylN'-((5-nitrothiophen-2-yl)methylene)hydrazideMDA-MB-231 (Breast)5.10[5]
P4 4-(phenylamino)phenylN'-((5-nitrothiophen-2-yl)methylene)hydrazidePanc-1 (Pancreatic)5.77[5]
P5 Thiophen-containing-MCF-7 (Breast)17[6]
P6 Thiophen-containing-HeLa (Cervical)19[6]

Part 2: Bridging the Gap to In-Vivo Efficacy

Promising in-vitro data is a prerequisite, but not a guarantee, of in-vivo efficacy. The complex biological environment of a living organism presents numerous challenges, including drug absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. Therefore, well-designed in-vivo studies are indispensable.

Xenograft Models: A Window into In-Vivo Antitumor Activity

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. They provide a means to assess a compound's ability to inhibit tumor growth in a living system.

Causality Behind the Choice: The choice of the xenograft model (cell line-derived vs. patient-derived) and the site of implantation (subcutaneous vs. orthotopic) depends on the research question. Subcutaneous models are often used for initial efficacy screening due to the ease of tumor implantation and measurement. Orthotopic models, where cancer cells are implanted in the organ of origin, provide a more clinically relevant microenvironment.

Experimental Protocol: Subcutaneous Xenograft Study

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Compound Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), sacrifice the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint cluster_analysis Data Analysis A Implant Cancer Cells in Immunocompromised Mice B Monitor Tumor Growth A->B C Randomize Mice into Groups B->C D Administer Test Compounds & Vehicle C->D E Measure Tumor Volume & Body Weight D->E F Sacrifice Mice & Excise Tumors E->F G Calculate Tumor Growth Inhibition (TGI) F->G

Pharmacokinetics (ADME): What the Body Does to the Drug

A compound's in-vivo efficacy is intrinsically linked to its pharmacokinetic (PK) profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is crucial for determining its dosing regimen and predicting its potential for toxicity.

Causality Behind the Choice: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices (e.g., plasma, tissues) due to its high sensitivity, selectivity, and speed. These studies are essential to understand a compound's bioavailability, half-life, and clearance, which are critical parameters for its clinical translation.

Experimental Protocol: Pharmacokinetic Study

  • Animal Model: Use a relevant animal model (e.g., rats or mice).

  • Compound Administration: Administer the test compound via intravenous (IV) and oral (PO) routes to different groups of animals.

  • Sample Collection: Collect blood samples at various time points after administration.

  • Sample Processing: Process the blood samples to obtain plasma.

  • LC-MS/MS Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Comparative In-Vivo Performance of Pyrrolidinone Derivatives

While specific in-vivo data for this compound derivatives is limited in the public domain, studies on related pyrrolidinone compounds have demonstrated their potential. For instance, certain pyrrolidinone-based PI3K/mTOR inhibitors have shown significant tumor growth inhibition in xenograft models. The development of such compounds often involves extensive medicinal chemistry efforts to optimize their ADME properties for in-vivo applications.

Part 3: Targeting Key Signaling Pathways

A deep understanding of the molecular mechanism of action is paramount for the rational design and development of targeted therapies. Many pyrrolidinone derivatives have been found to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Pathway: A Central Hub in Cancer

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers.[7][8] Its activation promotes cell growth, proliferation, and survival, while inhibiting apoptosis.[7][8] Therefore, inhibitors of this pathway are highly sought-after as cancer therapeutics. Several pyrrolidinone-based compounds have been identified as potent inhibitors of PI3K and/or mTOR.[7]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound This compound Derivative Compound->PI3K Inhibits

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. A systematic and rigorous evaluation, encompassing both in-vitro and in-vivo studies, is essential to unlock its full therapeutic potential. This guide has provided a framework for such an evaluation, emphasizing the importance of understanding the "why" behind the "how" of experimental design. By integrating cytotoxicity, mechanistic, and in-vivo efficacy studies, researchers can effectively navigate the complex path of drug discovery and development, bringing promising compounds from the bench to the bedside.

References

  • Le, P. T., et al. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Bioorganic & Medicinal Chemistry Letters, 22(15), 5098-5103.
  • Jia, Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 819838.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4855.
  • Martelli, A. M., et al. (2014). Targeting PI3K/Akt/mTOR signaling in cancer. Frontiers in Bioscience (Landmark Edition), 19(5), 834-853.
  • Springer Nature. (n.d.). MTT Assay Protocol.
  • American Association for Cancer Research. (2010). Abstract 4469: Antitumor activity of a single small molecule agent targeting Pi3K/mTor and HDAC. Cancer Research, 70(8 Supplement), 4469.
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  • Martelli, A. M., et al. (2014). Targeting PI3K/Akt/mTOR signaling in cancer.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205.
  • Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50556.
  • ChemBK. (2024). (3S)-3-hydroxypyrrolidin-2-one.
  • Kairytė, V., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804.
  • ResearchGate. (n.d.). Some of the 2-pyrrolidinone-based compounds with anticancer properties...

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A Comparative Guide to the Applications of (S)-3-Hydroxypyrrolidin-2-one in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral building blocks for pharmaceutical synthesis, (S)-3-Hydroxypyrrolidin-2-one stands out as a versatile and valuable intermediate. Its rigid, five-membered lactam structure, coupled with a stereodefined hydroxyl group, provides a scaffold that is frequently incorporated into a variety of biologically active molecules. This guide offers an in-depth comparison of the applications of this compound, evaluating its performance against alternative synthetic strategies and providing the experimental data necessary for informed decision-making in drug development.

The Significance of the Chiral 3-Hydroxypyrrolidin-2-one Moiety

The pyrrolidinone ring is a common feature in many natural products and pharmaceuticals. The introduction of a hydroxyl group at the C3 position with a specific stereochemistry, as in this compound, imparts a level of structural and functional diversity that is highly sought after in medicinal chemistry. This chiral synthon is a key component in the synthesis of a range of therapeutics, including antihypertensive agents and antibiotics.[1][2]

Comparative Analysis of Synthetic Routes to this compound

The utility of a chiral building block is intrinsically linked to its accessibility. A variety of synthetic methodologies have been developed to produce this compound in high enantiomeric purity. Here, we compare the most prominent approaches.

Chemoenzymatic Synthesis via Lipase-Catalyzed Resolution

This method leverages the high enantioselectivity of lipases to resolve a racemic mixture of 3-hydroxypyrrolidin-2-one. The process typically involves the acylation of the hydroxyl group, followed by selective enzymatic hydrolysis or alcoholysis.

Advantages:

  • High enantiomeric excess (ee) can be achieved (>99%).[3]

  • Mild reaction conditions, which preserves the integrity of the molecule.

  • Environmentally friendly approach, utilizing biocatalysts.

Disadvantages:

  • The maximum theoretical yield is 50% for the desired enantiomer in a standard kinetic resolution.

  • Requires screening of different lipases and optimization of reaction conditions for optimal performance.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

A general procedure for the lipase-catalyzed resolution of (±)-3-acetoxy-pyrrolidin-2-one is as follows:

  • To a solution of racemic 3-acetoxy-pyrrolidin-2-one in an organic solvent (e.g., diisopropyl ether), add an immobilized lipase (e.g., Candida antarctica lipase B, CALB).

  • Add an alcohol (e.g., n-butanol) to initiate the alcoholysis.

  • Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

  • Filter off the immobilized enzyme for reuse.

  • Separate the resulting (R)-3-hydroxypyrrolidin-2-one and the unreacted (S)-3-acetoxy-pyrrolidin-2-one by column chromatography.

  • Hydrolyze the (S)-3-acetoxy-pyrrolidin-2-one to obtain the desired this compound.

Synthesis from Chiral Precursors

Utilizing a readily available chiral starting material, such as L-malic acid or (S)-4-amino-2-hydroxybutyric acid, offers a direct route to the desired enantiomer.

Advantages:

  • High enantiomeric purity of the final product, derived from the starting material.

  • Potentially higher overall yields compared to resolution methods.

Disadvantages:

  • The cost and availability of the chiral starting material can be a limiting factor.

  • May involve multi-step syntheses with protecting group manipulations.

Workflow for Synthesis from (S)-4-amino-2-hydroxybutyric acid:

start (S)-4-amino-2-hydroxybutyric acid esterification Esterification (e.g., MeOH, H2SO4) start->esterification lactamization Lactam Cyclization (e.g., heat) esterification->lactamization product This compound lactamization->product

Caption: Synthesis of this compound from a chiral amino acid precursor.

Application in the Synthesis of Barnidipine: A Case Study

Barnidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] The (S)-3-hydroxypyrrolidine moiety is a crucial component of its structure, contributing to its pharmacological activity.

Comparison of Chiral Building Blocks for Barnidipine Synthesis
Chiral Building BlockSynthetic StrategyKey AdvantagesKey Disadvantages
(S)-3-Hydroxypyrrolidine Direct esterification with the dihydropyridine carboxylic acid precursor.Convergent synthesis, high overall yield.Requires a separate synthesis of the chiral pyrrolidinol.
Chiral Dihydropyridine Precursor Asymmetric synthesis of the dihydropyridine ring followed by coupling with a pyrrolidine derivative.Allows for early introduction of chirality.May involve more complex and lower-yielding asymmetric reactions.
Enzymatic Desymmetrization Enzymatic hydrolysis of a prochiral diester on the dihydropyridine ring.Potentially high enantioselectivity.Substrate-specific and requires enzyme screening and optimization.

The use of pre-synthesized (S)-3-hydroxypyrrolidine offers a robust and reliable method for the large-scale production of Barnidipine, ensuring high stereochemical purity in the final active pharmaceutical ingredient (API).[1]

Application in the Synthesis of Quinolone Antibiotics

The pyrrolidinyl group is a common substituent at the C-7 position of many quinolone and fluoroquinolone antibiotics, influencing their antibacterial spectrum and pharmacokinetic properties. The stereochemistry of this substituent can have a significant impact on the drug's efficacy and safety.

Synthetic Approach to Chiral Quinolone Antibiotics

The general approach involves the nucleophilic aromatic substitution of a fluorine atom on the quinolone core with the chiral amine derived from this compound.

start This compound reduction Reduction (e.g., LiAlH4) start->reduction pyrrolidinol (S)-3-Hydroxypyrrolidine reduction->pyrrolidinol coupling Nucleophilic Aromatic Substitution (Fluoroquinolone core) pyrrolidinol->coupling product Chiral Quinolone Antibiotic coupling->product

Caption: General synthetic route to chiral quinolone antibiotics using (S)-3-hydroxypyrrolidine.

Comparison with Alternative Chiral Amines in Quinolone Synthesis

Chiral AmineImpact on ActivitySynthetic Accessibility
(S)-3-Aminopyrrolidine Often provides potent antibacterial activity.Can be synthesized from (S)-3-hydroxypyrrolidine.
(R)-3-Aminopyrrolidine Stereochemistry can significantly alter potency and safety profile.Requires a different chiral starting material or resolution method.
Other Chiral Cyclic Amines Can be used to modulate properties like solubility and cell permeability.Availability and cost can be a concern.

The choice of the chiral amine is a critical parameter in the design of new quinolone antibiotics, and this compound serves as a readily available precursor to a key class of these amines.

Conclusion

This compound is a cornerstone chiral building block in modern pharmaceutical synthesis. Its value is underscored by the existence of multiple efficient synthetic routes, including chemoenzymatic and chiral pool-based approaches, that deliver the molecule with high enantiopurity. As demonstrated in the syntheses of Barnidipine and quinolone antibiotics, the incorporation of this chiral synthon is a reliable strategy for introducing a key stereocenter into complex drug molecules. While alternative chiral building blocks and synthetic strategies exist, the accessibility, versatility, and well-documented utility of this compound make it a preferred choice for many drug development programs. The comparative data and experimental insights provided in this guide are intended to assist researchers in making strategic decisions for the efficient and stereoselective synthesis of next-generation pharmaceuticals.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of (S)-3-Hydroxypyrrolidine Hydrochloride in Antihypertensive Drug Synthesis. Available at: [Link]

  • Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Kamal, A., et al. Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry, 2002, 13(1), 59-64. Available at: [Link]

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of (S)-3-Hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Chiral Lactam

(S)-3-Hydroxypyrrolidin-2-one (CAS: 34368-52-0) is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development.[1][2][3] Its γ-lactam scaffold, adorned with a stereodefined hydroxyl group, serves as a versatile synthon for a multitude of complex, biologically active molecules. The imperative for enantiomerically pure compounds in drug development is well-established, driven by the stereospecificity of biological targets and regulatory guidelines that favor single-enantiomer drugs.[4][5] Consequently, the efficient and economical synthesis of key intermediates like this compound is not merely an academic exercise but a critical factor in the economic viability of a drug development pipeline.

This guide provides an in-depth, objective comparison of the primary synthetic strategies for producing this compound. As a Senior Application Scientist, my focus extends beyond reaction yields; we will dissect each pathway through the lens of cost-effectiveness, considering factors such as starting material accessibility, reagent costs, operational complexity, scalability, and waste generation.[6] The goal is to empower researchers and process chemists to make informed decisions tailored to their specific project needs, whether for bench-scale discovery or large-scale manufacturing.

Decision Framework for Synthesis Route Selection

The optimal synthesis route is rarely a one-size-fits-all solution. It is a function of project scale, required purity, available budget, and timeline. The following decision workflow provides a logical framework for navigating these choices.

G start Define Project Goals (Scale, Purity, Budget) is_large_scale Large Scale (>1 kg)? start->is_large_scale is_high_purity High Enantiopurity Required (>99% ee)? is_large_scale->is_high_purity No chiral_pool Route 1: Chiral Pool (e.g., Malic Acid) is_large_scale->chiral_pool Yes asymmetric Route 2: Asymmetric Synthesis (e.g., Catalytic Reduction) is_high_purity->asymmetric Yes biocatalysis Route 3: Biocatalysis (e.g., Enzymatic Resolution) is_high_purity->biocatalysis No/Maybe chiral_pool_eval Pros: Inexpensive start. Cons: Multiple steps, potential racemization risk. chiral_pool->chiral_pool_eval end_node Select Optimal Route chiral_pool->end_node asymmetric_eval Pros: Fewer steps, high ee. Cons: Expensive catalysts, optimization required. asymmetric->asymmetric_eval asymmetric->end_node biocatalysis_eval Pros: High selectivity, mild conditions, green. Cons: Enzyme cost/stability, lower substrate loading. biocatalysis->biocatalysis_eval biocatalysis->end_node

Caption: Decision workflow for selecting a synthesis strategy.

Comparative Analysis of Synthesis Methodologies

We will evaluate three dominant approaches: synthesis from the chiral pool, asymmetric chemical synthesis, and biocatalytic methods.

Chemical Synthesis from Chiral Pool Precursors

This classical approach leverages naturally occurring, inexpensive chiral molecules as starting materials. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.

Common Precursors: L-Malic acid and L-Glutamic acid are frequently employed.[7]

Illustrative Pathway: From L-Malic Acid

The synthesis from L-malic acid is a well-trodden path but involves multiple steps, including protection, activation, amination, and cyclization.

G A L-Malic Acid B Diester Protection A->B C Hydroxyl Activation (e.g., Mesylation) B->C D Amination (e.g., with Benzylamine) C->D E Lactamization (Cyclization) D->E F Deprotection E->F G This compound F->G

Caption: Simplified workflow from L-Malic Acid.

Causality and Cost Considerations:

  • Expertise: The choice of protecting groups for the carboxylic acid moieties is critical. A dimethyl or diethyl ester is common due to low cost, but their removal requires conditions (saponification) that can risk epimerization at the sensitive C3 position. The activation of the secondary hydroxyl group (e.g., as a mesylate or tosylate) must be efficient to ensure good yields in the subsequent nucleophilic substitution with an amine.

  • Cost-Effectiveness: While L-malic acid is cheap, the multi-step nature of this route drives up costs due to increased labor, solvent usage, and cumulative yield loss.[6] Each step requires purification, contributing significantly to the final cost per gram. This route is often favored in academic settings but can be less economical for large-scale industrial production unless highly optimized.[8]

Asymmetric Chemical Synthesis

Asymmetric synthesis aims to create the chiral center during the reaction sequence, often using a chiral catalyst. These routes can be more direct than chiral pool methods.

Illustrative Pathway: Reduction of a Prochiral Precursor

A common strategy involves the asymmetric reduction of a precursor like 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one.

Protocol: Asymmetric Hydrogenation A powerful method involves the asymmetric hydrogenation of a suitable prochiral enamide or keto-lactam precursor using a chiral metal catalyst, such as a Rhodium-DuPHOS or Ruthenium-BINAP complex.[5]

  • Reactor Setup: A pressure-rated reactor is charged with the prochiral substrate (1.0 eq) and a suitable solvent (e.g., degassed methanol).

  • Catalyst Loading: The chiral catalyst (e.g., [Rh(COD)(R,R-Et-Duphos)]BF4, 0.1-1 mol%) is added under an inert atmosphere (Argon or Nitrogen).

  • Hydrogenation: The reactor is sealed, purged, and pressurized with hydrogen gas (50-500 psi).

  • Reaction: The mixture is stirred at a controlled temperature (e.g., 25-50 °C) for 12-24 hours until substrate conversion is complete (monitored by TLC or LC-MS).

  • Workup: The pressure is released, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or crystallization to yield the target molecule with high enantiomeric excess.

Causality and Cost Considerations:

  • Expertise: The choice of catalyst and ligand is paramount. The DuPHOS and BINAP families of ligands are renowned for their ability to induce high enantioselectivity in hydrogenation, but they are expensive.[5] The cost of the catalyst can be a significant portion of the final product's cost, especially on a smaller scale. Catalyst loading must be meticulously optimized to balance reaction efficiency with cost.

  • Cost-Effectiveness: This approach offers high atom economy and fewer steps, which is advantageous. However, the high upfront cost of chiral catalysts and ligands is a major barrier. For large-scale production, catalyst recycling protocols are essential to make this route economically feasible. The high enantiomeric purity often achieved (>98% ee) can reduce downstream purification costs.[5]

Biocatalytic and Chemoenzymatic Methods

Biocatalysis utilizes enzymes or whole microbial cells to perform highly selective chemical transformations under mild, environmentally friendly conditions.[9]

Illustrative Pathway 1: Enzymatic Resolution This method starts with a racemic mixture of a precursor, such as (±)-3-acetoxy-pyrrolidin-2-one, and uses an enzyme to selectively act on one enantiomer.

Protocol: Lipase-Mediated Alcoholysis This protocol is adapted from chemoenzymatic methods described for similar lactams.[10]

  • Reaction Setup: To a solution of racemic (±)-3-acetoxy-pyrrolidin-2-one (1.0 eq) in an organic solvent (e.g., toluene), add an alcohol (e.g., n-butanol, 3.0 eq).

  • Enzyme Addition: Add an immobilized lipase (e.g., Lipase PS from Pseudomonas cepacia, "Amano" PS-C) to the mixture.

  • Incubation: Stir the suspension at a controlled temperature (e.g., 45 °C) and monitor the reaction progress by chiral HPLC.

  • Termination: Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

  • Separation: Concentrate the filtrate and separate the unreacted (S)-3-acetoxy-pyrrolidin-2-one from the product, (R)-3-hydroxy-pyrrolidin-2-one butyl ester, using column chromatography.

  • Hydrolysis: Hydrolyze the separated (S)-3-acetoxy-pyrrolidin-2-one to obtain the final product, this compound.

Illustrative Pathway 2: Biocatalytic Hydroxylation This advanced method uses a whole-cell biocatalyst to directly and stereoselectively hydroxylate an N-protected pyrrolidine precursor.

  • Mechanism: Certain microorganisms, like Sphingomonas sp. HXN-200, possess monooxygenase enzymes that can insert a hydroxyl group at the C3 position with high regio- and stereoselectivity.[11][12]

  • Process: The process involves incubating the N-protected pyrrolidine substrate with a culture of resting or growing cells. The cells can be produced in large quantities and even stored frozen for later use, making them a convenient "off-the-shelf" reagent.[11] Yields can be high (66-94%), and the desired enantiomer can sometimes be obtained by simply changing the N-protecting group on the substrate.[12]

Causality and Cost Considerations:

  • Expertise: Biocatalytic routes require expertise in microbiology and biochemistry for enzyme/strain selection, fermentation, and reaction optimization. The choice of solvent, pH, and temperature is critical for enzyme activity and stability.[10] For resolution, the key is stopping the reaction at or near 50% conversion to maximize the enantiomeric excess of the remaining starting material.

  • Cost-Effectiveness: The primary advantage is exceptional selectivity under mild conditions, which reduces byproducts and simplifies purification. Enzymes can often be immobilized and reused, lowering their contribution to the overall cost. The "green" credentials (aqueous media, lower energy input) are also increasingly valuable. However, substrate loading can be lower than in traditional chemical reactions, requiring larger reactor volumes. For resolution pathways, the theoretical maximum yield is only 50%, which is a significant drawback unless the unwanted enantiomer can be racemized and recycled. Direct hydroxylation methods are more promising as they avoid this limitation.[11]

Quantitative Performance and Cost-Effectiveness Summary

The following table summarizes the key performance indicators and provides a qualitative assessment of the cost-effectiveness for each synthetic strategy, intended for planning and initial evaluation purposes.

Parameter Route 1: Chiral Pool (L-Malic Acid) Route 2: Asymmetric Hydrogenation Route 3: Biocatalytic Resolution Route 4: Biocatalytic Hydroxylation
Starting Material Cost Very LowModerateLow (for racemate)Low to Moderate
Key Reagent Cost Low to ModerateVery High (Catalyst)Moderate (Enzyme)Low (Cells)
Typical No. of Steps 4 - 62 - 32 (plus hydrolysis)1 - 2 (plus deprotection)
Typical Overall Yield 30 - 50%70 - 90%< 50% (Theoretically)60 - 90%[12]
Enantiomeric Excess (ee) >95% (Risk of erosion)>98%[5]>99%>96% (can be variable)[11]
Process Complexity High (multiple purifications)Moderate (requires specialized equipment)Moderate (requires bioprocessing)Moderate to High (requires bioprocessing)
Scalability GoodChallenging (catalyst cost)ModerateGood
Cost-Effectiveness Medium (Labor/solvent intensive)Low to Medium (High catalyst cost)Medium to High (If enzyme is reusable)High (Potentially very efficient)

Conclusion and Future Outlook

The selection of a synthetic route for this compound is a strategic decision that balances upfront investment with long-term efficiency.

  • Chiral Pool Synthesis: Remains a viable option for smaller scales or when capital for expensive catalysts is limited. Its primary drawback is the operational intensity, which translates to higher labor and solvent costs.

  • Asymmetric Chemical Synthesis: Offers an elegant and rapid route with excellent enantiocontrol. The prohibitive cost of noble metal catalysts is its Achilles' heel, and its economic viability on a large scale hinges on efficient catalyst recycling.

  • Biocatalysis: Represents the most promising frontier for the cost-effective and sustainable production of this chiral building block. While enzymatic resolutions are inherently limited by a 50% theoretical yield, direct stereoselective hydroxylation using whole-cell systems presents a compelling, highly efficient alternative.[11][12] As more robust and active enzymes are discovered and engineered, the economic and environmental advantages of biocatalysis will become increasingly dominant.

For drug development professionals, a hybrid approach is often wisest: utilizing a reliable chiral pool or asymmetric synthesis method for initial milligram-to-gram quantities for preclinical work, while simultaneously investing in the development of a scalable, cost-effective biocatalytic process for future clinical and commercial supply.

References

  • Title: Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones Source: ScienceDirect URL: [Link]

  • Title: Synthetic method of optically pure (S)
  • Title: Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst Source: PubMed URL: [Link]

  • Title: Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst Source: ResearchGate URL: [Link]

  • Title: Costs for Custom Synthesis & Contract Models Source: ChiroBlock URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: PMC - NIH URL: [Link]

  • Title: Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications Source: Wiley URL: [Link]

  • Source: Google Patents (WO2007024113A1)
  • Title: this compound Source: Synthonix URL: [Link]

  • Source: Google Patents (EP1002871A1)
  • Source: Google Patents (WO2003097594A1)
  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

  • Title: Synthesis of 3-pyrrolin-2-ones Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: PMC - NIH URL: [Link]

  • Title: A novel biomimetic route to the 3-acyl-5-hydroxy-3-pyrrolin-2-one and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one ring systems Source: PubMed URL: [Link]

  • Title: Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights Source: NIH URL: [Link]

  • Title: Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development Source: PMC - NIH URL: [Link]

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A Comparative Guide to the Biological Activity of (S)- and (R)-Hydroxypyrrolidinone Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the principle of chirality is a cornerstone of modern pharmacology. The three-dimensional arrangement of atoms in a molecule can dramatically alter its interaction with biological targets, leading to profound differences in efficacy, safety, and overall pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of (S)- and (R)-enantiomers of hydroxypyrrolidinone derivatives, a versatile scaffold in medicinal chemistry. We will dissect the stereoselective interactions of these compounds, supported by experimental data, detailed protocols, and visual pathways, to provide a comprehensive resource for your research and development endeavors.

The pyrrolidinone ring is a privileged structure in drug discovery, forming the core of numerous bioactive compounds.[1] When a hydroxyl group is introduced, it creates a chiral center, giving rise to (S)- and (R)-enantiomers. As we will explore, the spatial orientation of this seemingly simple functional group can be the deciding factor between a potent therapeutic agent and an inactive or even detrimental molecule.

Case Study 1: The Stereospecific Anticonvulsant Activity of Levetiracetam

A quintessential example of enantiomeric differentiation in the pyrrolidinone class is the antiepileptic drug Levetiracetam. Levetiracetam is the pure (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide and is a widely used medication for the treatment of epilepsy.[2][3] Its (R)-enantiomer, known as UCB L060, is devoid of significant anticonvulsant activity.[4][5]

The primary mechanism of action of Levetiracetam is its high-affinity, stereoselective binding to the synaptic vesicle glycoprotein 2A (SV2A).[6][7] SV2A is an integral membrane protein found in the presynaptic terminals of neurons and plays a crucial role in the regulation of neurotransmitter release.[8] The interaction of Levetiracetam with SV2A is thought to modulate synaptic transmission and reduce neuronal hyperexcitability, thereby preventing seizures.[3]

The critical importance of stereochemistry is evident in the binding affinities of the two enantiomers to SV2A. The (S)-enantiomer, Levetiracetam, binds to SV2A with high affinity, whereas the (R)-enantiomer, UCB L060, exhibits a dramatically reduced affinity for the same target.[4][5] This stark difference in binding directly translates to their differing pharmacological effects.

Data Presentation: Comparative Binding Affinities for SV2A

CompoundEnantiomerTargetBinding Affinity (Kd or Ki)Anticonvulsant ActivityReference
Levetiracetam (ucb L059) (S)SV2AKd ≈ 780 nMHigh[4]
UCB L060 (R)SV2A~1000-fold lower affinity than (S)-enantiomerNegligible[4][5]

The determination of binding affinities for the (S)- and (R)-enantiomers to SV2A is typically performed using a radioligand competition binding assay. This technique measures the ability of the unlabeled test compounds (Levetiracetam and UCB L060) to displace a radiolabeled ligand that specifically binds to SV2A.

G cluster_prep Preparation of Biological Material cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Brain Tissue Homogenization (e.g., rat hippocampus) prep2 Crude Membrane Fraction Preparation (containing SV2A) prep1->prep2 assay1 Incubate membranes with radioligand ([3H]ucb 30889) and varying concentrations of test compound ((S)- or (R)-enantiomer) prep2->assay1 assay2 Separate bound from free radioligand (e.g., rapid filtration) assay1->assay2 assay3 Quantify bound radioactivity (scintillation counting) assay2->assay3 analysis1 Generate competition curves assay3->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Determine Ki values using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a radioligand competition binding assay to determine SV2A affinity.

Experimental Protocol: SV2A Radioligand Binding Assay

  • Preparation of Brain Homogenates:

    • Dissect brain tissue (e.g., rat hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Homogenize the tissue using a Teflon-glass homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Competition Binding Assay:

    • In a multi-well plate, add a constant concentration of the radioligand (e.g., [3H]ucb 30889, a high-affinity SV2A ligand) to each well.[9]

    • Add increasing concentrations of the unlabeled competitor compounds ((S)-Levetiracetam or (R)-UCB L060) to the wells.

    • Add the prepared brain membrane homogenate to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the affinity of the radioligand for the receptor.

Case Study 2: Rolipram and Stereoselective Inhibition of Phosphodiesterase 4 (PDE4)

Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Rolipram increases intracellular cAMP levels, which has been shown to have anti-inflammatory and antidepressant effects.[4] Although not a hydroxypyrrolidinone in the strictest sense, its pyrrolidinone core and the divergent activities of its enantiomers provide another valuable comparative example.

While often studied as a racemate, the pharmacological activity of Rolipram's enantiomers is distinct. The (-)-enantiomer is reported to be the more potent inhibitor of PDE4 and is primarily responsible for the anti-inflammatory and antidepressant effects.[4] Conversely, the (+)-enantiomer is less active as a PDE4 inhibitor but may contribute to some of the side effects associated with the racemic mixture.

This stereoselectivity underscores the precise molecular recognition required for potent enzyme inhibition. The three-dimensional arrangement of the substituents on the chiral center of Rolipram dictates how it fits into the active site of the PDE4 enzyme.

G cluster_pathway cAMP Signaling Pathway cluster_inhibition Stereoselective Inhibition atp ATP ac Adenylate Cyclase atp->ac camp cAMP ac->camp   + pde4 PDE4 camp->pde4 pka Protein Kinase A (PKA) camp->pka   + amp AMP pde4->amp   - response Cellular Response (e.g., anti-inflammatory effects) pka->response   + s_rolipram (S)-Rolipram (eutomer) s_rolipram->pde4 Potent Inhibition r_rolipram (R)-Rolipram (distomer) r_rolipram->pde4 Weak Inhibition

Caption: Stereoselective inhibition of PDE4 by Rolipram enantiomers in the cAMP signaling pathway.

Broader Implications and Future Directions

The examples of Levetiracetam and Rolipram clearly demonstrate that the biological activity of pyrrolidinone-based compounds is exquisitely sensitive to their stereochemistry. This principle extends to other derivatives with diverse therapeutic applications, including analgesics, neuroprotective agents, and anticancer drugs.[1][10]

For drug development professionals, these findings have several critical implications:

  • Enantioselective Synthesis: The development of robust and scalable methods for the synthesis of single enantiomers is paramount to producing safe and effective drugs.[11]

  • Stereospecific Bioassays: In vitro and in vivo assays must be designed to evaluate the activity of individual enantiomers to fully understand a drug candidate's pharmacological profile.

  • Pharmacokinetic and Toxicological Evaluation: Enantiomers can exhibit different absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. These differences must be thoroughly investigated during preclinical and clinical development.

As our understanding of molecular interactions with biological targets becomes more sophisticated, the ability to design and synthesize stereochemically pure compounds will continue to be a driving force in the discovery of novel and improved therapeutics. The hydroxypyrrolidinone scaffold, with its inherent chirality and synthetic tractability, will undoubtedly remain a valuable platform for these future endeavors.

References

  • Lynch, B. A., Lambeng, N., Nocka, K., Kensel-Hammes, P., Bajjalieh, S. M., Matagne, A., & Fuks, B. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861–9866. [Link]

  • De Simone, A., Saggese, P., Ramunno, A., & Andrisano, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Noyer, M., Gillard, M., Matagne, A., & Wülfert, E. (1995). The novel antiepileptic drug levetiracetam (ucb L059) appears to act via a specific binding site in CNS membranes. European journal of pharmacology, 286(2), 137–146. [Link]

  • Ask This Paper. (1995). The novel antiepileptic drug levetiracetam (ucb l059) appears to act via a specific binding site in cns membranes. Bohrium. [Link]

  • ResearchGate. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. [Link]

  • Semantic Scholar. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. [Link]

  • MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Gillard, M., Fuks, B., Michel, P., Vertongen, P., Massingham, R., & Chatelain, P. (2006). Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A) in human brain and in CHO cells expressing the human recombinant protein. European journal of pharmacology, 536(1-2), 1–9. [Link]

  • PharmaCompass. (n.d.). ucb L060 Drug Information, Uses, Side Effects, Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Levetiracetam. PubChem Compound Summary for CID 5284583. [Link]

  • National Center for Biotechnology Information. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. [Link]

  • Vogl, C., Mochida, S., Wolff, C., Whalley, B. J., & Stephens, G. J. (2012). Is Levetiracetam Different from Other Antiepileptic Drugs? Levetiracetam and its Cellular Mechanism of Action in Epilepsy Revisited. Current pharmaceutical design, 18(37), 6131–6141. [Link]

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Safety Operating Guide

Navigating the Disposal of (S)-3-Hydroxypyrrolidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its synthetic utility. The proper management and disposal of surplus or waste (S)-3-Hydroxypyrrolidin-2-one is a critical component of ensuring laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to handle the disposal of this compound with the scientific integrity and foresight that defines our work.

Foundational Safety and Hazard Assessment

Before any disposal activities commence, a thorough understanding of the hazard profile of this compound is paramount. This compound, while a valuable chiral building block, presents specific risks that dictate our handling and disposal protocols.

Hazard Profile Summary:

Hazard ClassificationDescriptionPrimary Exposure Route
Skin Irritation Causes skin irritation upon contact.Dermal
Serious Eye Irritation Causes serious eye irritation and potential damage.Ocular
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.Inhalation

This data is synthesized from multiple Safety Data Sheets (SDS) for this compound and its salts.

The causality behind these classifications lies in the chemical nature of the molecule. As a pyrrolidinone derivative, it can interact with biological tissues, leading to irritation. Therefore, the first line of defense is always appropriate Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE)

Adherence to PPE protocols is non-negotiable. The National Institute for Occupational Safety and Health (NIOSH) provides extensive guidance on selecting appropriate chemical protective clothing and equipment.[1][2][3][4]

  • Hand Protection: Wear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. This double-gloving technique provides a barrier against potential seepage and allows for the safe removal of the contaminated outer glove. Change gloves every 30-60 minutes or immediately upon known contact.[1]

  • Eye and Face Protection: Use chemical safety goggles in conjunction with a face shield. Standard safety glasses do not provide adequate protection from splashes.[1][5]

  • Body Protection: A polyethylene-coated or similar laminate disposable gown or a chemically resistant lab coat is required. Standard cloth lab coats can absorb chemical spills, leading to prolonged skin contact.[1]

  • Respiratory Protection: When handling the solid form where dust may be generated, or when working with solutions that could form aerosols, a NIOSH-approved respirator is necessary.[5] All handling of the solid and preparation of solutions should be conducted within a certified chemical fume hood.

The Core of Disposal: Segregation and Containment

The foundational principle of hazardous waste management is segregation. Improperly mixing chemical wastes can lead to violent reactions, the release of toxic gases, or fires. The U.S. Environmental Protection Agency (EPA) outlines strict regulations for the management of hazardous waste in laboratories under 40 CFR Part 262.[6][7][8][9]

Chemical Incompatibility Profile

This compound possesses two key functional groups that determine its reactivity: a secondary alcohol and a gamma-lactam (a cyclic amide) . This dictates its segregation from the following:

  • Strong Oxidizing Agents (e.g., Chromic Acid, Peroxides, Permanganates): The secondary alcohol is susceptible to oxidation, which can be an exothermic and potentially vigorous reaction.[10]

  • Strong Acids (e.g., Concentrated Nitric, Sulfuric, or Hydrochloric Acid): While alcohols can be protonated by strong acids to facilitate substitution reactions, mixing concentrated acids and organic compounds in a waste container is highly inadvisable due to the potential for rapid, heat-generating reactions.[11][12][13]

  • Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide at high concentrations): While alcohols are weak acids, strong bases can deprotonate them.[10][14] More significantly, the lactam ring can be susceptible to hydrolysis under strong basic conditions, a reaction that can alter the waste profile and may be exothermic.

  • Reactive Metals (e.g., Sodium, Potassium, Magnesium): These metals react with the alcohol functional group to release flammable hydrogen gas.[10]

Therefore, waste streams containing this compound should be designated as non-halogenated organic waste and kept separate from the incompatible classes listed above.

Step-by-Step Disposal Protocols

The specific procedure for disposal depends on the quantity of waste being generated. Laboratories typically operate under the EPA's satellite accumulation area (SAA) regulations, which allow for the collection of hazardous waste at or near the point of generation.[8][9]

Disposal of Small Quantities (Satellite Accumulation Area Protocol)

This protocol applies to waste generated during routine research, such as from reaction workups, purification columns, and analytical testing.

Step 1: Container Selection

  • Select a chemically compatible container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass containers are appropriate.

  • Ensure the container is in good condition, free of cracks or leaks.

  • The container should be of an appropriate size to avoid accumulating large quantities of waste over extended periods.

Step 2: Labeling

  • As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name(s) of the contents: "this compound" and any solvents (e.g., "Methanol," "Ethyl Acetate"). Avoid chemical formulas or abbreviations.

    • A clear indication of the hazards (e.g., "Irritant," "Flammable" if in a flammable solvent).

  • This labeling is a strict requirement under EPA's 40 CFR 262.32.[7]

Step 3: Accumulation

  • Store the waste container in a designated SAA, which must be at or near the point of generation. This could be within a fume hood or a designated cabinet.

  • The SAA must have secondary containment (e.g., a tray or bin) to capture any potential leaks.

  • Keep the waste container closed at all times except when adding waste. This is a critical OSHA and EPA requirement to prevent the release of vapors.[9]

Step 4: Requesting Pickup

  • Once the container is full (defined as leaving adequate headspace for expansion, typically 90% capacity), or before the regulatory time limit is reached, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

  • Your EHS office will then transport the waste from the SAA to a central accumulation area before it is picked up by a licensed hazardous waste disposal vendor.

Disposal of Large Quantities (Bulk Waste)

This protocol applies to the disposal of expired stock, off-spec batches, or waste from pilot-scale operations.

Step 1: Initial Assessment

  • Do not move or combine large quantities of the material without consulting your institution's EHS department.

  • Ensure the original container is properly labeled and in good condition. If the container is compromised, EHS will provide guidance on overpacking.

Step 2: Segregated Storage

  • Store the bulk container in a designated, secure area away from incompatible materials. This area must be approved by EHS and should not be a standard laboratory SAA due to quantity limitations.

Step 3: Arranging Disposal

  • Contact your EHS office immediately to schedule a pickup. Large quantities of waste may require special handling and documentation.

  • Provide EHS with the Safety Data Sheet (SDS) and an accurate estimate of the quantity to be disposed of. This information is crucial for the waste vendor to properly profile and manifest the waste for transport and final disposal, which is typically high-temperature incineration at a permitted facility.

Decontamination and Empty Container Management

Properly managing contaminated labware and empty containers is a crucial final step to prevent unintended exposures and ensure regulatory compliance.

Decontamination of Glassware and Equipment
  • Triple Rinse Procedure:

    • Rinse the contaminated item three times with a suitable solvent. A good first choice is a solvent in which the compound is freely soluble, such as water or ethanol.

    • Collect all three rinsates as hazardous waste in your designated this compound waste container. Do not dispose of the rinsate down the drain.

    • After the triple rinse with a solvent, the equipment can be washed with soap and water.

Disposal of Empty Containers
  • An "empty" container that held a hazardous chemical must be managed correctly.

  • Procedure:

    • Ensure all contents have been removed by normal means (pouring, scraping, etc.).

    • Perform the triple rinse procedure as described above, collecting the rinsate as hazardous waste.

    • Once triple-rinsed, the container can be considered non-hazardous. Deface or remove the original label to prevent confusion.

    • The clean, defaced container may then be disposed of in the regular trash or recycled according to institutional policy.

Disposal of Contaminated Solid Waste
  • Solid waste, such as contaminated gloves, weigh paper, and absorbent pads from spill cleanup, must be disposed of as hazardous waste.

  • Procedure:

    • Collect these materials in a designated, leak-proof plastic bag or a clearly labeled, sealed container.

    • The container or bag must be labeled with "Hazardous Waste" and a description of the contents (e.g., "Debris contaminated with this compound").

    • Manage this solid waste container within your SAA and request pickup through EHS.

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making workflow for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_start cluster_type cluster_liquid cluster_solid cluster_container Start Generate this compound Waste WasteType What is the nature of the waste? Start->WasteType LiquidWaste Liquid Waste (Pure, solutions, rinsate) WasteType->LiquidWaste Liquid SolidWaste Solid Waste (Contaminated PPE, wipes, etc.) WasteType->SolidWaste Solid EmptyContainer Empty Container WasteType->EmptyContainer Container Quantity Small or Large Quantity? LiquidWaste->Quantity SmallQty Small Quantity (< 55 gal per SAA) Quantity->SmallQty Small (Lab Scale) LargeQty Large/Bulk Quantity Quantity->LargeQty Large (Bulk) SAA_Protocol Follow Satellite Accumulation Area (SAA) Protocol: 1. Select & Label Container 2. Store in SAA with Secondary Containment 3. Keep Closed 4. Request EHS Pickup When Full SmallQty->SAA_Protocol Bulk_Protocol Follow Bulk Disposal Protocol: 1. Consult EHS Immediately 2. Store in Designated Area 3. Schedule Pickup with EHS LargeQty->Bulk_Protocol Solid_Protocol Follow Contaminated Solid Waste Protocol: 1. Collect in Labeled, Sealed Bag/Container 2. Manage within SAA 3. Request EHS Pickup SolidWaste->Solid_Protocol Decon_Protocol Follow Decontamination Protocol: 1. Triple Rinse with Solvent 2. Collect Rinsate as Hazardous Waste 3. Deface Label 4. Dispose as Non-Hazardous Trash EmptyContainer->Decon_Protocol

Sources

A Researcher's Guide to the Safe Handling of (S)-3-Hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of various pharmaceutical compounds, (S)-3-Hydroxypyrrolidin-2-one is a valuable building block for drug development professionals.[1] Its effective and safe use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of robust handling protocols. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) selection to disposal procedures, ensuring the well-being of researchers and the integrity of their work.

Understanding the Risks: Hazard Identification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation if inhaled.[2]

These classifications mandate careful handling and the use of appropriate personal protective equipment to prevent adverse health effects.

Core Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety gogglesPrevents skin contact with the solid powder and protects eyes from airborne particles.
Dissolving and Solution Preparation - Nitrile gloves- Laboratory coat- Safety goggles or a face shieldProvides protection against splashes that can cause skin and serious eye irritation.
Running Reactions and Work-up - Nitrile gloves (consider double gloving)- Laboratory coat- Safety goggles and a face shield- Use in a chemical fume hoodA chemical fume hood is essential to control vapor and aerosol exposure, preventing respiratory irritation.[2][3] A face shield offers an additional layer of protection against unexpected splashes.
Handling Spills - Nitrile gloves (double gloved)- Chemical-resistant gown or coveralls- Safety goggles and a face shield- Respiratory protection (if significant dust or aerosols are generated)Enhanced PPE is necessary to minimize exposure during cleanup of a larger, uncontrolled release of the chemical.

Note on Glove Selection: While standard nitrile gloves offer good protection, it is crucial to check for any signs of degradation or contamination and to change them frequently. In situations with a higher risk of splash, consider using thicker, chemical-resistant gloves.

Operational Blueprint: Safe Handling and Storage

Adherence to a strict operational protocol is paramount for safety.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[2][3] For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a chemical fume hood is mandatory.

Procedural Steps for Safe Handling:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Handling: Avoid direct contact with the skin and eyes.[3] Do not breathe in dust or vapors.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][3]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Response: Spill and Exposure Protocols

In the event of an accidental release or exposure, immediate and correct action is crucial.

Spill Cleanup Workflow:

Spill_Cleanup_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Immediate Area Don_PPE Don Appropriate PPE Evacuate->Don_PPE Secure the area Contain Contain Spill with Inert Material Don_PPE->Contain Approach cautiously Collect Carefully Collect Spilled Material Contain->Collect Use non-sparking tools Place_Waste Place in a Labeled, Sealed Container Collect->Place_Waste Dispose Dispose as Hazardous Waste Place_Waste->Dispose Follow institutional guidelines

Caption: Workflow for handling a chemical spill.

Exposure Procedures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][3][4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.[2][3]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[4]

Final Step: Waste Disposal

Proper disposal of this compound and its containers is an essential part of the laboratory workflow to prevent environmental contamination.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.

  • Regulatory Compliance: Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

  • Disposal Procedure: Dispose of the contents and container to an approved waste disposal plant.[2][3] Do not release into the environment.[3]

By integrating these safety protocols into your laboratory practices, you can confidently and safely utilize this compound in your research and development endeavors, fostering a culture of safety and scientific excellence.

References

  • (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem. Available at: [Link]

  • (3S)-3-hydroxypyrrolidin-2-one - ChemBK. (2024-04-09). Available at: [Link]

  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (US7652152B2).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Available at: [Link]

Sources

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